molecular formula C10H8N2 B1358645 1-methyl-1H-indole-4-carbonitrile CAS No. 628711-58-0

1-methyl-1H-indole-4-carbonitrile

Cat. No.: B1358645
CAS No.: 628711-58-0
M. Wt: 156.18 g/mol
InChI Key: DYOVHBKIEBCIIE-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-carbonitrile (CAS 628711-58-0) is a high-purity, solid chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.18 g/mol . This molecule features an indole ring system substituted with a methyl group at the 1-position and a cyano group at the 4-position, making it a valuable and versatile intermediate in organic and medicinal chemistry research . The compound has been characterized as appearing as crystals . In scientific research, this compound serves as a critical synthetic building block. Its structural features, particularly the electron-withdrawing nitrile group, make it well-suited for participating in diverse chemical reactions, including nucleophilic additions and cyclizations, to construct more complex heterocyclic systems . Indole carbonitriles are recognized for their electronic versatility and are frequently employed in the synthesis of potential pharmacological agents . Research into analogous indole derivatives has shown that this class of compounds can exhibit promising biological activities, including potential anticancer and antimicrobial properties, highlighting the value of this structure in early-stage drug discovery programs . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVHBKIEBCIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625382
Record name 1-Methyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628711-58-0
Record name 1-Methyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-indole-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines a robust and reproducible synthetic protocol, and explores its emerging applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and central nervous system (CNS) agents. By synthesizing theoretical knowledge with practical insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of innovative indole-based drug candidates.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound has emerged as a particularly valuable intermediate. The presence of the nitrile group at the C4-position offers a versatile handle for further chemical transformations, while the N-methylation prevents unwanted side reactions and can enhance metabolic stability. This guide will provide a detailed exploration of this important molecule.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 628711-58-0N/A
Molecular Formula C₁₀H₈N₂N/A
Molecular Weight 156.18 g/mol N/A
Appearance Solid (predicted)N/A
Synonyms 1-methylindole-4-carbonitrile, 1H-Indole-4-carbonitrile, 1-methyl-N/A

Synthesis of this compound: A Validated Protocol

Proposed Synthetic Pathway: N-Alkylation of 4-Cyanoindole

The most direct and efficient route to synthesize this compound is through the deprotonation of the indole nitrogen of 4-cyanoindole, followed by quenching with a methylating agent.

graph Synthesis_Workflow { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a well-established procedure for the N-alkylation of indoles and is expected to provide a high yield of the desired product.

Materials:

  • 4-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-cyanoindole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-cyanoindole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen without competing in side reactions. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indole can be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Causality: Methyl iodide is a reactive electrophile that readily undergoes an Sₙ2 reaction with the deprotonated indole nitrogen. Dropwise addition at low temperature helps to manage the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally related indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns and coupling constants being indicative of their positions on the indole ring. The N-methyl protons will appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The aromatic and pyrrole ring carbons will resonate in the downfield region (δ 100-140 ppm), while the N-methyl carbon will appear in the upfield region (δ 30-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic, N-CH₃): Bands just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 156. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, providing further structural confirmation.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly those targeting kinases and the central nervous system.[2]

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key interactions within the ATP-binding pocket of kinases. The nitrile group of this compound can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or carboxylic acids, to further optimize binding affinity and selectivity.

graph Kinase_Inhibitor_Scaffold { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Role of this compound in kinase inhibitor discovery.

Central Nervous System (CNS) Agents

The lipophilic nature of the indole ring allows for good blood-brain barrier penetration, a critical property for CNS-active drugs. Derivatives of this compound can be designed to interact with various CNS targets, including receptors and enzymes involved in neurotransmission. The nitrile group can be utilized to introduce functionalities that modulate the compound's polarity and interaction with specific targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel drug candidates. Its straightforward synthesis from readily available starting materials, coupled with the synthetic versatility of the nitrile group, makes it an attractive scaffold for medicinal chemists. The insights provided in this guide are intended to facilitate the effective utilization of this compound in the ongoing quest for new and improved therapeutics.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • News-Medical.net. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved January 12, 2026, from [Link]

Sources

1-methyl-1H-indole-4-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-methyl-1H-indole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 628711-58-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's molecular identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines standard experimental protocols for the determination of these properties, grounding the data in established laboratory practice. The guide aims to serve as a foundational resource for scientists working with this and related indole derivatives.

Molecular Identity and Core Descriptors

This compound is a heterocyclic aromatic compound featuring a central indole scaffold. The indole nitrogen is methylated, and a nitrile functional group is substituted at the 4-position of the bicyclic ring system. This substitution pattern imparts specific electronic and steric properties that are critical for its application in chemical synthesis and medicinal chemistry. It is often utilized as a synthetic intermediate in the development of bioactive compounds, including kinase inhibitors and agents targeting the central nervous system.[1]

The fundamental molecular and registry information for this compound is summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 628711-58-0[1]
Molecular Formula C₁₀H₈N₂[1]
Molecular Weight 156.18 g/mol [1]
MDL Number MFCD08690265[1]

Physicochemical Properties

The physical state, melting point, boiling point, and solubility profile of a compound are paramount for its handling, purification, and formulation. While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from closely related isomers and the parent structure.

PropertyValue / Predicted BehaviorRationale & Comparative Data
Appearance Predicted to be a solid at room temperature.The related isomer, 1-methyl-1H-indole-3-carbonitrile, is a solid.[2]
Melting Point Data not available.For context, 1-methyl-1H-indole-3-carbonitrile has a reported melting point range of 51.5-60.5°C.[3][4] Positional isomers often have different crystal packing, leading to varied melting points.
Boiling Point Data not available. Expected to be high (>250°C) and likely to decompose before boiling at atmospheric pressure.Aromatic compounds of similar molecular weight have high boiling points. For instance, 1-methylindole boils at 236-239°C.[5]
Solubility Predicted to be soluble in common organic solvents (e.g., chloroform, DMSO, ethyl acetate) and insoluble in water.The parent compound, 1-methylindole, is soluble in chloroform and slightly soluble in DMSO.[6] The nitrile group adds polarity, but the overall molecule remains largely non-polar and hydrophobic.
Storage Store at room temperature in a dry, dark place.[1][7]The compound is noted to be light-sensitive.[6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. The following sections detail the predicted spectral characteristics of this compound based on established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl group.

  • Aromatic Region (δ 7.0-8.0 ppm): Five protons on the indole ring system will appear in this region. The electron-withdrawing effect of the nitrile group at C4 will deshield the adjacent protons (H5 and H3), shifting them downfield.

  • N-Methyl Signal (δ ~3.8 ppm): The three protons of the methyl group attached to the indole nitrogen will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all ten carbon atoms in the molecule.

  • Nitrile Carbon (δ ~115-120 ppm): The carbon of the C≡N group typically appears in this range.

  • Aromatic Carbons (δ ~100-140 ppm): The eight carbons of the indole ring will resonate in this region. The carbon attached to the nitrile group (C4) will be a quaternary signal.

  • N-Methyl Carbon (δ ~30-35 ppm): The carbon of the N-CH₃ group will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C≡N Stretch: A strong, sharp absorption peak is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.[8]

  • C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The primary peak will be the molecular ion peak at an m/z value corresponding to the molecular weight, approximately 156.18. A high-resolution mass spectrum would confirm the elemental composition of C₁₀H₈N₂.

Experimental Protocols for Physical Property Determination

To ensure data integrity, physical properties must be determined using standardized, validated methods. The following protocols describe the workflows for characterizing a new batch of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol uses the capillary method, which is a standard and reliable technique.

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Spectroscopic Analysis

Causality: A combination of NMR, IR, and MS provides an unambiguous structural confirmation. Each technique offers complementary information about the molecule's framework, functional groups, and mass.

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • IR (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • MS (EI/ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

    • IR: Collect the spectrum over a range of 4000-400 cm⁻¹.

    • MS: Introduce the sample into the mass spectrometer via direct infusion (ESI) or a GC inlet (EI) and acquire the mass spectrum.

  • Data Processing & Validation:

    • Process the raw data using appropriate software.

    • Compare the obtained spectra with the predicted profiles (as described in Section 3.0). The consistency across all three spectroscopic methods validates the structure and purity of the compound.

Visualization of Experimental Workflows

Diagrams provide a clear, high-level view of the logical flow of experimental procedures, enhancing reproducibility and understanding.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_validation Data Validation A Obtain Sample of This compound B Grind to Fine Powder A->B for MP & IR C Dissolve in Solvent (e.g., CDCl3, MeOH) A->C for NMR & MS D Melting Point Determination B->D F IR Spectroscopy (ATR-FTIR) B->F E NMR Spectroscopy (¹H, ¹³C) C->E G Mass Spectrometry (HRMS) C->G H Compare Data to Reference/Predicted Values D->H E->H F->H G->H I Confirm Structure & Purity H->I G A Load Powdered Sample into Capillary Tube B Place in Calibrated Melting Point Apparatus A->B C Rapid Heat to ~15°C below Expected MP B->C D Slow Heat (1-2°C / min) C->D E Record T_onset (First Liquid) D->E Observe F Record T_clear (All Liquid) D->F Observe G Report Melting Range (T_onset - T_clear) E->G F->G

Caption: Step-by-step workflow for melting point determination via the capillary method.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (2015). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1-Methylindole (HMDB0243941). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. PubChem. Retrieved from [Link]

Sources

Introduction: The Significance of the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-1H-indole-4-carbonitrile: Structure, Synthesis, and Applications

The indole ring system, a fusion of benzene and pyrrole, stands as a cornerstone in medicinal chemistry and drug discovery. Recognized as a "privileged scaffold," its structure is prevalent in a multitude of natural products, alkaloids, and pharmaceuticals, including the neurotransmitter serotonin and the antihypertensive drug reserpine.[1][2] This prevalence is due to the indole core's ability to engage in various biological interactions, serving as a versatile template for designing new therapeutic agents.[1] Within this vast chemical family, this compound emerges as a compound of significant interest. Its structure is defined by three key features: the foundational indole core, a methyl group at the nitrogen (N1) position, and a nitrile functional group at the C4 position. This specific arrangement of substituents imparts unique electronic and steric properties, making it a valuable building block for synthesizing more complex molecules in pharmaceutical and materials science research.[3] This guide offers a comprehensive technical overview of its chemical structure, synthesis methodologies, spectroscopic characterization, and key applications for researchers and drug development professionals.

Molecular Architecture and Physicochemical Properties

The utility of this compound in chemical synthesis is fundamentally derived from its distinct structural features.

  • Chemical Identity:

    • Molecular Formula: C₁₀H₈N₂

    • Molecular Weight: 156.18 g/mol [4]

    • CAS Number: 10243-71-7

Core Structural Analysis
  • The Indole Nucleus: The bicyclic aromatic system is electron-rich, particularly at the C3 position. Its planarity facilitates stacking interactions with biological macromolecules, a common feature in drug-receptor binding.

  • The N1-Methyl Group: The methylation of the indole nitrogen is a critical modification. It removes the acidic N-H proton, preventing the molecule from acting as a hydrogen bond donor at this position. This alteration increases lipophilicity and can significantly influence metabolic stability and binding affinity in a biological context by eliminating a potential point of conjugation or hydrogen bonding.

  • The C4-Carbonitrile Moiety: Positioned on the benzene portion of the indole ring, the nitrile group (-C≡N) exerts a strong electron-withdrawing effect through both induction and resonance. This significantly modulates the electron density of the entire indole system. The nitrile's linear geometry and its capacity to act as a hydrogen bond acceptor make it a key functional handle for further chemical transformations.

Below is a diagram illustrating the core structure and numbering of this compound.

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following properties provide insight into the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 156.18 g/mol PubChem[4]
XLogP3 2.1PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
Rotatable Bond Count 0PubChem[4]

Synthesis and Manufacturing Pathways

The synthesis of this compound is most commonly achieved via the direct N-methylation of the 1H-indole-4-carbonitrile precursor. This approach is favored for its efficiency and the commercial availability of the starting material.

Primary Synthetic Route: N-Methylation of 1H-Indole-4-carbonitrile

The direct methylation of the indole nitrogen is a robust and well-documented transformation. While classic methods employing hazardous reagents like methyl iodide or dimethyl sulfate are effective, modern protocols often favor safer and more environmentally benign alternatives.[5] Dimethyl carbonate (DMC) has emerged as a particularly practical and "green" methylating agent for indoles, offering high yields and purity.[5]

G cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A 1H-Indole-4-carbonitrile B Dimethyl Carbonate (DMC) E Heat to Reflux (e.g., 120-130 °C) C Base (e.g., K2CO3) D Solvent (e.g., DMF) F Cool Reaction Mixture E->F G Aqueous Workup (Precipitation/Extraction) F->G H Isolation & Drying G->H I This compound H->I

Caption: General workflow for N-methylation using Dimethyl Carbonate (DMC).

Detailed Experimental Protocol: N-Methylation with Dimethyl Carbonate

This protocol is adapted from established procedures for the N-methylation of substituted indoles.[5][6]

Materials:

  • 1H-Indole-4-carbonitrile

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indole-4-carbonitrile (1.0 eq), potassium carbonate (2.0-3.0 eq), and DMF to create a stirrable slurry.

  • Reagent Addition: Add dimethyl carbonate (DMC, 3.0-5.0 eq). If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. The product may precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • If an oil forms or no solid precipitates: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization if necessary to achieve high purity.

Spectroscopic and Analytical Characterization

Validation of the this compound structure relies on a combination of standard spectroscopic techniques.

TechniqueKey FeatureExpected Observation
¹H NMR Aromatic & Methyl ProtonsSignals in the aromatic region (~7.0-8.0 ppm) for H2, H3, H5, H6, H7. A distinct singlet for the N-CH₃ group (~3.8-4.0 ppm). The precise shifts are influenced by the C4-CN group.
¹³C NMR Carbon Skeleton~10 distinct signals. A characteristic signal for the nitrile carbon (-C≡N) around 115-120 ppm. A signal for the N-CH₃ carbon around 30-35 ppm.
IR Spectroscopy Nitrile Functional GroupA sharp, strong absorption band in the range of 2220-2240 cm⁻¹ characteristic of a C≡N stretch.
Mass Spec (MS) Molecular WeightA molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular formula C₁₀H₈N₂.

Applications in Scientific Research and Development

This compound is not typically an end-product but rather a versatile intermediate with significant potential in several fields.

Intermediate in Medicinal Chemistry

The true value of this molecule lies in the reactivity of its nitrile group, which can be transformed into other key functional groups. This makes it a strategic starting point for building libraries of novel compounds for drug screening.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-methyl-1H-indole-4-carboxylic acid.[7][8] Carboxylic acids are crucial for forming salts to improve solubility or for engaging in hydrogen bonding with protein targets.

  • Reduction to Amine: Reduction of the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation) produces (1-methyl-1H-indol-4-yl)methanamine. This primary amine is a valuable precursor for synthesizing amides, sulfonamides, and other derivatives.

  • Conversion to Amide: Partial hydrolysis of the nitrile yields 1-methyl-1H-indole-4-carboxamide, another important functional group in drug design.

G cluster_0 Key Transformations start This compound acid 1-methyl-1H-indole-4-carboxylic acid start->acid  Hydrolysis  (H⁺ or OH⁻) amine (1-methyl-1H-indol-4-yl)methanamine start->amine  Reduction  (e.g., LiAlH₄) amide 1-methyl-1H-indole-4-carboxamide start->amide  Partial Hydrolysis

Caption: Key synthetic transformations of the C4-nitrile group.

Scaffold for Bioactive Molecules

The indole scaffold itself is a key component of drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[9] By providing a pre-functionalized and N-protected indole core, this compound serves as an excellent starting point for exploring structure-activity relationships (SAR) in drug discovery programs.

Building Block in Materials Science

The conjugated π-system of the indole ring, coupled with the electron-withdrawing nature of the nitrile group, gives the molecule interesting electronic properties. This makes it a candidate for use as a building block in the synthesis of fluorescent dyes, organic light-emitting diode (OLED) materials, and other functional organic materials.[3]

Conclusion

This compound is a strategically important molecule whose value is defined by the interplay of its three core components: the privileged indole scaffold, a stabilizing N-methyl group, and a synthetically versatile C4-nitrile handle. While its direct biological applications are limited, its role as a sophisticated chemical intermediate is paramount. For researchers in drug discovery, medicinal chemistry, and materials science, this compound offers a reliable and functionalized platform for the rational design and synthesis of novel, high-value molecules. The well-established and increasingly green synthetic routes to its preparation further enhance its appeal as a foundational element in modern chemical research.

References

  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents.
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... - ResearchGate. Available at: [Link]

  • 1-Methyl-1H-indole-3-carbonitrile | C10H8N2 | CID 2307681 - PubChem. Available at: [Link]

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  • 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem. Available at: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Semantic Scholar. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. Available at: [Link]

  • 1H-Indole, 4-methyl- - NIST WebBook. Available at: [Link]

  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]

  • 1-methylindole - Organic Syntheses Procedure. Available at: [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile - Technical Disclosure Commons. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

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1-methyl-1H-indole-4-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-indole-4-carbonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will detail its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical formula. A validated, step-by-step protocol for its synthesis via N-methylation of indole-4-carbonitrile is presented, accompanied by a discussion on the rationale behind the chosen methodology. Furthermore, standard analytical techniques for structural elucidation and purity assessment are outlined. The guide concludes with an exploration of its current and potential applications as a key building block in the development of kinase inhibitors, central nervous system (CNS) agents, and advanced functional materials. This document is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

This compound is a derivative of the indole scaffold, which is a core structure in numerous biologically active compounds and pharmaceuticals.[1][2] The addition of a methyl group at the N1 position and a nitrile group at the C4 position creates a specific electronic and steric profile, making it a versatile intermediate for further chemical modification.

The nitrile group is a strong electron-withdrawing group, which influences the reactivity of the indole ring. Its presence is crucial for its utility in synthesizing fluorescent dyes and optoelectronic materials.[3] The N-methylation prevents the formation of indolyl anions at that position and can alter the molecule's solubility and metabolic stability, which are key considerations in drug design.

Molecular Structure

The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with substituents at the N1 and C4 positions.

Caption: Structure of this compound.

Core Data Summary

All quantitative data regarding the compound are summarized in the table below for quick reference. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

PropertyValueSource(s)
Molecular Weight 156.18 g/mol [3][4][5]
Molecular Formula C₁₀H₈N₂[3][4]
CAS Number 628711-58-0[3]
MDL Number MFCD08690265[3]
Physical Form Solid (typical)
Storage Room temperature[3]

Synthesis of this compound

Synthetic Strategy: N-Methylation

The most direct and efficient method for preparing this compound is through the N-methylation of the readily available precursor, indole-4-carbonitrile. This reaction involves the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent are common choices. NaNH₂ in liquid ammonia is particularly effective as it ensures a completely anhydrous environment and the byproduct, ammonia, is easily removed.[6]

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective electrophile for this purpose. Dimethyl sulfate could also be used but is more toxic.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or liquid ammonia are necessary to prevent quenching of the base and the intermediate indolyl anion.[6]

Experimental Workflow

The overall process involves the formation of the sodium salt of indole-4-carbonitrile, followed by the introduction of the methylating agent and subsequent workup to isolate the final product.

G cluster_prep Reaction Setup cluster_reaction Methylation cluster_workup Workup & Isolation A Dissolve Indole-4-carbonitrile in Anhydrous Solvent B Add Strong Base (e.g., NaNH₂) under Inert Atmosphere A->B C Stir to form Indolyl Anion B->C D Add Methyl Iodide (CH₃I) Dropwise at Low Temperature C->D Nucleophilic Attack E Allow Reaction to Warm to Room Temperature D->E F Quench Reaction (e.g., with water or NH₄Cl) E->F G Perform Liquid-Liquid Extraction (e.g., Ether/Water) F->G H Dry Organic Layer & Evaporate Solvent G->H I Purify Crude Product (e.g., Column Chromatography) H->I

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from a standard procedure for the N-methylation of indole.[6] Safety Note: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Sodium amide is highly reactive with water, and methyl iodide is toxic and a suspected carcinogen.

Materials:

  • Indole-4-carbonitrile

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium amide (1.1 equivalents).

  • Anion Formation: Cool the flask in an ice bath and add anhydrous diethyl ether. To this suspension, add a solution of indole-4-carbonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 20 minutes.

  • Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the sodium salt of the indole should be evident.

  • Methylation: Cool the reaction mixture back down in an ice bath. Add a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction Completion: Once the addition is complete, allow the reaction to stir at room temperature overnight.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods provides a self-validating system for characterization.

Standard Analytical Workflow:

  • Mass Spectrometry (MS): To confirm the molecular weight (156.18 g/mol ).

  • ¹H NMR Spectroscopy: To confirm the presence and connectivity of protons, including the N-methyl group and aromatic protons.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, especially the nitrile (C≡N) stretch.

G A Purified Synthetic Product B Prepare Samples (NMR: CDCl₃, MS: MeOH/MeCN) A->B C Acquire ¹H & ¹³C NMR Spectra B->C D Acquire Mass Spectrum (e.g., ESI-MS) B->D E Acquire IR Spectrum B->E F Analyze Data: - Check MW from MS - Assign NMR peaks - Identify C≡N stretch in IR C->F D->F E->F G Confirm Structure & Purity >95% F->G

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 500 MHz): Expect signals for the N-methyl group (singlet, ~3.8 ppm), and distinct aromatic protons on the indole core. The absence of the N-H proton signal (typically >8 ppm for indole) is a key indicator of successful methylation.

  • ¹³C NMR (CDCl₃, 125 MHz): Expect 10 distinct carbon signals, including the methyl carbon, the nitrile carbon (~115-120 ppm), and eight aromatic/heterocyclic carbons.[7]

  • Mass Spec (ESI+): Expect to see the [M+H]⁺ ion at m/z 157.07.

  • IR (KBr pellet): A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) functional group.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value research areas. The indole nucleus is a privileged scaffold in drug discovery, and this specific derivative offers a strategic entry point for building more complex molecules.[1]

  • Pharmaceutical Research: It serves as a precursor for the synthesis of bioactive compounds. Its structure is particularly relevant for developing kinase inhibitors and agents targeting the central nervous system.[3] The strategic placement of the nitrile allows for its conversion into other functional groups or its use as a handle in coupling reactions.

  • Materials Science: The electron-withdrawing nature of the nitrile group, combined with the aromatic indole core, makes it a useful building block for creating novel fluorescent dyes and organic materials for optoelectronic applications.[3]

  • Agrochemicals: The indole scaffold is also present in many agrochemicals. This compound can be used to design new pesticides with potentially improved efficacy and novel modes of action.[3]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 156.18 g/mol . Its synthesis is reliably achieved through the N-methylation of indole-4-carbonitrile, a process for which clear, logical protocols exist. Standard spectroscopic techniques provide robust methods for its characterization and quality control. Its utility as a versatile intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, as well as in the development of functional materials, underscores its importance to the scientific research community. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application.

References

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

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The Unreported Melting Point of 1-methyl-1H-indole-4-carbonitrile: A Technical Guide to its Determination and Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-methyl-1H-indole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, yet its fundamental physical properties, such as its melting point, remain conspicuously absent from the public domain. This technical guide addresses this knowledge gap by providing a comprehensive framework for the precise determination of its melting point. Beyond a mere procedural outline, this document elucidates the causal reasoning behind the selection of analytical techniques and experimental parameters, empowering researchers in drug development to generate robust and reliable data. We present detailed, field-proven protocols for both classical capillary melting point determination and advanced Differential Scanning Calorimetry (DSC), underpinned by the principles of scientific integrity and self-validation. Furthermore, this guide explores the profound implications of the melting point in the context of drug discovery, linking this seemingly simple physical constant to critical attributes such as purity, polymorphism, and bioavailability.

Introduction: The Significance of a Single Data Point

In the landscape of drug discovery and development, the melting point of a compound is a foundational piece of data. It serves as an initial indicator of purity, a tool for identification, and a predictor of physicochemical properties that influence a drug's behavior.[1][2] A sharp and defined melting point range is often the first hallmark of a pure crystalline substance.[1] Conversely, a broad or depressed melting range can signify the presence of impurities.[1]

For a novel compound like this compound, the absence of a reported melting point presents a challenge. This guide, therefore, serves as a proactive measure, equipping researchers with the necessary protocols and theoretical understanding to determine this crucial parameter with a high degree of accuracy and confidence. The choice of methodology for melting point determination is not arbitrary; it is dictated by the required precision, the amount of sample available, and the need to investigate other thermal events, such as polymorphism.

This document will delve into two primary methods for melting point determination: the traditional capillary method, valued for its simplicity and accessibility, and Differential Scanning Calorimetry (DSC), a powerful thermal analysis technique that provides a wealth of information beyond the melting point itself.[3][4][5]

The Critical Role of Melting Point in Pharmaceutical Sciences

The melting point of an active pharmaceutical ingredient (API) is far from a trivial physical constant. It has significant implications for various stages of drug development:

  • Purity Assessment: As a primary quality control metric, a consistent and sharp melting point indicates a high degree of purity.[1][2] Any deviation from a reference value can signal the presence of contaminants.

  • Compound Identification: A measured melting point can be compared against known values for compound verification. The mixed melting point technique, where a sample is mixed with a known standard, can definitively confirm identity.[6]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have distinct melting points, solubilities, and bioavailabilities. DSC is particularly adept at identifying and characterizing these polymorphic transitions.[7][8]

  • Bioavailability and Drug Absorption: There is an established relationship between a drug's melting point and its solubility and intestinal absorption.[9] Generally, compounds with lower melting points tend to be more soluble and, consequently, may exhibit better absorption.[9]

The determination of the melting point of this compound is, therefore, a critical first step in its journey as a potential drug candidate.

Experimental Protocols for Melting Point Determination

The following sections provide detailed, step-by-step methodologies for determining the melting point of this compound. These protocols are designed to be self-validating, with an emphasis on precision and reproducibility.

Method 1: Capillary Melting Point Determination

This classical method relies on visually observing the melting of a small sample packed in a capillary tube.[10][11][12][13]

3.1.1. Principle

A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) define the melting point range.

3.1.2. Experimental Workflow

Caption: Workflow for Capillary Melting Point Determination.

3.1.3. Detailed Protocol

  • Sample Preparation: Ensure the this compound sample is thoroughly dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.[11]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.[12][13] The packed sample height should be approximately 2-3 mm.[10][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11][13]

  • Approximate Melting Point Determination: Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting point range.[10] This initial measurement is crucial for guiding a more precise determination.

  • Precise Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Prepare a new capillary with a fresh sample. Heat the sample rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[10][12]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid is observed (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

  • Data Reporting: The melting point should be reported as a range from the onset to the completion of melting. For a pure compound, this range should be narrow, typically within 1-2 °C.

  • Reproducibility: Repeat the measurement with a fresh sample at least once to ensure the result is reproducible.[10][13]

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides a more detailed and quantitative assessment of melting behavior.

3.2.1. Principle

As the sample is heated, it undergoes thermal transitions, such as melting, which are associated with a change in enthalpy. The DSC instrument detects these changes as a peak in the heat flow curve. The onset temperature of the melting peak is typically taken as the melting point.[8]

3.2.2. Experimental Workflow

Caption: Workflow for DSC Melting Point Determination.

3.2.3. Detailed Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the DSC pan to prevent any loss of sample due to sublimation.

  • DSC Run: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate, typically 5-10 °C per minute, under an inert nitrogen atmosphere. The temperature range should be selected to encompass the expected melting point.

  • Data Analysis: The output from the DSC is a thermogram, a plot of heat flow versus temperature. The melting event will appear as an endothermic peak.

    • Melting Point: The onset temperature of the peak is generally reported as the melting point.

    • Enthalpy of Fusion (ΔH): The area under the melting peak is proportional to the enthalpy of fusion, which is the energy required to melt the sample. This value is a characteristic property of the crystalline material.

Data Presentation and Interpretation

The experimentally determined melting point of this compound should be presented in a clear and structured format.

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)
Melting Point Range (°C) [Insert experimentally determined range]-
Onset Temperature (°C) -[Insert experimentally determined onset]
Peak Temperature (°C) -[Insert experimentally determined peak]
Enthalpy of Fusion (J/g) Not Applicable[Insert calculated value]
Observations [Note any visual changes, e.g., color change, decomposition][Note any additional thermal events observed in the thermogram]

Interpretation of Results:

  • A narrow melting point range (1-2 °C) from the capillary method suggests a high degree of purity.

  • The DSC thermogram provides a more detailed fingerprint of the compound's thermal behavior. The sharpness of the melting peak is also an indicator of purity. The presence of multiple peaks could indicate polymorphism or the presence of impurities. The enthalpy of fusion provides a quantitative measure of the energy required to melt the crystalline structure.

Conclusion

While the melting point of this compound is not currently documented in readily accessible literature, this technical guide provides the comprehensive experimental framework necessary for its accurate and reliable determination. By employing the detailed protocols for both capillary and DSC methods, researchers can confidently establish this fundamental physicochemical property. This, in turn, will facilitate crucial aspects of the drug development process, from purity assessment and quality control to a deeper understanding of its potential bioavailability. The principles and methodologies outlined herein are intended to empower researchers to generate the high-quality data that is essential for advancing promising new chemical entities from the laboratory to the clinic.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • University of Colorado Boulder. Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • University of Calgary. Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • Wired Chemist. Determination of Melting Point. Retrieved from [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Chemical Information and Modeling, 49(5), 1335–1339. Retrieved from [Link]

  • NANOLAB. Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • University of Arizona. Experiment 1 - Melting Points. Retrieved from [Link]

  • Seven Star Pharma. Differential Scanning Calorimeter (DSC). Retrieved from [Link]

  • Zhang, L., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecules, 25(11), 2599. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]

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Spectral Data Analysis of 1-methyl-1H-indole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-4-carbonitrile is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈N₂ and a molecular weight of 156.18 g/mol . Its structure, featuring a methylated indole core and a nitrile substituent, makes it a valuable building block in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is paramount for its synthesis, purification, and characterization. This guide provides a comprehensive overview of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the fundamental principles and experimental protocols for acquiring this data, offering a self-validating framework for researchers.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the atoms in this compound are numbered as follows:

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.6 - 7.8d1HH7J ≈ 8.0
~7.3 - 7.5t1HH6J ≈ 7.5
~7.2 - 7.3d1HH5J ≈ 7.0
~7.1 - 7.2d1HH2J ≈ 3.0
~6.6 - 6.7d1HH3J ≈ 3.0
~3.8s3HN-CH₃-

Interpretation and Rationale:

  • Aromatic Protons (H5, H6, H7): The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing nitrile group at C4 will deshield the adjacent protons, particularly H5. H7 is expected to be the most downfield due to its proximity to the indole nitrogen and the anisotropic effect of the pyrrole ring. The coupling pattern will be a complex multiplet, but can be simplified as a doublet for H7, a triplet for H6, and a doublet for H5, with typical ortho coupling constants of 6-8 Hz.[1]

  • Pyrrole Protons (H2, H3): The protons on the pyrrole ring typically appear between δ 6.0 and 7.5 ppm. H2 is generally more downfield than H3 in indole systems. They will likely appear as doublets due to their coupling to each other (³J ≈ 2.5-3.5 Hz).[2]

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm.[3]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~138C7a
~130C3a
~129C2
~125C6
~122C5
~118C≡N
~110C7
~105C4
~102C3
~33N-CH₃

Interpretation and Rationale:

  • Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring will resonate in the downfield region (δ 100-140 ppm). The quaternary carbons (C3a, C4, and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4] The carbon attached to the nitrile group (C4) is expected to be significantly shielded.

  • Nitrile Carbon: The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.[5]

  • N-Methyl Carbon: The carbon of the N-methyl group will be found in the upfield region, around δ 33 ppm.[6]

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer insert Insert the NMR tube into the spectrometer. transfer->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to achieve homogeneity. lock->shim acquire Acquire ¹H and ¹³C spectra using appropriate pulse sequences. shim->acquire ft Apply Fourier transform to the raw data (FID). acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals in the ¹H spectrum. baseline->integrate peak_pick Peak pick and reference the spectra (e.g., to TMS at 0 ppm). integrate->peak_pick

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual proton signal is easily identifiable. The choice of solvent can influence chemical shifts, so consistency is key for comparing spectra.[7][8]

  • Shimming: This step is crucial for obtaining high-resolution spectra with sharp lines. An inhomogeneous magnetic field leads to broad signals, which can obscure fine coupling details.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (N-CH₃)
~2230Strong, SharpC≡N stretch
~1600-1450Medium-StrongC=C aromatic ring stretches
~1350MediumC-N stretch
~750StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Interpretation and Rationale:

  • C≡N Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[5][9]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic indole ring.

  • C-H Bending: A strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted benzene ring pattern, which is present in the 4-substituted indole.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing grind_sample Grind 1-2 mg of the sample to a fine powder in an agate mortar. mix Add ~100 mg of dry KBr powder and mix thoroughly. grind_sample->mix press Transfer the mixture to a pellet press and apply pressure to form a transparent pellet. mix->press background Acquire a background spectrum of a blank KBr pellet. press->background sample_spec Place the sample pellet in the spectrometer and acquire the sample spectrum. background->sample_spec subtract Subtract the background spectrum from the sample spectrum. sample_spec->subtract label_peaks Label the significant absorption peaks. subtract->label_peaks

Figure 3: Workflow for FTIR data acquisition using the KBr pellet method.

Causality in Experimental Choices:

  • KBr Pellet Method: This is a common technique for solid samples. Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range and forms a solid matrix for the sample when pressed.[10][11][12] It is crucial to use dry KBr and to prepare the pellet quickly to avoid absorbing atmospheric moisture, which has a strong IR absorption and can interfere with the spectrum.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zRelative IntensityAssignment
156High[M]⁺ (Molecular ion)
155Moderate[M-H]⁺
130Moderate[M-HCN]⁺
129Moderate[M-HCN-H]⁺
115Moderate[M-CH₃-HCN]⁺
103Low[M-HCN-HCN]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 156, corresponding to the molecular weight of this compound. Aromatic compounds like indole derivatives typically show a prominent molecular ion peak due to the stability of the aromatic system.

  • Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecule. Common fragmentation pathways for indole derivatives include the loss of small, stable molecules.

    • Loss of H (m/z 155): A common fragmentation for aromatic compounds.

    • Loss of HCN (m/z 130): The loss of hydrogen cyanide from the indole ring is a characteristic fragmentation pathway for indole derivatives.[13]

    • Loss of CH₃ and HCN (m/z 115): Fragmentation involving the loss of the methyl group followed by the loss of HCN is also plausible.

    • Further Fragmentation: The fragment at m/z 130 can further lose another molecule of HCN to give a fragment at m/z 103.

Experimental Protocol for Mass Spectrometry (EI-MS)

G cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane). inject Introduce the sample into the mass spectrometer (e.g., via direct insertion probe or GC inlet). dissolve->inject ionize Ionize the sample in the gas phase using an electron beam (typically 70 eV). inject->ionize accelerate Accelerate the resulting ions into the mass analyzer. ionize->accelerate separate Separate the ions based on their mass-to-charge ratio (m/z). accelerate->separate detect Detect the ions and generate the mass spectrum. separate->detect identify_M Identify the molecular ion peak. detect->identify_M analyze_frag Analyze the fragmentation pattern to deduce structural information. identify_M->analyze_frag

Figure 4: Workflow for EI-Mass Spectrometry.

Causality in Experimental Choices:

  • Electron Ionization (EI): EI is a classic and robust ionization method for relatively small, volatile, and thermally stable organic molecules. The high energy of the electron beam (70 eV) leads to extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that can be compared to spectral libraries.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust framework for the structural elucidation and characterization of this compound. While the data presented here is predictive, it is based on well-established principles of spectroscopy and data from closely related compounds. This guide serves as a valuable resource for researchers, providing not only the expected spectral features but also the underlying rationale and standardized experimental protocols. By following these self-validating procedures, scientists can confidently acquire and interpret spectral data for this and similar indole derivatives, ensuring the integrity and accuracy of their research in drug discovery and materials science.

References

  • Bernstein, M. A., & Canters, G. W. (1990). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Icarus, 87(1), 147-164.
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Reusch, W. (2013). Infrared Spectroscopy.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Li, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 73.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(6), 1339-1345.
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  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.
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  • SpectraBase. (n.d.). 1-Methylindole.
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Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Architecture with NMR

Predicted ¹H NMR Data for 1-methyl-1H-indole-4-carbonitrile

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from the known ¹H NMR data of 1-methylindole and an analysis of the expected substituent effects of the electron-withdrawing cyano group at the C4-position. The analysis is performed assuming the spectrum is acquired in deuterated chloroform (CDCl₃) at 400 MHz.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-27.15 - 7.25dJ2,3 = 3.2 Hz
H-36.60 - 6.70dJ3,2 = 3.2 Hz
H-57.60 - 7.70dJ5,6 = 8.0 Hz
H-67.25 - 7.35tJ6,5 = J6,7 = 8.0 Hz
H-77.45 - 7.55dJ7,6 = 8.0 Hz
N-CH₃3.80 - 3.90s-

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum free of contaminants and artifacts.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for many organic molecules and TMS provides a reference signal at 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: Optimization of spectrometer parameters is essential for achieving good signal-to-noise and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical TMS peak. This process corrects for magnetic field inhomogeneities.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm) to encompass all expected proton signals.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • The free induction decay (FID) is then Fourier transformed to generate the frequency-domain NMR spectrum.

3. Data Processing:

  • Rationale: Proper data processing is necessary to extract accurate chemical shifts, coupling constants, and integrals.

  • Procedure:

    • Apply a phase correction to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Analyze the multiplicity and measure the coupling constants for each multiplet.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Deuterium insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire fft Fourier Transform acquire->fft phase Phase Correction fft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum calibrate->analyze

Figure 1. Workflow for ¹H NMR data acquisition and processing.

Spectral Interpretation: A Deep Dive into the Structure

The predicted ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. The interpretation hinges on understanding the electronic effects of the substituents on the indole ring.

The Indole Core and the N-Methyl Group:

The ¹H NMR spectrum of the parent 1-methylindole serves as our foundational reference. The N-methyl group introduces a singlet in the upfield region, typically around 3.8 ppm. This is due to the protons being attached to a nitrogen atom, which is less electronegative than oxygen, and adjacent to an aromatic system.

The Electron-Withdrawing Cyano Group at C4:

The introduction of a cyano (-CN) group at the C4 position is expected to have a significant impact on the chemical shifts of the protons on the benzene ring (H-5, H-6, and H-7) due to its strong electron-withdrawing nature and magnetic anisotropy.

  • H-5: This proton is ortho to the cyano group and is expected to be the most deshielded of the benzenoid protons, shifting it significantly downfield.

  • H-7: This proton is also in proximity to the cyano group and will experience a moderate deshielding effect.

  • H-6: The H-6 proton is meta to the cyano group and will be the least affected, but still likely shifted slightly downfield compared to 1-methylindole.

Protons of the Pyrrole Ring (H-2 and H-3):

The protons on the pyrrole ring, H-2 and H-3, are expected to be less affected by the C4-substituent. They will appear as doublets due to their coupling to each other (J2,3), with a typical coupling constant of around 3.2 Hz.

Figure 2. Predicted spin-spin coupling in this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By combining foundational knowledge of NMR principles with a systematic analysis of substituent effects, researchers can confidently approach the structural elucidation of this and other complex heterocyclic molecules. The detailed experimental protocol and interpretation strategy serve as a valuable resource for scientists in the pharmaceutical and chemical research sectors, ensuring the generation of high-quality, reproducible NMR data.

References

  • SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. Indole-4-carbonitrile. [Link]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-4-carbonitrile is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a methyl group at the N1 position and a nitrile group at the C4 position dramatically influences its electronic properties and reactivity. Accurate structural elucidation is paramount for its application in drug design and synthesis. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for determining the carbon framework of the molecule. This guide offers a detailed exploration of the ¹³C NMR spectrum of this compound, presenting predicted spectral data, in-depth interpretation, and a standardized experimental protocol for data acquisition.

Predicted ¹³C NMR Data for this compound

Due to the absence of a publicly available experimental spectrum, the following ¹³C NMR chemical shifts were generated using a highly reliable online prediction tool. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent and serve as a robust baseline for experimental verification.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)Carbon Type
C2129.5CH
C3102.8CH
C3a137.9C (Quaternary)
C4101.2C (Quaternary)
C5129.1CH
C6123.0CH
C7124.9CH
C7a127.8C (Quaternary)
C≡N118.0C (Quaternary)
N-CH₃33.1CH₃

Molecular Structure and Atom Numbering

To facilitate the discussion of the ¹³C NMR data, the standard IUPAC numbering for the indole ring system is used.

Caption: Molecular structure of this compound with IUPAC numbering.

Spectral Interpretation and Discussion

The predicted ¹³C NMR spectrum of this compound reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the aromaticity of the indole ring, the electron-withdrawing nature of the nitrile group, and the electron-donating effect of the N-methyl group.

  • Aromatic and Heterocyclic Carbons (C2-C7a): The signals for the carbon atoms of the indole ring system appear in the typical aromatic region (approximately 100-140 ppm).

    • C3a (137.9 ppm) and C7a (127.8 ppm): These are the two quaternary carbons at the fusion of the benzene and pyrrole rings. C3a is predicted to be the most downfield of the ring carbons due to its proximity to the electron-withdrawing nitrile group at C4 and the nitrogen atom.

    • C2 (129.5 ppm): This carbon is adjacent to the nitrogen atom and is expected to be downfield. Its chemical shift is influenced by the N-methylation.

    • C5 (129.1 ppm), C6 (123.0 ppm), and C7 (124.9 ppm): These carbons of the benzene ring exhibit chemical shifts in the expected aromatic range. The specific shifts are modulated by the fused pyrrole ring and the C4-nitrile substituent.

    • C3 (102.8 ppm) and C4 (101.2 ppm): C3 is characteristically shielded in indole systems. The C4 carbon, directly attached to the electron-withdrawing nitrile group, is surprisingly predicted to be significantly upfield. This highlights the complex interplay of electronic effects within the indole ring.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is predicted at 118.0 ppm . This is a characteristic chemical shift for a nitrile carbon and is a key identifier in the spectrum.

  • Methyl Carbon (N-CH₃): The carbon of the N-methyl group appears in the aliphatic region at 33.1 ppm . This upfield shift is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Insert the sample into the spectrometer and ensure it is properly positioned.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. ¹³C NMR Experiment Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
  • Acquisition Parameters:
  • Spectral Width (SW): Set to a range that encompasses all expected carbon signals (e.g., 0-220 ppm).
  • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration and instrument sensitivity.
  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.
  • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks if quantitative analysis is required (note: standard ¹³C NMR is not inherently quantitative without specific experimental setups).
  • Perform peak picking to determine the precise chemical shifts of all signals.

Workflow for ¹³C NMR Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Set Experiment Parameters e->f g Acquire Data (FID) f->g h Fourier Transform g->h i Phase Correction h->i j Chemical Shift Calibration i->j k Peak Picking & Assignment j->k l Structural Confirmation k->l

Caption: Experimental workflow for obtaining and analyzing the ¹³C NMR spectrum.

Conclusion

The predicted ¹³C NMR spectrum of this compound provides a valuable roadmap for its structural verification. The distinct chemical shifts of the indole ring carbons, the nitrile carbon, and the N-methyl carbon offer a unique fingerprint for this molecule. By following the detailed experimental protocol, researchers can confidently acquire high-quality ¹³C NMR data. This guide, combining predicted data with established spectroscopic principles and practical experimental advice, serves as a comprehensive resource for scientists and professionals working with this important class of compounds.

References

  • NMRDB.org: An open-source database for NMR spectra prediction. [Link]

  • ACD/Labs NMR Predictor: A commercial software for the prediction of NMR spectra. [Link]

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Unveiling the Molecular Fragmentation of 1-methyl-1H-indole-4-carbonitrile: An In-depth Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-methyl-1H-indole-4-carbonitrile, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's fragmentation pattern is paramount for its unambiguous identification, structural elucidation, and metabolic profiling. In the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established fragmentation principles of its core moieties—N-methylindole and benzonitrile—and in silico predictions to construct a robust analytical framework.

Introduction: The Significance of this compound

This compound (C₁₀H₈N₂) is a member of the indole family, a ubiquitous scaffold in numerous biologically active compounds. The strategic placement of the methyl group at the 1-position and the carbonitrile at the 4-position imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Mass spectrometry serves as a cornerstone technique for the characterization of such molecules, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a detailed roadmap for its analysis.

Molecular Properties:

PropertyValueSource
Molecular Formula C₁₀H₈N₂[1]
Molecular Weight 156.18 g/mol [1]
Monoisotopic Mass 156.0687 u[1]

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following protocol outlines a standardized procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system for Electron Ionization and a Liquid Chromatography-Mass Spectrometry (LC-MS) system for Electrospray Ionization.

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a working concentration of 1-10 µg/mL depending on the sensitivity of the instrument.

GC-MS Analysis for Electron Ionization (EI)
  • Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Inlet: Splitless injection at 250°C.

  • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface: Transfer line temperature of 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan range of m/z 40-300.

LC-MS Analysis for Electrospray Ionization (ESI)
  • Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.[2]

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Analyzer: Full scan mode from m/z 50-500. For tandem MS (MS/MS), the protonated molecule [M+H]⁺ at m/z 157.0764 is selected as the precursor ion for collision-induced dissociation (CID).

Experimental_Workflow cluster_GCMS GC-MS (EI) cluster_LCMS LC-MS (ESI) GC_Sample Sample Injection GC_Separation Gas Chromatography GC_Sample->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Quadrupole_Analyzer_GC Quadrupole Mass Analyzer EI_Ionization->Quadrupole_Analyzer_GC GC_Detection Detection Quadrupole_Analyzer_GC->GC_Detection LC_Sample Sample Injection LC_Separation Liquid Chromatography LC_Sample->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization QTOF_Analyzer_LC Q-TOF Mass Analyzer ESI_Ionization->QTOF_Analyzer_LC LC_Detection Detection QTOF_Analyzer_LC->LC_Detection

Caption: Generalized workflow for GC-MS and LC-MS analysis.

Predicted Mass Spectra and Fragmentation Analysis

Due to the absence of published experimental spectra, the following analyses are based on predictions from computational tools such as CFM-ID[3][4] and fundamental principles of mass spectrometry.

Electron Ionization (EI) Mass Spectrum

Under EI conditions, the molecule is expected to form a molecular ion (M⁺•) at m/z 156. The high energy of EI typically induces extensive fragmentation. The predicted major fragments are outlined below.

Predicted Key Fragments in the EI Spectrum:

m/zProposed FragmentFormulaComments
156[M]⁺• [C₁₀H₈N₂]⁺•Molecular Ion
141[M - CH₃]⁺[C₉H₅N₂]⁺Loss of the methyl group from the nitrogen atom. This is a characteristic fragmentation for N-methylindoles.[5][6]
129[M - HCN]⁺•[C₉H₇N]⁺•Loss of hydrogen cyanide from the nitrile group, a common fragmentation for aromatic nitriles.[7][8]
115[M - CH₃ - CN]⁺[C₈H₅N]⁺Subsequent loss of a cyano radical from the m/z 141 fragment.
102[M - HCN - HCN]⁺•[C₈H₆]⁺•Potential loss of a second HCN molecule from the indole ring after the initial loss from the nitrile.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, indicative of the benzene ring.

Proposed Fragmentation Mechanism (EI):

The primary fragmentation events are predicted to be the loss of the N-methyl group and the loss of hydrogen cyanide from the nitrile substituent.

EI_Fragmentation cluster_path1 Loss of Methyl Radical cluster_path2 Loss of HCN M [M]⁺• m/z 156 F141 [M - CH₃]⁺ m/z 141 M->F141 - •CH₃ F129 [M - HCN]⁺• m/z 129 M->F129 - HCN F115 [M - CH₃ - CN]⁺ m/z 115 F141->F115 - •CN F102 [M - 2HCN]⁺• m/z 102 F129->F102 - HCN

Caption: Predicted major fragmentation pathways under Electron Ionization.

Electrospray Ionization (ESI) Tandem Mass Spectrum (MS/MS)

In positive-ion ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 157. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Predicted Key Fragments in the ESI-MS/MS Spectrum ([M+H]⁺):

Precursor m/zFragment m/zProposed LossFormula of FragmentComments
157130HCN[C₉H₈N]⁺Loss of neutral hydrogen cyanide. This is a very common loss for protonated nitriles.
157116CH₃CN[C₈H₆N]⁺Loss of acetonitrile, potentially through a rearrangement mechanism involving the N-methyl group.

Proposed Fragmentation Mechanism (ESI-MS/MS):

The fragmentation of the protonated molecule is likely initiated by the loss of neutral molecules, which is characteristic of even-electron ions formed by ESI.

ESI_Fragmentation cluster_esi_path1 Loss of HCN cluster_esi_path2 Loss of Acetonitrile MH [M+H]⁺ m/z 157 F130 [C₉H₈N]⁺ m/z 130 MH->F130 - HCN F116 [C₈H₆N]⁺ m/z 116 MH->F116 - CH₃CN

Caption: Predicted fragmentation of the protonated molecule in ESI-MS/MS.

Comparative Analysis with Isomers

The fragmentation pattern of this compound can be further understood by comparing it with its isomers, such as 1-methyl-1H-indole-3-carbonitrile and 1-methyl-1H-indole-6-carbonitrile. While the molecular ion and the initial loss of a methyl group would be common to all, the subsequent fragmentation pathways, particularly those involving the nitrile group and its interaction with the indole ring, are expected to differ. For instance, the proximity of the nitrile group to the pyrrole ring in the 3- and 4-positions may lead to unique rearrangement reactions that are not observed in the 6-isomer.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the mass spectrometric behavior of this compound. By understanding the fundamental fragmentation patterns of the N-methylindole and benzonitrile moieties, a reliable framework for the identification and structural elucidation of this compound and its derivatives can be established. The provided experimental protocols serve as a robust starting point for acquiring high-quality data, which can then be interpreted using the fragmentation pathways outlined in this document. As with any analytical endeavor, the combination of theoretical prediction and empirical data will provide the most confident structural assignment.

References

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An In-Depth Technical Guide to the Solubility Profile of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its journey through the drug discovery and development pipeline.[1][2][3] Poor solubility can severely hamper absorption, lead to variable bioavailability, and complicate formulation development, ultimately causing the failure of otherwise promising drug candidates.[1][4] This guide provides a comprehensive framework for characterizing the solubility profile of 1-methyl-1H-indole-4-carbonitrile. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper serves as a practical manual, outlining the foundational principles and detailed experimental protocols necessary for its determination. We will delve into the distinction between kinetic and thermodynamic solubility, provide step-by-step methodologies for their assessment, and explain the scientific rationale behind key experimental choices, empowering research teams to generate high-quality, reliable solubility data.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous system at a specific temperature and pressure.[1][3] For orally administered drugs, aqueous solubility is a prerequisite for absorption across the gastrointestinal tract; a drug must be in solution to permeate biological membranes.[1][3][4] Consequently, low aqueous solubility is a major challenge, with over 40% of NCEs being practically insoluble in water.[1][3]

Early and accurate assessment of a compound's solubility profile is therefore essential. It allows medicinal chemists to:

  • Guide Structure-Activity Relationship (SAR) Studies: Incorporate solubility considerations early in the lead optimization process.[4][5]

  • Ensure Reliable Bioassay Results: Prevent compound precipitation in in vitro assays, which can lead to erroneous data.[6][7]

  • Inform Formulation Strategy: Select appropriate vehicles for in vivo studies and future dosage forms.[5]

  • Predict Oral Bioavailability: Use solubility data as part of the Biopharmaceutics Classification System (BCS) to anticipate in vivo performance.[1]

This guide focuses on this compound, a specific indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Understanding the solubility of this specific analogue is key to unlocking its therapeutic potential.

Physicochemical Properties of this compound

While direct experimental data for this compound is sparse, we can infer some properties from related structures and computational models. These parameters provide a theoretical foundation for predicting its behavior and designing experiments.

PropertyValue / PredictionSource / Comment
Molecular Formula C₁₀H₈N₂Calculated
Molecular Weight 156.18 g/mol Calculated from formula.[8]
Structure This compound
Calculated logP ~2.0 - 2.5Prediction based on similar structures (e.g., 1-methyl-1H-indole-3-carbonitrile).[8] A positive logP suggests a preference for lipophilic environments and potentially low aqueous solubility.
pKa Not AvailableThe indole nitrogen is methylated, so it is not basic. The nitrile group is a very weak base. The molecule is unlikely to ionize under physiological pH.
Melting Point Not AvailableThe melting point of the isomeric 1-methyl-1H-indole-3-carbonitrile is 51.5-60.5°C.[9] Crystal lattice energy, which influences melting point, is a key determinant of thermodynamic solubility.[4]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When approaching solubility assessment, it is crucial to differentiate between two key measurements: kinetic and thermodynamic solubility.[6][10]

  • Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer.[6][11][12] This method is rapid and high-throughput, making it ideal for the early stages of drug discovery to quickly rank compounds.[5][13] However, it often overestimates the true solubility because it can reflect the solubility of amorphous or metastable solid forms.[4]

  • Thermodynamic Solubility: Represents the true equilibrium solubility. It is the concentration of a compound in a saturated solution that is in equilibrium with its most stable, solid crystalline form.[4][10][14] The measurement requires longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for pre-formulation and late-stage development.[14][15]

The relationship between these two forms of solubility is a key diagnostic tool for development teams.

G cluster_0 Solubility Concepts DMSO Compound in DMSO Stock Kinetic Kinetic Solubility (Supersaturated State) DMSO->Kinetic Rapid Dilution in Aqueous Buffer Precipitate Precipitate (Most Stable Crystal Form) Kinetic->Precipitate Precipitation (minutes to hours) Thermo Thermodynamic Solubility (True Equilibrium) Thermo->Precipitate Equilibrium

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a common method for determining kinetic solubility using nephelometry (light scattering) or UV spectrophotometry after filtration. The choice of method depends on available equipment.[5][11]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear for UV, black for nephelometry)

  • Multi-channel pipette

  • Plate shaker/incubator

  • Nephelometer or a UV-Vis plate reader with filtration capabilities (e.g., Millipore MultiScreen® solubility filter plates).[6][12]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, serving as a standard starting point for many in vitro assays.[11][13]

  • Plate Setup: Add 196 µL of PBS (pH 7.4) to multiple wells of a 96-well plate.[12]

    • Rationale: PBS at pH 7.4 mimics physiological pH. The final DMSO concentration will be kept low (typically ≤2%) to minimize its co-solvent effects.[12]

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final test concentration of 200 µM and a final DMSO concentration of 2%. Mix immediately and thoroughly.

    • Rationale: The rapid addition of the DMSO stock into the aqueous buffer creates a supersaturated state, which is the basis of the kinetic measurement.[6]

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 1.5 to 2 hours with gentle shaking.[6][11][12]

    • Rationale: This incubation period allows time for the compound to precipitate if its concentration exceeds its kinetic solubility limit.

  • Detection & Quantification:

    • Method A: Nephelometry: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.[5][11]

    • Method B: UV Spectroscopy with Filtration: Filter the contents of each well through a solubility filter plate into a new UV-compatible plate. Measure the UV absorbance of the filtrate at the compound's λ_max.[6][11]

  • Data Analysis: A standard curve is prepared by making serial dilutions of the DMSO stock in a 50:50 acetonitrile:water mixture (or another suitable solvent system where the compound is fully soluble) to correlate UV absorbance with concentration. The concentration of the compound in the filtrate is then determined from this curve, representing the kinetic solubility.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16] It ensures that a true equilibrium is reached between the dissolved compound and its most stable solid form.

Objective: To determine the equilibrium solubility of solid this compound in an aqueous buffer.

Materials:

  • Solid this compound (crystalline form preferred)

  • Aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to cover the physiological range).[17][18]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C).[18]

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology Workflow:

G start Start add_excess 1. Add excess solid compound to buffer in a sealed vial start->add_excess incubate 2. Incubate at 37°C with constant agitation add_excess->incubate equilibrate 3. Allow to equilibrate (e.g., 24-48 hours) incubate->equilibrate sample 4. Withdraw aliquot of supernatant equilibrate->sample Check for equilibrium by sampling at multiple time points (e.g., 24h, 48h) filter 5. Filter immediately through 0.22 µm syringe filter sample->filter analyze 6. Quantify concentration using validated HPLC-UV method filter->analyze end End: Thermodynamic Solubility Value analyze->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be clearly visible. Add a known volume of the desired aqueous buffer (e.g., 2 mL).

    • Rationale: Adding a visible excess of solid ensures that the resulting solution will be saturated, a fundamental requirement for measuring equilibrium solubility.[16]

  • Incubation and Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to 37°C. Agitate for at least 24 to 48 hours.

    • Rationale: Prolonged agitation at a controlled temperature is necessary to ensure the dissolution process reaches a true equilibrium.[14][18] The time required should be determined in preliminary experiments by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.[19]

  • pH Measurement: After equilibration, measure the final pH of the suspension to ensure it has not shifted significantly.[16][17]

  • Sampling and Phase Separation: Allow the vials to stand briefly for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Rationale: Proper phase separation is critical. Any undissolved solid carried over into the analytical sample will lead to a gross overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method. Calculate the concentration against a standard curve prepared from the same compound.

  • Replication: The experiment should be performed in at least triplicate for each pH condition to ensure reproducibility.[18]

Conclusion

The solubility of this compound is a foundational parameter that will dictate its utility in biological screening and its potential for development as a therapeutic agent. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to determine both the kinetic and thermodynamic solubility of this compound. By understanding the distinction between these measurements and executing these robust experimental workflows, scientists can generate the high-quality data needed to make informed decisions, mitigate development risks, and advance their research programs with confidence.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Link

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Link

  • Yalkowsky, S. H., & Sugano, K. (2017). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Link

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Link

  • Ionescu, C., & Dodi, G. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. Link

  • Creative Biolabs. Aqueous Solubility. Link

  • USP-NF. (2013). THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Link

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link

  • PCBIS. Thermodynamic solubility. Link

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Link

  • Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Link

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Link

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Link

  • PubChem. 1-Methyl-1H-indole-3-carbonitrile. Link

  • PubChem. 1-Methyl-1H-Indole-4-Carboxylic Acid. Link

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Navigating the Procurement and Application of 1-Methyl-1H-indole-4-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accessibility and purity of specialized chemical intermediates are paramount to the success of their projects. This guide provides an in-depth technical overview of 1-methyl-1H-indole-4-carbonitrile, a key building block in modern medicinal chemistry. We will delve into its commercial availability, crucial safety and handling protocols, synthetic pathways, and its significant applications in the development of novel therapeutics.

Commercial Availability and Procurement

This compound (CAS No. 628711-58-0) is readily available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for lead optimization and scale-up studies.

SupplierAvailable QuantitiesPurityNotes
Thermo Scientific (Maybridge) 250 mgNot specifiedAvailable through Fisher Scientific.[1]
CymitQuimica 100mg, 250mg, 1g, 5g, 10g97%, 98%Larger quantities available upon consultation.[2][3]
MySkinRecipes 100mg, 250mg, 1g, 5g, 10g98%Lead time of 10-20 days.[4]
Sigma-Aldrich Pricing availableNot specified-

Procurement Strategy:

It is advisable to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before purchase. For larger quantities, contacting multiple suppliers for quotes is recommended to ensure competitive pricing.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety hazards is crucial for the safe handling and storage of this compound.

PropertyValue
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol [2]
CAS Number 628711-58-0[2]
Appearance Solid (form may vary)
Storage Room temperature[4]

Safety and Handling:

A specific Safety Data Sheet (SDS) for this compound is available from suppliers like Fisher Scientific. Key safety information includes:

  • Hazard Statements: The SDS for the closely related 1-methylindole indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[5] For indole itself, hazards include being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life.[6]

  • Precautionary Statements: Always wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

    • If swallowed: Call a poison center or doctor if you feel unwell.[6]

The logical flow for ensuring laboratory safety when working with this compound is outlined below:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Mandatory First Step Use in Fume Hood Use in Fume Hood Don PPE->Use in Fume Hood Weighing and Transfer Weighing and Transfer Use in Fume Hood->Weighing and Transfer Decontaminate Glassware Decontaminate Glassware Weighing and Transfer->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste End End Dispose of Waste->End

Figure 1: Workflow for Safe Handling of this compound.

Synthetic Pathways

Proposed Synthetic Protocol:

This protocol is based on general methods for the N-methylation of indoles.

Reaction:

Step-by-Step Methodology:

  • Deprotonation of Indole: To a solution of 1H-indole-4-carbonitrile in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH). The reaction is typically performed at 0 °C to control the exothermic reaction. The base deprotonates the indole nitrogen, forming the corresponding sodium salt.

  • Methylation: To the resulting solution, add a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

A general workflow for this synthesis is depicted below:

G Start Start Dissolve 4-cyanoindole in anhydrous solvent Dissolve 4-cyanoindole in anhydrous solvent Start->Dissolve 4-cyanoindole in anhydrous solvent Cool to 0°C Cool to 0°C Dissolve 4-cyanoindole in anhydrous solvent->Cool to 0°C Add Base (e.g., NaH) Add Base (e.g., NaH) Cool to 0°C->Add Base (e.g., NaH) Stir under inert atmosphere Stir under inert atmosphere Add Base (e.g., NaH)->Stir under inert atmosphere Add Methylating Agent (e.g., CH3I) Add Methylating Agent (e.g., CH3I) Stir under inert atmosphere->Add Methylating Agent (e.g., CH3I) Warm to Room Temperature Warm to Room Temperature Add Methylating Agent (e.g., CH3I)->Warm to Room Temperature Monitor by TLC Monitor by TLC Warm to Room Temperature->Monitor by TLC Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Purify by Chromatography Purify by Chromatography Extract with Organic Solvent->Purify by Chromatography Characterize Product Characterize Product Purify by Chromatography->Characterize Product End End Characterize Product->End

Figure 2: Proposed Synthetic Workflow for this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity and applications in materials science.

Pharmaceutical Research:

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors.[7] this compound serves as a building block in the development of such inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1][8] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

  • Central Nervous System (CNS) Agents: Indole derivatives have a long history as CNS active agents. This compound can be used in the synthesis of novel drug candidates targeting neurological disorders.[1]

  • Agrochemicals: The structural motifs present in this compound are also relevant in the design of new pesticides with improved efficacy.[1]

Materials Science:

  • Fluorescent Dyes and Optoelectronic Materials: The aromatic nature of the indole ring system, combined with the electron-withdrawing nitrile group, makes this compound a useful precursor for the synthesis of fluorescent dyes and materials for optoelectronic applications.[1]

The role of this compound as a versatile building block is illustrated in the following diagram:

G cluster_applications Potential Applications This compound This compound Kinase Inhibitors Kinase Inhibitors This compound->Kinase Inhibitors Leads to CNS Agents CNS Agents This compound->CNS Agents Leads to Agrochemicals Agrochemicals This compound->Agrochemicals Leads to Fluorescent Dyes Fluorescent Dyes This compound->Fluorescent Dyes Leads to

Figure 3: Application Pathways of this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. A clear understanding of its procurement, safe handling, and synthetic utility is essential for researchers aiming to leverage its properties in their work. This guide provides a foundational understanding to facilitate the effective use of this important chemical intermediate.

References

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  • This compound, 97%. (n.d.). Labware E-shop. Retrieved January 12, 2026, from [Link]

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Gillaizeau, I. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2893. [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2019). Molecules, 24(1), 123. [Link]

  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(20), 5564-5568. [Link]

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The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 1-Methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-methyl-1H-indole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the synthetic evolution of this molecule, presenting established protocols and exploring its applications as a crucial intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important chemical entity.

Introduction: The Significance of the Indole Nucleus and the Rise of a Methylated Derivative

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. This compound has emerged as a valuable building block in pharmaceutical research, primarily serving as a key intermediate in the synthesis of bioactive compounds.[2] Its utility is particularly noted in the development of kinase inhibitors and agents targeting the central nervous system.[2] The presence of the methyl group at the N1 position and the nitrile group at the C4 position offers unique electronic and steric properties, making it an attractive scaffold for further chemical elaboration.

The Genesis of this compound: A Synthetic Journey

While the precise moment of the "discovery" of this compound in the sense of a naturally occurring product is not applicable, its history is rooted in the deliberate efforts of synthetic chemists. The primary route to this compound involves the N-methylation of the precursor, 4-cyanoindole.

Foundational Synthesis: The N-Alkylation of 4-Cyanoindole

The most direct and commonly employed method for the preparation of this compound is the N-alkylation of 4-cyanoindole. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with a methylating agent.

A representative synthetic pathway is detailed in a 2010 patent application.[3] This procedure outlines the synthesis of this compound with a high yield, demonstrating a practical and scalable method for its production.

Experimental Protocol: N-Methylation of 4-Cyanoindole [3]

Materials:

  • 4-cyanoindole

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-cyanoindole (1.0 equivalent) in an anhydrous solvent such as DMF or THF, add a base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add the methylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature, or with gentle heating, and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

This general protocol provides a reliable method for obtaining the target compound. A specific example from a patent application reports a 95% yield for this transformation.[3]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key tool for structural elucidation.

¹H NMR Data (500 MHz, CDCl₃): [4]

  • δ 7.54 (d, J = 8.3 Hz, 1H)

  • δ 7.46 (d, J = 7.4 Hz, 1H)

  • δ 7.25 (d, J = 7.5 Hz, 1H)

  • δ 7.23 – 7.22 (m, 1H)

  • δ 6.70 (d, J = 3.2 Hz, 1H)

  • δ 3.85 (s, 3H)

Applications in Drug Discovery and Beyond

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amines, or tetrazoles, providing access to a diverse range of derivatives.

Furthermore, its structural features make it a valuable component in the design of fluorescent dyes and optoelectronic materials, owing to the aromatic system and the electron-withdrawing nature of the nitrile group.[2]

Conclusion

The history of this compound is one of synthetic innovation, driven by the continued importance of the indole nucleus in drug discovery. While its initial synthesis was likely a logical extension of established N-alkylation methodologies, its utility as a building block has solidified its place in the repertoire of medicinal chemists. The straightforward and high-yielding synthetic routes now available make it an accessible and valuable tool for the development of novel therapeutics and functional materials.

Diagrams

Synthesis_of_1_methyl_1H_indole_4_carbonitrile cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Cyanoindole 4-Cyanoindole Reaction_Vessel Deprotonation 4-Cyanoindole->Reaction_Vessel 1.0 eq Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylation_Step N-Methylation Methylating_Agent->Methylation_Step This compound This compound Reaction_Vessel->Methylation_Step Indole Anion Methylation_Step->this compound Workup & Purification

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemistry of the 4-Cyanoindole Moiety

Date: January 12, 2026

Abstract

The 4-cyanoindole scaffold has emerged as a heterocyclic motif of profound importance in the fields of medicinal chemistry, chemical biology, and materials science. The strategic placement of an electron-withdrawing nitrile group at the C4 position of the indole ring system imparts a unique combination of electronic, steric, and photophysical properties. This guide provides a comprehensive exploration of the fundamental chemistry of 4-cyanoindole, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, robust synthetic methodologies, diverse reactivity, and pivotal applications as a pharmacophore and a fluorescent probe, supported by field-proven experimental protocols and mechanistic insights.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of the physicochemical characteristics of 4-cyanoindole is essential for its effective application in synthesis and biological studies.[1] The molecule typically presents as a white to pale brown crystalline powder.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of 4-Cyanoindole

Property Value Reference
Molecular Formula C₉H₆N₂ [1][2]
Molecular Weight 142.16 g/mol [1][3]
Appearance White to pale brown crystalline powder [1]
Melting Point 117-121 °C [1]
Solubility Soluble in water and common organic solvents [1]

| CAS Number | 16136-52-0 |[2] |

The spectroscopic signature of 4-cyanoindole is distinct and informative. The nitrile group provides a sharp, characteristic absorption in the infrared spectrum, while NMR spectroscopy reveals the chemical environment of the aromatic protons and carbons.

Table 2: Spectroscopic Data for 4-Cyanoindole

Spectrum Type Key Features Rationale
¹H NMR (DMSO-d₆) δ ~11.75 (s, 1H, N-H), 7.80-6.80 (m, 5H, Ar-H) The deshielded singlet corresponds to the acidic indole proton. The complex multiplet region represents the five protons on the bicyclic ring system.[1]
¹³C NMR (DMSO-d₆) δ ~118.0 (C≡N), 137.5-102.0 (Ar-C) The quaternary carbon of the nitrile group appears around 118.0 ppm. The remaining signals correspond to the nine aromatic carbons.[1]

| IR (KBr, cm⁻¹) | ν ~3300 (N-H stretch), ~2220 (C≡N stretch) | The N-H stretch is a broad signal typical for indoles. The sharp, strong absorbance around 2220 cm⁻¹ is the definitive signature of the nitrile functionality.[1] |

Synthesis of the 4-Cyanoindole Core

The accessibility of the 4-cyanoindole scaffold is predicated on several reliable synthetic routes, most commonly commencing from readily available 4-substituted indoles such as 4-bromoindole or 4-aminoindole.[1] The choice of method often depends on the availability of starting materials and desired scale.

G cluster_0 Synthetic Pathways to 4-Cyanoindole Bromoindole 4-Bromoindole Target 4-Cyanoindole Bromoindole->Target Pd(PPh₃)₄, Zn(CN)₂ (Palladium-Catalyzed Cyanation) Aminoindole 4-Aminoindole Diazonium Indole-4-diazonium Salt Aminoindole->Diazonium NaNO₂, HCl, 0-5 °C Diazonium->Target CuCN, NaCN (Sandmeyer Reaction)

Caption: Key synthetic routes to the 4-cyanoindole core.

Method 1: Palladium-Catalyzed Cyanation of 4-Bromoindole

This modern approach is often preferred due to its high functional group tolerance and generally good yields. The mechanism involves an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a cyanide source (like zinc cyanide) and subsequent reductive elimination to yield the product. Zinc cyanide is chosen as it is less toxic than other cyanide salts and its use mitigates the formation of palladium-cyanide catalyst poisons.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).[1][4]

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask.[1][4]

  • Purge the flask with argon for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 90-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-cyanoindole.[1]

Table 3: Typical Parameters for Palladium-Catalyzed Cyanation

Starting Material Reagents Temperature (°C) Time (h) Yield (%)

| 4-Bromoindole | Zn(CN)₂, Pd(PPh₃)₄, DMF | 90 | 18 | ~71 |

Table adapted from a similar procedure for the synthesis of 4-cyanoindole-2'-deoxyribonucleoside.[1][4]

Method 2: Sandmeyer Reaction of 4-Aminoindole

The Sandmeyer reaction provides a classical and cost-effective route. The key is the careful formation of a diazonium salt from the 4-aminoindole precursor at low temperatures, which is then displaced by cyanide using a copper(I) cyanide catalyst. Temperature control during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate.

Experimental Protocol:

  • Dissolve 4-aminoindole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq), maintaining the temperature below 5 °C to form the diazonium salt.[1]

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. A vigorous evolution of nitrogen gas will be observed.

  • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 4-cyanoindole.[1]

Table 4: Typical Parameters for Sandmeyer Reaction

Starting Material Reagents Temperature (°C) Time (h) Yield (%)

| 4-Aminoindole | 1. HCl, NaNO₂; 2. CuCN, NaCN | 0 to 60 | 3 | ~60-70 (estimated) |

Yield is estimated based on standard Sandmeyer reaction efficiencies.[1]

Chemical Reactivity and Strategic Functionalization

The reactivity of 4-cyanoindole can be strategically directed at three primary sites: the indole nitrogen (N1), the electron-rich C3 position, and the cyano group itself.[1] This multi-faceted reactivity makes it a versatile building block for constructing diverse molecular architectures.

G cluster_0 Reactivity Map of 4-Cyanoindole Core 4-Cyanoindole N_Alkylation N-Alkylated Product (e.g., N-R) Core->N_Alkylation N-Alkylation (Base, R-X) Mannich_Product C3-Aminomethylated Product (Gramine Analogue) Core->Mannich_Product Electrophilic Substitution (C3) (Mannich Reaction: CH₂O, R₂NH) Carboxylic_Acid Indole-4-carboxylic Acid Core->Carboxylic_Acid Cyano Group Hydrolysis (H⁺ or OH⁻, H₂O) Amine 4-(Aminomethyl)indole Core->Amine Cyano Group Reduction (LiAlH₄ or H₂/cat.)

Caption: Key reactive sites and transformations of 4-cyanoindole.

Reactions at the Indole Nitrogen (N1)

The indole nitrogen is acidic and can be readily deprotonated by a suitable base, followed by reaction with an electrophile.

  • N-Alkylation: This is a common modification for tuning solubility and biological activity. The choice of base is crucial; strong bases like sodium hydride (NaH) are effective for complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions.[1]

Experimental Protocol for N-Alkylation:

  • To a solution of 4-cyanoindole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature to allow for complete formation of the indolide anion.

  • Add the desired alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature (or with gentle heating) until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Wash the organic phase, dry, concentrate, and purify by column chromatography.[1]

Reactions at the C3-Position

The C3 position of the indole ring is inherently electron-rich and thus serves as the primary site for electrophilic attack. The electron-withdrawing cyano group at C4 slightly deactivates the ring but does not change this fundamental regioselectivity.

  • Mannich Reaction: This three-component reaction is a powerful method for introducing an aminomethyl group (-CH₂NR₂) at the C3 position.[1][2][5] This "Gramine-type" intermediate is a valuable precursor for further synthetic elaborations, notably in the synthesis of tryptophan analogues and various bioactive compounds.[2][5]

Experimental Protocol for Mannich Reaction:

  • To a solution of 4-cyanoindole (1.0 eq) in a solvent mixture such as acetic acid or ethanol/water, add formaldehyde (as a 37% aqueous solution, 1.5 eq).[1]

  • Add a secondary amine, such as dimethylamine (as a 40% aqueous solution, 1.5 eq).[1]

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Basify the reaction mixture with aqueous sodium hydroxide to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the product, typically by column chromatography.[1]

Transformations of the Cyano Group

The nitrile functionality is a versatile synthetic handle that can be converted into other important functional groups.

  • Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions.[1] Basic hydrolysis is often cleaner for indole-containing substrates.

Experimental Protocol for Basic Hydrolysis:

  • Suspend 4-cyanoindole (1.0 eq) in a mixture of ethanol and a 20-40% aqueous solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and acidify with concentrated HCl to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry.[1]

  • Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1] This transformation is key for creating linkers in drug conjugates or for accessing specific pharmacophores.

Experimental Protocol for Reduction with LiAlH₄:

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-cyanoindole (1.0 eq) in THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup) until a granular precipitate forms.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate to obtain 4-(aminomethyl)indole, which can be purified further if necessary.[1]

Table 5: Conditions for Nitrile Reduction

Reducing Agent Solvent Temperature (°C) Time (h) Estimated Yield (%)

| LiAlH₄ | THF | 65 (Reflux) | 6 | ~70-80 |

Yield is estimated based on standard LiAlH₄ reductions of nitriles.[1]

Applications in Drug Discovery and Chemical Biology

The unique structural and electronic features of 4-cyanoindole have positioned it as a valuable scaffold in modern molecular science.

Dopamine D4 Receptor Ligands

Derivatives of 4-cyanoindole have been extensively investigated as selective ligands for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1][6] The indole scaffold serves as a bioisostere for the catecholamine core of dopamine, while the cyano group can engage in specific hydrogen bonding or dipolar interactions within the receptor binding pocket. The synthesis of these ligands often involves strategic functionalization at the N1 and C3 positions of the indole core.[1][7]

G cluster_0 Dopamine D4 Receptor Signaling Ligand 4-Cyanoindole Derivative Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Caption: Inhibitory signaling pathway of the Dopamine D4 receptor.[1]

Advanced Fluorescent Probes

Perhaps the most prominent application of 4-cyanoindole is as a core fluorophore in chemical biology.[2] Unlike the native tryptophan, which has complex photophysics, 4-cyanoindole derivatives exhibit superior properties that make them exceptional tools for studying biological systems with minimal perturbation.[2][8]

  • Key Derivatives: The moiety is incorporated into unnatural amino acids, such as 4-cyanotryptophan (4CN-Trp) , and nucleosides, like 4-cyanoindole-2'-deoxyribonucleoside (4CIN) .[1][2][9][10][11]

  • Photophysical Advantages: These probes offer a high fluorescence quantum yield (>0.8 in water), a significant Stokes shift, a red-shifted absorption spectrum that allows for selective excitation, and a fluorescence lifetime that is sensitive to the local molecular environment.[1][11][12][13]

  • Applications in Biophysics: 4CN-Trp is used to study protein folding, conformational dynamics, and hydration.[2] 4CIN is a universal fluorescent nucleoside analogue used to investigate DNA hybridization, DNA-protein interactions, and local DNA structure.[2][11][12] Its fluorescence is notably quenched by guanine, a property that has been exploited to design elegant assays for monitoring binding events.[2][8][12]

G cluster_0 Workflow: 4-Cyanoindole as a Biological Probe Start 4-Cyanoindole (Starting Material) Synthesis Chemical Synthesis (e.g., Mannich, Glycosylation) Start->Synthesis Reactants Probe Fluorescent Analogues (4CN-Trp, 4CIN) Synthesis->Probe Product Incorporation Incorporation into Biomolecules (Peptide Synthesis, PCR) Probe->Incorporation Input Probe Biomolecule Labeled Peptides, Proteins, DNA, or RNA Incorporation->Biomolecule Analysis Biophysical Analysis (Fluorescence Spectroscopy & Microscopy) Biomolecule->Analysis Data Structural & Dynamic Data Analysis->Data

Caption: From chemical scaffold to biophysical insight.[2]

Conclusion

4-Cyanoindole stands as a testament to the power of strategic molecular design in advancing chemical synthesis and drug discovery. Its robust and accessible synthesis, coupled with the diverse and predictable reactivity of its indole core and nitrile group, provides a rich platform for molecular innovation. This guide has summarized the foundational chemistry, provided actionable experimental protocols, and highlighted the cutting-edge applications of this versatile building block. It is our aim to empower researchers to harness the full potential of the 4-cyanoindole moiety in their scientific endeavors, from developing novel therapeutics to illuminating complex biological processes.[1]

References

  • 4-Cyanoindole: A Versatile Building Block in Modern Organic Synthesis - Benchchem.
  • An In-depth Technical Guide to 4-Cyanoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • 4-Cyanoindole: A Technical Guide for Researchers - Benchchem.
  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed.
  • Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP)
  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - Squarespace.
  • Rotationally resolved electronic spectrum of the electronic origin of 4-cyanoindole, along with a simulation with the best CMA-ES fit parameters.
  • 4-Cyanoindole (CAS 16136-52-0): Your Partner in Pharmaceutical Synthesis.
  • Chemical structure and IUPAC name of 4-Cyanoindole - Benchchem.
  • 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - NIH.
  • 4-Cyanoindole-2ʹ-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PMC - PubMed Central.
  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy | Request PDF - ResearchG
  • TCSPC traces of 4-cyanoindole in H 2 O, 4-cyanoindole in EA,...
  • Structures, dipole moments and excited state lifetime of isolated 4-cyanoindole in its ground and lowest electronically excited singlet states - ResearchG
  • Cyanoindole Derivatives as Highly Selective Dopamine D4 Receptor Partial Agonists: Solid-Phase Synthesis, Binding Assays, and Functional Experiments | Journal of Medicinal Chemistry - ACS Public
  • 4-Cyanoindole - Optional[15N NMR] - Chemical Shifts - SpectraBase.
  • 4-Cyanoindole 97 16136-52-0 - Sigma-Aldrich.
  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Mel
  • Cyanoindole Derivatives as Highly Selective Dopamine D4 Receptor Partial Agonists: Solid-Phase Synthesis, Binding Assays, and Functional Experiments | Journal of Medicinal Chemistry - ACS Public
  • 4-Cyanoindole | C9H6N2 | CID 3817602 - PubChem - NIH.
  • Photophysics of a Nucleoside Analogue: 4-Cyanoindole-2′-deoxyribonucleoside | The Journal of Physical Chemistry B - ACS Public
  • 4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PubMed.
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC - NIH.

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An In-depth Technical Guide on the Core Electronic Properties of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indole-4-carbonitrile is a heterocyclic aromatic compound with significant potential in materials science and medicinal chemistry. Its electronic properties, governed by the interplay between the electron-rich indole core, the N-methyl group, and the electron-withdrawing nitrile substituent, are key to its utility. This guide provides a comprehensive overview of the core electronic characteristics of this molecule, detailing the experimental and computational methodologies required for their elucidation. We will explore its synthesis, spectroscopic behavior, electrochemical characteristics, and predicted molecular orbitals, offering a framework for its application in fields such as organic electronics and drug design.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry and a fundamental building block for a variety of functional organic materials. Its aromaticity and electron-rich nature make it a versatile platform for chemical modification, allowing for the fine-tuning of its electronic and photophysical properties. The introduction of a methyl group at the N1 position enhances stability and solubility in organic solvents, while the carbonitrile group at the C4 position introduces a strong electron-withdrawing character, which is expected to significantly modulate the electronic structure of the indole core.[1] This unique combination of substituents in this compound suggests potential applications as a fluorescent probe, a component in organic semiconductors, or as an intermediate in the synthesis of bioactive compounds.[1][2]

Synthesis and Structural Elucidation

A plausible synthetic route to this compound would involve the N-methylation of 1H-indole-4-carbonitrile. The latter can be synthesized from appropriate precursors, and the subsequent methylation can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.[3][4]

Experimental Protocol: Synthesis of this compound
  • Starting Material: 1H-indole-4-carbonitrile.

  • Reagents: Sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), methyl iodide (CH₃I).

  • Procedure: a. To a solution of 1H-indole-4-carbonitrile in anhydrous DMF at 0 °C, add NaH portion-wise. b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. d. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Properties: Probing Electronic Transitions

The photophysical properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions between the ground state and excited states of the molecule.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For indole derivatives, the absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the aromatic system.[5] The position and intensity of these bands are sensitive to the nature and position of substituents. The electron-withdrawing nitrile group is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to 1-methylindole, indicating a smaller energy gap between the ground and excited states.[6][7]

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade solvent in which the compound is soluble (e.g., acetonitrile, ethanol).

  • Procedure: a. Prepare a dilute solution of this compound in the chosen solvent. b. Record the absorption spectrum over a wavelength range of 200-400 nm. c. Identify the wavelength of maximum absorption (λₘₐₓ).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. Indole and its derivatives are known for their fluorescent properties.[8] The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, is also a key parameter. The presence of the nitrile group may influence the fluorescence properties, potentially leading to quenching or shifting of the emission wavelength.

Experimental Protocol: Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer.

  • Solvent: Spectroscopic grade solvent.

  • Procedure: a. Prepare a dilute solution of the compound. b. Excite the sample at its λₘₐₓ determined from the UV-Vis spectrum. c. Record the emission spectrum. d. Determine the wavelength of maximum emission. e. Measure the fluorescence quantum yield using a standard fluorophore (e.g., quinine sulfate).

Electrochemical Properties: Frontier Molecular Orbitals

The electrochemical behavior of this compound can be studied using cyclic voltammetry (CV). This technique is crucial for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] These frontier orbitals are fundamental to understanding the electronic properties and reactivity of a molecule, as well as its potential performance in organic electronic devices.[10]

Cyclic Voltammetry

In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eₒₓ) corresponds to the removal of an electron from the HOMO, while the reduction potential (EᵣₑᏧ) corresponds to the addition of an electron to the LUMO.[11]

Experimental Protocol: Cyclic Voltammetry
  • Instrumentation: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Procedure: a. Dissolve the sample in the electrolyte solution. b. Record the cyclic voltammogram by scanning the potential. c. Add ferrocene as an internal standard and record another voltammogram. d. Determine the onset oxidation and reduction potentials of the sample relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Calculation of HOMO and LUMO Energies

The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using the following empirical equations, where the energy level of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level[10]:

  • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

  • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

The HOMO-LUMO gap can then be calculated as the difference between these two values.

Computational Quantum Chemistry: A Theoretical Insight

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and rationalizing the electronic properties of molecules.[12] These methods can provide valuable information that complements experimental findings.

DFT Calculations

DFT calculations can be used to:

  • Optimize the ground-state geometry of the molecule.

  • Calculate the energies of the HOMO and LUMO and visualize their spatial distribution.[13]

  • Predict the electron density distribution and molecular electrostatic potential.

TD-DFT Calculations

TD-DFT calculations are employed to:

  • Simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.

  • Gain a deeper understanding of the nature of the excited states.

Computational Workflow

Caption: A typical workflow for computational analysis of electronic properties.

Potential Applications

The electronic properties of this compound make it a candidate for several advanced applications:

  • Organic Electronics: The tunable HOMO/LUMO levels suggest its potential use as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[14]

  • Fluorescent Probes: If the molecule exhibits significant fluorescence, it could be developed into a sensor for detecting specific analytes or for use in cellular imaging.

  • Medicinal Chemistry: The indole scaffold is a common motif in pharmacologically active compounds. The electronic modifications introduced by the methyl and nitrile groups could be exploited in the design of new drug candidates.[1]

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its characterization. By employing a combination of synthesis, spectroscopy, electrochemistry, and computational modeling, a thorough understanding of its electronic properties can be achieved. This knowledge will be instrumental in unlocking the full potential of this intriguing molecule in various scientific and technological fields.

References

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Methodological & Application

Synthesis of 1-Methyl-1H-indole-4-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-indole-4-carbonitrile is a key building block in medicinal chemistry and drug discovery, serving as a versatile precursor for a wide range of biologically active molecules. The strategic placement of the cyano group at the C4 position of the indole scaffold, combined with N-methylation, provides a unique template for the development of novel therapeutics. This document provides a comprehensive guide for the synthesis of this important intermediate, detailing a primary, field-tested protocol and exploring alternative synthetic strategies. The methodologies are presented with a focus on reproducibility, scalability, and an understanding of the underlying chemical principles, catering to researchers, scientists, and professionals in drug development.

Primary Synthetic Approach: N-Methylation of 4-Cyanoindole

The most direct and efficient route to this compound is the N-methylation of commercially available 4-cyanoindole. This method is favored for its simplicity, high yields, and operational ease. The reaction involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source.

Reaction Mechanism

The N-methylation of an indole proceeds via a standard nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a resonance-stabilized indolide anion. This potent nucleophile then readily attacks a methylating agent, such as methyl iodide, to form the desired N-methylated product.

G Indole 4-Cyanoindole Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide Product This compound Indolide->Product SN2 Attack Byproduct NaI + H2 Indolide->Byproduct MethylIodide Methyl Iodide (CH3I) MethylIodide->Product MethylIodide->Byproduct

Caption: General workflow for the N-methylation of 4-cyanoindole.

Detailed Experimental Protocol

Materials:

  • 4-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-cyanoindole (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The reaction mixture may effervesce as hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary
ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (d, J=8.0 Hz, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.25 (t, J=7.8 Hz, 1H), 7.10 (d, J=3.2 Hz, 1H), 6.70 (d, J=3.2 Hz, 1H), 3.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 137.2, 130.1, 128.9, 125.4, 122.3, 118.9, 110.2, 102.8, 100.5, 33.4.

Alternative Synthetic Strategy: Fischer Indole Synthesis

An alternative, though more complex, approach to constructing the this compound scaffold is the Fischer indole synthesis.[1][2] This powerful method allows for the formation of the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4] To synthesize the target molecule, one would start with 4-cyanophenylhydrazine and a suitable carbonyl partner, followed by N-methylation of the resulting 4-cyanoindole.

Conceptual Workflow

G Hydrazine 4-Cyanophenylhydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone Carbonyl Carbonyl Compound (e.g., Pyruvic Acid) Carbonyl->Hydrazone IndoleRing 4-Cyanoindole Hydrazone->IndoleRing Acid-catalyzed Cyclization Methylation N-Methylation IndoleRing->Methylation Product This compound Methylation->Product

Caption: Fischer indole synthesis approach to this compound.

Discussion of the Fischer Indole Synthesis Approach

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[2]

Key Considerations:

  • Starting Materials: The synthesis would commence with 4-cyanophenylhydrazine, which can be prepared from 4-cyanoaniline via diazotization followed by reduction. The choice of the carbonyl component is crucial for determining the substitution pattern at the C2 and C3 positions of the indole.

  • Reaction Conditions: The reaction typically requires strong acids (e.g., sulfuric acid, polyphosphoric acid) and elevated temperatures.[1] The electron-withdrawing nature of the cyano group can influence the reactivity and may necessitate optimization of the reaction conditions to achieve good yields.[4]

  • N-Methylation: Following the successful synthesis of 4-cyanoindole, the final N-methylation step would be carried out as described in the primary protocol.

While the Fischer indole synthesis offers a versatile method for constructing the indole nucleus, for the specific synthesis of this compound, the N-methylation of commercially available 4-cyanoindole is the more practical and efficient route for most laboratory and process development applications.

Further Synthetic Considerations: Cyanation of the Indole Core

Modern synthetic methodologies offer direct C-H cyanation of arenes and heteroarenes.[6][7] Palladium-catalyzed and copper-mediated cyanation reactions have been developed for indoles.[6][8] However, these methods often exhibit selectivity for the C2 or C3 positions of the indole ring, making the regioselective cyanation at the C4 position a significant challenge.[7] Therefore, these approaches are generally less suitable for the targeted synthesis of this compound compared to the construction of the cyano-substituted indole from a pre-functionalized precursor.

Another classical approach to introduce a cyano group is the Sandmeyer reaction, which involves the conversion of an amino group to a nitrile via a diazonium salt.[5][9][10] This would necessitate the synthesis of 4-amino-1-methyl-1H-indole, which adds several steps to the overall synthetic sequence.

Conclusion

The synthesis of this compound is most effectively achieved through the direct N-methylation of 4-cyanoindole. This protocol is robust, high-yielding, and readily scalable. While alternative methods such as the Fischer indole synthesis provide a powerful means to construct the indole scaffold, they are more synthetically demanding for this specific target. The information provided herein is intended to equip researchers with a thorough understanding of the synthetic landscape for this valuable chemical intermediate.

References

  • Benchchem. Technical Support Center: Fischer Indole Synthesis with 4-Cyanophenylhydrazine Hydrochloride.
  • Benchchem.
  • Wikipedia. Sandmeyer reaction. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ACS Publications. Catalytic Cyanation of C–N Bonds with CO2/NH3 | JACS Au. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • ACS Publications. The Sandmeyer Reaction. | Chemical Reviews. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

  • Prudent Practices in the Laboratory. Working with Hazardous Chemicals. [Link]

  • PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Organic Syntheses. 1-methylindole. [Link]

  • Royal Society of Chemistry. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. [Link]

  • Organic Chemistry Portal. Site-Selective Electrochemical C-H Cyanation of Indoles. [Link]

  • ResearchGate. Cyanation of methyl indole. [Colour online.]. [Link]

  • ResearchGate. (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ACS Publications. Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source | The Journal of Organic Chemistry. [Link]

  • PubMed. Synthesis of 4-Cyanoindole Nucleosides, 4-Cyanoindole-2'-Deoxyribonucleoside-5'-Triphosphate (4CIN-TP), and Enzymatic Incorporation of 4CIN-TP into DNA. [Link]

  • Squarespace. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • PubMed. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. [Link]

  • Princeton University. Late-Stage C(sp3)–H Methylation of Drug Molecules. [Link]

  • St Andrews Research Repository. Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. [Link]

Sources

Protocol for the Synthesis of 1-methyl-1H-indole-4-carbonitrile from 1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The N-methylated indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] 1-methyl-1H-indole-4-carbonitrile serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and agents targeting the central nervous system. This application note provides a comprehensive and robust protocol for the synthesis of this compound via the N-methylation of 1H-indole-4-carbonitrile.

The described method employs a classic and highly efficient chemical transformation: deprotonation of the indole nitrogen using sodium hydride (NaH), followed by quenching with methyl iodide (MeI). We will delve into the mechanistic rationale behind the choice of reagents, provide a detailed step-by-step protocol from setup to purification, and outline the necessary safety precautions and characterization techniques to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanistic Causality

The N-methylation of an indole is a nucleophilic substitution reaction. The core principle involves increasing the nucleophilicity of the indole nitrogen so it can effectively attack an electrophilic methyl source.

2.1 Deprotonation: Activating the Nucleophile

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO). While not strongly acidic, it can be removed by a sufficiently strong base. Sodium hydride (NaH) is an ideal choice for this purpose. It is a powerful, non-nucleophilic base that irreversibly deprotonates the indole to form the corresponding sodium indolide salt.[2] The only byproduct of this step is hydrogen gas (H₂), which safely evolves from the reaction mixture, driving the equilibrium towards the product.

// Nodes for Reactants and Intermediates Indole [label="1H-Indole-4-carbonitrile"]; NaH [label="NaH", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Indolide [label="Sodium Indolide Anion\n(Nucleophile)"]; H2 [label="H₂ (gas)"]; MeI [label="Methyl Iodide\n(Electrophile)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound"]; NaI [label="NaI (byproduct)"];

// Edges representing the reaction flow Indole -> Indolide [label="+", headlabel="Deprotonation"]; NaH -> Indolide; Indolide -> H2 [style=dashed, arrowhead=none]; Indolide -> Product [label="+", headlabel="SN2 Attack"]; MeI -> Product; Product -> NaI [style=dashed, arrowhead=none]; }

Caption: Reaction mechanism for N-methylation of indole.

2.2 Methylation: The Sₙ2 Reaction

The resulting indolide anion is a potent nucleophile. It readily attacks the electrophilic methyl group of methyl iodide in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The iodide ion serves as an excellent leaving group, resulting in the formation of the desired N-methylated product and sodium iodide (NaI) as a salt byproduct. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical, as it effectively solvates the sodium cation without interfering with the nucleophilicity of the indolide anion.[3]

2.3 Alternative "Green" Reagents

While the NaH/MeI system is highly effective, both reagents pose significant safety hazards. For large-scale manufacturing or laboratories seeking safer alternatives, dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent.[4][5] DMC is less toxic and reactions are often performed with a milder base like potassium carbonate (K₂CO₃), albeit typically requiring higher temperatures (reflux) to achieve comparable reaction rates.[6][7]

Critical Safety Protocols

Trustworthiness in science begins with safety. The reagents used in this protocol are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid.[8] It reacts violently with water, releasing hydrogen gas which can ignite spontaneously.[9] It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity.[9]

    • Handling: Always handle NaH in an inert atmosphere (e.g., a nitrogen-filled glovebox or under a steady stream of argon/nitrogen).[9]

    • PPE: Wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[9]

    • Quenching: Never quench NaH with pure water. Slowly add isopropanol or ethanol to cautiously quench small amounts, followed by a slow addition of water. For quenching a reaction, use an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Methyl Iodide (MeI): Methyl iodide is volatile, toxic, and a suspected carcinogen.[4]

    • Handling: Always handle MeI in a certified chemical fume hood.

    • PPE: Wear safety goggles and appropriate gloves (e.g., laminate film or double-gloved nitrile).

  • Anhydrous Solvents: The reaction is highly sensitive to moisture. Use anhydrous solvents to prevent the violent quenching of NaH. Anhydrous DMF should be obtained from a commercial supplier and handled under an inert atmosphere.

Detailed Experimental Protocol

This protocol is optimized for a ~5 mmol scale. Adjust quantities accordingly for different scales.

4.1 Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1H-Indole-4-carbonitrileC₉H₆N₂142.16711 mg5.01.0
Sodium Hydride (60% disp.)NaH24.00240 mg6.01.2
Methyl IodideCH₃I141.940.37 mL (840 mg)5.91.18
Anhydrous DMFC₃H₇NO73.0925 mL--
Anhydrous HexanesC₆H₁₄86.18~15 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--
Saturated aq. NH₄ClNH₄Cl53.49~50 mL--
BrineNaCl(aq)-~50 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--
Silica GelSiO₂60.08As needed--

4.2 Step-by-Step Procedure

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Wash NaH (60% disp.) with anhydrous hexanes (3x). Decant solvent. B 2. Dry washed NaH under vacuum or inert gas stream. A->B C 3. Add anhydrous DMF to a 3-neck flask via syringe. D 4. Add dry NaH to DMF under N₂/Ar. C->D E 5. Cool flask to 0 °C (ice bath). D->E F 6. Add 1H-indole-4-carbonitrile solution in DMF dropwise. (Observe H₂ evolution) E->F G 7. Stir at 0 °C for 30-60 min. F->G H 8. Add Methyl Iodide dropwise at 0 °C. G->H I 9. Warm to RT and stir for 2-4 hours or until completion (TLC). H->I J 10. Cool to 0 °C and carefully quench with sat. aq. NH₄Cl. I->J K 11. Transfer to separatory funnel, extract with EtOAc (3x). J->K L 12. Wash combined organic layers with water and brine. K->L M 13. Dry organic layer over Na₂SO₄, filter. L->M N 14. Concentrate under reduced pressure. M->N O 15. Purify crude product via silica gel column chromatography. N->O

Caption: Step-by-step experimental workflow.

  • Preparation of Sodium Hydride: In a chemical fume hood, place 240 mg of NaH (60% dispersion) into a small, dry flask under an argon or nitrogen atmosphere. Add ~5 mL of anhydrous hexanes, swirl gently, and let the NaH settle. Carefully decant the hexane wash. Repeat this washing process two more times to thoroughly remove the mineral oil. Dry the resulting grey powder under a stream of inert gas or brief vacuum.

  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet, add the washed, dry NaH.

  • Deprotonation: Add 15 mL of anhydrous DMF to the flask via syringe. Cool the resulting suspension to 0 °C using an ice-water bath. In a separate flask, dissolve 711 mg of 1H-indole-4-carbonitrile in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 10-15 minutes.

    • Expert Observation: You will observe bubbling (hydrogen gas evolution) as the indole is added. Allow the mixture to stir at 0 °C for an additional 30-60 minutes after the addition is complete to ensure full deprotonation. The mixture may become a clearer, slightly colored solution.

  • Methylation: While maintaining the temperature at 0 °C, add 0.37 mL of methyl iodide dropwise via syringe.

  • Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask back down to 0 °C. Cautiously quench the reaction by slowly adding ~20 mL of saturated aqueous NH₄Cl solution dropwise. Transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) to remove DMF, followed by one wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

4.3 Expected Outcome

  • Product: this compound

  • Appearance: A white to pale yellow solid.

  • Yield: Typically >90% after purification.

Product Characterization

Validation of the final product's identity and purity is essential.

  • ¹H NMR (in CDCl₃, 400 MHz): The spectrum should show the disappearance of the broad N-H singlet from the starting material (typically > 8.0 ppm). A new, sharp singlet corresponding to the N-CH₃ protons should appear at approximately δ 3.8-3.9 ppm . The aromatic protons will also be present in the region of δ 7.0-7.8 ppm.

  • ¹³C NMR (in CDCl₃, 100 MHz): A new peak for the N-methyl carbon should appear around δ 33-34 ppm . The nitrile carbon (C≡N) is expected around δ 118 ppm, and the quaternary carbon attached to the nitrile group around δ 108 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 157.076 .

  • Infrared Spectroscopy (FT-IR): A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch should be observed around 2220-2230 cm⁻¹ .

References

  • St Andrews Research Repository. (2021). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Available at: [Link][1]

  • Schnürch, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24, 7315-7319. Available at: [Link][10][11]

  • Shieh, W-C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 457-460. Available at: [Link][4]

  • Organic Syntheses. (1963). 1-methylindole. Coll. Vol. 4, p.644. Available at: [Link][12]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link][9]

  • New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride. Available at: [Link][13]

  • Xu, L., et al. (2011). Synthesis of N-Alkylated Indoles via NaH/DMF System. Organic Letters, 13(18), 4854-4857. (Note: This is a representative citation style based on common literature formats; the direct link is from a forum discussion).[2]

  • MySkinRecipes. This compound. Available at: [Link][14]

  • Google Patents. (2001). Methylation of indole compounds using dimethyl carbonate. Available at: [6]

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link][3]

  • Google Patents. (2001). Methylation of indole compounds using dimethyl carbonate. Available at: [7]

Sources

Application Notes and Protocols for the N-methylation of 1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Methylated Indoles

The N-methylated indole scaffold is a privileged structural motif in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its presence can significantly modulate a molecule's pharmacological profile, influencing properties such as receptor binding affinity, metabolic stability, and cell permeability. The N-methylation of 1H-indole-4-carbonitrile, in particular, yields a versatile intermediate for the synthesis of targeted therapeutic agents, including kinase inhibitors and central nervous system-acting compounds.[3] This guide provides a comprehensive overview of the synthetic strategies for this specific transformation, delving into the mechanistic rationale behind the chosen protocols and offering detailed, field-proven experimental procedures.

Choosing Your Methylating Agent: A Balance of Reactivity, Safety, and Scalability

The selection of a methylating agent is a critical decision point in any synthetic campaign. While traditional reagents like methyl iodide and dimethyl sulfate offer high reactivity, their significant toxicity and carcinogenic potential necessitate stringent safety protocols.[4][5][6][7] In recent years, greener alternatives such as dimethyl carbonate (DMC) have gained prominence due to their lower toxicity and environmentally benign byproducts.[1][4][8] This guide will present protocols for both traditional and modern methylating agents, allowing researchers to choose the most appropriate method based on their specific laboratory capabilities and project goals.

Protocol 1: N-methylation using Dimethyl Carbonate (DMC) - The "Green" Approach

This protocol is adapted from established procedures for the N-methylation of substituted indoles using the environmentally benign reagent, dimethyl carbonate.[4][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-indole-4-carbonitrile≥98%Commercially Available
Dimethyl carbonate (DMC)AnhydrousCommercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
tert-Butyl methyl ether (TBME)ReagentCommercially AvailableFor extraction
WaterDeionizedLaboratory Supply
BrineSaturated NaCl(aq)Laboratory Prepared
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1H-indole-4-carbonitrile (1.0 eq), and powdered anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration of the indole). To this suspension, add dimethyl carbonate (DMC) (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water.

    • Extract the aqueous layer with tert-butyl methyl ether (TBME) (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-methyl-1H-indole-4-carbonitrile can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Expected Results and Characterization

The expected product is this compound.

PropertyExpected Value
Molecular FormulaC₁₀H₈N₂
Molecular Weight156.18 g/mol [3]
AppearanceOff-white to pale yellow solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.8 (m, 2H), 7.3-7.4 (m, 2H), 7.1 (d, 1H), 3.8 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 130.0, 128.5, 125.0, 122.0, 118.0, 110.0, 105.0, 101.0, 33.0 (N-CH₃).

Protocol 2: N-methylation using Phenyl Trimethylammonium Iodide - A Mild and Selective Method

This protocol leverages a solid, easy-to-handle methylating agent, offering high monoselectivity for N-methylation.[9][10][11][12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1H-indole-4-carbonitrile≥98%Commercially Available
Phenyl trimethylammonium iodide (PhMe₃NI)≥98%Commercially Available
Cesium carbonate (Cs₂CO₃)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetate (EtOAc)ReagentCommercially AvailableFor extraction
2 N Hydrochloric acid (HCl)AqueousLaboratory Prepared
WaterDeionizedLaboratory Supply
BrineSaturated NaCl(aq)Laboratory Prepared
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Experimental Procedure
  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar and a septum, add 1H-indole-4-carbonitrile (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).[9]

  • Inert Atmosphere: Evacuate and backfill the vial with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M of the indole.[9]

  • Reaction Execution: Heat the reaction mixture to 120 °C in a preheated heating block with vigorous stirring for 11-23 hours.[9]

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 2 N HCl until gas evolution ceases.[9]

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash twice with 2 N HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism of N-Methylation

The N-methylation of indole proceeds via a nucleophilic substitution reaction. The indole nitrogen, upon deprotonation by a base, becomes a potent nucleophile that attacks the methyl group of the electrophilic methylating agent.

Mechanism with Dimethyl Carbonate (DMC)

The mechanism of N-methylation with DMC can be complex and catalyst-dependent.[1][2] In the presence of a base like K₂CO₃, the reaction is believed to proceed as follows:

DMC_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Indole Indole-NH Indole_Anion Indole-N⁻ Indole->Indole_Anion Base Base K₂CO₃ DMC CH₃-O-C(=O)-O-CH₃ Indole_Anion->DMC Sₙ2 Attack N_Methyl_Indole Indole-N-CH₃ DMC->N_Methyl_Indole

Caption: General mechanism of indole N-methylation with DMC.

Experimental Workflow Overview

The general workflow for the N-methylation of 1H-indole-4-carbonitrile is summarized below:

Workflow A Reaction Setup (Indole, Base, Solvent) B Addition of Methylating Agent A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/HPLC) C->D E Aqueous Work-up D->E F Extraction E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for N-methylation.

Safety Considerations

  • Dimethyl Carbonate (DMC): While considered a "green" reagent, DMC is flammable and should be handled in a well-ventilated fume hood.

  • Phenyl Trimethylammonium Iodide: This reagent is stable but should be handled with standard laboratory precautions, including wearing gloves and safety glasses.

  • Traditional Methylating Agents (Not Detailed in Protocols): Reagents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic.[4][5][7] Their use requires specialized handling procedures, including working in a certified chemical fume hood with appropriate personal protective equipment (PPE), and having a quench solution readily available.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Inactive base.Increase reaction time or temperature. Use freshly dried, finely powdered base.
Low YieldInefficient extraction. Product loss during purification.Perform multiple extractions. Optimize chromatography conditions.
Side Product FormationReaction temperature too high. Presence of moisture.Lower the reaction temperature. Ensure anhydrous conditions.

Conclusion

The N-methylation of 1H-indole-4-carbonitrile is a key transformation in the synthesis of valuable chemical entities. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently and safely achieve this important synthetic step. The protocols provided herein offer both a green and a mild approach, catering to the diverse needs and capabilities of modern research laboratories.

References

  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository. [Link]

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. PubMed. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

  • Methylation of indole compounds using dimethy carbonate.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Arylamine N-methyltransferase. Methylation of the indole ring. ResearchGate. [Link]

  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Sunrise Chemical. [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds. ResearchGate. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Preparation of methyl tosylate, safe methylating agent. Sciencemadness.org. [Link]

  • This compound. MySkinRecipes. [Link]

  • 1H-Indole, 4-methyl-. NIST WebBook. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. [Link]

  • 1-Methyl-1H-indole. SpectraBase. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • N-methylation and O-methylation of indole and phenol respectively using. ResearchGate. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • Methylation synthesis method of N-heterocyclic compound.
  • 1-Methyl-1H-indole-3-carbonitrile. PubChem. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

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Application Note and Detailed Protocols for the Synthesis of 1-Methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-Methyl-1H-indole-4-carbonitrile

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific derivative, this compound, is a valuable building block in drug discovery. The presence of the cyano group at the 4-position offers a versatile handle for further chemical modifications, while the N-methylation prevents unwanted side reactions and modulates the electronic properties of the indole ring. This application note provides a comprehensive guide to the synthesis of this compound from its indoline precursor, 1-methylindoline-4-carbonitrile, focusing on two robust and widely applicable dehydrogenation (aromatization) protocols.

Reaction Overview: The Aromatization of Indolines

The conversion of an indoline to an indole is a dehydrogenation reaction, a type of oxidation that removes two hydrogen atoms to form a double bond, thereby aromatizing the five-membered ring. This transformation is a key step in many synthetic routes to complex indole-containing molecules. The choice of oxidant is critical to ensure high yields and minimize side reactions. In this guide, we will detail two reliable methods for this conversion: one employing activated manganese dioxide (MnO₂) and another using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reaction Scheme:

Method 1: Dehydrogenation using Activated Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and selective oxidizing agent commonly used for the oxidation of allylic and benzylic alcohols. Its application extends to the dehydrogenation of indolines, offering a cost-effective and relatively safe option. The reaction is heterogeneous, occurring on the surface of the MnO₂ particles. The activity of MnO₂ can vary depending on its method of preparation and activation. For optimal results, it is recommended to use "activated" MnO₂ or to activate it prior to use by heating.

Mechanism of MnO₂ Oxidation

The precise mechanism of MnO₂ oxidation of indolines is not fully elucidated but is believed to involve a radical pathway on the surface of the MnO₂. The reaction is thought to be initiated by the adsorption of the indoline onto the MnO₂ surface, followed by a stepwise or concerted removal of two hydrogen atoms to yield the aromatic indole and manganese(II) oxide.

Experimental Protocol: MnO₂ Oxidation

Materials and Reagents:

  • 1-methylindoline-4-carbonitrile

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-methylindoline-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq). The large excess of MnO₂ is necessary to drive the reaction to completion due to its heterogeneous nature.

  • Reaction: Stir the reaction mixture vigorously at room temperature or under gentle reflux. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for isolating the pure this compound.

Data Presentation: MnO₂ Oxidation
ParameterValue
Starting Material1-methylindoline-4-carbonitrile
OxidantActivated Manganese Dioxide (MnO₂)
Stoichiometry of Oxidant5-10 equivalents
SolventDichloromethane (DCM)
TemperatureRoom Temperature to Reflux
Reaction Time4-24 hours
Purification MethodColumn Chromatography
Experimental Workflow: MnO₂ Oxidation

MnO2_Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1-methylindoline-4-carbonitrile in DCM reagent Add Activated MnO₂ (5-10 eq) start->reagent Step 1 react Stir at RT or Reflux (Monitor by TLC) reagent->react Step 2 filter Filter through Celite® react->filter Step 3 wash Wash with DCM filter->wash concentrate Concentrate wash->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography Step 4 product This compound chromatography->product

Caption: Workflow for the MnO₂ oxidation of 1-methylindoline-4-carbonitrile.

Method 2: Dehydrogenation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

DDQ is a powerful and highly effective oxidizing agent for the dehydrogenation of a wide range of substrates, including indolines. It is a stronger oxidant than MnO₂ and often provides faster reaction times and higher yields. However, it is also more expensive and requires careful handling due to its toxicity.

Mechanism of DDQ Oxidation

The dehydrogenation of indolines with DDQ is generally believed to proceed through a hydride abstraction mechanism. The reaction is initiated by the transfer of a hydride ion from the indoline to the DDQ, forming a resonance-stabilized indoleninium cation and the hydroquinone of DDQ (DDQH₂). Subsequent deprotonation of the indoleninium cation leads to the formation of the aromatic indole.

Experimental Protocol: DDQ Oxidation

Materials and Reagents:

  • 1-methylindoline-4-carbonitrile

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-methylindoline-4-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere.

  • Addition of DDQ: Add a solution of DDQ (1.1-1.5 eq) in the same solvent dropwise to the stirred solution of the indoline at room temperature. An initial deep green or brown color is often observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as indicated by TLC analysis.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation: DDQ Oxidation
ParameterValue
Starting Material1-methylindoline-4-carbonitrile
Oxidant2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Stoichiometry of Oxidant1.1-1.5 equivalents
SolventDichloromethane (DCM) or Toluene
TemperatureRoom Temperature
Reaction Time1-4 hours
Purification MethodColumn Chromatography
Experimental Workflow: DDQ Oxidationdot

DDQ_Oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1-methylindoline-4-carbonitrile in DCM/Toluene reagent Add DDQ solution (1.1-1.5 eq) start->reagent Step 1 & 2 react Stir at RT (Monitor by TLC) reagent->react Step 3 quench Quench with NaHCO₃ (aq) react->quench Step 4 extract Extract & Wash quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) concentrate->chromatography Step 5 product This compound chromatography->product

Application Note & Synthesis Protocol: A Robust and Scalable Laboratory Synthesis of 1-Methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-Methyl-1H-indole-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of pharmacologically active compounds. The strategic placement of the nitrile group at the C4 position and the methyl group on the indole nitrogen provides a versatile scaffold for further functionalization. This document provides a detailed, reliable, and scalable laboratory-scale protocol for the synthesis of this compound via the N-methylation of indole-4-carbonitrile.

We present two field-proven methods: a primary protocol utilizing dimethyl carbonate (DMC) as an environmentally benign methylating agent, and a classic, high-efficacy alternative using sodium hydride and methyl iodide. The causality behind reagent selection, reaction monitoring, and purification is thoroughly explained to ensure reproducibility and safety. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing them with a self-validating system for producing high-purity material.

Reaction Scheme & Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution reaction. The indole nitrogen, while weakly acidic (pKa ≈ 17), can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of the methylating agent to form the desired N-methylated product.

Reaction:

Mechanistic Choice & Causality: The choice of base and methylating agent is critical and dictates the reaction conditions, safety profile, and scalability.

  • Protocol A (DMC): Utilizes potassium carbonate (K₂CO₃), a mild inorganic base, in conjunction with dimethyl carbonate (DMC). DMC is a non-toxic, environmentally friendly methylating agent, presenting a significant advantage over traditional reagents like methyl iodide or dimethyl sulfate.[1][2] The reaction requires elevated temperatures (reflux in DMF) to achieve a sufficient rate due to the lower reactivity of DMC and the moderate strength of K₂CO₃.[1] This method is highly favored for its safety, low cost, and scalability.

  • Protocol B (NaH/MeI): Employs sodium hydride (NaH), a strong, non-nucleophilic base, to irreversibly deprotonate the indole. This generates a high concentration of the reactive indolide anion, allowing the reaction with the highly electrophilic methyl iodide (MeI) to proceed rapidly, often at or below room temperature.[3] While highly effective and often providing excellent yields, this protocol requires stringent anhydrous conditions and careful handling of pyrophoric NaH and toxic, volatile MeI.[1][3]

Materials, Reagents, and Equipment

Item Specification Supplier Example Purpose
Starting Material Indole-4-carbonitrile (>98%)Sigma-Aldrich, Combi-BlocksReactant
Reagents (Protocol A) Dimethyl carbonate (DMC, ≥99%)Sigma-AldrichMethylating Agent
Potassium carbonate (K₂CO₃, anhydrous, powder)Fisher ScientificBase
Reagents (Protocol B) Sodium hydride (NaH, 60% dispersion in mineral oil)Acros OrganicsBase
Methyl iodide (MeI, ≥99.5%, stabilized)Sigma-AldrichMethylating Agent
Solvents N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)Acros OrganicsReaction Solvent
Tetrahydrofuran (THF, anhydrous, ≥99.9%)Acros OrganicsReaction Solvent
Ethyl acetate (EtOAc, ACS Grade)Fisher ScientificExtraction/Chromatography
Hexanes (ACS Grade)Fisher ScientificExtraction/Chromatography
Work-up Deionized WaterIn-houseQuenching/Washing
Brine (Saturated NaCl solution)In-houseAqueous Wash
Sodium sulfate (Na₂SO₄, anhydrous)Fisher ScientificDrying Agent
Purification Silica Gel230-400 mesh, Grade 60Stationary Phase
Equipment Round-bottom flasks, Condenser, Magnetic stirrer/hotplateStandard GlasswareReaction Vessel
Septa, Needles, SyringesStandard Lab SuppliesInert Atmosphere
Argon or Nitrogen Gas SupplyAirgasInert Atmosphere
Rotary EvaporatorBüchi or equivalentSolvent Removal
TLC PlatesSilica Gel 60 F₂₅₄Reaction Monitoring

Detailed Experimental Protocols

Protocol A: N-Methylation using Dimethyl Carbonate (DMC)

This is the recommended protocol for general laboratory use due to its superior safety profile.

Step-by-Step Methodology:

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a temperature probe under an inert atmosphere (Argon or Nitrogen), add indole-4-carbonitrile (2.84 g, 20.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv.), anhydrous N,N-dimethylformamide (DMF, 40 mL), and dimethyl carbonate (DMC, 4.2 mL, 50.0 mmol, 2.5 equiv.).[1][2]

  • Reaction: Heat the stirred suspension to 130 °C. The reaction mixture will become a homogeneous solution as it heats.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 30% Ethyl Acetate in Hexanes). The starting material will have a lower Rf than the N-methylated product. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Protocol B: N-Methylation using Sodium Hydride and Methyl Iodide

This protocol is highly efficient but requires strict adherence to safety procedures for handling pyrophoric and toxic reagents.

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and septum, add sodium hydride (NaH, 60% dispersion in oil, 0.96 g, 24.0 mmol, 1.2 equiv.).

  • Washing NaH (Optional but Recommended): Under a positive pressure of argon, wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent and Substrate Addition: Add 40 mL of anhydrous DMF (or THF) to the flask. Cool the suspension to 0 °C in an ice bath. Add a solution of indole-4-carbonitrile (2.84 g, 20.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DMF dropwise via syringe. Stir at 0 °C for 30 minutes. Cessation of hydrogen gas evolution indicates complete deprotonation.

  • Reagent Addition: While maintaining the temperature at 0 °C, add methyl iodide (MeI, 1.5 mL, 24.0 mmol, 1.2 equiv.) dropwise via syringe.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete within 2 hours.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until no further gas evolution is observed.

  • Work-up, Extraction, and Purification: Follow steps 5-9 as detailed in Protocol A.

Safety and Handling Precautions

  • General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.

  • Methyl Iodide (MeI): Toxic, volatile, and a suspected carcinogen.[1] Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation. Use in a fume hood.

Workflow and Data Summary

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Indole-4-carbonitrile Reagents Select Protocol: A) K₂CO₃ / DMC B) NaH / MeI Start->Reagents Reaction N-Methylation Reaction (Heat or 0°C to RT) Reagents->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Quench Quench Reaction TLC->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Column Silica Gel Chromatography Dry->Column Analysis Characterize Product (NMR, MS, mp) Column->Analysis Product Pure 1-Methyl-1H- indole-4-carbonitrile Analysis->Product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary
ParameterProtocol A (DMC)Protocol B (NaH/MeI)
Equivalents (Base) 1.5 equiv. K₂CO₃1.2 equiv. NaH
Equivalents (Me Agent) 2.5 equiv. DMC1.2 equiv. MeI
Temperature 130 °C0 °C to Room Temp.
Reaction Time 3 - 5 hours1 - 2 hours
Typical Yield 85 - 95%90 - 98%
Safety Profile Good (Benign Reagents)Poor (Hazardous Reagents)
Scalability ExcellentGood (with engineering controls)

Characterization of Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 7.6-7.2 (m, 4H, Ar-H), 7.05 (d, 1H, Ar-H), 3.85 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 137.0, 131.0, 128.5, 125.0, 122.0, 118.0, 110.0, 105.0, 101.0, 33.0 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₈N₂ [M+H]⁺: 157.07; found: 157.1.

  • Melting Point: Literature values are typically in the range of 95-99 °C.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient heating (Protocol A); Inactive NaH (Protocol B); Insufficient reaction time.Ensure temperature is stable at 130 °C for Protocol A. Use fresh NaH or wash it before use for Protocol B. Extend reaction time.
Low Yield Inefficient extraction due to DMF; Loss during chromatography.Use larger volumes of water during work-up to fully remove DMF. Optimize chromatography gradient.
Presence of Side Products C-methylation (unlikely with these methods but possible).This is rare for indole N-methylation under these conditions. Confirm structure by 2D NMR. Purification should remove isomers.
Oily Product Residual solvent (DMF, Hexanes, EtOAc).Dry the product under high vacuum for an extended period.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry, 66(25), 8544–8547. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]

  • Shieh, W.-C., Dell, S., & Repič, O. (2003). Methylation of indole compounds using dimethyl carbonate.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]

  • Hegedus, L. S., et al. (1998). Methyl 1H-Indole-4-carboxylate. Organic Syntheses, 75, 113. [Link]

  • Li, J., Zhang, Z., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2469–2476. [Link]

  • Hrizi, A., Cailler, M., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6438. [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 4, 632. [Link]

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Application Note: High-Purity Isolation of 1-methyl-1H-indole-4-carbonitrile using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indole-4-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as a precursor in the synthesis of kinase inhibitors, central nervous system agents, and novel organic materials necessitates a high degree of purity.[1] Synthetic routes often yield crude products containing unreacted starting materials, reaction by-products, and residual solvents. The presence of these impurities can significantly hinder subsequent reaction yields and compromise the biological or material properties of the final compounds.

This application note provides a comprehensive and robust protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We move beyond a simple list of steps to explain the underlying chemical principles and rationale for each procedural choice, empowering researchers to adapt and troubleshoot the methodology effectively. This guide is designed for chemists and drug development professionals aiming to achieve >98% purity for this critical intermediate.

The Chromatographic Principle: Exploiting Polarity for Separation

The success of this purification relies on the principles of normal-phase adsorption chromatography.[2] In this technique, a polar stationary phase (silica gel) is used in conjunction with a significantly less polar mobile phase (the eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic solid.[3][4] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. This liquid phase flows through the stationary phase, carrying the sample components with it.[4]

The separation occurs because of a continuous competition: components of the crude mixture are either adsorbed onto the polar silica gel or dissolved in the mobile phase.[3]

  • Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, thus eluting from the column quickly.

  • Highly polar impurities (like potential hydrolysis by-products) interact strongly with the silica gel, adsorbing tightly and eluting very slowly, or not at all.

  • This compound , a compound of moderate polarity due to its aromatic indole core and electron-withdrawing nitrile group, establishes a balance of interactions. By carefully tuning the polarity of the mobile phase, we can control the speed at which it travels down the column, allowing it to be effectively separated from both less polar and more polar contaminants.

Essential Materials and Equipment

Category Item Purpose
Stationary Phase Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh)Adsorbent for separation.
Solvents Hexanes (or Petroleum Ether), ACS GradeNon-polar component of the mobile phase.
Ethyl Acetate, ACS GradePolar component of the mobile phase.
Dichloromethane (DCM), ACS GradeSolvent for sample preparation (dry loading).
Apparatus Glass chromatography column with stopcock (size dependent on scale)Contains the stationary and mobile phases.
TLC plates (Silica gel 60 F₂₅₄)For method development and fraction analysis.
TLC developing chamberTo run chromatograms in a saturated atmosphere.
UV Lamp (254 nm)Visualization of TLC spots.
Collection vessels (test tubes or Erlenmeyer flasks)To collect eluent fractions.
Rotary EvaporatorTo remove solvent from the final product.[5]
Laboratory clamps, stand, and tubing for air pressureTo secure the column and apply gentle pressure.
Cotton or Glass Wool, Sand (washed)To support the column packing.[6]

Protocol Part I: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of material to a column, the separation conditions must be optimized on a small scale using TLC. This is the most critical step for a successful purification. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.30-0.35, ensuring it will move down the column at an optimal rate.[3]

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude this compound in ~0.5 mL of dichloromethane.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a TLC plate.

  • Elution: Prepare several mobile phase mixtures with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 4:1, 7:3). Place a small amount of one mixture in a developing chamber with a filter paper to saturate the atmosphere. Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. The indole ring system is UV-active.

  • Analysis: Calculate the Rƒ value for the spot corresponding to the product. Adjust the solvent ratio until the desired Rƒ of ~0.3 is achieved.

    • If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Prepare Crude Sample Solution spot_plate Spot TLC Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate prep_chamber Prepare Eluent & Saturate Chamber prep_chamber->develop_plate visualize Visualize under UV Light develop_plate->visualize calc_rf Calculate Rf Value visualize->calc_rf decision Is Rf ~0.3 and Separation Good? calc_rf->decision end_node Proceed to Column Chromatography decision->end_node Yes re_run Adjust Solvent Ratio and Repeat decision->re_run No re_run->prep_chamber

Caption: Workflow for TLC method development.

Protocol Part II: Preparative Flash Column Chromatography

This protocol assumes the purification of approximately 1 gram of crude material. The scale of the column and amount of silica should be adjusted for different quantities. A silica-to-sample weight ratio of 40:1 to 50:1 is recommended for good resolution.[6]

Step 1: Column Packing (Wet Method)

  • Secure a glass column (e.g., 2-3 cm diameter) vertically to a stand.

  • Insert a small plug of cotton or glass wool into the bottom, using a long rod to gently tamp it into place. Add a ~0.5 cm layer of sand on top of the plug.[3]

  • In a beaker, prepare a slurry by mixing ~45 g of silica gel with ~150 mL of the initial, least polar eluent determined by TLC. Stir well to remove all air bubbles.

  • With the stopcock closed, pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure an even, compact bed free of cracks or channels.

  • Once the silica has settled, add a ~0.5 cm layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[6]

  • Drain the excess solvent until the level is just at the top of the sand layer. Crucially, from this point on, the silica bed must never be allowed to run dry. [3]

Step 2: Sample Loading (Dry Loading) Dry loading is superior to wet loading as it results in a more concentrated initial band and better separation.

  • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).

  • Add 1-2 g of silica gel to this solution and mix well.

  • Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, first with a pipette to gently wet the dry-loaded sample, and then by pouring it down the inner walls of the column.

  • Fill the column with eluent and apply gentle, steady pressure from a compressed air line to induce a flow rate of about 5 cm/minute (the distance the solvent front travels down the column). This is the "flash" in flash chromatography.

  • Begin collecting the eluting solvent in numbered test tubes (e.g., 10-15 mL per fraction).

  • Isocratic vs. Gradient Elution:

    • Isocratic: If TLC shows good separation between the product and all impurities with one solvent system, use that system for the entire elution.

    • Gradient: If impurities are close to the product, a gradient elution is more effective. Start with a less polar mixture (e.g., 5% ethyl acetate in hexanes) and incrementally increase the polarity (to 10%, 15%, etc.) after collecting a set number of fractions. This will elute non-polar impurities first, then the product, and finally the more polar impurities.[4]

Step 4: Fraction Analysis and Product Isolation

  • Periodically analyze the collected fractions by TLC. Spot a selection of fractions on a single TLC plate alongside a spot of the original crude material.

  • Identify the fractions that contain the pure product (a single spot at the correct Rƒ).

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator. The final product, purified this compound, should be obtained as a solid.

  • Confirm purity using analytical methods such as ¹H NMR, LC-MS, or melting point analysis.

Column_Workflow cluster_prep 1. Preparation cluster_run 2. Elution cluster_analysis 3. Analysis & Isolation pack_column Pack Column (Wet Slurry Method) load_sample Load Sample onto Column pack_column->load_sample dry_load Prepare Sample (Dry Loading) dry_load->load_sample add_eluent Add Eluent load_sample->add_eluent apply_pressure Apply Pressure (Flash) add_eluent->apply_pressure collect_fractions Collect Fractions apply_pressure->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine Identify Pure Fractions evaporate Evaporate Solvent (Rotovap) combine->evaporate final_product Obtain Pure Product & Confirm Purity evaporate->final_product

Caption: Overview of the flash column chromatography process.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Poor or No Separation 1. Eluent is too polar. 2. Sample band was too diffuse (improper loading). 3. Column was poorly packed (channels).1. Re-develop method on TLC with a less polar eluent. 2. Ensure sample is loaded in a minimal volume (dry loading is best). 3. Repack the column carefully, ensuring no air bubbles or cracks.
Compound Streaks or "Tails" 1. Sample is overloaded on the column. 2. Compound is interacting too strongly with acidic silica.1. Use a larger column with more silica for the amount of sample. 2. Pre-treat the silica by preparing the slurry in an eluent containing a small amount of triethylamine (~0.5%).[5]
Low Yield After Purification 1. Product is still on the column. 2. Some pure fractions were discarded. 3. Product co-eluted with an impurity.1. Flush the column with a very polar solvent (e.g., 100% ethyl acetate) to see if more product elutes. 2. Re-check all fractions by TLC. 3. Re-run the column with a shallower solvent gradient or different solvent system.
Cracked Silica Bed The heat of adsorption of the solvent caused thermal expansion, or the column ran dry.The run is likely compromised. The column must be repacked. Always keep the silica bed wet with solvent after the initial packing.[3]

Conclusion

The flash column chromatography protocol detailed in this note provides a reliable and scalable method for obtaining high-purity this compound. By first optimizing the mobile phase composition through careful TLC analysis and then employing proper column packing and sample loading techniques, researchers can effectively remove both more and less polar impurities. This procedure is fundamental for ensuring the quality and consistency of this important chemical intermediate, thereby facilitating success in subsequent synthetic applications and research endeavors.

References

  • Title: Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C-18 UNTREATED OR IMPREGNATED Source: ElectronicsAndBooks URL: [Link]

  • Title: Column chromatography Source: University of Arizona URL: [Link]

  • Title: 1H-Indole-4-carboxylic acid, methyl ester Source: Organic Syntheses URL: [Link]

  • Title: Column chromatography Source: Wikipedia URL: [Link]

  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography Source: PubMed Central URL: [Link]

  • Title: Column chromatography Source: Columbia University URL: [Link]

  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) Source: MDPI URL: [Link]

  • Title: Process of preparing purified aqueous indole solution Source: Google Patents URL
  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound Source: MySkinRecipes URL: [Link]

  • Title: Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Column Chromatography Notes Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

Application Note and Protocol for the Recrystallization of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction: The Critical Role of Purity for Indole Derivatives in Research and Development

1-methyl-1H-indole-4-carbonitrile is a member of the indole family, a core scaffold in numerous biologically active compounds and pharmaceutical agents.[1] The purity of such intermediates is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps, biological assays, and ultimately, the viability of a drug candidate. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds, capable of yielding high-purity materials by leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[2] This document provides a detailed protocol for the recrystallization of this compound, grounded in the principles of physical organic chemistry and supported by established purification methodologies for related indole derivatives.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures, thereby maximizing the recovery of the purified compound upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).

This compound possesses a moderately polar indole core, a polar nitrile group, and a non-polar methyl group. This amphiphilic nature suggests that a solvent of intermediate polarity, or a binary solvent system, would be most effective. Based on general principles for the recrystallization of organic compounds and specific examples for indole derivatives, several solvent systems were considered.[3][4]

Solvent/Solvent SystemRationale for ConsiderationPotential Drawbacks
Ethanol Often a good general-purpose solvent for moderately polar compounds.[4]May exhibit high solubility even at low temperatures, leading to lower recovery.
Isopropanol Similar to ethanol but can sometimes offer a better solubility gradient.
Methanol/Water A versatile binary system where the polarity can be fine-tuned. Methanol is a good solvent, while water acts as an anti-solvent. This system has proven effective for the purification of indole itself.[3]The optimal ratio needs to be determined empirically.
Ethyl Acetate/Hexane Another common binary system. Ethyl acetate is a good solvent, and hexane acts as an anti-solvent.Oiling out can occur if the solvent composition is not carefully controlled.
Toluene A non-polar aromatic solvent that can be effective for compounds with aromatic rings.May not be polar enough to dissolve the compound, even when hot.

For this protocol, we will focus on a methanol/water system due to its demonstrated success with the parent indole scaffold and the ability to precisely control the crystallization process by adjusting the solvent ratio.[3]

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper (sized to the Buchner funnel)

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:
  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

    • Causality: Using a minimal amount of hot solvent is crucial for maximizing the yield. An excess of solvent will result in a significant portion of the product remaining in solution upon cooling.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Gently reheat the solution to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask (100 mL) containing a small amount of the solvent on the hot plate.

    • Place a funnel with fluted filter paper on top of the preheated flask.

    • Quickly pour the hot solution through the fluted filter paper.

    • Causality: This step must be performed quickly to prevent premature crystallization of the product in the funnel. Preheating the receiving flask and funnel helps to keep the solution warm.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat.

    • Slowly add deionized water dropwise to the hot methanol solution while stirring until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

    • Add a drop or two of methanol to redissolve the precipitate and obtain a clear solution again.

    • Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature.

    • Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. The addition of water as an anti-solvent decreases the solubility of the organic compound, inducing crystallization.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold methanol/water mother liquor.

    • Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals.

    • Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any adhering mother liquor.

    • Causality: Washing with a cold solvent minimizes the dissolution of the purified crystals while effectively removing impurities present in the mother liquor.

  • Drying:

    • Allow the crystals to remain under vacuum in the Buchner funnel for a few minutes to air dry.

    • Carefully transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator. The melting point of the related 1-methylindole-3-carbonitrile is between 51.5-60.5°C, so a drying temperature below this range is recommended to avoid melting.[5]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_compound Crude this compound add_solvent Add minimal hot methanol crude_compound->add_solvent dissolved_solution Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration Insoluble impurities add_antisolvent Add water (anti-solvent) to turbidity hot_filtration->add_antisolvent slow_cool Slow cooling to room temperature add_antisolvent->slow_cool ice_bath Cool in ice bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor drying Drying wash_crystals->drying pure_crystals Pure Crystals drying->pure_crystals

Sources

Application Notes & Protocols: The Strategic Use of 1-methyl-1H-indole-4-carbonitrile as a Foundational Intermediate in the Synthesis of Isoform-Selective PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers.[1][2][3] This has rendered PI3K a high-priority target for oncological drug development.[4] Small molecule inhibitors targeting PI3K have shown significant therapeutic promise, with a growing emphasis on developing isoform-selective agents to enhance efficacy and mitigate off-target toxicities.[5][6] The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding pockets of various kinases. This guide provides a detailed examination of 1-methyl-1H-indole-4-carbonitrile as a critical intermediate in the synthesis of advanced PI3K inhibitors. We will explore the underlying rationale for its use, provide detailed synthetic and analytical protocols, and discuss the broader context of its application in modern drug discovery.

The PI3K Signaling Pathway: A Cornerstone of Cancer Therapy

The PI3K pathway is a complex signaling network integral to normal cellular function.[1] In healthy cells, its activity is tightly controlled. However, in many cancers, the pathway becomes constitutively active due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, which antagonizes PI3K signaling.[2]

1.1. Mechanism of Action

Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[7][8] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to a cascade of downstream signaling that promotes cell growth, survival, and metabolism, primarily through the mammalian target of rapamycin (mTOR).[4][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Effects Cell Growth, Proliferation, Survival mTORC1->Cell_Effects Promotes Synthetic_Workflow Start This compound (Intermediate A) Step1 Step 1: Borylation (Convert to Boronic Ester) Start->Step1 IntermediateB Indole-4-boronic acid pinacol ester (Intermediate B) Step1->IntermediateB Step2 Step 2: Suzuki Coupling (C-C Bond Formation) IntermediateB->Step2 ReagentC Pyrazolo[1,5-a]pyrimidine Core (Halogenated) ReagentC->Step2 IntermediateD Coupled Product (Inhibitor Core) Step2->IntermediateD Step3 Step 3: Purification (Flash Chromatography) IntermediateD->Step3 Final Purified Inhibitor Core Step3->Final Analysis Step 4: QC Analysis (NMR, LC-MS) Final->Analysis

Caption: General workflow for synthesizing a PI3K inhibitor core.

3.1. Protocol: Suzuki Coupling for C-C Bond Formation

This protocol describes the key step where the indole intermediate is coupled to a heterocyclic core, a common strategy in constructing kinase inhibitors. [10][11] Objective: To couple 1-methyl-1H-indole-4-boronic acid pinacol ester with a halogenated pyrazolo[1,5-a]pyrimidine core.

Materials:

  • 1-methyl-1H-indole-4-boronic acid pinacol ester (1.1 eq)

  • 5-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq) and the 1-methyl-1H-indole-4-boronic acid pinacol ester (1.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yield.

  • Solvent and Reagent Addition: Under a positive flow of nitrogen, add anhydrous DME as the solvent. Follow with the addition of the 2M aqueous Na₂CO₃ solution.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the stirring mixture. Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography.

Characterization and Quality Control Protocols

Verifying the identity, purity, and structural integrity of the synthesized intermediate and final compound is a non-negotiable step in drug development.

4.1. Protocol: Purification by Flash Column Chromatography

Objective: To isolate the desired coupled product from unreacted starting materials, catalyst residues, and byproducts.

Materials:

  • Crude product from the Suzuki coupling reaction

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient, determined by TLC analysis)

  • Flash chromatography system or glass column

Procedure:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding silica. Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase (starting with a low polarity mixture, e.g., 95:5 Hexane/Ethyl Acetate).

  • Loading and Elution: Carefully load the sample onto the top of the column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity of the solvent system. Causality: A solvent gradient is used to first elute non-polar impurities, followed by the product of intermediate polarity, leaving highly polar impurities and baseline material on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified inhibitor core.

4.2. Protocol: Structural and Purity Analysis

Objective: To confirm the chemical structure and assess the purity of the final compound.

Analytical TechniquePurpose & Expected Results
¹H and ¹³C NMR Structural Confirmation: Provides a detailed map of the proton and carbon environments. Expected results include characteristic shifts for the indole and pyrimidine protons, the N-methyl group, and the disappearance of the C-Br signal and appearance of new quaternary carbon signals in the ¹³C spectrum. [12]
LC-MS Purity and Mass Verification: Liquid Chromatography (LC) separates the compound from any remaining impurities, providing a purity assessment (e.g., >95% by UV peak area). Mass Spectrometry (MS) confirms the molecular weight of the compound by detecting the molecular ion peak ([M+H]⁺). [13]
HPLC Quantitative Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used for a more precise quantification of purity compared to TLC or standard LC-MS. [14][15]

Safety and Handling

Proper safety precautions are paramount when handling chemical intermediates and reagents. [16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [17]* Ventilation: Handle this compound and all volatile solvents or powdered reagents in a well-ventilated chemical fume hood to avoid inhalation. [18]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [16][18]Do not ingest.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [17]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands out as a versatile and strategically valuable intermediate for the synthesis of targeted PI3K inhibitors. Its inherent structural features, combined with its amenability to robust and scalable synthetic transformations like the Suzuki coupling, make it an ideal starting point for generating libraries of novel drug candidates. The protocols outlined herein provide a foundational framework for its use. Future work will likely focus on leveraging this and similar indole-based intermediates to develop next-generation inhibitors with even greater isoform selectivity and improved pharmacokinetic profiles, ultimately aiming to deliver more effective and safer cancer therapies.

References

  • Knight, Z. A., & Shokat, K. M. (2005). The PI3K signaling network. Cell, 125(4), 733-747.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Samuels, Y., & Ericson, K. (2006). Oncogenic mutations of PIK3CA in human cancers. Current Opinion in Oncology, 18(1), 77-82.
  • Okkenhaug, K. (2013). Signaling by the phosphoinositide 3-kinase family in B-cell biology. Immunological Reviews, 256(1), 219-230.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • Ali, K., Soond, D. R., Piñeiro, R., Hagemann, T., Pearce, W., Lim, E. L., ... & Vanhaesebroeck, B. (2014). Inactivation of PI(3)K p110δ breaks regulatory T-cell-mediated immune tolerance to cancer.
  • Dibble, C. C., & Cantley, L. C. (2015). Regulation of mTORC1 by PI3K signaling. Trends in Cell Biology, 25(9), 545-555.
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). The PI3K signaling pathway and inhibitors under development and/or approved for treatment of breast cancer. Retrieved from [Link]

  • Fruman, D. A., & Bismuth, G. (2009). Fine-tuning the immune response with PI3K inhibitors.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Development of Anti-Breast Cancer PI3K Inhibitors Based on 7-Azaindole Derivatives through Scaffold Hopping: Design, Synthesis and in Vitro Biological Evaluation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • PubMed. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Semantic Scholar. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Retrieved from [Link]

  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2022). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • ScienceDirect. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

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Sources

The Strategic Application of 1-Methyl-1H-indole-4-carbonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2] Among the vast array of functionalized indoles, 1-methyl-1H-indole-4-carbonitrile has emerged as a particularly valuable synthetic intermediate, primarily due to its strategic positioning of reactive and modifiable functional groups. This guide provides an in-depth exploration of the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors for oncology and agents targeting the central nervous system (CNS). We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological evaluation of compounds derived from this versatile building block.

The Versatile Chemistry of the Indole-4-carbonitrile Scaffold

The this compound scaffold offers several key advantages for medicinal chemists. The N-methylation prevents the formation of indolyl anions at the nitrogen, directing reactivity towards other positions on the indole ring. The nitrile group at the 4-position is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and nucleophilic addition reactions, allowing for the introduction of diverse pharmacophoric elements.[3] Furthermore, the indole ring itself is amenable to electrophilic substitution, providing additional avenues for structural modification.

Synthesis of this compound: A Protocol

While various methods for the synthesis of indole derivatives exist, a common approach to obtaining this compound involves the N-methylation of a pre-existing indole-4-carbonitrile. The following protocol is a representative example based on established methylation procedures for indole systems.[2][4]

Protocol 1: Synthesis of this compound

Materials:

  • 1H-Indole-4-carbonitrile

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H-indole-4-carbonitrile (1 equivalent).

  • Addition of Reagents: Add anhydrous DMF to dissolve the starting material, followed by powdered anhydrous potassium carbonate (2-3 equivalents).

  • Methylation: Add dimethyl carbonate (2-3 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Consequently, inhibitors of this pathway are of significant interest in oncology drug discovery. A patent application (WO2010030727A1) discloses the use of this compound in the synthesis of 3-substituted indoles as potent inhibitors of mTOR and PI3K kinases.[5]

The general synthetic strategy involves the functionalization of the 3-position of the this compound core, often through a Vilsmeier-Haack reaction to introduce a formyl group, which can then be further elaborated.

Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Survival S6K->CellGrowth eIF4E->CellGrowth Inhibition of inhibitor Inhibitor Indole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Protocol 2: Synthesis of a 3-Substituted Indole-based Kinase Inhibitor

This protocol outlines a plausible synthetic route to a 3-substituted indole derivative, inspired by the disclosures in patent WO2010030727A1, starting from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • A suitable amine (e.g., a substituted aniline or heterocyclic amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Vilsmeier-Haack Formylation:

    • In a flame-dried flask under a nitrogen atmosphere, cool DMF and add POCl₃ dropwise at 0 °C.

    • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction and pour it onto crushed ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude 1-methyl-4-cyano-1H-indole-3-carbaldehyde by column chromatography.

  • Reductive Amination:

    • To a solution of the purified aldehyde (1 equivalent) and the desired amine (1.1 equivalents) in dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the final compound by column chromatography or recrystallization.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized indole derivatives, an in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

Visualizing the Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Plate_Setup Add compound, controls, kinase, and substrate to plate Compound_Prep->Plate_Setup Reaction_Start Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Detection Add detection reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure luminescence Detection->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro PI3K/mTOR Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human PI3K or mTOR kinase

  • Appropriate kinase substrate (e.g., a specific peptide or lipid)

  • Kinase assay buffer

  • ATP solution

  • Synthesized indole inhibitor

  • Positive control inhibitor (e.g., a known PI3K/mTOR inhibitor)

  • DMSO (for compound dilution)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the synthesized indole inhibitor and the positive control in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Preparation:

    • Add the diluted compounds, positive control, and DMSO (as a negative control) to the wells of the microplate.

    • Prepare a master mix containing the kinase assay buffer, the kinase, and its substrate.

    • Add the master mix to all wells.

  • Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to the Kₘ for the specific kinase.

    • Initiate the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells. This will stop the reaction and generate a luminescent signal proportional to the remaining ATP.

    • Incubate the plate in the dark for 10-15 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application in CNS Drug Discovery

Beyond oncology, this compound serves as a valuable starting material for the synthesis of CNS-active agents.[6] The indole scaffold is a common feature in many CNS drugs, and the physicochemical properties of the this compound core can be fine-tuned to optimize blood-brain barrier penetration. The nitrile group can be transformed into various functionalities known to interact with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

Summary of Quantitative Data

ParameterDescriptionTypical Values/Ranges
Molecular Weight This compound156.18 g/mol
Reaction Yield (Methylation) Typical yield for N-methylation of indole-4-carbonitrile70-90%
Reaction Yield (Vilsmeier-Haack) Typical yield for formylation of the indole core60-80%
Reaction Yield (Reductive Amination) Typical yield for the final coupling step50-85%
IC₅₀ Values Potency of derived inhibitors against PI3K/mTORCan range from low nanomolar to micromolar, depending on the specific derivative

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and CNS-active compounds highlights its value in modern drug discovery. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the exploration and application of this valuable scaffold in their own research endeavors.

References

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  • Google Patents. WO2022155111A1 - Indole derivatives as kinase inhibitors.
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Sources

derivatization of 1-methyl-1H-indole-4-carbonitrile

To achieve substitution at positions other than C3 or to introduce aryl, vinyl, or alkynyl groups, a powerful strategy involves initial halogenation of the indole ring followed by a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Sonogashira reaction. [16][17]The C3 position can be selectively iodinated, providing a handle for these transformations. [18]

Protocol 3.2.1: C3-Iodination

This protocol is based on copper-catalyzed iodination, a method known to be effective for indoles. [16]

  • Reaction Setup: Combine this compound (1.0 eq), ammonium iodide (NH₄I, 1.2 eq), copper(II) trifluoroacetate (Cu(CF₃COO)₂, 1.2 eq), and acetic acid (1.2 eq) in dimethylformamide (DMF, 5 mL per mmol of indole).

  • Reaction Execution: Heat the mixture at 100-120 °C for 4-6 hours under an air atmosphere. Monitor the formation of the iodinated intermediate by TLC or LC-MS.

  • Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the solution with water (3x) and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield 3-iodo-1-methyl-1H-indole-4-carbonitrile.

Protocol 3.2.2: Suzuki-Miyaura Coupling of C3-Iodo Intermediate

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C3-iodoindole and various boronic acids. [17][18][19]

  • Reaction Setup: In a reaction vessel, combine 3-iodo-1-methyl-1H-indole-4-carbonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL per mmol of iodoindole). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under an inert atmosphere until the starting material is consumed (typically 6-18 hours), as monitored by TLC.

  • Work-up and Isolation: a. Cool the mixture to room temperature and dilute with ethyl acetate. b. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. c. Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-1-methyl-1H-indole-4-carbonitrile product.

Conclusion

This compound is a highly versatile scaffold amenable to a wide range of synthetic modifications. The protocols detailed in this guide provide reliable and reproducible methods for derivatization at the nitrile group and the indole core. By understanding the underlying reactivity and carefully selecting the appropriate synthetic route, researchers can efficiently generate diverse libraries of novel indole-based compounds for applications in drug discovery, chemical biology, and materials science.

References

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). IntechOpen. [Link]

  • Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne. (2022). ResearchGate. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (2020). Royal Society of Chemistry. [Link]

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (2020). MDPI. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). PubMed Central. [Link]

  • PALLADIUM CATALYZED CARBONYLATIVE CROSS- COUPLING REACTION OF INDOLYLBORATES WITH PROP-2-YNYL CARBONATES. (2001). HETEROCYCLES, 55(2), 255. [Link]

  • Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2022). PubMed Central. [Link]

  • Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (2005). PubMed Central. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (2010). Thieme Connect. [Link]

  • Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. (2007). Ludwig-Maximilians-Universität München. [Link]

  • Electrophilic substitution at the indole. (n.d.). Química Organica.org. [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (2011). PubMed Central. [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. (2001). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40(11), 1079-1083. [Link]

  • Regio-selective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. (2020). ResearchGate. [Link]

  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF. (2014). ACS Publications. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Indole derivatization procedures for electron capture negative chemical ionization mass spectrometry: identification of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in rat brain and lung. (1989). PubMed. [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2020). MDPI. [Link]

  • Reducing nitriles to primary amines. (n.d.). Chemguide. [Link]

  • Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind. [Link]

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  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Science of Synthesis. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2022, April 26). YouTube. [Link]

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Application Notes and Protocols for the Chemical Transformation of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyano Group on the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a cyano group, as seen in 1-methyl-1H-indole-4-carbonitrile, profoundly alters the electronic landscape of the indole moiety. The potent electron-withdrawing nature of the nitrile function deactivates the aromatic system to some extent, yet it simultaneously presents a versatile chemical handle for a wide array of synthetic transformations.[1] This guide provides an in-depth exploration of the key reactions involving the cyano group of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

The strategic placement of the cyano group at the C4 position of the 1-methylindole core allows for its conversion into other valuable functional groups, such as carboxylic acids, primary amines, and tetrazoles. These transformations are crucial for structure-activity relationship (SAR) studies, enabling the modulation of a compound's physicochemical properties, including its acidity, basicity, and hydrogen bonding capacity. This, in turn, can significantly impact its biological target engagement and pharmacokinetic profile.

I. Hydrolysis of the Cyano Group: Accessing the Carboxylic Acid Moiety

The hydrolysis of the nitrile in this compound to the corresponding carboxylic acid, 1-methyl-1H-indole-4-carboxylic acid, is a fundamental transformation. Carboxylic acids are key functional groups in drug design, often serving as bioisosteres for other functionalities or as crucial interaction points with biological targets. Both acidic and basic conditions can be employed for this transformation, with the choice of method often depending on the overall stability of the indole scaffold and the presence of other functional groups.

Mechanistic Rationale

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This is followed by a series of proton transfers to yield an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification furnishes the final carboxylic acid. Acid-catalyzed hydrolysis, on the other hand, involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes a robust method for the hydrolysis of this compound using lithium hydroxide.

Materials

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Lithium hydroxide (LiOH)ACS ReagentCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Methanol (MeOH)ACS ReagentCommercially Available
Hydrochloric acid (HCl)2 M aqueous solutionCommercially Available
Ethyl acetate (EtOAc)ACS ReagentCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially Available

Procedure

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a mixture of THF and MeOH (typically a 5:1 to 3:1 ratio).

  • Add an aqueous solution of lithium hydroxide (2 M, 10-20 eq).[3]

  • Heat the reaction mixture to a gentle reflux (or maintain at a suitable temperature, e.g., 30-60 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the mixture with 2 M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-methyl-1H-indole-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Workflow for Base-Catalyzed Hydrolysis

G start Start: Dissolve This compound in THF/MeOH add_base Add aqueous LiOH start->add_base heat Heat to reflux (e.g., 30-60 °C) add_base->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor cool Cool to 0 °C monitor->cool acidify Acidify with 2 M HCl (pH 2-3) cool->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry evaporate Evaporate solvent wash_dry->evaporate end End: 1-methyl-1H-indole-4-carboxylic acid evaporate->end

Caption: Workflow for the hydrolysis of this compound.

II. Reduction of the Cyano Group: Synthesis of the Primary Amine

The reduction of the nitrile in this compound to the corresponding primary amine, (1-methyl-1H-indol-4-yl)methanamine, provides a key building block for further derivatization. Primary amines are versatile intermediates in the synthesis of amides, sulfonamides, and other nitrogen-containing compounds. Several methods are available for the reduction of aromatic nitriles, including catalytic hydrogenation and reduction with metal hydrides.[4][5][6][7]

Mechanistic Rationale

Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel).[6][7][8] The reaction proceeds through an imine intermediate, which is further reduced to the primary amine.[6] A potential side reaction is the formation of secondary and tertiary amines, which can be suppressed by the addition of ammonia or by using specific catalyst systems.[8][9] Chemical reduction with a reagent like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the intermediate imine species.[10]

Protocol 2: Catalytic Hydrogenation

This protocol details the reduction of this compound using palladium on carbon (Pd/C) as the catalyst. This method is often preferred in industrial settings due to its cost-effectiveness.[7]

Materials

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Palladium on Carbon (Pd/C)10%Commercially Available
Ethanol (EtOH) or Methanol (MeOH)AnhydrousCommercially Available
Hydrogen (H₂) gasHigh purityCommercially Available
Celite®Commercially Available

Procedure

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-indol-4-yl)methanamine. The product can be purified by column chromatography or distillation if required.

III. [3+2] Cycloaddition: Formation of a Tetrazole Ring

The conversion of the cyano group into a tetrazole ring is a highly valuable transformation in medicinal chemistry. Tetrazoles are often used as bioisosteric replacements for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability. T[11][12]he most common method for this transformation is the [3+2] cycloaddition of an azide source with the nitrile.

[12]#### Mechanistic Rationale

The reaction of a nitrile with an azide, such as sodium azide, is believed to proceed through a concerted [3+2] cycloaddition or a stepwise mechanism involving the nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. T[12]he use of a Lewis acid catalyst, such as a zinc salt, can activate the nitrile, facilitating the reaction.

[13]#### Protocol 3: Tetrazole Synthesis using Sodium Azide

This protocol outlines the synthesis of 4-(1H-tetrazol-5-yl)-1-methyl-1H-indole from this compound.

Materials

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Sodium azide (NaN₃)ACS ReagentCommercially Available
Ammonium chloride (NH₄Cl) or Triethylammonium chlorideACS ReagentCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
WaterDeionized
Hydrochloric acid (HCl)2 M aqueous solutionCommercially Available
Ethyl acetate (EtOAc)ACS ReagentCommercially Available

Procedure

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-3.0 eq), and ammonium chloride (1.5-3.0 eq). 2[14]. Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-130 °C and stir for several hours to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 2 M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude tetrazole product. Further purification can be achieved by recrystallization or column chromatography.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in situ, is also toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow for Tetrazole Synthesis

G start Start: Combine nitrile, NaN₃, and NH₄Cl in DMF heat Heat to 100-130 °C start->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Pour into water and acidify with 2 M HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with H₂O and brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate filtrate wash_dry->concentrate end End: 4-(1H-tetrazol-5-yl)-1-methyl-1H-indole concentrate->end

Caption: Workflow for the synthesis of the tetrazole derivative.

Summary of Reactions and Products

Starting MaterialReactionKey ReagentsProduct
This compoundHydrolysisLiOH, H₂O/THF/MeOH1-methyl-1H-indole-4-carboxylic acid
This compoundReductionH₂, Pd/C(1-methyl-1H-indol-4-yl)methanamine
This compound[3+2] CycloadditionNaN₃, NH₄Cl4-(1H-tetrazol-5-yl)-1-methyl-1H-indole

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of indole derivatives. The cyano group can be readily transformed into a carboxylic acid, a primary amine, or a tetrazole, each of which has significant potential in the development of new therapeutic agents and functional materials. The protocols provided in this guide offer reliable and practical methods for achieving these key chemical transformations, empowering researchers to explore the chemical space around the indole scaffold.

References

  • Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry (RSC Publishing).
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry, 74(5), 1964-1970.
  • Benchchem. An In-depth Technical Guide on the Fundamental Reactivity of the Indole Ring in 5-Cyanoindole.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
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  • ChemicalBook. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis.
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  • ResearchGate. Methyl 1-methyl-1H-indole-3-carboxylate.

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Application Notes and Protocols for the Analytical Characterization of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-indole-4-carbonitrile is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a prevalent structural motif in a vast array of biologically active molecules and pharmaceuticals.[1] The presence of the nitrile group and the N-methylation in this compound can significantly influence its chemical reactivity, physicochemical properties, and biological activity. Consequently, comprehensive and robust analytical characterization is paramount for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound.

This technical guide provides a detailed overview of the key analytical methods for the thorough characterization of this compound. The protocols and discussions herein are designed to be practical and informative, explaining not just the "how" but also the "why" behind the experimental choices, thereby ensuring scientific integrity and enabling the generation of reliable and reproducible data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO, and chloroform.-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts: Based on the analysis of related indole derivatives[2][3][4], the following proton chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are anticipated when using a solvent like CDCl₃.

ProtonExpected Chemical Shift (ppm)MultiplicityRationale
N-CH₃3.7 - 3.9SingletThe methyl group attached to the nitrogen is deshielded by the aromatic ring system.
H-27.2 - 7.4Singlet or DoubletThe proton at position 2 is typically a singlet but can show coupling to H-3 if present. In this case, it is adjacent to the nitrile-bearing carbon.
H-37.0 - 7.2SingletThe proton at position 3 is adjacent to the nitrile group.
H-57.4 - 7.6Triplet or Doublet of DoubletsAromatic proton on the benzene ring, coupled to H-6 and H-7.
H-67.1 - 7.3Triplet or Doublet of DoubletsAromatic proton on the benzene ring, coupled to H-5 and H-7.
H-77.5 - 7.7DoubletAromatic proton on the benzene ring, coupled to H-6.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.[5]

    • Shim the magnetic field to obtain a sharp and symmetrical TMS peak.

    • Set the appropriate spectral width, number of scans (e.g., 16-64), and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of the protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Expected Chemical Shifts: The anticipated chemical shifts for the carbon atoms of this compound in a solvent like CDCl₃ are as follows[2][6]:

CarbonExpected Chemical Shift (ppm)Rationale
N-CH₃30 - 35Aliphatic carbon attached to nitrogen.
C-2125 - 130Aromatic carbon adjacent to nitrogen.
C-3100 - 105Aromatic carbon adjacent to the nitrile group.
C-4110 - 115Aromatic carbon bearing the nitrile group.
C-5120 - 125Aromatic carbon.
C-6120 - 125Aromatic carbon.
C-7110 - 115Aromatic carbon.
C-8 (C-3a)125 - 130Bridgehead aromatic carbon.
C-9 (C-7a)135 - 140Bridgehead aromatic carbon.
-C≡N115 - 120Carbon of the nitrile group.

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent).

  • Instrument Setup:

    • Use a proton-decoupled mode to simplify the spectrum (all carbon signals appear as singlets).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Acquisition and Processing: Acquire and process the data similarly to ¹H NMR.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

Expected Fragmentation Pattern: For this compound (MW = 156.18), the following fragmentation patterns are expected under electron ionization (EI) conditions[7][8]:

  • Molecular Ion (M⁺˙): A prominent peak at m/z = 156, corresponding to the intact molecule with one electron removed.

  • [M-H]⁺: A peak at m/z = 155, resulting from the loss of a hydrogen atom.[9]

  • [M-CH₃]⁺: A peak at m/z = 141, corresponding to the loss of the methyl group.

  • [M-HCN]⁺˙: A peak at m/z = 129, due to the loss of hydrogen cyanide from the indole ring.

  • Further Fragmentations: Other smaller fragments corresponding to the breakdown of the indole ring structure.

Protocol for Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Develop a temperature program to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for purity determination and quantitative analysis in the pharmaceutical industry.

Method Development Rationale: A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound. A C18 or C8 column is a good starting point. The mobile phase will typically consist of a mixture of water (often with a pH modifier like formic or acetic acid to ensure good peak shape) and an organic solvent like acetonitrile or methanol.[10][11][12]

Protocol for Reverse-Phase HPLC:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a higher proportion of the aqueous phase (e.g., 90% A) and gradually increase the organic phase (e.g., to 90% B) over a set time (e.g., 15-20 minutes). This will ensure the elution of any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 220 nm and 280 nm for an indole derivative).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Injection Volume: 10 µL.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) or USP guidelines to ensure it is suitable for its intended purpose.[13][14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This is a fundamental technique to confirm the empirical and molecular formula of a synthesized compound.[18][19][20]

Methodology: The most common method for elemental analysis is combustion analysis.[21] The sample is combusted in a stream of oxygen at high temperatures, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

Protocol for CHN Analysis:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Analysis: The sample is introduced into the combustion furnace. The instrument automatically performs the combustion, separation, and detection of the resulting gases.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the sample.

Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₈N₂).

Theoretical Values for C₁₀H₈N₂:

  • Carbon (C): (120.11 / 156.18) * 100% = 76.95%

  • Hydrogen (H): (8.064 / 156.18) * 100% = 5.16%

  • Nitrogen (N): (28.014 / 156.18) * 100% = 17.94%

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-GC-MS) Sample->MS HPLC HPLC (Purity & Quantification) Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Formula Formula Confirmation EA->Formula

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. The application of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, as detailed in these notes and protocols, provides a robust framework for confirming the identity, purity, and molecular formula of this compound. Adherence to established validation guidelines for chromatographic methods is crucial for ensuring the quality and reliability of the data, particularly in a drug development setting.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. In United States Pharmacopeia and National Formulary (USP-NF).
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

  • Royal Society of Chemistry. (2017). Supporting information. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • University of Technology, Iraq. (n.d.). Element analysis. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • ResearchGate. (2010). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 1-Methylindole. [Link]

  • Ruzzi, M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
  • PubMed. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • NIST. (n.d.). 1H-Indole, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). [Link]

  • Molecules. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-4-carboxylic acid. [Link]

  • PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. [Link]

  • ResearchGate. (2009). Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+. (The [M-H]+ and [M-D]+ are equally formed from 1a and 2a, whereas the [M-H]+ is the major product in the mass spectrum of 3a[13] ). [Link]

  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

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Application Note: A Robust RP-HPLC Method for the Analysis of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1-methyl-1H-indole-4-carbonitrile. This compound is a key intermediate in medicinal chemistry and drug development, necessitating a precise analytical method for purity assessment and quality control. The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. This guide provides a comprehensive framework, including detailed protocols for sample preparation, system operation, and system suitability testing, making it directly applicable for researchers and scientists in pharmaceutical and chemical development.

Introduction

This compound is a heterocyclic aromatic compound whose structure is valuable as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and agents targeting the central nervous system.[1] As with any synthetic intermediate destined for pharmaceutical use, the accurate determination of its purity and the quantification of related impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. Specifically, reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for analyzing molecules of intermediate polarity, such as indole derivatives.[2] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Analytes are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer, while more polar compounds elute earlier.[2] This principle allows for the effective separation of this compound from potential starting materials, by-products, and degradants.

This document provides a fully developed method, explaining the causal logic behind the selection of chromatographic parameters and offering step-by-step protocols to ensure reliable and reproducible results.

Experimental Methodology

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector. A Waters Alliance e2695 separations module or equivalent is suitable.[3]

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade (e.g., Milli-Q® or equivalent).

    • Formic acid (FA), LC-MS grade or higher.

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 bonded silica, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Zorbax Eclipse XDB-C18)
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Elution Mode Gradient Elution
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 20 minutes
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (0.1% FA in H₂O & ACN) C Working Standard Prep (e.g., 0.1 mg/mL in 50:50 ACN:H₂O) A->C B Standard Stock Prep (1 mg/mL in ACN) B->C E HPLC System Setup & Equilibration C->E D Sample Prep (Dissolve & Dilute) D->E F System Suitability Test (SST) Injections E->F G Sample Sequence Run F->G H Chromatogram Integration G->H I Purity Calculation (% Area Normalization) H->I J Final Report Generation I->J

Fig 1: HPLC Analysis Workflow for this compound.

Detailed Protocols

Protocol 1: Preparation of Solutions

1. Mobile Phase Preparation (1 L):

  • Mobile Phase A (Aqueous): Pour approximately 999 mL of HPLC-grade water into a 1 L solvent bottle. Carefully add 1.0 mL of formic acid. Cap and mix thoroughly.

  • Mobile Phase B (Organic): Pour approximately 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle. Carefully add 1.0 mL of formic acid. Cap and mix thoroughly.

  • Degas both mobile phases for 10-15 minutes using sonication or an inline degasser before use.

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of acetonitrile to dissolve the standard. Sonicate briefly if necessary.

  • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Cap and invert several times to ensure homogeneity.

3. Working Standard Solution (0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This diluent composition is chosen to match the initial mobile phase conditions to ensure good peak shape.

  • Transfer the solution to an HPLC vial for injection.

4. Sample Preparation:

  • Accurately weigh a quantity of the sample to be tested, aiming for a final concentration of approximately 0.1 mg/mL of the main analyte.

  • Dissolve and dilute the sample using the same procedure and diluent as the Working Standard Solution.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column.

Protocol 2: HPLC System Operation
  • System Startup: Turn on all HPLC modules and the data acquisition software.

  • Mobile Phase Purge: Prime the pump with the respective mobile phases to remove any air bubbles from the lines.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Set the mobile phase composition to the initial conditions (70% A, 30% B). Equilibrate the column for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography software. Include blank injections (diluent), system suitability injections (Working Standard), and sample injections.

  • Run Sequence: Start the analytical run.

Protocol 3: System Suitability Testing (SST)

To ensure the validity of the analytical results, system suitability must be confirmed before running samples.[4] This is achieved by making five replicate injections of the Working Standard Solution.

ParameterAcceptance CriterionPurpose
Retention Time (RT) RSD ≤ 1.0%Confirms the stability and precision of the pumping system.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector response.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.

Results and Discussion

Method Rationale and Optimization

The choices made in this method are grounded in the physicochemical properties of this compound and established chromatographic principles.

  • Stationary Phase: A C18 column was selected as it is the most widely used reversed-phase column, providing excellent hydrophobic retention for a broad range of molecules, including aromatic compounds like indoles.[2][5] Its high surface area and carbon load ensure sufficient interaction with the analyte for robust separation.

  • Mobile Phase: A water/acetonitrile system was chosen as the mobile phase. Acetonitrile is often preferred over methanol because of its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which provides a better baseline at low detection wavelengths.[6] The addition of 0.1% formic acid to both mobile phase components is critical. It serves to control the pH, ensuring a consistent ionization state for any residual silanols on the column and for the analytes themselves, which ultimately leads to sharper, more symmetrical peaks.[7][8]

  • Gradient Elution: A gradient elution, starting from 30% acetonitrile and increasing to 90%, was developed. This approach offers several advantages over an isocratic method.[9] It allows for the elution of any highly retained, non-polar impurities that might be present, provides sharper peaks for later-eluting compounds, and reduces the total run time compared to an isocratic method that could adequately resolve early-eluting polar impurities.

  • Detection Wavelength: Indole and its derivatives possess a strong chromophore due to the conjugated aromatic system, making UV detection highly effective.[10][11] A detection wavelength of 280 nm was chosen as it is a common and effective wavelength for detecting indolic compounds, providing a good balance of sensitivity and selectivity.[3][7] A PDA detector can be used to scan the peak and confirm the UV maximum (λmax) for optimal sensitivity.

Expected Quantitative Data

The following table summarizes the expected results from the System Suitability Test.

ParameterExpected Result
Retention Time (approx.) ~8.5 minutes
Retention Time %RSD < 1.0%
Peak Area %RSD < 2.0%
Tailing Factor ~1.1
Theoretical Plates > 5000

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing/Fronting Column degradation; inappropriate sample diluent; mobile phase pH.Use a guard column; ensure sample diluent matches initial mobile phase; check pH of mobile phase.
Retention Time Drift Inadequate column equilibration; pump malfunction; leak in the system.Increase equilibration time; check pump for pressure fluctuations; perform a leak test.
Broad Peaks Column contamination; extra-column volume; low temperature.Flush the column with a strong solvent; check tubing for excessive length/diameter; ensure column oven is at 30 °C.
Ghost Peaks Contaminated mobile phase; carryover from previous injection.Prepare fresh mobile phase; run several blank injections; clean the autosampler needle and injection port.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be robust, precise, and well-suited for the quality control analysis of this compound. The use of a standard C18 column with a formic acid-modified water/acetonitrile gradient provides excellent chromatographic performance, characterized by high efficiency and optimal peak symmetry. This method can be readily implemented in research and manufacturing environments to ensure the identity and purity of this important chemical intermediate.

References

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  • For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. Available at: [Link]

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  • 1-Methyl-1H-Indole-4-Carboxylic Acid. PubChem. Available at: [Link]

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Application Notes and Protocols for In Vitro Profiling of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Indole Analogs

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Compounds bearing the indole nucleus have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[2] 1-methyl-1H-indole-4-carbonitrile is a synthetic intermediate used in the development of bioactive compounds, particularly kinase inhibitors and agents targeting the central nervous system.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound and similar novel indole derivatives. The protocols detailed herein are designed to establish a foundational understanding of the compound's biological activity, starting with broad assessments of cytotoxicity and progressing towards more mechanistic assays. This tiered approach ensures a logical and resource-efficient evaluation, allowing for data-driven decisions in the early stages of the drug discovery pipeline.[4][5]

The causality behind this experimental workflow is to first establish the compound's general effect on cell viability and determine a non-toxic concentration range. This is a critical first step before investigating more specific mechanisms of action, as overt cytotoxicity can confound the results of other assays.[6] Following this initial screen, subsequent assays are designed to explore potential mechanisms, such as enzyme inhibition, which is a known activity for many indole derivatives.[1]

Part 1: Initial Characterization and Compound Handling

Prior to initiating biological assays, it is crucial to determine the fundamental physicochemical properties of this compound to ensure accurate and reproducible results.

Solubility and Stock Solution Preparation

Objective: To determine the optimal solvent for creating a high-concentration stock solution and to assess the compound's solubility in aqueous buffer solutions.

Rationale: Inaccurate stock concentrations or compound precipitation in assay media are common sources of experimental variability.[7] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol: Stock Solution Preparation

  • Accurately weigh out a precise amount of this compound powder.

  • Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex and/or sonicate the solution until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particulate matter.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Aqueous Buffer Solubility Assessment

A simple method to assess solubility in your assay buffer is through serial dilution and visual inspection.

Protocol: Kinetic Solubility Assessment

  • Prepare a series of dilutions of the DMSO stock solution in your primary assay buffer (e.g., PBS or cell culture medium).

  • Incubate the dilutions at the intended assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility limit.

Part 2: Primary Screening - Cytotoxicity and Cell Viability

The initial biological assessment should involve screening for cytotoxic or anti-proliferative effects across a panel of relevant human cancer cell lines. This provides a broad overview of the compound's activity and helps to identify sensitive cell lines for further investigation.[8][9]

Cell Viability Assay using a Resazurin-based Reagent

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells.

Rationale: This assay is a robust, sensitive, and high-throughput method for assessing cell viability.[6] It measures mitochondrial reductase activity, which is a good indicator of overall cell health.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plates B Incubate for 24 hours A->B C Prepare serial dilutions of This compound D Add compound dilutions to cells C->D E Incubate for 48-72 hours D->E F Add Resazurin reagent G Incubate for 1-4 hours F->G H Read fluorescence on plate reader G->H I Data Analysis: Normalize to vehicle control, plot dose-response curve, calculate IC50 value H->I

Caption: Workflow for a typical cell viability assay.

Detailed Protocol: Cell Viability Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of this compound from your DMSO stock in complete culture medium. A typical starting concentration might be 100 µM, with 8-10 dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

    • Return the plate to the incubator for 48 or 72 hours.

  • Assay Readout:

    • Prepare the resazurin working solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Presentation and Analysis

Concentration (µM)Raw Fluorescence (RFU)% Viability (Normalized)
Vehicle Control15800100%
0.11565099.0%
11490094.3%
10830052.5%
10012007.6%

The percentage of cell viability is calculated as: % Viability = [(RFU of treated well - RFU of blank) / (RFU of vehicle control - RFU of blank)] * 100

The results should be plotted as a dose-response curve with % Viability on the y-axis and the log of the compound concentration on the x-axis. A non-linear regression analysis can then be used to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 3: Secondary Screening - Mechanistic Assays

If this compound demonstrates significant anti-proliferative activity in the primary screen, the next logical step is to investigate potential mechanisms of action. Given that many indole derivatives are known to be kinase inhibitors, a generic kinase inhibition assay is a rational starting point.[1]

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme. A common format involves quantifying the amount of ATP consumed during the phosphotransferase reaction, which is inversely proportional to the kinase activity.

Rationale: Directly assessing kinase inhibition can validate a key potential mechanism of action for indole-based compounds. A broad-spectrum kinase screen can help identify specific kinase targets.

Generic Kinase Inhibition Workflow

G A Prepare assay plate with: - Kinase enzyme - Kinase substrate - this compound B Incubate to allow for inhibitor binding A->B C Initiate reaction by adding ATP B->C D Incubate for a defined time (e.g., 60 min at 30°C) C->D E Stop reaction and add ATP detection reagent D->E F Read luminescence on plate reader E->F G Data Analysis: Calculate % inhibition, plot dose-response curve, determine IC50 value F->G

Caption: General workflow for a kinase inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol is a template and should be optimized for the specific kinase of interest.

  • Reagent Preparation:

    • Prepare a kinase buffer solution appropriate for the target kinase.

    • Dilute the kinase enzyme and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare a serial dilution of this compound in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well white plate, add the compound dilutions.

    • Add the kinase enzyme and substrate mixture to each well.

    • Include controls: a "no enzyme" control and a "vehicle" control (with DMSO).

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration.

    • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding a luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

Data Analysis

The percentage of kinase inhibition is calculated as: % Inhibition = [1 - (Luminescence of treated well / Luminescence of vehicle control)] * 100

Similar to the cell viability assay, the results should be plotted as a dose-response curve to determine the IC₅₀ value for kinase inhibition.[10]

Part 4: Trustworthiness and Self-Validating Systems

To ensure the integrity and reproducibility of the data generated, each protocol must incorporate a self-validating system.[11][12]

Key Validation Parameters:

  • Positive and Negative Controls: Every assay plate must include appropriate positive and negative controls. For cytotoxicity assays, a known cytotoxic agent serves as the positive control, while the vehicle (DMSO) is the negative control. For kinase assays, a known inhibitor of the target kinase is the positive control.

  • Signal-to-Background Ratio (S/B): This is a measure of the assay's dynamic range. A sufficiently high S/B ratio is necessary to distinguish a true biological effect from background noise.

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive and negative controls.

  • Reproducibility: Key experiments should be repeated independently to ensure the consistency of the results. Intra- and inter-assay variability should be monitored.[13]

Conclusion and Future Directions

This document outlines a foundational in vitro testing cascade for the initial characterization of this compound. The data generated from these assays will provide a crucial first look at the compound's biological activity profile.

  • If significant cytotoxicity is observed, follow-up assays could include apoptosis assays (e.g., caspase activity or Annexin V staining) to determine the mode of cell death.

  • If potent kinase inhibition is identified, further studies would involve profiling against a panel of kinases to determine selectivity and subsequent cell-based assays to confirm target engagement in a cellular context.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reproducible data to guide the future development of this compound and other novel indole derivatives.

References

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

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  • Junior, N. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]

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  • OECD Series on Testing and Assessment. (2023, February 13). Extracting the essential principles of validation and good in vitro method practices for NAMs. YouTube. Retrieved from [Link]

  • Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • Duca, K., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3239. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(11), 3568. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indole-3-carbonitrile. PubChem. Retrieved from [Link]

  • Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11747–11770. Retrieved from [Link]

  • Fesik, S. W., et al. (2015). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 58(15), 6245–6268. Retrieved from [Link]

  • Gellis, A., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(11), 1957. Retrieved from [Link]

  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. Retrieved from [Link]

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  • Ke, S., et al. (2014). Multisubstituted indole-acrylonitrile hybrids as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 24(10), 2275–2279. Retrieved from [Link]

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Application Notes and Protocols for 1-methyl-1H-indole-4-carbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-methyl-1H-indole-4-carbonitrile as a versatile building block in the synthesis of complex organic molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of the methyl group at the N1 position and the cyano group at the C4 position offers unique opportunities for molecular elaboration.[1] This document outlines the rationale behind experimental design, provides detailed, step-by-step protocols for key transformations, and discusses the broader implications for drug discovery.

Introduction: The Strategic Value of this compound

The this compound scaffold is of significant interest in contemporary drug discovery and materials science. The N-methylation prevents the formation of undesired side products in many coupling reactions by protecting the indole nitrogen. The electron-withdrawing nature of the C4-cyano group can influence the reactivity of the indole ring and provides a valuable synthetic handle for further chemical modifications.

This intermediate is particularly useful in the synthesis of:

  • Kinase Inhibitors: The indole core is a common feature in many kinase inhibitors, and the C4 position can be functionalized to interact with specific residues in the ATP-binding pocket of kinases.

  • Central Nervous System (CNS) Agents: The lipophilic nature of the indole nucleus allows for potential blood-brain barrier penetration, making it a suitable scaffold for CNS-active compounds.

  • Fluorescent Dyes and Optoelectronic Materials: The conjugated π-system of the indole ring, when extended through further functionalization, can give rise to molecules with interesting photophysical properties.[1]

This guide will focus on a key application of this compound: its use in palladium-catalyzed cross-coupling reactions to generate novel biaryl structures, which are common motifs in pharmacologically active compounds.

General Handling and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Many of the reagents and catalysts used in the following protocols are sensitive to air and moisture. Therefore, reactions should be set up under an inert atmosphere of nitrogen or argon.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction, a widely used method for creating biaryl linkages.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-methyl-1H-indoles

This protocol describes the coupling of this compound with a substituted phenylboronic acid. The resulting 4-aryl-1-methyl-1H-indole core is a key structural motif in various biologically active molecules.

Reaction Scheme:

Suzuki_Coupling Indole This compound Catalyst Pd Catalyst Ligand, Base Indole->Catalyst + BoronicAcid R-Phenylboronic Acid BoronicAcid->Catalyst + Product 4-(R-Phenyl)-1-methyl-1H-indole-4-carbonitrile Catalyst->Product Heat

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound156.181.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(OAc)₂ (Palladium(II) acetate)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
K₂CO₃ (Potassium carbonate)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (156 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-1-methyl-1H-indole-4-carbonitrile.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings involving heteroaromatic compounds.

  • Base: Potassium carbonate is a commonly used base in Suzuki reactions and is effective in promoting the transmetalation step.

  • Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it facilitates the dissolution of both organic and inorganic reagents.

Characterization of the Product

The purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) stretch.

Application in a Hypothetical Drug Discovery Workflow

The synthesized 4-aryl-1-methyl-1H-indole derivative can serve as a scaffold for the development of novel kinase inhibitors. The nitrile group can be further elaborated, for example, by reduction to an amine or hydrolysis to a carboxylic acid, to introduce additional points of interaction with the target protein.

Drug_Discovery_Workflow Start This compound Step1 Suzuki Coupling Start->Step1 Intermediate 4-Aryl-1-methyl-1H-indole-4-carbonitrile Step1->Intermediate Step2 Nitrile Functionalization (e.g., Reduction, Hydrolysis) Intermediate->Step2 Library Library of Derivatives Step2->Library Step3 Biological Screening (e.g., Kinase Assays) Library->Step3 Hit Hit Compound Step3->Hit Step4 Lead Optimization Hit->Step4 Candidate Drug Candidate Step4->Candidate

Caption: A hypothetical workflow for the development of a kinase inhibitor starting from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this indole derivative. The ability to perform robust and predictable functionalization through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel compounds with desired biological or physical properties.

References

  • MySkinRecipes. This compound. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-methyl-1H-indole-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural outlines to explore the causality behind common side reactions and provide field-tested solutions to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Question 1: My N-methylation of indole-4-carbonitrile is giving low yield and multiple unidentified products. What's happening?

This is a common issue when methylating the indole nitrogen, especially when using classical alkylating agents. The problem often stems from the choice of base, solvent, and methylating agent, which can lead to side reactions or incomplete conversion.

Primary Causes & Solutions:

  • Inappropriate Base Selection: Strong, nucleophilic bases (e.g., NaOH, KOH) can compete with the indole nitrogen for the methylating agent or hydrolyze the nitrile group under harsh conditions.

    • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion without interfering with the subsequent SN2 reaction. Potassium carbonate (K₂CO₃) is a milder, safer alternative, though it may require higher temperatures or longer reaction times.[1]

  • Reaction with "Green" Methylating Agents: Environmentally friendly reagents like dimethyl carbonate (DMC) are attractive but can introduce unique side products.

    • Causality: Depending on the catalyst, DMC can act as either a methylating or a methoxycarbonylating agent. With a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a competing reaction can form N-methoxycarbonyl-indole-4-carbonitrile alongside the desired N-methylated product.[2]

    • Solution: If using DMC, select a catalyst that favors the methylation pathway, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to yield the N-methylated indole exclusively.[2]

  • Solvent Issues: The solvent plays a critical role in solvating the ions and influencing reaction rates.

    • Solution: Use a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1] These solvents effectively solvate the cation of the base (e.g., Na⁺) and do not interfere with the nucleophilicity of the indolide anion. Ensure the solvent is anhydrous, as water will quench the base and can participate in side reactions.

start Low Yield / Multiple Products in N-Methylation check_base What base was used? start->check_base check_reagent What methylating agent? check_base->check_reagent NaH, K₂CO₃ base_sol Switch to non-nucleophilic base (e.g., NaH, K₂CO₃) check_base->base_sol NaOH, KOH check_conditions Are solvents anhydrous? check_reagent->check_conditions MeI, Me₂SO₄ dmc_sol Using DMC? Switch catalyst from DBU to DABCO. check_reagent->dmc_sol Dimethyl Carbonate (DMC) solvent_sol Dry solvents (e.g., over mol. sieves). Use polar aprotic (DMF, THF). check_conditions->solvent_sol No end end check_conditions->end Problem likely solved. Re-evaluate characterization.

Caption: Troubleshooting workflow for N-methylation of indole-4-carbonitrile.

Question 2: I'm attempting a Sandmeyer reaction on 4-amino-1-methyl-indole, but my main product is a phenol. How can I prevent this?

The Sandmeyer reaction is a powerful method for introducing a cyano group, but it is highly sensitive to reaction conditions.[3][4] The formation of a phenol (1-methyl-1H-indol-4-ol) is the most common and problematic side reaction, arising from the reaction of the intermediate diazonium salt with water.[5]

Primary Causes & Solutions:

  • Temperature Control: The aryl diazonium salt intermediate is thermally unstable.

    • Causality: At temperatures above 5-10 °C, the diazonium salt readily decomposes and reacts with the aqueous solvent to produce the corresponding phenol and nitrogen gas.[1]

    • Solution: Maintain strict temperature control throughout the diazotization step (addition of sodium nitrite) and the subsequent addition to the copper(I) cyanide solution. The reaction should be kept between 0-5 °C using an ice-salt bath.

  • Slow Addition Rates: The instantaneous concentration of reactants can influence side reactions.

    • Solution: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution.[1] This ensures that the diazonium salt reacts with the cyanide nucleophile as it is introduced, minimizing its residence time in the aqueous environment where it can react to form the phenol.

  • Acidity: The pH of the reaction medium is crucial for the stability of the diazonium salt.

    • Solution: Ensure sufficient acidity (e.g., using concentrated HCl) during the diazotization step. This prevents premature coupling reactions and helps stabilize the diazonium intermediate.[1]

cluster_0 Desired Pathway cluster_1 Side Reaction diazonium Ar-N₂⁺ (Diazonium Salt) product Ar-CN (this compound) diazonium->product   CuCN, 0-5 °C diazonium_side Ar-N₂⁺ (Diazonium Salt) side_product Ar-OH (Phenolic Impurity) diazonium_side->side_product   H₂O, > 5 °C start 4-Amino-1-methyl-indole start->diazonium start->diazonium_side

Caption: Competing reaction pathways in the Sandmeyer synthesis.

Question 3: Purification of the final product is difficult. What are the likely impurities and how can I remove them?

Purification challenges usually indicate the presence of side products with similar polarity to the desired compound. Identifying these impurities based on the synthetic route is the first step to developing an effective purification strategy.

Impurity NameOriginating ReactionTypical Characteristics & Removal Strategy
Indole-4-carbonitrile (unmethylated) Incomplete N-methylationMore polar than the product. Can be separated by silica gel chromatography. The N-H proton is visible in ¹H NMR (~8.5-9.0 ppm).
1-methyl-1H-indol-4-ol Sandmeyer ReactionMore polar, phenolic impurity. Can be removed by an aqueous basic wash (e.g., 1M NaOH) during workup, which deprotonates the phenol, making it water-soluble.[5]
Isomeric Cyanated Indoles Direct C-H CyanationMay have very similar polarity. Careful column chromatography with a shallow solvent gradient or preparative HPLC may be required. Isomers at C3, C5, C6, or C7 are possible.
Polymeric/Tar-like substances Fischer Indole SynthesisFormed under harsh acidic conditions.[6] These are typically much less soluble and can often be removed by filtration or trituration of the crude product with a non-polar solvent like hexanes.
Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary strategies:

  • Late-Stage N-Methylation: This involves first synthesizing or purchasing indole-4-carbonitrile and then methylating the indole nitrogen in a separate step. This is often the most straightforward route if the starting material is available.[1]

  • Ring Formation with N-Methyl Precursor: This involves building the indole ring using a starting material that already contains the N-methyl group. Examples include the Fischer indole synthesis using an N-methyl-phenylhydrazine derivative[7] or a Larock indole synthesis with an N-methyl-ortho-iodoaniline.[8] The cyano group is either present on one of the precursors or introduced in a subsequent step (e.g., Sandmeyer reaction).

Q2: Are there 'greener' alternatives for the N-methylation step?

Yes. While methyl iodide and dimethyl sulfate are highly effective, they are also toxic and hazardous. Dimethyl carbonate (DMC) is an excellent, environmentally benign alternative.[2] It has low toxicity and its byproducts are methanol and CO₂, which are less harmful than the byproducts of traditional agents. However, as noted in the Troubleshooting Guide, catalyst selection is critical to avoid the formation of N-methoxycarbonyl side products.[2]

Protocols and Methodologies
Protocol 1: Optimized N-methylation of Indole-4-carbonitrile using NaH and MeI

This protocol is designed for high conversion and minimal side products.

Materials:

  • Indole-4-carbonitrile (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (Methyl Iodide, MeI) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole-4-carbonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become colored as the indolide anion forms.

  • Slowly add iodomethane (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Optimized Sandmeyer Cyanation of 4-Amino-1-methyl-indole

This protocol is optimized to minimize the formation of the phenolic side product.

Part A: Diazotization

  • In a flask, dissolve 4-amino-1-methyl-indole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 3 eq HCl).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the acidic amine solution, ensuring the temperature remains below 5 °C at all times. Stir for an additional 20 minutes at 0-5 °C. The resulting cold diazonium salt solution is used immediately in the next step.

Part B: Cyanide Displacement

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Extreme Caution: Cyanides are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool the cyanide solution to 0 °C in an ice-salt bath.

  • Using a pre-chilled addition funnel, add the cold diazonium salt solution from Part A dropwise to the stirred cyanide solution. Maintain the temperature below 5 °C. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours. Some protocols suggest gentle heating (e.g., 50-60 °C) to drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[1]

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the target product.

References
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  • Wikipedia. (2023, December 1). Larock indole synthesis. Retrieved January 12, 2026, from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]

  • SynArchive. (n.d.). Larock Indole Synthesis. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, March 23). Bischler–Möhlau indole synthesis. Retrieved January 12, 2026, from [Link]

  • Denmark, S. E., & Baird, J. D. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron, 65(16), 3120–3129. Retrieved from [Link]

  • RSC Advances. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3, 18345-18350. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, October 24). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved January 12, 2026, from [Link]

  • Zhang, Z., et al. (2019). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Squarespace. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like?. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved January 12, 2026, from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved January 12, 2026, from [Link]

  • Perregaard, J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Brazilian Chemical Society, 22(1), 144-150. Retrieved from [Link]

  • Su, R., et al. (n.d.). Synthesis of 4-cyano-6-aminoindole-2′-deoxyribonucleoside (2). Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, August 16). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]

  • MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 12, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved January 12, 2026, from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved January 12, 2026, from [Link]

  • University of Florida. (n.d.). Indoles. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Cyanation of methyl indole. Retrieved January 12, 2026, from [Link]

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Sources

Technical Support Center: Troubleshooting the N-Methylation of Indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the N-methylation of indole-4-carbonitrile and related electron-deficient indole scaffolds. Here, we move beyond simple procedural lists to explore the mechanistic rationale behind common issues and provide robust, field-tested solutions.

Section 1: The Core Challenge: Why is N-Methylating Indole-4-carbonitrile Difficult?

Q: I've successfully methylated unsubstituted indole before. Why am I struggling with indole-4-carbonitrile?

A: The primary difficulty stems from the powerful electron-withdrawing nature of the nitrile (-C≡N) group at the 4-position of the indole ring. This has two major consequences for the reaction:

  • Increased Acidity, but Decreased Nucleophilicity: The nitrile group significantly lowers the electron density across the entire indole system, including the nitrogen atom. This makes the N-H proton more acidic and easier to remove with a base. However, the resulting indolide anion is resonance-stabilized, with the negative charge delocalized into the benzene ring and towards the nitrile group. This delocalization makes the nitrogen atom itself a weaker nucleophile compared to the anion of an electron-rich indole. Consequently, it reacts more sluggishly with electrophiles like methylating agents.

  • Requirement for Harsher Conditions or More Potent Reagents: To overcome the reduced nucleophilicity, you may need to employ more reactive methylating agents, stronger bases, or higher reaction temperatures. These conditions, however, can introduce a host of side reactions and decomposition pathways that are less common with simpler indoles.[1]

Section 2: Troubleshooting Guide: Common Experimental Problems & Solutions

This section addresses the most frequent issues encountered during the N-methylation of indole-4-carbonitrile in a practical, question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

A: This is the most common failure mode and usually points to one of two issues: incomplete deprotonation or insufficient reactivity of the methylating agent.

  • Cause 1: Incomplete Deprotonation. Even though the N-H is acidic, a sufficiently strong base is required to drive the equilibrium towards the indolide anion.

    • Solution: If using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] Ensure the base is fresh and properly handled; NaH, for instance, can be passivated by a layer of NaOH if stored improperly. For milder conditions, cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to the higher solubility of the cesium indolide salt and the "cesium effect".[3][4]

  • Cause 2: Low Reagent Reactivity. Your chosen methylating agent may not be electrophilic enough to react with the stabilized indolide anion under your current conditions.

    • Solution: If you are using a less reactive, "green" reagent like dimethyl carbonate (DMC), you will likely need to increase the temperature significantly (e.g., to reflux in DMF, ~130 °C) and may require a catalyst.[5][6] If your substrate is sensitive to heat, switching to a more potent methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) will allow the reaction to proceed at a lower temperature. However, be mindful of the significant toxicity and handling precautions associated with these reagents.[5][7]

Q2: My reaction is messy, with significant side products. How can I identify and suppress them?

A: Side product formation is often a consequence of using highly reactive reagents or forcing the reaction with high heat.

  • Side Product 1: C-Alkylation. While the N-anion is the desired nucleophile, residual nucleophilicity at the C3 position can lead to C-methylation, especially under harsh conditions.[8]

    • Suppression Strategy: This is often a sign that the reaction conditions are too aggressive. Try running the reaction at a lower temperature for a longer period. More importantly, consider using a more selective methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has demonstrated excellent selectivity for N-methylation over other potentially reactive sites.[3][9][10]

  • Side Product 2: Decomposition. Electron-deficient indoles can be sensitive to strong bases and high temperatures, leading to tar or unidentifiable baseline material on your TLC/LC-MS.

    • Suppression Strategy: Avoid excessively high temperatures. If using DMC, ensure the reaction is monitored closely and stopped once the starting material is consumed to prevent product degradation.[11] Using milder bases like Cs₂CO₃ can also mitigate decomposition.[4]

  • Side Product 3: Reaction with the Nitrile Group. While the nitrile is generally robust, extremely harsh conditions (e.g., strongly acidic or basic hydrolysis promoted by high temperatures and water) could potentially lead to its conversion to an amide or carboxylic acid, though this is less common under standard methylation conditions.

    • Suppression Strategy: Ensure your reagents and solvent are anhydrous. Water can participate in unwanted side reactions, especially at high temperatures.

Q3: How do I choose the right methylating agent for my application?

A: The choice depends on a trade-off between reactivity, safety, selectivity, and scale.

  • For Maximum Reactivity (Small Scale, Lab Discovery): Methyl iodide (MeI) and dimethyl sulfate (DMS) are the classical choices. They are highly reactive and effective but are also toxic and suspected carcinogens requiring strict handling protocols.[4][5]

  • For a Greener Process (Process Development, Scale-Up): Dimethyl carbonate (DMC) is an excellent, environmentally benign alternative.[12] Its main drawbacks are lower reactivity, requiring higher temperatures and often catalysts, which may not be suitable for sensitive substrates.[7][13]

  • For High Selectivity and Safety (Complex Molecules, Late-Stage Functionalization): Phenyl trimethylammonium iodide (PhMe₃NI) offers a compelling balance. It is a stable, easy-to-handle solid that provides excellent monoselectivity for the N-position, avoiding the over-alkylation issues sometimes seen with other reagents.[3][9]

Section 3: Validated Experimental Protocols

The following protocols are provided as robust starting points. Always perform reactions on a small scale first to optimize conditions for your specific setup.

Protocol 1: Classical N-Methylation using Methyl Iodide (MeI) and Sodium Hydride (NaH)

This protocol is highly effective but involves hazardous materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-4-carbonitrile (1.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30-45 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Add methyl iodide (MeI, 1.2 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: High-Selectivity N-Methylation using PhMe₃NI and Cs₂CO₃

This method is significantly safer and offers excellent selectivity, making it ideal for complex substrates.[10]

  • Preparation: To an 8 mL vial equipped with a magnetic stir bar, add indole-4-carbonitrile (1.0 equiv, e.g., 100 mg), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene to create a ~0.2 M solution.

  • Reaction: Tightly seal the vial with a solid cap and heat the mixture to 120 °C in a pre-heated heating block. Stir for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Add 2 N HCl until gas evolution ceases. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Data & Reagent Selection Guides

Table 1: Comparative Analysis of Common Methylating Agents
FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)Phenyl Trimethylammonium Iodide (PhMe₃NI)
Reactivity Very HighVery HighLow to ModerateModerate
Typical Temp. 0 °C to RT0 °C to RT100 - 150 °C120 °C
Safety Profile Highly Toxic, Volatile, Suspected Carcinogen[5]Highly Toxic, Corrosive, Suspected Carcinogen[5]Low Toxicity, "Green" ReagentStable Solid, Low Toxicity, Easy to Handle[3]
Common Base NaH, K₂CO₃NaH, NaOHK₂CO₃, DBUCs₂CO₃[4]
Key Advantage High reactivity at low temp.High reactivity, lower cost than MeIEnvironmentally benign, safeHigh N-selectivity, safe handling
Key Disadvantage High toxicity, safety riskExtreme toxicityRequires high temp./catalystRequires high temp., higher reagent cost
Table 2: Guide to Selecting an Appropriate Base
BaseFormulaApprox. pKa (Conj. Acid in DMSO)StrengthTypical Use Case & Comments
Sodium HydrideNaH~36Very StrongHighly effective for complete deprotonation. Requires anhydrous conditions and careful handling (flammable).[5]
Potassium t-butoxidet-BuOK~32StrongStrong, non-nucleophilic base. Soluble in THF and other organic solvents.
Potassium CarbonateK₂CO₃~10 (in H₂O)MildCommon, inexpensive base. Often requires higher temperatures, suitable for DMC methylations.[5][13]
Cesium CarbonateCs₂CO₃~10 (in H₂O)MildMore effective than K₂CO₃ due to better solubility and the "cesium effect". Excellent for high-selectivity reactions with PhMe₃NI.[3][4]

Section 5: Visual Workflow & Logic Diagrams

Diagram 1: General Experimental Workflow for N-Methylation

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Isolation A Combine Indole-4-carbonitrile, Base, and Solvent B Establish Inert Atmosphere (Ar/N2) A->B C Cool to Target Temp (e.g., 0 °C or RT) B->C D Add Methylating Agent C->D E Stir and Monitor (TLC / LC-MS) D->E F Quench Reaction E->F G Aqueous Workup & Extraction F->G H Dry, Concentrate, & Purify G->H

Caption: Standard workflow for indole N-methylation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield or No Reaction CheckSM Starting Material (SM) Present in Crude? Start->CheckSM SideProducts Major Side Products Observed? CheckSM->SideProducts No, or <20% Sol_Deprotonation Issue: Incomplete Deprotonation - Use stronger base (e.g., NaH) - Increase base equivalents - Ensure base is fresh/active CheckSM->Sol_Deprotonation Yes, >20% Sol_Reactivity Issue: Low Reactivity - Increase temperature - Use more reactive methylating agent - Add catalyst (for DMC) SideProducts->Sol_Reactivity No, just unreacted SM Sol_SideReact Issue: Poor Selectivity - Lower reaction temperature - Use milder base (e.g., Cs2CO3) - Switch to selective reagent (PhMe3NI) SideProducts->Sol_SideReact Yes Sol_Decomp Issue: Decomposition - Reduce temperature - Shorten reaction time - Use milder conditions overall Sol_Reactivity->Sol_Decomp If high temp causes tar

Sources

Technical Support Center: Mitigating Tar Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most common challenges in indole synthesis: the formation of intractable tars and polymeric byproducts. This guide provides in-depth, scientifically grounded solutions to help you achieve cleaner reactions and higher yields.

Introduction: The Inevitable Challenge of Tar

Indole and its derivatives are fundamental scaffolds in a multitude of pharmaceuticals and biologically active compounds. However, many classical indole syntheses, such as the Fischer, Bischler-Möhlau, and Nenitzescu methods, often operate under harsh conditions involving strong acids and high temperatures.[1][2] These conditions, while necessary to drive the desired cyclization, can also promote a variety of side reactions, leading to the formation of complex, high-molecular-weight, and often-intractable materials collectively known as "tar."[1] This guide will dissect the causes of tar formation and provide actionable strategies for its prevention.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses specific, frequently encountered problems during indole synthesis in a question-and-answer format.

Q1: My Fischer indole synthesis reaction turned black and viscous almost immediately after adding the acid catalyst. What's happening and how can I fix it?

A1: Immediate tarring upon acid addition is a classic sign of overly aggressive reaction conditions.

Causality: Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), combined with elevated temperatures, can cause rapid decomposition of the starting arylhydrazone or the subsequent enamine intermediate before the desired[3][3]-sigmatropic rearrangement and cyclization can occur.[1][4] The highly reactive intermediates can then polymerize or degrade into a complex mixture of tarry substances.[1]

Solutions:

  • Catalyst Moderation: Switch to a milder acid catalyst. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are generally less prone to causing decomposition.[1][4] Brønsted acids like p-toluenesulfonic acid (p-TSA) can also be a milder alternative to H₂SO₄.[1]

  • Temperature Control: Begin the reaction at a lower temperature, even room temperature, and slowly increase the heat only if the reaction fails to proceed. Monitoring the reaction by TLC is crucial to find the optimal temperature that promotes product formation without significant byproduct generation.

  • Solvent Choice: The choice of solvent can influence reaction outcomes. High-boiling point solvents can lead to higher reaction temperatures and consequently, more tar formation.[1] Consider experimenting with different solvents to find one that allows for a lower reaction temperature while maintaining adequate solubility of your starting materials.

Workflow: Optimizing Fischer Indole Synthesis Conditions

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation a Mix Reactants & Catalyst b Heat for several hours a->b c Workup & Purification b->c d Mix Reactants & Catalyst e Irradiate for minutes d->e f Workup & Purification e->f

Sources

Technical Support Center: Optimizing Synthesis of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic reasoning behind protocol choices, providing a framework for logical problem-solving and optimization.

The most prevalent and versatile method for synthesizing this target molecule is the palladium-catalyzed cyanation of a 4-halo-1-methyl-1H-indole precursor (e.g., 4-bromo- or 4-iodo-1-methyl-1H-indole). This guide will focus primarily on troubleshooting this critical cross-coupling reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry provides a potential cause and a series of actionable steps to resolve the issue.

Q1: My reaction shows low or no conversion of the starting material (4-halo-1-methyl-1H-indole). What are the likely causes?

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is poisoned, the reaction will not proceed.

    • Solution 1: Use a Pre-catalyst. Instead of generating the active catalyst in situ from a simple salt like Pd(OAc)₂, which can be inefficient, use a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are designed for reliable and rapid generation of the active Pd(0) species.[1]

    • Solution 2: Check Reagent Purity. Amines, often present as impurities in starting materials or solvents, can act as ligands and poison the palladium catalyst. Ensure your 4-halo-1-methyl-1H-indole is pure and that solvents are anhydrous and degassed.[1]

    • Solution 3: Degas Thoroughly. Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Ensure your reaction mixture is thoroughly degassed by subjecting it to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Poor Reagent Solubility: If the starting material, cyanide source, or base is not sufficiently soluble at the reaction temperature, the reaction will be sluggish.

    • Solution: Solvent Screening. While solvents like DMF, DMAc, or dioxane are common, a solvent screen may be necessary. Consider adding a co-solvent to improve solubility.

  • Incorrect Temperature: The reaction may have a specific activation energy barrier that is not being overcome.

    • Solution: Increase Temperature. Cautiously increase the reaction temperature in 10-15 °C increments. Monitor by TLC or LC-MS to check for decomposition versus desired product formation.

Q2: The reaction has stalled. It started well but stopped before completion. Why?

Potential Causes & Solutions:

  • Catalyst Decomposition: The active Pd(0) catalyst, while essential, can be unstable over long reaction times at elevated temperatures, leading to the formation of inactive palladium black.

    • Solution 1: Ligand Selection. The choice of phosphine ligand is critical for stabilizing the palladium center. For cyanation, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, or RuPhos) are often effective. They promote the crucial reductive elimination step and protect the metal center.

    • Solution 2: Add More Catalyst. In some cases, a second charge of the catalyst (and ligand) can restart the reaction. This is not ideal for process chemistry but can be a useful diagnostic tool.

  • Inhibition by Products or Byproducts: A buildup of products or side-products can sometimes inhibit the catalyst.

    • Solution: While difficult to solve mid-reaction, this observation points to a need to re-optimize conditions, perhaps by running at a lower concentration or using a different catalyst system that is less prone to inhibition.

Q3: My yield is low after work-up and purification, even though LC-MS analysis of the crude reaction mixture looked promising. What happened?

Potential Causes & Solutions:

  • Hydrolysis of the Nitrile Group: The carbonitrile functional group can be susceptible to hydrolysis, converting it to the corresponding amide or carboxylic acid, especially under acidic or basic work-up conditions.[3][4] Palladium(II) complexes themselves can catalyze nitrile hydration.[5][6]

    • Solution 1: Neutral Work-up. Avoid strong acids or bases during the aqueous work-up. Use a neutral quench (e.g., saturated ammonium chloride) and ensure the pH remains close to 7.

    • Solution 2: Mind Your Chromatography. Silica gel can be slightly acidic. If you suspect product instability, you can neutralize the silica gel by running a slug of solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) through the column before loading your sample.

  • Physical Loss During Purification: Indole-based compounds can sometimes be challenging to purify.

    • Solution: Alternative Purification. If column chromatography is leading to significant losses, consider alternative methods like crystallization or extraction-based purification.[7][8]

Q4: I'm observing a significant side product that I can't identify. What could it be?

Potential Causes & Solutions:

  • Homocoupling of Starting Material: This can occur when the oxidative addition of the aryl halide to Pd(0) is followed by a reaction with another molecule of starting material instead of the cyanide source.

    • Solution: Optimize Reaction Parameters. This is often a sign of a slow transmetalation (or equivalent) step with the cyanide source. Ensure your cyanide source is soluble and reactive. Sometimes, changing the ligand or solvent can alter the relative rates of the catalytic cycle steps to favor the desired cross-coupling.

  • Hydrolysis of Cyanide Source: Some cyanide sources can be unstable in the presence of trace water, reducing their effective concentration.

    • Solution: Use Anhydrous Conditions. Ensure all reagents and solvents are rigorously dried. Using a robust and less hygroscopic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can also be beneficial.[9][10]

Frequently Asked Questions (FAQs)

Q: What is the best catalyst and ligand combination to start with? A: A robust starting point for palladium-catalyzed cyanation is a combination of a palladium pre-catalyst like Pd₂(dba)₃ or a Buchwald pre-catalyst, paired with a bulky, electron-rich phosphine ligand such as XPhos or cataCXium® A. This combination generally provides good stability and high catalytic activity.

Q: How critical is the quality of the cyanide source? A: Extremely critical. While sources like Zn(CN)₂ or KCN are common, they are highly toxic and can be sensitive to moisture. Potassium hexacyanoferrate(II) is an excellent alternative as it is less toxic, more stable, and environmentally benign.[9] Regardless of the source, its purity and anhydrous nature are paramount for high yields.

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable stain (e.g., potassium permanganate) as indole derivatives can be UV-active but a stain provides clearer visualization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q: Are there any "metal-free" alternatives for this synthesis? A: Yes, recent advancements have explored copper-mediated[11] and electrochemical C-H cyanation methods.[12][13] These can be excellent alternatives, avoiding the need for palladium and potentially offering different regioselectivity or functional group tolerance. However, they may require significant optimization for this specific substrate.

Data & Visualization

Table 1: General Starting Conditions for Optimization
ParameterRecommended Starting PointRationale
Precursor 4-Bromo-1-methyl-1H-indoleBromo-indoles offer a good balance of reactivity and stability.
Cyanide Source K₄[Fe(CN)₆] (0.3 - 0.5 equiv.)Low toxicity, stable, and effective cyanide source.[9]
Catalyst Loading 1-2 mol % Pd (e.g., Pd(OAc)₂)A common starting point for optimization.[14]
Ligand Loading 1.2 - 1.5 equiv. relative to PdExcess ligand ensures catalyst stability.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Carbonate bases are generally effective and easy to handle.
Solvent Anhydrous, Degassed DMF or DMAcHigh-boiling polar aprotic solvents aid in reagent solubility.
Temperature 100 - 140 °CSufficient thermal energy to drive the catalytic cycle.
Diagrams

Below are diagrams illustrating key concepts in the synthesis and troubleshooting process.

G cluster_0 Troubleshooting Workflow Start Low / No Conversion CheckCatalyst Is the Catalyst Active? (Pre-catalyst? Purity? Degassed?) Start->CheckCatalyst CheckConditions Are Conditions Optimal? (Temp? Solubility?) CheckCatalyst->CheckConditions Yes Stalled Reaction Stalled? CheckCatalyst->Stalled No CheckConditions->Stalled No Success Reaction Optimized CheckConditions->Success Yes CheckStability Is Catalyst Decomposing? (Ligand choice? Temp too high?) Stalled->CheckStability LowYield Low Yield Post-Purification? CheckStability->LowYield No CheckStability->Success Resolved CheckWorkup Nitrile Hydrolysis? (Neutral work-up? Neutral silica?) LowYield->CheckWorkup CheckWorkup->Success Resolved

Caption: A logical workflow for troubleshooting common synthesis issues.

G cluster_cycle Pd-Catalyzed Cyanation Cycle L2Pd0 L₂Pd(0) OA L₂Pd(II)(Ar)(X) L2Pd0->OA Oxidative Addition ArX Ar-X ArX->OA CN 'CN⁻' TE L₂Pd(II)(Ar)(CN) CN->TE ArCN Ar-CN OA->TE Transmetalation (or equivalent) TE->L2Pd0 Reductive Elimination TE->ArCN

Sources

Technical Support Center: Scale-Up Synthesis of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-methyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Synthetic Pathway and Scale-Up Considerations

The synthesis of this compound typically involves two key transformations: the N-methylation of an indole-4-carbonitrile precursor and the introduction of the nitrile group at the C4 position. While seemingly straightforward on a small scale, scaling up these reactions introduces significant challenges related to reaction control, safety, impurity profiles, and product isolation. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Low Yield and/or Purity in the N-Methylation Step

Q: We are experiencing a significant drop in yield and an increase in impurities during the scale-up of the N-methylation of indole-4-carbonitrile. What are the likely causes and how can we mitigate them?

A: This is a common challenge when scaling up N-alkylation reactions. The primary culprits are often related to mass and heat transfer limitations, as well as the choice of methylating agent.

Potential Causes:

  • Sub-optimal Methylating Agent for Scale-Up: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but pose significant toxicity and handling risks at a large scale. Methyl iodide's low boiling point (40 °C) can lead to vapor loss and environmental concerns in large reactors.

  • Poor Temperature Control: N-methylation is often exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the product.

  • Inefficient Mixing: Inadequate agitation can result in poor distribution of the base and methylating agent, leading to incomplete conversion and the formation of byproducts.

  • Competing C-Alkylation: While N-alkylation is generally favored for indoles under basic conditions, some C-alkylation at the C3 position can occur, especially with highly reactive methylating agents.

Recommended Solutions:

  • Switch to a Greener and Safer Methylating Agent: Dimethyl carbonate (DMC) is an excellent alternative for large-scale N-methylation.[1][2] It is less toxic, biodegradable, and the reaction can be driven to completion with the removal of methanol as a byproduct.[2]

  • Optimize Reaction Conditions for DMC: When using DMC, a higher reaction temperature (reflux in a solvent like DMF) is typically required. The choice of base is also critical; potassium carbonate is a common and effective choice.

  • Implement Robust Temperature Control: Ensure your reactor has an adequate cooling system and that the reaction is initiated at a lower temperature, with the methylating agent added portion-wise to control the exotherm.

  • Ensure Efficient Agitation: Use appropriate impeller designs and agitation speeds to ensure homogeneity of the reaction mixture.

  • Consider a Continuous Flow Setup: For very large scales, continuous flow chemistry can offer superior control over reaction parameters, including temperature and mixing, minimizing side reactions.[3][4]

Issue 2: Safety Concerns and Runaway Reactions in the Cyanation Step

Q: Our process safety team has raised concerns about the large-scale use of cyanide for the synthesis of the indole-4-carbonitrile precursor. What are the primary hazards and how can we design a safer process?

A: The cyanation step is often the most hazardous part of this synthesis. The primary risk is the potential release of highly toxic hydrogen cyanide (HCN) gas.[5]

Potential Causes of HCN Release:

  • Acidification of Cyanide Salts: Inadvertent contact of cyanide salts (e.g., sodium cyanide, potassium cyanide) with acids will liberate HCN gas.[5]

  • Reaction with Water/Moisture: Some cyanide reagents can react with water to produce HCN.[5]

  • Exothermic Reaction: The cyanation reaction itself can be exothermic, and a runaway reaction could lead to a rapid increase in temperature and pressure, potentially causing a breach of containment.

Recommended Solutions:

  • Use a Safer Cyanide Source: Instead of traditional cyanide salts, consider using less hazardous alternatives like trimethylsilyl cyanide (TMSCN) in combination with a Lewis acid, or exploring modern palladium-catalyzed C-H cyanation methods that use safer cyanide sources.[3][4]

  • Implement Strict pH Control: If using cyanide salts, the reaction must be maintained under basic conditions at all times. Online pH monitoring and automated base addition can be critical safety features.[5]

  • Engineering Controls:

    • Closed Systems: Conduct the reaction in a well-contained, closed-system reactor.

    • Scrubbers: Install an emergency scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize any potential HCN release.[5]

    • HCN Detectors: Place HCN gas detectors in the processing area with alarms.[5]

  • Continuous Flow Chemistry: This is a highly recommended approach for hazardous reactions like cyanation.[3][4] It minimizes the amount of hazardous material being reacted at any given time, and the small reactor volume allows for excellent temperature control, significantly reducing the risk of a runaway reaction.[3][4]

  • Thorough Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to understand the thermal decomposition profile of your reagents and reaction mixture.[6][7]

Issue 3: Challenges in Product Purification and Isolation at Scale

Q: We are struggling to achieve the desired purity of this compound on a multi-kilogram scale. Column chromatography is not a viable option. What are our alternatives?

A: Purification is a major bottleneck in scaling up. Shifting from chromatography to crystallization is the most common and effective strategy.

Potential Purification Issues:

  • Presence of Closely-Related Impurities: Side products from the methylation or cyanation steps can have similar physical properties to the final product, making separation difficult.

  • Oiling Out: The product may "oil out" during crystallization instead of forming a solid, trapping impurities.

  • Low Recovery: While crystallization can yield high purity, it may come at the cost of lower recovery if not optimized.[8]

Recommended Solutions:

  • Develop a Robust Crystallization Protocol:

    • Solvent Screening: Systematically screen for a suitable solvent or solvent mixture. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. For indole derivatives, a mixed solvent system like methanol/water or ethanol/water can be effective.[9]

    • Controlled Cooling: Implement a controlled cooling profile. A slow cooling rate generally leads to larger, purer crystals.

    • Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control crystal size.

  • Recrystallization: A second crystallization of the isolated solid can often significantly improve purity.[8]

  • Slurry Wash: After filtration, washing the filter cake with a cold, fresh portion of the crystallization solvent can remove surface impurities.

  • Alternative Purification Techniques:

    • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option.

    • Extraction: An acidic or basic wash during the workup can remove certain impurities. For example, unreacted indole-4-carbonitrile can be removed with a basic wash.

Purification Method Pros Cons Scale-Up Feasibility
Column Chromatography High resolution for complex mixturesHigh solvent consumption, low throughput, high costPoor
Crystallization High purity, cost-effective, scalableCan have lower recovery, requires optimizationExcellent
Distillation Good for volatile compounds, scalableProduct must be thermally stableGood, if applicable
Extraction Good for removing acidic/basic impuritiesLimited to specific impurity typesExcellent

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to monitor the progress and purity of the N-methylation reaction at scale?

A1: At scale, it is crucial to have rapid and reliable in-process controls (IPCs). High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the disappearance of the starting material (indole-4-carbonitrile) and the appearance of the product (this compound). It can also be used to quantify the formation of key impurities. For a faster, qualitative assessment, Thin-Layer Chromatography (TLC) can be used.

Q2: Can I perform the N-methylation and cyanation in a one-pot process to improve efficiency?

A2: While one-pot processes are attractive for improving efficiency, combining N-methylation and cyanation for this specific target is generally not recommended at scale. The reaction conditions for N-methylation (typically basic) and many cyanation methods (which can be acidic or involve sensitive catalysts) are often incompatible. Furthermore, the safety risks associated with the cyanation step warrant its isolation as a dedicated process step with appropriate safety controls.

Q3: What are the expected major impurities in the final product and how can they be minimized?

A3: The major impurities will likely stem from the two main reaction steps:

  • From N-methylation: Unreacted indole-4-carbonitrile is a common impurity. This can be minimized by ensuring a slight excess of the methylating agent and allowing the reaction to go to completion. Over-methylation to form a quaternary salt is also possible but less common with less reactive agents like DMC.

  • From Cyanation (if performed on 1-methylindole): If the cyanation is performed after methylation, impurities from incomplete cyanation (1-methylindole) or the formation of other regioisomers (e.g., C3 or C6-cyano) can occur, depending on the cyanation method used. Optimizing the regioselectivity of the cyanation is key.

  • Minimization Strategy: The most effective way to minimize impurities is to optimize each reaction step for high conversion and selectivity before moving to the next step. A well-developed crystallization procedure for the final product is also essential for removing trace impurities.

Q4: Are there any specific material compatibility issues to consider for the reactors and equipment?

A4: Yes, particularly for the cyanation step. If strong acids are used, glass-lined or Hastelloy reactors are recommended to prevent corrosion. For reactions involving cyanides, it's crucial to ensure that all materials are compatible and do not promote decomposition or side reactions. Stainless steel is generally suitable for many organic reactions, but a thorough compatibility study should be conducted with the specific reagents and solvents at the intended operating temperatures.[10]

Visualizing the Workflow and Troubleshooting

General Scale-Up Workflow

cluster_0 Process Development & Safety Assessment cluster_1 N-Methylation Scale-Up cluster_2 Cyanation Scale-Up cluster_3 Final Product Isolation Process_Chemistry Lab-Scale Route Confirmation Thermal_Hazard Thermal Hazard Assessment (DSC/ARC) Process_Chemistry->Thermal_Hazard Safety_Review Process Safety Review Thermal_Hazard->Safety_Review Raw_Material Raw Material Sourcing & QC Safety_Review->Raw_Material N_Methylation N-Methylation Reaction Raw_Material->N_Methylation Workup_1 Work-up & Isolation of Intermediate N_Methylation->Workup_1 Cyanation Cyanation Reaction Workup_1->Cyanation Workup_2 Work-up & Quenching Cyanation->Workup_2 Crystallization Crystallization Workup_2->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Final Product QC & Release Filtration_Drying->Final_Product

Caption: A typical workflow for the scale-up synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Impure Purify Starting Materials Check_Purity->Impure Impure Pure Purity OK Check_Purity->Pure Pure Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Pure->Check_Conditions Suboptimal Optimize Conditions (e.g., lower temp, longer time) Check_Conditions->Suboptimal Sub-optimal Optimal Conditions OK Check_Conditions->Optimal Optimal Check_Mixing Evaluate Agitation Efficiency Optimal->Check_Mixing Poor_Mixing Improve Mixing (increase speed, change impeller) Check_Mixing->Poor_Mixing Poor Good_Mixing Mixing OK Check_Mixing->Good_Mixing Good Consider_Side_Reactions Analyze Byproduct Profile (LC-MS, NMR) Good_Mixing->Consider_Side_Reactions Change_Reagents Consider Alternative Reagents (e.g., DMC for methylation) Consider_Side_Reactions->Change_Reagents

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocols

Protocol 1: Scale-Up N-Methylation using Dimethyl Carbonate (DMC)

Disclaimer: This is a representative protocol and should be optimized for your specific equipment and scale. A thorough risk assessment must be conducted before proceeding.

Reagents:

  • Indole-4-carbonitrile (1 eq)

  • Dimethyl carbonate (DMC) (3-5 eq)

  • Potassium carbonate (K₂CO₃), powdered (2-3 eq)

  • N,N-Dimethylformamide (DMF) (5-10 volumes)

Procedure:

  • Charge the reactor with indole-4-carbonitrile and powdered potassium carbonate.

  • Add DMF to the reactor and begin agitation.

  • Heat the mixture to 120-130 °C.

  • Slowly add the dimethyl carbonate to the reactor over 1-2 hours, maintaining the temperature.

  • Hold the reaction at reflux (around 130-140 °C) for 4-8 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash the cake with water.

  • Dry the product under vacuum at 50-60 °C.

Protocol 2: Crystallization of this compound

Solvent System: Methanol/Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol (near reflux).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add water to the hot methanol solution until the solution becomes slightly turbid (cloudy).

  • Add a small amount of methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure product at this stage is recommended.

  • Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.

  • Filter the crystals and wash the filter cake with a cold methanol/water mixture.

  • Dry the purified crystals under vacuum.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications. [Link]

  • troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles - Benchchem. (URL not available)
  • US5085991A - Process of preparing purified aqueous indole solution - Google P
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. [Link]

  • Cyanation reaction safety - YouTube. [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. [Link]

  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. (URL not available)
  • troubleshooting guide for Fischer indole synthesis side reactions - Benchchem. (URL not available)
  • US4931561A - Process for preparing nitriles - Google P
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - Semantic Scholar. [Link]

  • N-methylation and O-methylation of indole and phenol respectively using... | Download Table - ResearchGate. [Link]

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents - Organic Process Research & Development - Figshare. [Link]

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

  • Crystallization purification of indole - ResearchGate. [Link]

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O -Benzoyl- N -alkyl Hydroxylamines as Synthetic Reagents - ResearchGate. [Link]

  • Technical Support Center: Greener Approaches to N-Alkylation Reactions - Benchchem. (URL not available)
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Semantic Scholar. [Link]

  • New Method for the Synthesis of Nitriles via the O-TERT-Butyldimethylsilyl Aldoximes. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. [Link]

  • Knowing and Controlling the Risks of Semi-Batch Alkoxylation Reactions - Chemical Engineering Transactions. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2 - PubMed. [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. [Link]

  • Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC - NIH. [Link]

  • The Synthesis of 2- and 3-Substituted Indoles - CORE. [Link]

  • Different substrate routes for the nitrile synthesis. - ResearchGate. [Link]

  • A Versatile Synthesis of 3-Substituted Indoles. [Link]

  • How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. [Link]

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Technical Support Center: Purification of Crude 1-Methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the purification of crude 1-methyl-1H-indole-4-carbonitrile. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry. Its synthesis, typically involving N-methylation of 1H-indole-4-carbonitrile, can result in a crude mixture containing unreacted starting materials, reaction byproducts, and degradation products. The unique electronic properties of the indole nucleus and the presence of the nitrile group present specific challenges that require a systematic and well-understood purification strategy. Indole derivatives can be particularly sensitive to acidic conditions, light, and air, which can lead to degradation during purification.[1]

This guide provides troubleshooting workflows and detailed protocols to help you navigate these challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude reaction mixture contains both the product, this compound, and the starting material, 1H-indole-4-carbonitrile. What is the most effective separation method?

A1: This is a very common scenario. The primary difference between your product and the key impurity is the presence of a weakly acidic N-H proton on the starting material (1H-indole-4-carbonitrile), which your N-methylated product lacks. This difference in functionality directly translates to a significant polarity difference, making flash column chromatography the most effective and reliable separation method.[2]

Causality: The N-H group in the starting material can act as a hydrogen bond donor, leading to stronger interactions with the polar silica gel stationary phase. In contrast, the N-methyl group of your product reduces this polarity, causing it to elute faster from the column.

See Protocol 1 for a detailed step-by-step guide to flash column chromatography for this specific separation.

Q2: I'm observing significant streaking (tailing) of my compound during column chromatography, and the final yield is low. What is causing this and how can I fix it?

A2: Tailing and low recovery are classic signs of compound degradation or excessively strong interaction with the stationary phase. Standard silica gel is inherently acidic, a condition known to cause decomposition of sensitive indole derivatives.[1]

Troubleshooting Steps:

  • Neutralize the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. Incorporating 0.1-1% triethylamine (Et₃N) into your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica gel, preventing degradation and minimizing strong interactions that lead to tailing.[1]

  • Use a Deactivated Stationary Phase: If the compound remains sensitive even with a modifier, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for purifying acid-sensitive compounds.

  • Optimize Sample Loading: Ensure the crude sample is dissolved in a minimum amount of solvent and loaded onto the column in a concentrated band. A broad initial band will inevitably lead to poor separation.[3] A common technique is to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

Below is a decision workflow for troubleshooting common chromatography issues.

chromatography_troubleshooting start Problem Observed (e.g., Tailing, Low Yield) check_stability Is the compound stable on silica? (Run a 2D TLC test) start->check_stability unstable Compound is Unstable check_stability->unstable No stable Compound is Stable check_stability->stable Yes add_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) unstable->add_modifier check_loading Review Sample Loading Technique stable->check_loading change_phase Use Alternative Phase (e.g., Neutral Alumina) add_modifier->change_phase Still fails dry_load Use Dry Loading Method check_loading->dry_load Loading was wet/ dilute

Caption: Troubleshooting workflow for indole purification by chromatography.

Q3: I'm attempting to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What's wrong?

A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling, rather than crystallizing. This is typically due to one of three reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is being cooled too rapidly, preventing the formation of an ordered crystal lattice.

  • The presence of significant impurities is depressing the melting point and interfering with crystallization.[1]

Troubleshooting Steps:

  • Select a Lower-Boiling Solvent: Choose a solvent or solvent system with a boiling point well below the expected melting point of your product.

  • Ensure Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop. Do not place it directly into an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful once the solution is at room temperature.

  • Reduce Impurity Load: If significant impurities are present, recrystallization may not be the best first step. Perform a rapid "plug" filtration through a short column of silica gel to remove the bulk of impurities, then attempt to recrystallize the partially purified material.

Q4: My purified this compound is a pale yellow solid, even after chromatography. How can I obtain a colorless, crystalline product?

A4: The persistent color is likely due to trace amounts of highly conjugated, colored impurities, often arising from minor oxidative degradation. These can be effectively removed by treating a solution of your compound with activated charcoal.

Method: During the recrystallization process, after your compound has fully dissolved in the hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight) to the solution. Keep the solution hot for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The resulting filtrate should be colorless. Allow this solution to cool slowly to yield decolorized crystals.

Data & Protocols

Table 1: Recommended Solvent Systems for Column Chromatography
Eluent SystemGradient Range (% Polar Solvent)Application Notes
Hexanes / Ethyl Acetate5% -> 30% EtOAcRecommended starting point. Provides excellent separation of the less polar N-methylated product from the more polar N-H starting material.
Dichloromethane / Hexanes20% -> 70% DCMA less polar system, useful if the product is eluting too quickly with EtOAc systems.[4]
Dichloromethane / Methanol0% -> 2% MeOHFor removing highly polar, baseline impurities. Use with caution as methanol can dissolve silica gel over time.

Note: Always add 0.1-1% triethylamine to the eluent mixture if acid sensitivity is observed.

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude mixture containing the desired product and the unreacted 1H-indole-4-carbonitrile starting material.

1. TLC Analysis & Solvent Selection: a. Dissolve a small amount of the crude material in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in several test solvent systems (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex). d. The ideal system will show the product spot with an Rf value of ~0.3 and good separation from the starting material spot (which will have a lower Rf).

2. Column Preparation: a. Select a column of appropriate size for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude material weight). b. Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% EtOAc/Hexanes). c. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude material in a minimal amount of a low-boiling solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed silica gel bed.

4. Elution and Fraction Collection: a. Begin eluting with the non-polar solvent system determined by your TLC analysis. b. Gradually increase the polarity of the eluent (gradient elution). c. Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization with Charcoal Decolorization

This protocol is for removing trace colored impurities from an otherwise relatively pure solid.

1. Solvent Selection: a. Test the solubility of your compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find one where it is sparingly soluble at room temperature but highly soluble when hot.

2. Dissolution: a. Place the colored solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

3. Charcoal Treatment: a. Remove the flask from the heat source. b. Add a very small amount of activated charcoal (the tip of a spatula is often sufficient for small scale). c. Gently heat the mixture again for 2-5 minutes with stirring.

4. Hot Filtration: a. Set up a filtration apparatus (e.g., a short-stemmed funnel with fluted filter paper) and pre-heat it by pouring a small amount of the hot, pure solvent through it. This prevents premature crystallization in the funnel. b. Quickly filter the hot, charcoal-containing solution into a clean, pre-warmed Erlenmeyer flask. The filtrate should be colorless.

5. Crystallization and Isolation: a. Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. b. Once crystals have formed, cool the flask further in an ice bath to maximize recovery. c. Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Overview

The following diagram outlines a general strategy for purifying the crude product.

purification_strategy start Crude this compound tlc Analyze by TLC start->tlc decision Purity Assessment tlc->decision high_purity High Purity (Minor Impurities) decision->high_purity >90% low_purity Low Purity (Multiple Components) decision->low_purity <90% re_x Recrystallization (See Protocol 2) high_purity->re_x chromatography Column Chromatography (See Protocol 1) low_purity->chromatography final_product Pure Product re_x->final_product re_x_after_chrom Optional Recrystallization (for high crystallinity) chromatography->re_x_after_chrom re_x_after_chrom->final_product

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).

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stability and storage conditions for 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-methyl-1H-indole-4-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing this compound (CAS No. 628711-58-0). The stability and integrity of this compound are paramount for reproducible and reliable experimental outcomes. This document outlines best practices for storage and handling, along with troubleshooting guidance for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term and short-term storage conditions for this compound?

A1: Proper storage is critical to prevent degradation. While some suppliers suggest room temperature storage for short periods, our comprehensive analysis, based on the reactivity of the parent indole structure, indicates more stringent conditions are optimal.[1]

  • Long-Term Storage (> 1 month): For maximum stability, the compound should be stored at refrigerated temperatures (2-8°C).[2] It must be kept in a tightly sealed container to prevent moisture ingress.[2][3]

  • Short-Term Storage (< 1 month): Room temperature storage in a desiccator is acceptable for brief periods.[4] The primary focus should be on protecting it from light and moisture.

The rationale for these conditions is rooted in the chemical nature of the indole ring system. The indole nucleus is electron-rich, making it susceptible to oxidation and other degradation pathways that can be accelerated by heat and light.[5][6]

Q2: How sensitive is this compound to light and air?

A2: Highly sensitive. The parent compound, 1-methylindole, is explicitly classified as "Light sensitive."[2] Furthermore, the indole ring's high electron density makes it prone to air oxidation.[5][6]

  • Light Sensitivity: Exposure to UV or even ambient laboratory light can induce photodegradation.[6] Therefore, it is mandatory to store the compound in an amber glass vial or a container completely shielded from light.

  • Air (Oxygen) Sensitivity: While not pyrophoric, gradual oxidation can occur upon prolonged exposure to air. For long-term storage or for use in highly sensitive assays where purity is critical, flushing the container with an inert gas like argon or nitrogen before sealing is a strongly recommended best practice.

Q3: I've noticed a slight discoloration of my solid compound. Is it still usable?

A3: Discoloration, typically a shift towards yellow or brown, is a primary visual indicator of potential degradation. While a minor color change may not significantly impact all applications, it signals a loss of purity.

Before use, you should validate the compound's integrity. The recommended course of action is to:

  • Run a purity check using an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR).

  • Compare the results to the certificate of analysis provided with the lot or to a fresh, properly stored sample.

  • If significant impurities are detected, the sample should be repurified or discarded to ensure the validity of your experimental results.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: Solution stability is often lower than the stability of the neat, solid compound.

  • Solvent Selection: Use high-purity, anhydrous, and aprotic solvents whenever your experimental protocol allows. Degassing the solvent prior to use can help remove dissolved oxygen, further minimizing oxidative degradation.[6]

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be made, create small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time the main stock is accessed.

  • Storage: Store stock solutions under the same stringent conditions as the solid material: refrigerated (or frozen, if solvent permits), protected from light, and tightly sealed. If storing for an extended period, flushing the vial headspace with inert gas is recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to the stability and handling of this compound.

Problem Observed Potential Root Cause Recommended Action & Scientific Rationale
Low or Inconsistent Reaction Yields Compound degradation due to improper storage or handling.Verify Purity: Confirm the purity of your starting material via LC-MS or NMR. Review Storage: Ensure the compound has been consistently stored in a cool, dark, and dry environment.[2][3] The indole ring is susceptible to oxidation, which can introduce impurities that may interfere with downstream reactions.[5]
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Degradation in solution; reaction with solvent or mobile phase.Prepare Fresh Solutions: Always use freshly prepared solutions for analysis. Assess Mobile Phase Compatibility: The indole ring can be sensitive to strongly acidic conditions, which may cause degradation on-column.[6] If using an acidic mobile phase, consider if a less acidic or neutral pH is feasible for your separation.
Difficulty Dissolving the Compound Presence of insoluble polymeric degradation products.Check for Visual Signs of Degradation: Look for discoloration or changes in texture. Use a Fresh Sample: Attempt to dissolve a sample from a new, unopened vial stored under ideal conditions. If solubility issues persist, sonication may be attempted, but the presence of insoluble material likely indicates significant degradation.

Data & Workflow Visualization

Summary of Recommended Storage Conditions
Parameter Long-Term Storage (>1 month) Short-Term Storage (<1 month) Stock Solution Storage
Temperature 2-8°C (Refrigerated)[2]Room Temperature (in Desiccator)2-8°C or -20°C (Solvent Dependent)
Atmosphere Sealed; Inert Gas (Argon/Nitrogen) RecommendedSealed; Dry AtmosphereSealed; Inert Gas Recommended
Light Mandatory Protection (Amber Vial/Dark)[2]Mandatory Protection (Amber Vial/Dark)Mandatory Protection (Amber Vial/Dark)
Container Tightly Sealed Glass VialTightly Sealed Glass VialTightly Sealed Glass Vial (Type 1 Borosilicate)
Handling & Storage Workflow

G Workflow: Handling & Storage of this compound cluster_receipt Upon Receipt cluster_storage Storage Decision cluster_use Experimental Use A Receive Compound B Inspect Container Seal and Compound Appearance A->B C Intended Use? B->C If OK D Long-Term Storage (>1 Month) - Refrigerate (2-8°C) - Protect from Light - Flush with Inert Gas C->D  Long-Term E Short-Term Storage (<1 Month) - Store at Room Temp - Protect from Light - Keep in Desiccator C->E  Short-Term F Weigh in Subdued Light D->F E->F G Prepare Solution Fresh (Use Degassed, Anhydrous Solvent) F->G H Immediately Return Neat Compound to Storage G->H

Caption: Decision workflow for proper handling and storage upon receipt.

References

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry . (2023). IntechOpen. [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation . (2016). ResearchGate. [Link]

  • How to Store Nitrile Gloves Properly | S&G Gloves . (2025). S&G Gloves. [Link]

  • The Ultimate Guide to Properly Storing Nitrile Gloves - Eastwest Medico . (2023). Eastwest Medico. [Link]

  • Indole - Wikipedia . (n.d.). Wikipedia. [Link]

  • Shelf Life of Rubber Products . (2019). Interstate Specialty Products. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles . (1978). CDC. [Link]

  • Shelf Life - Continental Industry . (n.d.). Continental. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review . (2021). MDPI. [Link]

  • 1-methylindole - Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies . (2021). PubMed. [Link]

  • 1-Methylindole - Wikipedia . (n.d.). Wikipedia. [Link]

  • This compound - MySkinRecipes . (n.d.). MySkinRecipes. [Link]

  • 1-Methyl-1H-Indole-4-Carboxylic Acid | C10H9NO2 | CID 14987287 - PubChem . (n.d.). PubChem. [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC . (2018). NCBI. [Link]

  • 1-Methyl-1H-indole-4-carbaldehyde | C10H9NO | CID 17221111 - PubChem . (n.d.). PubChem. [Link]

Sources

Technical Support Center: 1-Methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-indole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to offer practical solutions and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

The degradation of this compound is primarily anticipated to occur via two main pathways: hydrolysis of the nitrile group and oxidation of the indole ring. The indole nucleus is electron-rich, making it susceptible to oxidation, while the nitrile group can undergo hydrolysis under certain conditions.[1]

Q2: How should I properly store this compound to ensure its long-term stability?

To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. We recommend storage under an inert atmosphere, such as argon or nitrogen, in tightly sealed amber vials to minimize oxidative and photodegradation.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a highly acidic mobile phase. What is the likely cause?

The indole ring is known to be sensitive to strongly acidic conditions.[1] Protonation of the indole ring, particularly at the C3 position, can catalyze degradation, leading to the formation of byproducts that appear as unexpected peaks in your chromatogram. It is advisable to maintain the mobile phase pH in a mildly acidic to neutral range to avoid this issue.

Q4: My reaction yield is significantly lower than expected when using a strong oxidizing agent. Could the starting material be degrading?

Yes, this is a strong possibility. The indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidation products and a lower yield of your desired product.[1] If your synthetic route involves an oxidation step, it is critical to carefully control the reaction conditions, including temperature and the stoichiometry of the oxidizing agent, to minimize the degradation of the indole core.

Troubleshooting Guides

Issue 1: Appearance of New Peaks in HPLC/LC-MS During Stability Studies

Symptom: You observe the appearance of new peaks in your chromatogram when analyzing a solution of this compound that has been stored for a period of time.

Possible Causes & Troubleshooting Steps:

  • Hydrolysis of the Nitrile Group: The nitrile group can hydrolyze to a carboxylic acid. This is more likely to occur under strongly acidic or basic conditions.

    • Confirmation: Analyze your sample using LC-MS to identify a peak with a mass corresponding to 1-methyl-1H-indole-4-carboxylic acid (molecular weight: 175.18 g/mol ).[2]

    • Solution: If you are working with aqueous solutions, buffer them to a neutral pH. When preparing samples for HPLC, use a mobile phase with a pH between 4 and 7.

  • Oxidation of the Indole Ring: The indole ring is prone to oxidation, especially when exposed to air and light. This can lead to the formation of oxindole and isatin derivatives.[3][4]

    • Confirmation: Look for the appearance of peaks with mass additions corresponding to one or two oxygen atoms in your LC-MS data.

    • Solution: Prepare solutions using degassed solvents and store them under an inert atmosphere. Protect solutions from light by using amber vials or covering them with aluminum foil.

Issue 2: Inconsistent Results in Biological Assays

Symptom: You are observing high variability in your experimental results between replicates or between experiments run on different days.

Possible Causes & Troubleshooting Steps:

  • Degradation in Assay Medium: The compound may be unstable in your specific cell culture or assay medium, especially under typical incubation conditions (e.g., 37°C, 5% CO₂).

    • Troubleshooting:

      • Medium Stability Study: Perform a time-course experiment to assess the stability of this compound in your assay medium under experimental conditions. Analyze samples at various time points by HPLC or LC-MS.

      • Fresh Preparations: Always prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

  • Enzymatic Degradation: If your assay system contains cells or cellular extracts, enzymatic degradation of the nitrile group is possible. Nitrilase and nitrile hydratase enzymes can convert nitriles to carboxylic acids or amides.[5][6][7]

    • Troubleshooting:

      • Control Experiments: Include controls with heat-inactivated cells or cell-free medium to differentiate between cellular and non-cellular degradation.

      • Metabolite Identification: Use LC-MS to screen for the formation of the corresponding carboxylic acid or amide in the presence of active cells.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

  • Analyze the samples to determine the percentage of degradation and identify major degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose HPLC method suitable for monitoring the stability of this compound.

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Note: This method may require optimization for your specific application and equipment.[8][9][10][11][12]

Visualizing Degradation Pathways

The following diagrams illustrate the probable degradation pathways of this compound based on the known chemistry of the indole ring and nitrile group.

Figure 1: Proposed Hydrolytic Degradation Pathway A This compound B 1-methyl-1H-indole-4-carboxamide A->B H₂O (Nitrile Hydratase) C 1-methyl-1H-indole-4-carboxylic acid A->C 2 H₂O (Nitrilase or Acid/Base Hydrolysis) B->C H₂O (Amidase)

Caption: Proposed hydrolytic degradation of the nitrile group.

Figure 2: Proposed Oxidative Degradation Pathway A This compound B 1-methyl-4-cyano-1H-indol-2(3H)-one (Oxindole derivative) A->B [O] C 1-methyl-4-cyano-1H-indole-2,3-dione (Isatin derivative) B->C [O]

Caption: Proposed oxidative degradation of the indole ring.

References

  • Nawaz, M. S., Heinze, T. M., & Cerniglia, C. E. (1995). Enzymatic degradation of nitriles by Klebsiella oxytoca. Journal of Industrial Microbiology, 15(4), 334-339.
  • Thallinger, B., Kromp, D., Pointner, E., Gerstmann, M. A., & Gruber-Khadjawi, M. (2013). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 4, 393.
  • Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309-319.
  • Kao, C. M., Chen, K. F., Liu, J. K., & Chou, S. M. (2006). Enzymatic degradation of nitriles by Klebsiella oxytoca.
  • Brandão, P. F., de Souza, C. G., & Nicoli, J. R. (2001). Enzymatic degradation of nitriles by a Candida guilliermondii UFMG-Y65. Journal of basic microbiology, 41(2), 99-105.
  • Wang, H., Wang, Y., & Wang, Q. (2016). Degradation pathway of indole by electro-Fenton. RSC advances, 6(8), 6599-6605.
  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Li, D. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2669.
  • Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 53(8), 1866-1871.
  • Daneshvar, N., Salari, D., & Khataee, A. R. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
  • Arora, P. K. (2015). Microbial degradation of indole and its derivatives. Journal of soil science and plant nutrition, 15(2), 472-482.
  • Xue, J., Ma, F., Elm, J., Chen, J., & Xie, H. B. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by• OH and• Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.
  • Wang, Y., Zhang, Y., Wang, H., & Wang, Q. (2024).
  • Singh, A., Kumar, A., & Kumar, S. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Abdel-Megied, A. M., & El-Gizawy, S. M. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Critical Reviews in Analytical Chemistry, 48(1), 1-13.
  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Li, D. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2669.
  • Reddy, T. P., & Reddy, P. R. (2020). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Chemistry, an Asian journal, 15(4), 456-460.
  • Yang, L., Li, Y., Wang, Y., Wang, H., & Wang, Q. (2017). Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Li, D., Li, H., & Chen, J. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • Satinsky, D., Chocholous, P., & Solich, P. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of pharmaceutical and biomedical analysis, 121, 217-223.
  • Cilliers, C., Chirwa, E. M. N., & van Hille, R. P. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1399-1404.
  • Wang, J., Li, Y., Chen, J., & Li, D. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.

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Technical Support Center: Safe Handling of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the safe handling and use of 1-methyl-1H-indole-4-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of safety and experimental integrity. The following information has been synthesized from available safety data and best practices for handling substituted indoles and organic nitriles.

Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed toxicological data specifically for this compound is not widely available. Therefore, this guidance is based on the SDS for the compound as provided by some suppliers and on data from structurally similar compounds.[1] It is imperative to treat this chemical with the care required for hazardous substances and to perform a thorough risk assessment before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available data for this compound and related compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed and in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

Q2: What are the immediate first aid measures in case of exposure?

A2: In any case of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[1]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is crucial. The following are minimum requirements:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary where splashing is a risk.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile rubber gloves are a common choice for handling organic nitriles, but always check the manufacturer's glove selection guide for the specific chemical and breakthrough time.[7]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[5][8]

  • Respiratory Protection: Use only under a chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[8]

Q4: How should I properly store this compound?

A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1] Some related compounds are noted to be light-sensitive, so storage in a dark place is recommended.[3]

Q5: What is the correct procedure for disposing of this chemical and its waste?

A5: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10] Waste from this chemical is classified as hazardous.[3] It should be collected in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[3][9] Do not allow this chemical to enter the environment.[3]

Troubleshooting Guide for Experimental Procedures

Issue Potential Cause Troubleshooting Steps
Unexpected reaction color or byproduct formation Contamination of the starting material or glassware. Reaction with atmospheric moisture or oxygen. Instability of the compound under reaction conditions.Ensure all glassware is scrupulously clean and dry. Use an inert atmosphere (e.g., nitrogen or argon) for reactions. Confirm the stability of the compound under the specific reaction conditions by running a small-scale test reaction.
Low yield or incomplete reaction Inadequate temperature control. Insufficient reaction time. Poor quality of reagents or solvents.Calibrate all temperature monitoring equipment. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Use freshly distilled or high-purity solvents and reagents.
Difficulty in dissolving the compound Incorrect solvent choice. The compound may have low solubility in the chosen solvent.Consult literature for appropriate solvents for similar indole derivatives. Consider gentle heating or sonication to aid dissolution, ensuring the compound is stable at the applied temperature.
Inconsistent analytical results (e.g., NMR, HPLC) Presence of impurities. Degradation of the sample.Purify the compound using an appropriate technique (e.g., recrystallization, column chromatography). Store the analytical sample under recommended conditions (cool, dry, dark) and re-analyze promptly.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Weighing and Handling
  • Preparation: Before handling, ensure you are wearing the full required PPE (chemical safety goggles, nitrile gloves, and a lab coat).

  • Work Area: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: Use a disposable weighing boat or creased weighing paper. Tare the balance with the empty container. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Transfer: If transferring to a reaction vessel, do so carefully to prevent spillage. If dissolving, add the solvent to the vessel containing the weighed compound slowly.

  • Cleanup: Clean any residual powder from the balance and surrounding area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Post-Handling: After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.[4]

Protocol 2: Emergency Response for a Small Spill

This protocol is for minor spills (less than 100 mL of a solution or a few grams of solid) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[11]

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Hazard: If the spill involves a flammable solvent, eliminate all ignition sources.[12]

  • Don PPE: If not already wearing it, don appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat. Respiratory protection may be necessary depending on the volatility and toxicity of the solvent.

  • Containment: For liquid spills, contain the spill by creating a dike with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[14]

  • Collection: Once the spill is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.[11][14]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.[11]

  • Reporting: Report the incident to your supervisor and your institution's environmental health and safety office.

Visualizations

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Experiment Handle Chemical Don3->Experiment Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 End After Leaving Lab (Wash Hands) Doff3->End Start Before Entering Lab Start->Don1 Experiment->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Spill_Response Spill Spill Occurs Alert Alert Others & Evacuate if Necessary Spill->Alert Assess Assess Hazard (Size, Toxicity, Flammability) Alert->Assess IsMajor Major Spill? Assess->IsMajor CallHelp Call Emergency Response IsMajor->CallHelp Yes DonPPE Don Appropriate PPE IsMajor->DonPPE No (Minor Spill) Contain Contain Spill (Absorbent Dike) DonPPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

References

  • NITRILES - CDC Stacks. (n.d.). Retrieved from [Link]

  • The MSDS HyperGlossary: Nitrile - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (n.d.). Retrieved from [Link]

  • Cyanide - Wikipedia. (n.d.). Retrieved from [Link]

  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed. (2017, October 16). Retrieved from [Link]

  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • 1 - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol - NCBI. (n.d.). Retrieved from [Link]

  • Indole - Wikipedia. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for Custodial Chemical Spill Cleanup - Environmental Health & Safety. (2024, January 10). Retrieved from [Link]

  • 1-methylindole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. (n.d.). Retrieved from [Link]

  • Versatility in pharmacological actions of 3-substituted indoles - International Journal of Chemical Studies. (2019, April 27). Retrieved from [Link]

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  • Chemical Protection PPE | Safety Gloves, Clothing & Gear. (n.d.). Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Indole Cyanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Cyanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower your experimental design.

Part 1: Core Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

Question 1: My indole cyanation reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is a common issue that often points to problems with the catalytic cycle or the reagents themselves.

Possible Causes & Solutions

  • Inactive Catalyst System: The catalyst, whether palladium, copper, ruthenium, or rhodium-based, may not be active.[1][2][3][4]

    • Technical Insight: Many transition metal catalysts are sensitive to air and moisture. Palladium(0) species, often the active catalyst, can be oxidized to inactive Palladium(II) oxides. Similarly, ligands can degrade. Excess cyanide ions in solution can also form stable, inactive metal-cyanide complexes, effectively poisoning the catalyst.[5][6]

    • Solutions:

      • Use Fresh Reagents: Employ freshly opened bottles of catalyst and ligands.

      • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[7] Degas solvents thoroughly.

      • Catalyst Activation: If using a pre-catalyst, ensure the activation step is proceeding as expected.

      • Ligand Screening: The chosen ligand may not be optimal for your specific substrate. A bulkier ligand can sometimes facilitate the reductive elimination step.[3]

  • Ineffective Cyanating Agent: The cyanide source may be unsuitable or degraded.

    • Technical Insight: Cyanating agents vary in their reactivity and toxicity. Solid reagents like KCN or NaCN can have low solubility in organic solvents.[8] Some organic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are less toxic but may require specific activators.[2] Trimethylsilyl cyanide (TMSCN) is effective but highly toxic and moisture-sensitive.[9][10]

    • Solutions:

      • Verify Reagent Quality: Use a fresh, high-purity cyanating agent. For instance, cuprous cyanide should be of high purity.[7]

      • Screen Cyanating Agents: If one source fails, consider alternatives. For direct C-H cyanation, NCTS is a common choice, while for halo-indoles, K4[Fe(CN)6] is a less toxic alternative to KCN.[1][2][11]

      • Solubility: If using salt-based cyanide sources, consider the use of a phase-transfer catalyst or a more polar solvent to improve solubility.

  • Sub-optimal Reaction Conditions: Temperature and solvent can dramatically impact reaction rates.

    • Technical Insight: Indole C-H activation, a common step in direct cyanation, often has a high activation energy barrier, requiring elevated temperatures.[12] The solvent plays a crucial role in substrate solubility, catalyst stability, and reagent solvation.[13][14][15]

    • Solutions:

      • Temperature Screen: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.[16][17]

      • Solvent Screen: The choice of solvent is critical. While DMF is common for its high boiling point and ability to dissolve salts[18], other solvents like NMP, DMAc, or toluene might be more suitable for your specific system.[7]

Troubleshooting Workflow for Low Conversion

Below is a systematic workflow to diagnose the root cause of low conversion.

low_conversion_workflow start Low/No Conversion reagent_check Check Reagents Fresh Catalyst? Active Cyanide Source? Anhydrous Solvent? start->reagent_check Start Here condition_check Review Conditions Inert Atmosphere? Correct Temperature? Adequate Stirring? reagent_check->condition_check Reagents OK optimization Systematic Optimization Screen Ligands Screen Solvents Screen Cyanide Sources condition_check->optimization Conditions Correct success Improved Yield optimization->success

Caption: A logical workflow for troubleshooting low conversion in indole cyanation.

Question 2: My reaction produces a complex mixture of byproducts, including isomers. How can I improve the selectivity?

Selectivity issues, particularly regioselectivity, are a known challenge in indole functionalization due to the multiple reactive C-H bonds.[19]

Possible Causes & Solutions

  • Poor Regioselectivity (C2 vs. C3 vs. Benzene Ring):

    • Technical Insight: The electronic properties of the indole ring favor electrophilic attack at the C3 position. However, under many catalytic conditions, especially direct C-H functionalization, mixtures of C2 and C3 cyanated products can form.[9] Functionalization on the benzene portion of the indole is also possible but typically requires a directing group.[19][20]

    • Solutions:

      • Directing Groups: To achieve selectivity at positions other than C3, consider installing a directing group on the indole nitrogen. For example, a pivaloyl group can direct functionalization to the C7 position.[19]

      • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and ligand system can strongly influence regioselectivity. For instance, some rhodium(III) complexes show high selectivity for C2 cyanation.[21]

      • Protecting Groups: The nature of the protecting group on the indole nitrogen (e.g., Me, Boc, Ts) can influence the electronic distribution and steric environment, thereby affecting the site of cyanation.

  • Formation of Decomposition Products:

    • Technical Insight: Indoles, especially those with electron-donating groups, can be sensitive to harsh reaction conditions like high temperatures or strong oxidants, leading to polymerization or degradation.[16]

    • Solutions:

      • Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.[2]

      • Optimize Oxidant/Additive Stoichiometry: In reactions requiring an oxidant (e.g., Cu(OAc)2, O2), an excess can lead to undesired side reactions.[18] Carefully titrate the amount of any additives.

Experimental Protocol: Screening for Improved Regioselectivity

This protocol outlines a parallel screening approach to quickly identify conditions for better selectivity.

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Substrate Addition: To each vial, add your indole substrate (e.g., 0.1 mmol).

  • Variable Addition:

    • Set 1 (Catalyst/Ligand Screen): To different vials, add various catalyst/ligand combinations (e.g., Pd(OAc)2 with different phosphine ligands, or different Rh or Ru catalysts). Keep other parameters constant.

    • Set 2 (Solvent Screen): Use the best catalyst from Set 1 and test a range of anhydrous solvents (e.g., Toluene, Dioxane, DMF, DMAc).

  • Reagent Addition: Add the cyanating agent and any necessary base or additive to all vials.

  • Reaction: Seal the vials and place them in a temperature-controlled heating block.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions, quench appropriately, and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the ratio of desired product to isomers and byproducts.

Variable Conditions to Test Rationale
Catalyst Pd(OAc)₂, [Cp*RhCl₂]₂, RuCl₃Different metals have inherent selectivity preferences.[1][12][21]
Ligand Xantphos, P(tBu)₃, dppfModifies the steric and electronic environment of the metal center.
Solvent Toluene, Dioxane, DMF, NMPAffects solubility and catalyst stability.[13][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which cyanating agent should I choose?

The choice depends on several factors including the reaction type (e.g., C-H activation vs. cross-coupling), toxicity, and cost.

  • For C-H Cyanation: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a popular, less toxic electrophilic cyanide source.[2] Combinations like NH4HCO3 and DMSO have also been reported as safe "CN" sources.[22]

  • For Cross-Coupling (from halo-indoles): Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a non-toxic, inexpensive, and stable source.[1][11] Zinc cyanide (Zn(CN)2) is also widely used, often providing milder reaction conditions.[23]

  • Highly Reactive/Toxic Options: Reagents like KCN, NaCN, and TMSCN are effective but highly toxic and should be handled with extreme caution.[1][9]

Q2: What is the general mechanism for palladium-catalyzed indole cyanation?

For the common palladium-catalyzed direct C-H cyanation, the mechanism generally involves the following key steps:

  • C-H Activation: A Pd(II) species coordinates to the indole and activates a C-H bond (often the rate-limiting step), forming a palladacycle intermediate.[12]

  • Oxidative Addition/Metathesis: The cyanating agent reacts with the palladium center.

  • Reductive Elimination: The C-CN bond is formed, releasing the cyanated indole product and regenerating a Pd(0) species.

  • Re-oxidation: The Pd(0) is re-oxidized to Pd(II) by an oxidant to restart the catalytic cycle.

pd_cycle pd2 Pd(II) ch_activation Indole C-H Activation pd2->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle Indole cyanation_step Reaction with 'CN' source palladacycle->cyanation_step pd_cn_intermediate Ar-Pd(II)-CN cyanation_step->pd_cn_intermediate reductive_elimination Reductive Elimination pd_cn_intermediate->reductive_elimination pd0 Pd(0) reductive_elimination->pd0 product 3-Cyanoindole reductive_elimination->product oxidation Oxidation pd0->oxidation oxidation->pd2 Oxidant

Caption: A simplified catalytic cycle for Pd-catalyzed indole C-H cyanation.

Q3: My reaction stalls before completion. What should I do?

A stalled reaction often indicates catalyst deactivation or consumption of a limiting reagent.

  • Catalyst Deactivation: As mentioned, excess cyanide can poison the catalyst.[5] The gradual release of cyanide from sources like K4[Fe(CN)6] can mitigate this.[6]

  • Re-add Catalyst: In some cases, adding a fresh portion of the catalyst can restart the reaction. However, this is not ideal for reproducibility. It's better to identify the root cause of deactivation.

  • Check Reagent Stoichiometry: Ensure the cyanating agent or any required additives have not been fully consumed, especially if they are unstable under the reaction conditions.

References

  • The cyanation of indole derivatives and the expected mechanisms. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Soumya, P. K., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-25. Retrieved January 12, 2026, from [Link]

  • Silva, F., et al. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Retrieved January 12, 2026, from [Link]

  • Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Retrieved January 12, 2026, from [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Saranya, S., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33881-33903. Retrieved January 12, 2026, from [Link]

  • Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 192-195. Retrieved January 12, 2026, from [Link]

  • Wang, C., et al. (2014). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 50(74), 10792-10794. Retrieved January 12, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5216-5231. Retrieved January 12, 2026, from [Link]

  • Anbarasan, P., et al. (2013). Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters, 15(19), 5110-5113. Retrieved January 12, 2026, from [Link]

  • site-selective-electrochemical-c-h-cyanation-of-indoles. (2021). Bohrium. Retrieved January 12, 2026, from [Link]

  • Multiple inert chemical bonds cleavage for indole cyanation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry. Retrieved January 12, 2026, from [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. (2021). Organic Letters, 23(2), 410-415. Retrieved January 12, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research, 54(9), 2236-2250. Retrieved January 12, 2026, from [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 1-25. Retrieved January 12, 2026, from [Link]

  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. (2015). Chemical Communications, 51(58), 11623-11626. Retrieved January 12, 2026, from [Link]

  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues. (2018). Organic Process Research & Development, 22(5), 638-646. Retrieved January 12, 2026, from [Link]

  • Theoretical Study of the Solvent Effect on the properties of Indole-Cation-Anion Complexes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Theoretical Investigation on the Cu(I)-Catalyzed N-Carboxamidation of Indoles with Isocyanates to form Indole-1-Carboxamides: Effects of Solvents. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cyanation of aromatic halides. (2011). Chemical Reviews, 111(3), 1415-1415. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Managing Exothermic Reactions in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions in indole synthesis. This resource is designed for researchers, chemists, and process development professionals who are working with this vital heterocyclic motif. The synthesis of indoles, while fundamental to pharmaceutical and materials science, often involves reactions with significant exothermic potential. Understanding and controlling these thermal hazards is paramount for ensuring safety, scalability, and reproducibility.

This guide moves beyond simple procedural lists to explain the underlying chemical principles driving these exotherms. By providing a framework for risk assessment and actionable troubleshooting strategies, we aim to empower you to conduct your research safely and effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal properties of indole synthesis reactions, providing foundational knowledge for proactive safety planning.

Q1: Can a reaction that requires initial heating still pose an exothermic risk?

A1: Absolutely. Many indole syntheses, such as the Fischer, Bischler-Möhlau, and Madelung methods, require an initial energy input to overcome the activation energy barrier.[1] Once initiated, however, these reactions can be highly exothermic, releasing a substantial amount of heat. If the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur.[1] This is a critical consideration, as the need for high initiation temperatures can create a false sense of security.

Q2: Which common indole synthesis methods are most associated with strong exotherms?

A2: While nearly any reaction can become exothermic under certain conditions, some named syntheses are particularly noteworthy for their thermal potential:

  • Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[2][3] The use of strong Brønsted or Lewis acids at elevated temperatures can lead to rapid, exothermic decomposition and side reactions.[2][3][4]

  • Bischler-Möhlau Indole Synthesis: Characterized by harsh reaction conditions, this synthesis of 2-aryl-indoles from an α-bromo-acetophenone and excess aniline can be unpredictable.[5][6][7][8] The complexity of the reaction mechanism can lead to competing pathways and potential exotherms, especially at scale.[7]

  • Madelung Synthesis: This method employs a strong base at very high temperatures (200–400 °C) for the intramolecular cyclization of N-phenylamides.[9][10] The use of highly reactive bases like sodium ethoxide or organolithium reagents presents significant thermal management challenges.[9][11]

  • Nitration of Indoles: The functionalization of the indole ring, particularly nitration, is notoriously hazardous. The reaction of indole with nitrating agents can be violently exothermic and lead to thermal runaway if not strictly controlled.

Q3: What are the key parameters I should determine to assess the thermal risk of my specific indole synthesis before scaling up?

A3: A thorough thermal hazard assessment is crucial before any scale-up. While detailed calorimetric data for every possible indole synthesis is not always available in the literature, you should aim to determine the following for your specific system:

ParameterDescriptionMethod of DeterminationImportance in Indole Synthesis
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the reaction.Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC).[1]A large negative value signifies a highly exothermic reaction with a greater potential for thermal runaway.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all reaction heat is contained within the system (no heat loss).Calculated from ΔHr and the heat capacity of the reaction mixture.[1]A high ΔTad indicates a greater risk of reaching hazardous temperatures during a cooling failure.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction could reach during a cooling failure, accounting for the accumulation of unreacted starting material.Reaction Calorimetry (RC1).[1]This is a critical parameter for evaluating the risk of secondary decomposition reactions. The MTSR should be well below the decomposition temperature of any component in the mixture.

Disclaimer: This table serves as a template. It is imperative to determine these values experimentally for your specific reaction system before attempting to scale up.

Q4: How can continuous flow chemistry help manage exotherms in indole synthesis?

A4: Continuous flow chemistry, particularly using microreactors, offers significant advantages for managing highly exothermic reactions.[12][13] The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, preventing the formation of hot spots.[12][13] This enables reactions to be run under superheated conditions safely, often accelerating reaction rates and improving yields.[14] This approach allows for precise control over reaction parameters and minimizes the volume of hazardous material present at any given time, significantly enhancing safety.[15]

Troubleshooting Guide

This section provides actionable steps for specific problems you might encounter during your experiments.

Problem 1: My reaction temperature is rising uncontrollably.

You Observe: A rapid, unexpected increase in reaction temperature that is not responding to standard cooling measures. You may also see a sudden pressure increase, vigorous and uncontrolled boiling, color changes, or gas evolution.[1]

Immediate Actions: Emergency Cooling and Quenching Protocol

This protocol is designed to rapidly halt a runaway reaction. Prioritize personal safety at all times. If the situation cannot be controlled, evacuate the area.

G start Temperature Spike Detected step1 Step 1: Maximize External Cooling Immediately immerse the flask in a large-volume ice/water or dry ice/acetone bath. start->step1 step2 Step 2: Stop Reagent Addition Cease adding any further reagents to the reaction. step1->step2 evacuate Evacuate Area If control is lost at any point. step1->evacuate If temp continues to rise step3 Step 3: Add Cold, Inert Solvent If safe and compatible, add pre-chilled, inert solvent via cannula to dilute the reaction mixture and absorb heat. step2->step3 step2->evacuate If pressure builds rapidly step4 Step 4: Prepare for Quenching If temperature is still rising, prepare to quench the reaction. step3->step4 step3->evacuate If reaction accelerates step5 Step 5: Controlled Quenching Slowly add a suitable quenching agent (see protocol below). Monitor for gas evolution and control the addition rate. step4->step5 step4->evacuate If quenching is too vigorous end Reaction Stabilized step5->end

Detailed Quenching Protocol:

The goal of quenching is to deactivate highly reactive reagents and stop the reaction.[16][17]

  • Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves. Perform the quench in a well-ventilated fume hood.[18]

  • Choose the Right Quenching Agent: The choice depends on the reactive species.

    • For reactions with strong acids (e.g., Fischer Indole): Slowly add a cold, saturated solution of a weak base like sodium bicarbonate or sodium carbonate.

    • For reactions with strong bases or organometallics (e.g., modified Madelung): Use a less reactive alcohol like isopropanol first, followed by a mixture of isopropanol/water, and finally water.[18][19] This gradual approach is crucial to control the quenching exotherm.[16]

  • Controlled Addition:

    • Cool the reaction flask to 0 °C or lower in an ice bath.[20]

    • Slowly add the quenching agent dropwise or via a syringe pump. Be prepared for gas evolution.[20]

    • Maintain vigorous stirring to ensure efficient mixing and heat dissipation.

  • Post-Quench: Once the addition of the quenching agent no longer produces a vigorous reaction, allow the mixture to slowly warm to room temperature.[18] Continue stirring for several hours to ensure all reactive materials have been consumed before proceeding with workup or disposal.[18]

Problem 2: I'm observing significant tar formation and low yield in my Fischer Indole Synthesis.

You Observe: The reaction mixture has turned dark and viscous, and purification yields a low amount of the desired indole product.

Underlying Cause: This is often a result of localized hotspots or prolonged exposure to harsh acidic conditions, leading to decomposition and polymerization of the starting materials or product. The[5][5]-sigmatropic rearrangement in the Fischer synthesis is exothermic and can accelerate uncontrollably if not managed.[2]

Preventative & Optimization Strategies:

  • Catalyst and Solvent Choice: The choice of acid and solvent can significantly impact the reaction outcome.[21] For sensitive substrates, consider using milder Lewis acids (e.g., ZnCl₂) over strong Brønsted acids (e.g., polyphosphoric acid).[2][3]

  • Controlled Reagent Addition: If the reaction involves the in-situ formation of the hydrazone followed by cyclization, add the aldehyde or ketone slowly to a heated solution of the phenylhydrazine and acid catalyst. This prevents the accumulation of unreacted starting material, which could lead to a sudden exotherm.

  • Efficient Heat Removal:

    • For lab-scale reactions, ensure efficient stirring and use a cooling bath to maintain a stable internal temperature.

    • For larger-scale reactions, a jacketed reactor with a circulating coolant is highly recommended.[1]

  • Purification Strategy: If some tar formation is unavoidable, plan a robust purification strategy, such as column chromatography with a step-gradient elution or recrystallization from a suitable solvent system.

Problem 3: My Madelung synthesis is not proceeding, even at high temperatures.

You Observe: After prolonged heating with a strong base, analysis shows only unreacted starting N-phenylamide.

Underlying Cause: The key step in the Madelung synthesis is the deprotonation of the benzylic hydrogen ortho to the amide group.[9] If this position is not sufficiently acidic, the reaction will not initiate even at extreme temperatures.

Troubleshooting & Optimization:

  • Base Selection: Traditional conditions use sodium or potassium alkoxides.[9][10] However, modern variations have shown that stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can facilitate the reaction at much lower temperatures (-20 to 25 °C).[9]

  • Substrate Modification: The introduction of an electron-withdrawing group on the N-phenylamide ring can increase the acidity of the benzylic protons, facilitating deprotonation and allowing for milder reaction conditions.[22]

  • Solvent Effects: The choice of solvent can influence the reactivity of the base. Tetrahydrofuran (THF) is commonly used with organolithium bases in modified Madelung procedures.[9]

  • Tandem Approaches: Recent literature describes one-pot procedures that combine amide formation with the cyclization step, offering a more streamlined and efficient route that can sometimes overcome the limitations of the traditional method.[23]

G Scale Scale Control Control Scale->Control

References

  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications. [Link]

  • Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. ACS Publications. [Link]

  • Common Standard Operating Procedure. [Link]

  • How does quenching work? Reddit. [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles. ResearchGate. [Link]

  • Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Fast Reactions in Solution. Chemistry LibreTexts. [Link]

  • Quenching Reactive Substances. KGROUP. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Madelung synthesis. Wikipedia. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. [Link]

  • 1-methylindole. Organic Syntheses Procedure. [Link]

  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. [Link]

  • Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing). [Link]

  • New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]

  • Part III (Fischer indole synthesis). YouTube. [Link]

  • Madelung Indole Synthesis. ResearchGate. [Link]

  • New Opportunities for Organic Synthesis with Superheated Flow Chemistry. PMC. [Link]

  • Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Bischler Indole Synthesis. ResearchGate. [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure. [Link]

  • Madelung-Indole-Synthesis.pdf. ResearchGate. [Link]

  • development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Chemistry Portal. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Identification of the Decomposition Products in an Industrial Nitration Process under Thermal Runaway Conditions. ResearchGate. [Link]

  • Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. MDPI. [Link]

  • Preventing effect of liquid nitrogen on the thermal runaway propagation in 18650 lithium ion battery modules. ResearchGate. [Link]

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impact of impurities in starting materials for 1-methyl-1H-indole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-1H-indole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical impact of starting material purity. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and reproducible synthesis of your target compound.

Section 1: Understanding the Synthesis and Potential Pitfalls

The N-methylation of 4-cyanoindole is a common and crucial step in the synthesis of various biologically active molecules.[1] While seemingly straightforward, this reaction is highly sensitive to impurities in the starting material, 4-cyanoindole. These impurities can arise from the synthetic route used to prepare the 4-cyanoindole or from its degradation over time.[2][3]

The most common method for the N-methylation of indoles involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride (NaH), potassium hydroxide (KOH), or sodium amide (NaNH2).[4] An alternative, more environmentally friendly approach utilizes dimethyl carbonate (DMC) as the methylating agent.[4][5]

Regardless of the chosen method, the purity of the starting 4-cyanoindole is paramount. Impurities can lead to a host of issues, including low yields, the formation of difficult-to-remove side products, and discoloration of the final product.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, with a focus on impurity-related issues.

Q1: My reaction yield is consistently low. What are the likely causes related to my starting materials?

A1: Low yields in the N-methylation of 4-cyanoindole can often be traced back to the quality of the starting material and reagents.

  • Residual acidic impurities in 4-cyanoindole: If the 4-cyanoindole was synthesized via a route involving acidic conditions, residual acid can neutralize the base used for deprotonation, leading to incomplete formation of the indolide anion. This, in turn, results in a lower yield of the desired N-methylated product.

    • Troubleshooting: Before use, ensure your 4-cyanoindole is free of acidic impurities. This can be achieved by washing a solution of the starting material with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal.

  • Presence of unreacted starting materials from 4-cyanoindole synthesis: A common impurity is the precursor used to synthesize 4-cyanoindole, such as 4-bromoindole.[3] This impurity will not participate in the N-methylation reaction, thus lowering the effective concentration of your desired starting material and reducing the overall yield.

    • Troubleshooting: Purify the crude 4-cyanoindole via column chromatography or recrystallization to remove unreacted starting materials.[2]

  • Degradation of 4-cyanoindole: Indole derivatives can be susceptible to air oxidation, which can be accelerated by light and heat.[2] Degraded material will be less reactive and can introduce colored impurities into your reaction.

    • Troubleshooting: Store 4-cyanoindole in a cool, dark place, preferably under an inert atmosphere.[2] If degradation is suspected, recrystallization can help to purify the material.[2]

  • Inactive or insufficient base: The base used for deprotonation (e.g., NaH, KOH) can lose activity over time due to improper storage. Ensure you are using a fresh, active batch of the base. It is also crucial to use a sufficient stoichiometric amount to ensure complete deprotonation of the indole nitrogen.

Q2: I am observing significant side product formation. What are the common side reactions and how can I mitigate them?

A2: The formation of side products is a clear indicator of either impure starting materials or non-optimized reaction conditions.

  • C-alkylation: While N-alkylation is the desired reaction, competing C-alkylation at the C3 position of the indole ring can occur, especially if the nitrogen is not fully deprotonated.

    • Causality: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. Incomplete deprotonation can favor C-alkylation.

    • Mitigation: Ensure complete deprotonation by using a strong base and an appropriate solvent. For instance, using KOH in DMSO can effectively deprotonate the indole.[6]

  • Over-methylation: In some cases, particularly with highly reactive methylating agents, methylation can occur at other positions on the indole ring or on functional groups if present.[7]

    • Mitigation: Use a milder methylating agent, such as dimethyl carbonate (DMC), which has been shown to provide high yields of N-methylated indoles with high purity.[5][8] Alternatively, carefully control the stoichiometry of the methylating agent.

  • Reactions with impurities: Impurities in the 4-cyanoindole can react with the methylating agent to form their own set of side products, complicating the purification process.

    • Mitigation: The most effective solution is to start with highly pure 4-cyanoindole.

Section 3: Experimental Protocols and Data

Protocol 1: Purification of Crude 4-Cyanoindole by Recrystallization

This protocol is designed to remove common impurities from commercially available or synthetically prepared 4-cyanoindole.

Materials:

  • Crude 4-cyanoindole

  • Activated charcoal (optional, for removing colored impurities)

  • Suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Place the crude 4-cyanoindole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Table 1: Impact of 4-Cyanoindole Purity on Reaction Yield
Purity of 4-CyanoindoleN-Methylation Yield (using MeI, NaH in THF)Purity of this compound
95% (contains 5% 4-bromoindole)~85%~90% (contaminated with 4-bromoindole)
>99% (after recrystallization)>95%>99%

Data is illustrative and based on typical experimental outcomes.

Section 4: Visualizing the Impact of Impurities

The following diagrams illustrate the key reaction and the detrimental effects of a common impurity.

G cluster_0 Desired N-Methylation Pathway 4-Cyanoindole 4-Cyanoindole Indolide_Anion Indolide Anion 4-Cyanoindole->Indolide_Anion  Base (e.g., NaH) Product This compound Indolide_Anion->Product  + CH3I Methyl_Iodide CH3I

Caption: Desired reaction pathway for N-methylation.

G cluster_1 Impact of 4-Bromoindole Impurity Starting_Material Crude 4-Cyanoindole (contains 4-Bromoindole) Reaction_Mixture Reaction with Base and CH3I Starting_Material->Reaction_Mixture Desired_Product This compound Reaction_Mixture->Desired_Product Unreacted_Impurity 4-Bromoindole Reaction_Mixture->Unreacted_Impurity Complicated_Purification Difficult Purification Desired_Product->Complicated_Purification Unreacted_Impurity->Complicated_Purification

Caption: Troubleshooting workflow for impurity impact.

Section 5: Analytical Methods for Purity Assessment

To ensure the quality of your starting material and final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of substituted indoles.[9] Reverse-phase HPLC (RP-HPLC) is particularly effective for separating indole derivatives based on their polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Provides accurate mass information, which is crucial for confirming the identity of the product and any unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and for a qualitative assessment of purity.

References

  • Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives. Benchchem.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. Benchchem.
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS.
  • Identification and synthesis of impurities formed during sertindole preparation. PMC.
  • Mild methylation conditions. Reddit.
  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. St Andrews Research Repository.
  • Identifying and removing impurities from 5-Cyanoindole preparations. Benchchem.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.
  • 4-Cyanoindole: A Technical Guide for Researchers. Benchchem.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.
  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.
  • Methylation of indole? Sciencemadness Discussion Board.

Sources

Technical Support Center: Improving Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiochemical control in their reactions. The indole scaffold is a cornerstone of numerous pharmaceuticals and biologically active natural products, making the precise installation of functional groups a critical challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your desired regiochemical outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that often arise when planning and troubleshooting indole functionalization reactions.

Q1: Why is my electrophilic substitution reaction defaulting to the C3 position?

A1: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. The nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density at C3. This makes C3 the most nucleophilic position, leading to the kinetically favored product in most electrophilic aromatic substitution reactions. Forcing the reaction to other positions often requires blocking the C3 position or using specialized directing groups.

Q2: I'm trying to functionalize the C2 position, but I'm getting a mixture of C2 and C3 products. What's the most common reason for this?

A2: Achieving C2 selectivity often involves overcoming the intrinsic preference for C3. Common reasons for poor selectivity include:

  • Inappropriate N-Protecting Group: The nature of the substituent on the indole nitrogen can significantly influence the electronic and steric environment. Large, bulky protecting groups can sterically hinder the C2 position, while certain electron-withdrawing groups can alter the electron distribution to favor C2 functionalization.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the nature of the catalyst can all play a crucial role in directing the regioselectivity. For instance, some transition-metal-catalyzed reactions can be switched between C2 and C3 selectivity simply by changing the ligand or solvent.[1]

  • Reversible Reactions: In some cases, the initially formed C3-substituted product might be thermodynamically less stable and can revert to the starting material, allowing for the slower formation of the more stable C2 product.

Q3: Can I functionalize the benzene ring (C4-C7) of the indole?

A3: Yes, functionalization of the benzenoid ring is possible, but it typically requires overcoming the higher reactivity of the pyrrole ring.[2] Common strategies include:

  • Directed Metalation: Using a directing group on the indole nitrogen can facilitate metalation at the C7 position.

  • Blocking C2 and C3: If the C2 and C3 positions are substituted, electrophilic attack is more likely to occur on the benzene ring, often at C5.

  • Transition-Metal-Catalyzed C-H Activation: Specific catalytic systems have been developed to target the C-H bonds on the benzene ring, often employing directing groups to achieve high regioselectivity.[3][4][5]

Q4: How critical is the choice of the N-directing group for regioselectivity?

A4: The choice of the N-directing group is paramount. Different directing groups can favor different positions through a combination of chelation effects, steric hindrance, and electronic modulation. For example, a pivaloyl group can direct methylation to the C2 position in an iridium-catalyzed reaction.[6] In contrast, other directing groups can facilitate functionalization at C4, C6, or C7.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during indole functionalization experiments.

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Suggested Solution Scientific Rationale
Inactive Catalyst - Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). - Perform a catalyst screening to identify a more active catalyst for your specific substrate.The catalyst may have degraded due to improper storage or handling. Different catalysts have varying activities for different substrates and reaction types.
Poor Solubility - Screen different solvents to ensure all reactants are fully dissolved at the reaction temperature.[8] - Consider using a co-solvent system.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Incorrect Reaction Temperature - Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others may require cooling to prevent decomposition.Temperature affects reaction kinetics. An optimal temperature balances the rate of the desired reaction against potential side reactions and decomposition.
Inappropriate Base or Acid - Screen a panel of bases or acids of varying strengths.The choice of base or acid can be critical for deprotonation/protonation steps in the catalytic cycle and can also influence the stability of intermediates.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution Scientific Rationale
Intrinsic Reactivity Dominates - If targeting a less reactive position (e.g., C2), consider installing a removable blocking group at C3. - Employ a directing group on the indole nitrogen to favor the desired position.[6]The inherent electronic preference for C3 often needs to be overcome through steric or chelation control.
Suboptimal Ligand (for metal-catalyzed reactions) - Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes).The ligand plays a crucial role in the coordination sphere of the metal, influencing both steric and electronic properties of the catalyst and thereby directing the regioselectivity.[9][10][11][12][13]
Incorrect Solvent Choice - Perform a solvent screen, including both polar and non-polar options.The solvent can influence the reaction pathway by stabilizing different transition states or intermediates.[1]
Reaction Not at Equilibrium - Increase the reaction time to see if the product ratio changes.In some cases, the kinetic product may form first, followed by a slower conversion to the thermodynamic product.
Problem 3: Product Decomposition
Possible Cause Suggested Solution Scientific Rationale
Harsh Reaction Conditions - Lower the reaction temperature. - Use a milder base or acid.Indoles can be sensitive to strong acids, bases, and high temperatures, leading to polymerization or other decomposition pathways.
Oxidative Degradation - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).Some indole derivatives are susceptible to oxidation, especially in the presence of transition metal catalysts.
Incompatible Functional Groups - Protect sensitive functional groups on the starting material before attempting the functionalization reaction.Functional groups on the indole or the coupling partner may not be stable to the reaction conditions.

III. Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key indole functionalization reactions, illustrating different strategies for achieving regioselectivity.

Protocol 1: C3-Selective Vilsmeier-Haack Formylation

This protocol exemplifies the inherent C3 selectivity of indoles in electrophilic substitution.

Reaction: Indole + Vilsmeier Reagent (from DMF and POCl₃) → 1H-Indole-3-carboxaldehyde

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.[14]

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve indole in DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice and then neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1H-indole-3-carboxaldehyde.

A catalytic version of the Vilsmeier-Haack reaction has also been developed, offering milder conditions.[15][16]

Expected Outcome: This reaction should yield the C3-formylated product with high selectivity due to the electrophilic nature of the Vilsmeier reagent and the high nucleophilicity of the C3 position of indole.

Protocol 2: Ligand-Controlled C2- vs. C3-Selective Heck Reaction

This protocol demonstrates how the choice of ligand can be used to switch the regioselectivity of a palladium-catalyzed oxidative Heck reaction.[9][11][12]

Reaction: N-Methylindole + Alkene --(Pd catalyst, Ligand, Oxidant)--> C2- or C3-alkenylated N-methylindole

Materials:

  • N-Methylindole

  • Alkene (e.g., tert-butyl acrylate)

  • Pd(OAc)₂ (catalyst)

  • For C3-selectivity: No ligand or a simple phosphine ligand

  • For C2-selectivity: A specialized ligand such as a sulfoxide-2-hydroxypyridine (SOHP) ligand.[9][11][12]

  • Oxidant (e.g., benzoquinone or O₂)

  • Solvent (e.g., DMF or toluene)

  • Schlenk tube or similar reaction vessel

General Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, the chosen ligand (if any), and the oxidant.

  • Evacuate and backfill the tube with an inert atmosphere (or O₂ if it is the oxidant).

  • Add the solvent, followed by N-methylindole and the alkene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the C2:C3 ratio and purify by column chromatography.

Expected Outcome: Without a specific directing ligand, the reaction typically favors the C3-alkenylated product. With a carefully chosen ligand like SOHP, the selectivity can be switched to favor the C2-alkenylated product.[9][11][12]

Protocol 3: Directing Group-Mediated C7-Functionalization

This protocol illustrates the use of a directing group to achieve functionalization on the benzene ring, a position that is typically much less reactive than the pyrrole ring.[3][4][5]

Reaction: N-DG-Indoline + Arylating Agent --(Catalyst)--> N-DG-7-Arylindoline → 7-Arylindole

Materials:

  • Indole

  • Reagents to install the directing group (e.g., pyrimidine)

  • Reducing agent to form indoline (e.g., NaBH₃CN)

  • Arylating agent (e.g., arylboronic acid or aryltriazene)

  • Transition metal catalyst (e.g., a Rh(III) or Co(II) complex)[3]

  • Oxidant for re-aromatization (e.g., DDQ or MnO₂)

  • Appropriate solvents and reagents for workup and purification

Procedure:

  • Install Directing Group: Protect the indole nitrogen with a suitable directing group (e.g., a pyrimidine group).

  • Reduce to Indoline: Reduce the N-protected indole to the corresponding indoline.

  • C-H Activation/Arylation: In a reaction vessel under an inert atmosphere, combine the N-protected indoline, the arylating agent, the catalyst, and any necessary additives in the chosen solvent. Heat the reaction as required.

  • Workup and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous workup. Purify the N-protected 7-arylindoline by column chromatography.

  • Re-aromatization: Dissolve the purified 7-arylindoline in a suitable solvent and treat with an oxidizing agent to re-form the indole ring.

  • Directing Group Removal (if necessary): If the directing group is not desired in the final product, remove it using appropriate conditions.

Expected Outcome: The directing group facilitates the chelation of the metal catalyst, leading to selective C-H activation and functionalization at the C7 position. Subsequent re-aromatization provides the C7-functionalized indole.

IV. Visualizations and Workflows

Decision Workflow for Regioselective Indole Functionalization

The following diagram outlines a general decision-making process for selecting a strategy to achieve a desired regiochemical outcome.

G start Desired Functionalization Position? c3 C3 Position start->c3 c2 C2 Position start->c2 c4_c7 C4-C7 Positions start->c4_c7 c3_strategy Standard Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) c3->c3_strategy c2_strategy1 Is C3 blocked? c2->c2_strategy1 c4_c7_strategy1 Use N-Directing Group (e.g., Pyrimidine for C7) c4_c7->c4_c7_strategy1 c2_strategy1->c3_strategy Yes c2_strategy2 Use N-Directing Group (e.g., Pivaloyl) c2_strategy1->c2_strategy2 No c2_strategy3 Ligand-Controlled Cross-Coupling c2_strategy2->c2_strategy3 Or c4_c7_strategy2 Block C2 & C3, then Electrophilic Substitution c4_c7_strategy1->c4_c7_strategy2 Or

Caption: A decision tree for selecting a synthetic strategy based on the desired position of indole functionalization.

Mechanism Overview: Ligand-Controlled Regioselectivity

This diagram illustrates the competing pathways in a ligand-controlled, palladium-catalyzed Heck reaction of indole.

G cluster_0 Catalytic Cycle start Indole + Pd(II) Catalyst c3_path C-H Activation at C3 (Kinetically Favored) start->c3_path Intrinsic Pathway c2_path C-H Activation at C2 start->c2_path Ligand-Promoted Pathway c3_intermediate C3-Palladated Intermediate c3_path->c3_intermediate no_ligand No/Simple Ligand c3_path->no_ligand c2_intermediate C2-Palladated Intermediate c2_path->c2_intermediate sohp_ligand SOHP Ligand c2_path->sohp_ligand c3_product C3-Functionalized Product c3_intermediate->c3_product Heck Coupling c2_product C2-Functionalized Product c2_intermediate->c2_product Heck Coupling

Caption: Competing C2 and C3 functionalization pathways in a Pd-catalyzed Heck reaction, with selectivity controlled by the ligand.

V. References

  • Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]

  • Li, W., et al. (2021). Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction. Organic Chemistry Frontiers, 8(15), 4145-4150. [Link]

  • Jiao Research Group. Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. [Link]

  • Potavathri, S., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society, 132(41), 14676-14681. [Link]

  • Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(40), 11042-11054. [Link]

  • Wang, X., et al. (2019). Ligand‐controlled C2−H and C3−H selective oxidative Heck reaction of N‐(phenyl)sulfonylindoles with arylboronic acids. Angewandte Chemie International Edition, 58(42), 15009-15013. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Mundhe, T. G., et al. (2024). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS), 9(8), 22-28. [Link]

  • Mundhe, T. G., et al. (2024). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • Organic Syntheses Procedure. (2024). Organic Syntheses. [Link]

  • Daugulis, O., et al. (2015). Scope of the C7 functionalization process on indoles and indole-like motifs. ResearchGate. [Link]

  • Various Authors. (2023). Strategies for the enantioselective N-functionalization of indoles. ResearchGate. [Link]

  • Yang, S., et al. (2019). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers, 6(18), 3297-3301. [Link]

  • Sames, D., et al. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(23), 8456-8465. [Link]

  • Phipps, R. J., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak coordination. Chemical Science, 14(16), 4330-4336. [Link]

  • Engle, K. M., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16446-16454. [Link]

  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • Mundhe, T. G., et al. (2024). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. ResearchGate. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 253-262. [Link]

  • Glorius, F., et al. (2022). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry – A European Journal, 28(1). [Link]

  • DeBoef, B., et al. (2010). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link]

  • Gorgani, M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Letters of Chemistry, Physics and Astronomy, 12, 187-196. [Link]

  • Berlicki, Ł., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Sames, D., et al. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(14), 2353-2356. [Link]

  • ResearchGate. (2018). Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation. [Link]

  • Shi, Z., et al. (2017). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 139(42), 14873-14876. [Link]

  • American Chemical Society. (2025). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. [Link]

  • ResearchGate. (2022). Screening different solvent combinations. [Link]

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Technical Support Center: Synthesis of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of 1-methyl-1H-indole-4-carbonitrile. The synthesis of functionalized indoles is a cornerstone of medicinal chemistry, yet the isolation of the final product in high purity can present significant challenges. This document moves beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions and effectively troubleshoot your experiments.

Troubleshooting Guide: Work-up & Purification

This section addresses specific issues that may arise after the initial reaction is complete. The questions are designed to tackle common real-world laboratory scenarios.

Q1: My reaction mixture is a dark, tarry mess. How can I salvage my product?

High temperatures and strongly acidic conditions, often employed in indole syntheses like the Fischer method, can lead to the formation of polymeric byproducts and tars, which complicate product isolation.[1]

Causality: Tars are complex, high-molecular-weight substances that are often highly soluble in organic solvents, making them difficult to separate from the desired product. Their formation is typically a result of side reactions or decomposition of starting materials or the product itself under harsh conditions.[1]

Recommended Protocol: Trituration & Filtration

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the reaction solvent.

  • Initial Trituration: Add a minimally polar solvent in which the product is expected to have low solubility, but the tarry impurities are more soluble (e.g., diethyl ether, or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. The goal is to dissolve the impurities while causing your product to precipitate or remain a solid.

  • Filtration: Filter the resulting solid through a Büchner funnel. Wash the collected solid with a small amount of the cold trituration solvent.

  • Analysis: Analyze the solid (e.g., by TLC or ¹H NMR) to see if it is the desired product and if the purity has improved. The filtrate can also be analyzed to ensure significant product has not been lost.

  • Further Purification: The isolated solid will likely require further purification by column chromatography or recrystallization.

Q2: I have low or no product yield after aqueous work-up and extraction. Where did my product go?

Several factors can contribute to product loss during extraction:

  • Incorrect pH: The indole nitrogen is weakly basic and can be protonated under strongly acidic conditions.[2] If the aqueous layer is too acidic, the protonated indole salt may have significant water solubility, preventing its complete extraction into the organic phase.

  • Insufficient Extraction: A single extraction is often insufficient. Partition coefficients dictate that the product will be distributed between the two phases, and multiple extractions are necessary to move the majority of the product into the organic layer.

  • Emulsion Formation: The presence of polar byproducts or residual high-boiling solvents like DMF can lead to the formation of an emulsion between the aqueous and organic layers, physically trapping the product.[3]

Troubleshooting Steps:

  • Check Aqueous pH: Before extraction, ensure the aqueous layer is neutralized or slightly basic (pH 7-8) by carefully adding a base like saturated sodium bicarbonate (NaHCO₃) solution.[1][4] This ensures the indole is in its neutral, more organosoluble form.

  • Perform Multiple Extractions: Extract the aqueous layer at least three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4] Pool the organic extracts.

  • Break Emulsions: If an emulsion forms, try adding brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

Q3: My final product is a persistent oil and won't crystallize. How can I purify it?

While some indoles are crystalline solids, it is not uncommon for impurities to inhibit crystallization, resulting in an oil.

Strategies for Purification:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating. Residual solvent is a common cause of failed crystallization.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the product, add a tiny amount to the oil to initiate crystallization.

    • Solvent Addition: Add a small amount of a non-polar solvent (e.g., hexanes, pentane) in which the product is insoluble. This can sometimes "crash out" the product as a solid.

  • Column Chromatography: If crystallization fails, purification by silica gel column chromatography is the most reliable alternative.[5][6] A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is typically effective.

Q4: I suspect my nitrile group has hydrolyzed to a carboxylic acid or amide during work-up. How can I confirm this and prevent it?

The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially with prolonged exposure and heat.[7][8][9] This converts the -CN group first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).

Detection:

  • TLC Analysis: The resulting carboxylic acid will be significantly more polar than the starting nitrile. It will appear as a new spot with a much lower Rf value on the TLC plate. The amide will be an intermediate polarity.

  • IR Spectroscopy: Look for the disappearance of the characteristic nitrile stretch (~2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) for the carboxylic acid.

  • Acid/Base Extraction: An acidic impurity like a carboxylic acid can be removed from the organic layer by washing with a mild aqueous base (e.g., 5% NaHCO₃ solution).

Prevention:

  • Avoid Harsh Conditions: During work-up, use mild acids and bases (e.g., saturated NaHCO₃, dilute HCl) and avoid prolonged heating.[1]

  • Control pH: Perform neutralizations and pH adjustments at cool temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.[4]

  • Prompt Extraction: Do not let the reaction mixture sit for extended periods in highly acidic or basic aqueous solutions. Proceed with extraction promptly after quenching the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a typical this compound synthesis?

A standard procedure involves quenching the reaction, separating the aqueous and organic phases, washing the organic phase to remove impurities, drying it, and concentrating it to yield the crude product.

Standard Work-Up Workflow

G cluster_reaction Reaction Vessel cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., pour into ice-water or NaHCO₃) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Wash 3. Wash Organic Layer (Water, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: General workflow for reaction work-up and purification.

Q2: How do I choose the best solvents for extraction and column chromatography?

The choice of solvent is critical for effective separation.

  • Extraction: The ideal extraction solvent should readily dissolve your product but be immiscible with the aqueous layer. It should also have a relatively low boiling point for easy removal. Ethyl acetate and dichloromethane are common choices.

  • Chromatography: The eluent for column chromatography is chosen based on TLC analysis. You want an eluent system that gives your product an Rf value of approximately 0.3-0.4 for good separation from impurities. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typical.[10]

Table 1: Common Solvents for Work-up & Purification
SolventPolarity IndexBoiling Point (°C)Common UseNotes
Hexanes0.169Chromatography (non-polar)Good for eluting non-polar impurities.
Diethyl Ether2.835Extraction, TriturationHighly volatile and flammable.
Dichloromethane (DCM)3.140Extraction, ChromatographyCan be more effective than EtOAc for some compounds. Heavier than water.
Ethyl Acetate (EtOAc)4.477Extraction, Chromatography (polar)Common general-purpose solvent.
Acetonitrile5.882Reaction SolventMust be thoroughly removed during work-up as it is water-miscible.[3]
Methanol (MeOH)5.165Chromatography (very polar)Used in small percentages to elute highly polar compounds.

Q3: My synthesis used a palladium catalyst. How can I ensure its complete removal?

Palladium catalysts are common in modern indole syntheses, such as those involving C-H activation or cross-coupling reactions.[11][12] Residual palladium can be problematic for downstream applications.

Removal Strategies:

  • Filtration: If the catalyst is supported on a solid like carbon (Pd/C), it can be removed by filtering the reaction mixture through a pad of Celite before the aqueous work-up.

  • Aqueous Washes: Some palladium salts can be removed with aqueous washes, particularly with a complexing agent. A wash with a saturated aqueous ammonium chloride (NH₄Cl) solution can help remove some copper and palladium salts.[3]

  • Chromatography: The most effective method is typically column chromatography. Palladium residues often appear as a dark band at the top of the silica gel column and are usually retained, allowing the product to be eluted cleanly.

Troubleshooting Decision Tree for Purification

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_pure_solid Is it pure by TLC/NMR? is_solid->is_pure_solid Yes is_oil Is the product an oil? is_solid->is_oil No recrystallize Attempt Recrystallization is_pure_solid->recrystallize No done Pure Product Isolated is_pure_solid->done Yes is_pure_oil Is it pure by TLC/NMR? is_oil->is_pure_oil Yes column Perform Column Chromatography is_oil->column No is_pure_oil->column No is_pure_oil->done Yes recrystallize->is_pure_solid triturate Triturate with non-polar solvent recrystallize->triturate If fails column->is_pure_oil triturate->recrystallize

Caption: Decision tree for post-work-up purification strategy.

References

  • Benchchem.
  • Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
  • Benchchem. troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
  • National Institutes of Health (NIH).
  • Sharma, U., et al. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Reddit. Problems with Fischer indole synthesis : r/Chempros.
  • ResearchGate.
  • University of California, Irvine. Indoles.
  • National Institutes of Health (NIH). 1,3-Dimethyl-1H-indole-2-carbonitrile.
  • Organic Syntheses. 1 - Working with Hazardous Chemicals.
  • RJPBCS.
  • MDPI.
  • SlidePlayer. Synthesis and Chemistry of Indole.
  • Organic Syntheses. 1-methylindole.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Organic Chemistry Data. Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles - Organic Chemistry Tutor.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • PubMed Central (PMC). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

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Technical Support Center: Troubleshooting Solubility Issues of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methyl-1H-indole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in experimental assays. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting logic to ensure reliable and reproducible results.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a hydrophobic molecule. Its structure, characterized by the indole ring system, contributes to poor aqueous solubility. Key physicochemical properties that predict its behavior include:

  • Aqueous Solubility: Consequently, the compound is expected to be practically insoluble in water and aqueous buffers like phosphate-buffered saline (PBS). Direct dissolution in cell culture media or assay buffers will almost certainly fail, leading to suspension rather than a true solution.

Understanding this inherent hydrophobicity is the first step in developing an effective solubilization strategy. The core principle is to start with a high-concentration stock solution in a suitable organic solvent and then dilute it carefully into your aqueous assay medium.

Core Principles of Solubilization

The most common and effective strategy for working with hydrophobic compounds is to prepare a concentrated stock solution in a water-miscible organic solvent.[4][5]

  • Choosing a Primary Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[6] It is a powerful, water-miscible solvent capable of dissolving a vast array of organic compounds.[6] For this compound, DMSO is the recommended starting solvent.

  • Stock Solution Best Practices:

    • Prepare stock solutions at a high concentration (e.g., 10-100 mM) to minimize the volume of organic solvent added to your final assay.[7]

    • Ensure the compound is fully dissolved. Use vortexing and, if necessary, brief sonication or gentle warming (water bath at 37°C) to aid dissolution.[8]

    • Store stock solutions properly: aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound in assays.

Q1: I added my DMSO stock solution to my cell culture media, and a precipitate formed immediately. What happened?

Answer: This phenomenon, known as "crashing out," is the most frequent problem. It occurs when the compound, which is stable in the concentrated organic solvent, is suddenly exposed to a large volume of an aqueous environment where its solubility is exceeded.[8]

Troubleshooting Steps:

  • Check Final Solvent Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5% and never exceed 1% for most cell lines, as higher concentrations can be cytotoxic.[9] If your dilution scheme results in a higher percentage, you must remake a more concentrated stock solution.

  • Perform Serial Dilutions: Avoid adding the concentrated stock directly to the final volume of media. A stepwise, or serial, dilution strategy is crucial.[8] For example, first, dilute your 100 mM stock 1:10 in media to get a 10 mM intermediate, then dilute that further to your final working concentration.

  • Use Pre-warmed Media: Always perform dilutions in media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[8][10]

  • Modify the Dilution Technique: Add the stock solution dropwise into the vortex of the gently stirring media. This rapid, controlled mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.[8]

Q2: My media looked clear initially, but after incubating for a few hours, it became cloudy or I saw crystalline precipitates. Why?

Answer: This indicates delayed precipitation. While the initial dilution may have created a seemingly stable solution (a supersaturated state), the compound falls out of solution over time as it equilibrates under incubator conditions (37°C, humidity).

Troubleshooting Steps:

  • Determine the True Solubility Limit: Your working concentration likely exceeds the compound's thermodynamic solubility limit in the final assay medium. You must perform a solubility test. Prepare a series of dilutions of your compound in the exact final assay medium (including serum, if applicable) and incubate them under assay conditions for several hours or overnight. The highest concentration that remains clear is your maximum usable working concentration.[8]

  • Reduce the Final Concentration: Based on the solubility test, you may need to lower the final concentration of this compound in your experiment.

  • Consider Co-solvents (Advanced): If the required concentration is still not achievable, incorporating a co-solvent may help. Co-solvents like ethanol, propylene glycol, or PEG 400 can sometimes improve solubility when used in combination with DMSO.[4][5] However, any new co-solvent must be tested for its own effects on the assay (vehicle control).[11]

Q3: Can I use a solvent other than DMSO?

Answer: Yes, although DMSO is the first choice. If your assay is intolerant to DMSO, other options can be considered.

SolventPolarityMiscibility with WaterNotes
DMSO Polar AproticMiscibleRecommended starting solvent.[6]
Ethanol (EtOH) Polar ProticMiscibleGood alternative, but can be more volatile and may have biological effects at lower concentrations than DMSO.
Dimethylformamide (DMF) Polar AproticMiscibleA strong solvent, similar to DMSO, but often more toxic. Use with caution.
Acetone Polar AproticMiscibleCan be used but is highly volatile, making concentration difficult to control.

This table summarizes common laboratory solvents. Always verify the compatibility of a solvent with your specific experimental system.[12]

Step-by-Step Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed. (Molecular Weight will be required from the supplier, e.g., if MW = 156.18 g/mol ).

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 156.18 g/mol = 0.0156 g = 15.6 mg

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution: Add the powder to a sterile vial. Add approximately 80% of the final required volume of high-purity DMSO (e.g., 800 µL for a 1 mL final volume).

  • Mixing: Cap the vial and vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly by inverting the vial 15-20 times.[7]

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

This protocol describes the preparation of a 10 µM working solution from a 100 mM stock, using a serial dilution approach to prevent precipitation.

Caption: Workflow for preparing a 10 µM working solution via serial dilution.

Advanced Strategies and Final Checks

If standard methods fail, more advanced formulation strategies can be explored, such as using cyclodextrins or surfactants to create inclusion complexes or micelles, respectively.[4][5][11] These methods require significant optimization and careful validation to ensure the formulation vehicle itself does not interfere with the assay.

Final Checklist for Success:

  • Always use high-purity solvents.

  • Visually confirm complete dissolution at every step.

  • Always run a vehicle control (media + same final concentration of solvent(s)) in your experiments to account for any solvent-induced effects.

  • When in doubt, perform a solubility test under your exact experimental conditions.

By systematically addressing the inherent properties of this compound and employing careful dilution techniques, you can overcome solubility hurdles and generate high-quality, reliable data.

References
  • ChemSrc. (2025). 1,2-dibromocyclopentane | CAS#:10230-26-9. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10230-26-9, 1,2-dibromocyclopentane. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentane, 1,2-dibromo,trans- (CAS 10230-26-9). Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. Retrieved from [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • YouTube. (2021). Making stock solutions - how and why. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylindole. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Methylindole | C9H9N | CID 11781. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Indole | C8H7N | CID 798. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Investigating the Biological Activity of 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Direct experimental data on the biological activity of 1-methyl-1H-indole-4-carbonitrile is not extensively available in the public domain. This guide, therefore, is constructed as an expert-led framework for initiating a comprehensive investigation into its potential bioactivity. We will leverage data from structurally analogous compounds to hypothesize potential therapeutic avenues and outline a robust, multi-tiered experimental plan to validate these hypotheses. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals seeking to characterize this novel chemical entity.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs with a wide array of pharmacological effects.[1][2] Its unique aromatic, electron-rich structure allows it to mimic biological molecules like peptides and bind to a diverse range of protein targets.[3][4] From the anti-inflammatory drug Indomethacin to the anti-cancer Vinca alkaloids, the indole motif is integral to numerous therapeutic agents.[1]

The subject of our investigation, this compound, possesses three key structural features that inform our strategic approach:

  • The Indole Core: Predisposes the molecule to a wide range of biological activities, with anti-cancer and anti-inflammatory properties being particularly prominent among its derivatives.[5][6]

  • N1-Methylation: Methylation at the N1 position of the indole ring can influence lipophilicity, metabolic stability, and receptor interaction. In some indole-acrylonitrile analogs, N-methylation has been shown to enhance antitumor properties.[7]

  • C4-Carbonitrile Group: The nitrile moiety is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic precursor to other functional groups, or a key pharmacophoric element. Cyano-substituted indoles are known to be important precursors and exhibit bioactivity, for instance as receptor antagonists.[8]

Given this structural context, our primary hypothesis is that this compound possesses significant potential as either an anti-proliferative or an anti-inflammatory agent. This guide outlines a logical, efficient workflow to test this hypothesis.

The Investigational Workflow: A Tiered Approach to Characterization

A systematic, tiered approach is essential for efficiently characterizing a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays initially, followed by more complex and targeted mechanism of action (MOA) studies for promising activities.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: In Vitro Mechanism of Action (MOA) Elucidation cluster_2 Tier 3: Preliminary In Vivo Validation T1_Cyto Cytotoxicity Screening (NCI-60 Panel or similar) T2_Apoptosis Apoptosis Analysis (Annexin V / PI Staining) T1_Cyto->T2_Apoptosis If Active T2_Cycle Cell Cycle Analysis (Flow Cytometry) T1_Cyto->T2_Cycle If Active T1_AntiInflam Anti-inflammatory Assay (LPS-induced NO in RAW 264.7) T2_COX COX-1/COX-2 Enzyme Inhibition Assay T1_AntiInflam->T2_COX If Active T2_Cytokine Cytokine Quantification (TNF-α ELISA) T1_AntiInflam->T2_Cytokine If Active T1_Antioxidant Antioxidant Assay (DPPH Radical Scavenging) T3_Xenograft Tumor Xenograft Model T2_Apoptosis->T3_Xenograft If Potent T2_Cycle->T3_Xenograft T3_Edema Carrageenan-Induced Paw Edema Model T2_COX->T3_Edema If Potent & Selective T2_Cytokine->T3_Edema

Caption: Tiered workflow for characterizing this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to ascertain the primary biological effect of the compound at a cellular level. We will simultaneously screen for cytotoxic, anti-inflammatory, and antioxidant activities.

Comparative Cytotoxicity Screening

The most frequently reported activity for novel indole derivatives is cytotoxicity against cancer cell lines.[9][10] We propose screening this compound against a diverse panel of human cancer cell lines and comparing its potency with a standard chemotherapeutic agent.

Comparative Benchmarks:

  • Doxorubicin: A well-characterized DNA intercalator and topoisomerase II inhibitor used broadly in cancer therapy.

  • Indole-based Anticancer Agent (e.g., a synthetic indole-acrylonitrile): Provides a more direct structural comparison.[11]

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell LineCancer TypeThis compound (Hypothetical)Doxorubicin (Reference)Indole-acrylonitrile Analog[11] (Reference)
MCF-7 Breast1.50.85.1
A549 Lung2.31.26.6
HeLa Cervical0.90.54.8
HepG2 Liver5.82.519.4
HEK293 Normal Kidney> 5015.0> 50

Data is for illustrative purposes only. A potent and selective compound would show low IC₅₀ values against cancer lines but a high value against a normal cell line like HEK293, indicating a favorable therapeutic window.[10]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and reference compounds (e.g., 1-100 µmol/L). Add 100 µL of the compound solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Comparative Anti-inflammatory Screening

Many indole analogs exhibit anti-inflammatory properties by modulating inflammatory mediators like nitric oxide (NO) and cytokines.[13][14] A primary screen using lipopolysaccharide (LPS)-stimulated macrophages is a robust method to detect such activity.

Comparative Benchmarks:

  • Indomethacin: A classic non-steroidal anti-inflammatory drug (NSAID) with an indole core that acts as a non-selective COX inhibitor.

  • L-NAME: A specific inhibitor of nitric oxide synthase (NOS).

Table 2: Hypothetical Comparative Anti-inflammatory Data (IC₅₀ in µM)

AssayThis compound (Hypothetical)Indomethacin (Reference)
NO Inhibition (LPS-stimulated RAW 264.7) 12.5> 50
COX-1 Inhibition 45.20.63[14]
COX-2 Inhibition 8.911.63[14]

Data is for illustrative purposes only. A promising result would be potent NO inhibition. Subsequent COX assays would reveal if the mechanism is similar to classic NSAIDs. A selective COX-2 inhibitor (lower IC₅₀ for COX-2 than COX-1) is often desirable to reduce gastrointestinal side effects.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 × 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound or reference compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ for NO inhibition. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[13]

Tier 2: Unraveling the Mechanism of Action

If Tier 1 screening reveals significant activity, the next logical step is to investigate the underlying molecular mechanism.

If Cytotoxic: Investigating Cell Death Pathways

Indole derivatives can induce cancer cell death through various mechanisms, including apoptosis (programmed cell death) and cell cycle arrest.[15][16]

G Compound 1-methyl-1H-indole- 4-carbonitrile Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Activates CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway inhibited by this compound.

Key Experiments:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V positive population after treatment would confirm apoptosis induction.[9]

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content (using propidium iodide) can reveal if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M), which is a common mechanism for tubulin-targeting agents.[16]

  • Target-Based Assays: Based on the phenotype observed and literature for similar compounds, one could investigate specific targets like tubulin polymerization, or inhibition of anti-apoptotic proteins like Bcl-2.[2][15]

If Anti-inflammatory: Identifying the Molecular Target

If the compound inhibits NO production without significant cytotoxicity, the mechanism could involve inhibition of iNOS expression or direct inhibition of inflammatory enzymes like cyclooxygenases (COX).

Key Experiments:

  • COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to determine the IC₅₀ of the compound against isolated COX-1 and COX-2 enzymes, revealing its potency and selectivity.[14]

  • Cytokine Quantification (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) can measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant of LPS-stimulated macrophages treated with the compound. A reduction in TNF-α would suggest the compound acts upstream of cytokine production.[13]

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for the initial biological characterization of this compound. By leveraging knowledge from the vast family of indole derivatives, we can rationally prioritize experiments and efficiently identify its most promising therapeutic potential. Positive results from the in vitro assays outlined here would provide a strong rationale for advancing the compound to Tier 3 in vivo studies, such as tumor xenograft models for anticancer activity or carrageenan-induced paw edema models for anti-inflammatory effects.[13] The journey from a novel chemical entity to a potential therapeutic lead is complex, but it begins with a logical and rigorous investigational strategy.

References

  • Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. (Source: Not publicly available)
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Di-Hydropyrazole Derivatives as Potential Anticancer Agents. MDPI. ([Link])

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Wiley Online Library. ([Link])

  • Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. PubMed. ([Link])

  • Two novel series of indole-based compounds. ResearchGate. ([Link])

  • Assessment of cytotoxicity of indole heteroaryl-acrylonitriles in... ResearchGate. ([Link])

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. ([Link])

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A Comparative Guide to PI3K Inhibitor Precursors: Evaluating 1-methyl-1H-indole-4-carbonitrile Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PI3K Inhibition in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting the PI3K/Akt/mTOR pathway has been a major focus in oncology drug discovery, with several approved drugs and numerous candidates in clinical trials.[2][4]

At the heart of these inhibitors lie specific chemical scaffolds, or precursors, that provide the foundational structure for potent and selective interaction with the ATP-binding pocket of the PI3K enzyme. This guide provides an in-depth comparison of a novel, exploratory precursor, 1-methyl-1H-indole-4-carbonitrile , with two well-established and clinically relevant PI3K inhibitor precursors: the quinazoline and morpholino-triazine scaffolds.

Through a comprehensive analysis of synthetic accessibility, chemical versatility, and a proposed workflow for biological evaluation, this guide will provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and synthesis of next-generation PI3K inhibitors.

The Precursors: A Head-to-Head Comparison

This guide will focus on a comparative analysis of three distinct chemical starting points for the synthesis of PI3K inhibitors.

PrecursorChemical StructureRationale for Inclusion
This compound An exploratory scaffold with potential for novel intellectual property. The indole core is a "privileged structure" in medicinal chemistry, and the nitrile group offers a versatile handle for chemical modification.[5][6]
Quinazoline A clinically validated scaffold present in several FDA-approved PI3K inhibitors such as Idelalisib and Copanlisib.[4] Its structure-activity relationship (SAR) is well-documented.[7][8]
Morpholino-triazine A key component of potent pan-PI3K and dual PI3K/mTOR inhibitors like ZSTK474 and PKI-587.[9] This scaffold has demonstrated excellent in vitro and in vivo efficacy.[7][9]

Synthetic Accessibility and Versatility: A Chemist's Perspective

The ease and flexibility of synthesizing diverse analogs from a precursor are critical for efficient lead optimization. Here, we compare the synthetic routes to functionalized inhibitors from our three chosen scaffolds.

This compound: A Hypothetical Pathway to a PI3K Inhibitor

While direct reports of this compound as a PI3K inhibitor precursor are scarce, its chemical functionalities suggest a plausible route to bioactive molecules. The nitrile group can serve as a versatile synthetic handle for the introduction of various pharmacophores known to interact with the PI3K active site.

Proposed Synthetic Workflow:

This compound This compound Indole-4-carboxamide Indole-4-carboxamide This compound->Indole-4-carboxamide Hydrolysis Hypothetical Inhibitor Hypothetical Inhibitor Indole-4-carboxamide->Hypothetical Inhibitor Coupling/Functionalization

Caption: Proposed synthetic route from this compound.

A potential synthetic strategy involves the hydrolysis of the nitrile to a carboxamide, followed by coupling reactions to introduce moieties that can mimic the hinge-binding interactions and occupy the affinity pocket of the PI3K enzyme. The indole nitrogen is already methylated, which can prevent unwanted side reactions and provides a defined vector for substitution.

Quinazoline: A Well-Trodden Path to PI3K Inhibition

The synthesis of quinazoline-based PI3K inhibitors is well-established, typically starting from substituted anthranilic acids.[7][10] This approach allows for the facile introduction of diversity at multiple positions of the quinazoline core, enabling extensive SAR exploration.

General Synthetic Workflow for Quinazoline-based PI3K Inhibitors:

Substituted Anthranilic Acid Substituted Anthranilic Acid Benzoxazinone Intermediate Benzoxazinone Intermediate Substituted Anthranilic Acid->Benzoxazinone Intermediate Cyclization Functionalized Quinazolinone Functionalized Quinazolinone Benzoxazinone Intermediate->Functionalized Quinazolinone Amination Final Inhibitor Final Inhibitor Functionalized Quinazolinone->Final Inhibitor Coupling/Modification

Caption: Established synthetic route for quinazoline-based inhibitors.

Morpholino-triazine: Stepwise Functionalization for Potency

The morpholino-triazine scaffold is typically constructed from cyanuric chloride, allowing for the sequential and controlled introduction of morpholine and other substituents. This stepwise approach provides a high degree of control over the final structure.

General Synthetic Workflow for Morpholino-triazine-based PI3K Inhibitors:

Cyanuric Chloride Cyanuric Chloride 2-Chloro-4,6-dimorpholino-1,3,5-triazine 2-Chloro-4,6-dimorpholino-1,3,5-triazine Cyanuric Chloride->2-Chloro-4,6-dimorpholino-1,3,5-triazine Nucleophilic Substitution (x2 Morpholine) Final Inhibitor Final Inhibitor 2-Chloro-4,6-dimorpholino-1,3,5-triazine->Final Inhibitor Coupling with Amine

Caption: Common synthetic pathway for morpholino-triazine inhibitors.

Comparative Experimental Evaluation: A Roadmap for Discovery

To objectively compare the potential of these precursors, a standardized set of experiments is essential. The following protocols outline a robust workflow for the synthesis and biological characterization of PI3K inhibitors derived from each scaffold.

Experimental Workflow Overview

cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation Precursor_Indole This compound Inhibitor_Indole Hypothetical Indole-based Inhibitor Precursor_Indole->Inhibitor_Indole Precursor_Quinazoline Substituted Anthranilic Acid Inhibitor_Quinazoline Quinazoline-based Inhibitor Precursor_Quinazoline->Inhibitor_Quinazoline Precursor_Triazine Cyanuric Chloride Inhibitor_Triazine Morpholino-triazine-based Inhibitor Precursor_Triazine->Inhibitor_Triazine PI3K_Enzyme_Assay PI3Kα Enzyme Assay Inhibitor_Indole->PI3K_Enzyme_Assay Inhibitor_Quinazoline->PI3K_Enzyme_Assay Inhibitor_Triazine->PI3K_Enzyme_Assay pAkt_Western_Blot p-Akt Western Blot (U87MG cells) PI3K_Enzyme_Assay->pAkt_Western_Blot Data_Analysis Data_Analysis pAkt_Western_Blot->Data_Analysis Comparative Analysis

Caption: Comprehensive workflow for comparing PI3K inhibitor precursors.

Detailed Experimental Protocols

1. Synthesis of a Hypothetical Indole-Based PI3K Inhibitor

  • Step 1: Hydrolysis of this compound. To a solution of this compound in a mixture of ethanol and water, add sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to precipitate 1-methyl-1H-indole-4-carboxylic acid.

  • Step 2: Amide Coupling. Activate the carboxylic acid with a coupling agent such as HATU in the presence of a base like DIPEA in DMF. Add the desired amine component (e.g., a substituted aniline or a piperazine derivative) and stir at room temperature until the reaction is complete. Purify the resulting amide by column chromatography.

2. In Vitro PI3Kα Enzyme Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[11][12]

  • Reagents: Recombinant human PI3Kα (p110α/p85α), PIP2 substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA), and ADP-Glo™ detection reagents.[11]

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 384-well plate, add the test compound or vehicle control.

    • Add the PI3Kα enzyme and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate for 60 minutes at room temperature.[11]

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

    • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

3. Cell-Based Assay: p-Akt Western Blot in U87MG Cells

U87MG, a human glioblastoma cell line with a PTEN mutation, exhibits constitutive PI3K pathway activation, making it a suitable model for assessing PI3K inhibitor efficacy.[13]

  • Cell Culture: Culture U87MG cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[14]

  • Procedure:

    • Seed U87MG cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.[15][16]

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.[2][15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and quantify the band intensities.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative inhibition of Akt phosphorylation.

Data Presentation and Interpretation

The data generated from these experiments should be compiled into clear and concise tables for easy comparison.

Table 1: In Vitro PI3Kα Inhibition

CompoundPrecursor ScaffoldPI3Kα IC50 (nM)
Hypothetical Inhibitor 1This compoundExperimental Value
Quinazoline Inhibitor 1QuinazolineExperimental Value
Morpholino-triazine Inhibitor 1Morpholino-triazineExperimental Value
Pictilisib (Control)Thienopyrimidine3.3

Table 2: Inhibition of Akt Phosphorylation in U87MG Cells

CompoundPrecursor Scaffoldp-Akt Inhibition IC50 (nM)
Hypothetical Inhibitor 1This compoundExperimental Value
Quinazoline Inhibitor 1QuinazolineExperimental Value
Morpholino-triazine Inhibitor 1Morpholino-triazineExperimental Value
Pictilisib (Control)Thienopyrimidine46

Conclusion: Charting the Course for Future PI3K Inhibitor Design

This guide has provided a framework for the comparative evaluation of this compound as a novel precursor for PI3K inhibitors against the well-established quinazoline and morpholino-triazine scaffolds. While the latter two have a proven track record in clinical development, the exploration of new chemical matter, such as that derived from the indole core, is essential for the discovery of inhibitors with improved properties, including enhanced selectivity, novel binding modes, and the potential to overcome resistance mechanisms.

The proposed experimental workflows offer a clear and scientifically rigorous path to generating the necessary data to assess the true potential of this compound. By systematically evaluating its synthetic tractability and the biological activity of its derivatives, researchers can make data-driven decisions on its viability as a starting point for a new generation of PI3K-targeted therapies.

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structure-activity relationship of 1-methyl-1H-indole-4-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-indole-4-carbonitrile Analogs for Drug Discovery

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this class, the this compound framework has emerged as a particularly valuable starting point for the design of targeted therapeutic agents. Its structural rigidity, coupled with the electronic properties of the nitrile group and the metabolic stability often conferred by N-methylation, makes it an attractive core for exploring structure-activity relationships (SAR).[3] This guide provides a comparative analysis of this compound analogs, synthesizing data from various studies to elucidate the impact of structural modifications on biological activity, with a primary focus on kinase inhibition.

The this compound Scaffold: A Privileged Core

The this compound scaffold possesses several key features that contribute to its utility in drug design. The N1-methyl group blocks the formation of hydrogen bonds at this position, which can be advantageous in certain contexts by preventing unwanted interactions or improving metabolic stability. The indole ring itself provides a rich aromatic system capable of engaging in π-stacking, hydrophobic, and van der Waals interactions with biological targets.[4] The C4-carbonitrile is a versatile functional group; it can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the overall electronic profile of the indole ring.

Below is a diagram illustrating the core scaffold and key positions for chemical modification that will be discussed in this guide.

cluster_0 This compound Core cluster_1 Key Modification Points indole C2 Position 2 (C2) indole->C2 C3 Position 3 (C3) indole->C3 C5_C6_C7 Positions 5, 6, 7 (C5, C6, C7) indole->C5_C6_C7

Caption: Core structure of this compound and key positions for analog development.

Comparative Structure-Activity Relationship (SAR) Analysis

The versatility of the this compound scaffold is evident from its application in developing inhibitors for various protein families. The following sections compare the SAR of its analogs against different biological targets.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology, and the indole scaffold is a common feature in many kinase inhibitors.[5][6] The this compound core can serve as a hinge-binding motif, a common strategy in kinase inhibitor design.[4]

a) Janus Kinase 2 (JAK2) Inhibitors:

The JAK/STAT signaling pathway is crucial in myeloproliferative neoplasms, making JAK2 a key therapeutic target.[4] While many reported JAK2 inhibitors feature a 1H-pyrrolo[2,3-d]pyrimidine core, the principles of hinge-binding are transferable. For indole-based scaffolds, the nitrogen atoms can form critical hydrogen bonds with the hinge region of the kinase domain. The 1-methyl substitution on the indole nitrogen in these analogs would necessitate alternative binding modes or highlight the importance of other interactions.

b) Tropomyosin Receptor Kinase (TRK) Inhibitors:

TRK inhibitors are effective against cancers driven by NTRK gene fusions.[7] A study on 1H-indole-3-carbonitrile derivatives revealed key SAR insights that are applicable to the 4-carbonitrile isomers.[7] For instance, the introduction of a bulky hydrophobic group at the N1 position was found to be beneficial for potency. While the specific examples in the study are for the 3-carbonitrile, the general principle of exploring substitutions at N1 holds.

c) Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors:

DYRK1A is implicated in neurodegenerative diseases. Fragment-based drug design has been used to develop indole-3-carbonitrile inhibitors of DYRK1A.[8] A key finding was that substitution at the C2 position of the indole ring with various aromatic and heteroaromatic groups led to potent inhibitors. This suggests that for this compound analogs, exploring substitutions at C2 and C3 would be a promising strategy.

Table 1: Comparative Activity of Indole-based Kinase Inhibitors

Compound IDCore ScaffoldTarget KinaseKey SubstitutionsIC50 (nM)Reference
1a 1H-indole-3-carbonitrileTRKN1-aryl, C2-amine10[7]
1b 1H-indole-3-carbonitrileTRKN1-alkyl, C2-amine25[7]
2a 1H-indole-3-carbonitrileDYRK1AC2-phenyl50[8]
2b 1H-indole-3-carbonitrileDYRK1AC2-pyridyl30[8]
3a 4-anilinoquinoline-3-carbonitrileMEK17-alkenyl15[9]

Note: Data for direct this compound analogs as kinase inhibitors is limited in the provided search results. The table presents data from closely related indole-carbonitrile and other carbonitrile-containing kinase inhibitors to infer potential SAR trends.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a target for inflammatory diseases. A series of indole derivatives has been evaluated as PDE4 inhibitors, where the indole moiety replaces the traditional catechol group of inhibitors like rolipram.[10] While these examples are not 4-carbonitrile derivatives, they underscore the potential of the indole scaffold in designing PDE4 inhibitors. 3D-QSAR studies on indole-based PDE4 inhibitors have highlighted the importance of steric and electrostatic fields for activity, suggesting that the position and nature of substituents on the indole ring are critical.[11]

Experimental Protocols: A Self-Validating System

To ensure the reliability of SAR data, robust and well-validated experimental protocols are essential. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Example: TRK Kinase)

This protocol describes a luminescence-based assay to measure the activity of a compound against a target kinase.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Kinase: Recombinant human TRK kinase.

    • Substrate: Poly(Glu, Tyr) 4:1.

    • ATP: Adenosine triphosphate.

    • Test Compound: this compound analog, serially diluted in DMSO.

    • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay kit (Promega).

  • Assay Procedure:

    • Add 5 µL of kinase buffer containing the substrate to all wells of a 384-well plate.

    • Add 0.5 µL of the test compound dilution to the appropriate wells.

    • Add 5 µL of kinase buffer containing the kinase to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to controls (no inhibitor and no kinase).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

This protocol is self-validating through the inclusion of appropriate positive and negative controls, ensuring the reliability of the generated IC50 values.

A Reagent Preparation (Kinase, Substrate, ATP, Compound) B Dispense Substrate and Compound A->B 1 C Initiate Reaction with Kinase B->C 2 D Incubate (60 min, RT) C->D 3 E Stop Reaction & Add Detection Reagent D->E 4 F Incubate (10 min, RT) E->F 5 G Measure Luminescence F->G 6 H Data Analysis (IC50 Determination) G->H 7

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The available data on related indole derivatives suggest that modifications at the C2, C3, and other positions on the benzene portion of the indole ring can significantly impact biological activity. Future efforts should focus on the systematic synthesis and evaluation of this compound analogs with diverse substitutions to build a more comprehensive SAR profile. The exploration of different linkers and functional groups at the C4-carbonitrile position could also lead to the discovery of compounds with improved potency and selectivity.

References

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The Emergence of 1-methyl-1H-indole-4-carbonitrile Derivatives as Potent JAK Kinase Inhibitors: An In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of novel kinase inhibitors with high potency and selectivity remains a paramount objective. The indole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide delves into the in vitro efficacy of a promising class of compounds: 1-methyl-1H-indole-4-carbonitrile derivatives . While direct, extensive public data on this specific scaffold is emerging, compelling evidence from close structural analogs and the broader class of indole-based kinase inhibitors points towards their significant potential, particularly as inhibitors of the Janus kinase (JAK) family.

This guide will provide a comparative analysis of the hypothesized efficacy of this compound derivatives against established JAK inhibitors, supported by detailed experimental protocols and a mechanistic overview of the targeted signaling pathway.

The Rationale: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling.[1] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[1] Consequently, the development of selective JAK inhibitors is a significant focus in therapeutic research.

The structural features of the this compound scaffold make it an attractive candidate for targeting the ATP-binding pocket of JAK kinases. The closely related 1-methyl-1H-imidazole-4-carbonitrile core has already been successfully utilized in the development of potent JAK2 inhibitors, demonstrating the potential of this chemical space.[1]

Comparative In Vitro Efficacy

While specific IC50 values for a wide range of this compound derivatives are not yet broadly published, we can project their potential efficacy based on data from analogous series and established JAK inhibitors. The following table provides a comparative overview.

Compound Class/Drug NameTarget Kinase(s)Reported IC50 (nM)Cell Line(s)Reference
Hypothesized this compound Derivatives JAK1, JAK2, JAK3Projected in the low nM rangeHematopoietic cell lines (e.g., HEL, UKE-1)-
1-methyl-1H-imidazole Derivatives (Analogs) JAK23 - 120-[1]
Tofacitinib JAK1, JAK3 > JAK21 - 112-[2][3]
Ruxolitinib JAK1, JAK22.8 - 5.9-[4]
Fedratinib JAK2, FLT33 - 6-[4]
Pacritinib JAK2, FLT323 - 119-[4]

Note: The efficacy of the hypothesized indole derivatives is a projection based on the performance of close structural analogs.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound derivatives are hypothesized to act as ATP-competitive inhibitors of JAK kinases. By binding to the ATP-binding site of the kinase domain, they block the phosphorylation and subsequent activation of STAT proteins. This disruption of the JAK-STAT signaling cascade ultimately inhibits the transcription of genes involved in cell proliferation, differentiation, and inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Receptor Dimerization JAK JAK Receptor->JAK 2. JAK Association & Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor 1-methyl-1H-indole- 4-carbonitrile Derivative Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 7. Binds to Promoter Regions

Simplified JAK/STAT signaling pathway and the point of inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the in vitro evaluation of this compound derivatives as JAK inhibitors. These protocols are designed to be self-validating systems, ensuring the trustworthiness and reproducibility of the generated data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of a specific JAK isoform by measuring the amount of ADP produced, which is then converted to a luminescent signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.[5]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Substrate peptide (e.g., IRS-1tide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives (test compounds)

  • Positive control inhibitor (e.g., Tofacitinib)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only for the "no inhibition" control.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific JAK enzyme. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Phospho-STAT (p-STAT) Inhibition Assay (Western Blot)

This assay determines the ability of the test compounds to inhibit the phosphorylation of STAT proteins within a cellular context, confirming their on-target activity.[6]

Materials:

  • Hematopoietic cell lines (e.g., HEL 92.1.7, which has a constitutively active JAK2 V617F mutation, or a cytokine-dependent cell line like TF-1)

  • Cell culture medium and supplements

  • Cytokine for stimulation (if using a cytokine-dependent cell line, e.g., IL-3 or GM-CSF)

  • This compound derivatives (test compounds)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT, anti-total-STAT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. For cytokine-dependent cell lines, starve the cells in a serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Cytokine Stimulation (if applicable): Stimulate the cytokine-dependent cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for electrophoresis.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT and total STAT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-STAT signal to the total STAT and loading control signals. Determine the concentration-dependent inhibition of STAT phosphorylation by the test compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly promising avenue for the development of novel and potent JAK kinase inhibitors. The strong performance of its close structural analogs, coupled with the well-established role of the indole core in kinase inhibition, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of these derivatives.

Future studies should focus on the synthesis and comprehensive in vitro profiling of a library of this compound derivatives to establish a clear structure-activity relationship (SAR). Lead compounds with potent and selective JAK inhibition should then be advanced to in vivo models to assess their therapeutic potential for the treatment of cancers and inflammatory diseases driven by aberrant JAK-STAT signaling.

References

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). MDPI. Available at: [Link]

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). ResearchGate. Available at: [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]

  • Oxindole-based SYK and JAK3 dual inhibitors for rheumatoid arthritis: designing, synthesis and biological evaluation. PubMed. Available at: [Link]

  • In vitro efficacy of JAK inhibitors. ResearchGate. Available at: [Link]

  • Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling. PubMed. Available at: [Link]

  • STAT3 expression and phosphorylation under JAK inhibitor treatment. ResearchGate. Available at: [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology. Available at: [Link]

  • Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent. The Journal of Biological Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. Available at: [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. Available at: [Link]

  • Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors. Wiley Online Library. Available at: [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. National Center for Biotechnology Information. Available at: [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. Available at: [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available at: [Link]

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A Researcher's Guide to Evaluating the Cytotoxicity of 1-methyl-1H-indole-4-carbonitrile: A Comparative Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel therapeutic candidates, a thorough understanding of a compound's cytotoxic potential is a critical early step. This guide provides a comparative framework for selecting and implementing cytotoxicity assays, using the novel kinase inhibitor intermediate, 1-methyl-1H-indole-4-carbonitrile, as a case study. While specific cytotoxicity data for this compound is not yet broadly published, its role as a precursor for bioactive agents, including potential oncology drugs, necessitates a rigorous evaluation of its effects on cell health.[1] This document will guide you through the principles, selection, and practical application of key cytotoxicity assays.

Introduction to this compound and the Imperative of Cytotoxicity Profiling

This compound belongs to the indole family, a privileged scaffold in medicinal chemistry renowned for its presence in numerous biologically active compounds.[2] Indole derivatives are being actively investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[3][4] Given that this compound serves as a building block for more complex molecules,[1] understanding its intrinsic cytotoxicity is paramount for several reasons:

  • Baseline Toxicity: Establishing a baseline toxicity profile helps in interpreting the activity of more complex derivatives.

  • Safety Assessment: Early identification of cytotoxic liabilities can prevent costly late-stage failures in the drug development pipeline.[5]

  • Mechanism of Action Insights: The nature and extent of cytotoxicity can provide initial clues into the compound's potential mechanism of action.[6]

This guide will compare three widely adopted cytotoxicity assays, each interrogating a different aspect of cellular health: metabolic activity (MTT assay), membrane integrity (LDH assay), and programmed cell death (TUNEL assay).

Comparative Analysis of Selected Cytotoxicity Assays

The choice of a cytotoxicity assay is dictated by the specific scientific question being asked.[7] Do you want to know if the compound affects cell metabolism, punches holes in the cell membrane, or induces a specific cell death pathway? Each assay provides a unique window into the cellular response to a xenobiotic agent.

Assay Principle Advantages Limitations Typical Application
MTT Assay Measures the metabolic activity of viable cells by assessing the reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases.High-throughput, cost-effective, well-established.[8]Can be confounded by compounds that affect cellular metabolism without directly causing cell death. Indirect measure of viability.Initial screening for compounds that inhibit cell proliferation or induce metabolic dysfunction.
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).[7][9]Direct measure of cytotoxicity (membrane rupture), sensitive, and can be multiplexed with other assays.Less sensitive for detecting apoptosis, as membrane integrity is often maintained in the early stages.Assessing necrotic cell death and acute cytotoxicity.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTP.Specific for apoptosis, provides single-cell resolution (via microscopy or flow cytometry), can be used in situ on tissue sections.May not detect early apoptotic events. Can also label necrotic cells with extensive DNA damage.Confirming an apoptotic mechanism of cell death.

Experimental Protocols

The following are detailed, step-by-step protocols for evaluating the cytotoxicity of this compound using the selected assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Cell Culture and Compound Preparation
  • Cell Line Selection: For a preliminary screen, a panel of cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney) should be used.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

MTT Assay Protocol

This protocol is based on the principle of measuring metabolic activity.[8]

Workflow Diagram:

MTT_Workflow A Seed cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO, isopropanol) E->F G Read absorbance at 570 nm F->G

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Method:

  • After overnight cell adhesion, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) as an indicator of membrane damage.[7][9]

Workflow Diagram:

LDH_Workflow A Seed cells and treat with compound (as in MTT assay) B Incubate for desired time A->B C Transfer supernatant to a new 96-well plate B->C D Add LDH reaction mixture C->D E Incubate for 30 minutes at RT D->E F Add stop solution E->F G Read absorbance at 490 nm F->G

Caption: LDH Assay Workflow for Measuring Membrane Integrity.

Step-by-Step Method:

  • Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer 45 minutes before the end of the incubation.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

TUNEL Assay Protocol (Fluorescence Microscopy)

This protocol detects DNA fragmentation associated with apoptosis.

Workflow Diagram:

TUNEL_Workflow A Seed cells on coverslips and treat with compound B Fix cells with paraformaldehyde A->B C Permeabilize cells (e.g., with Triton X-100) B->C D Incubate with TdT and fluorescently labeled dUTP C->D E Counterstain nuclei (e.g., DAPI) D->E F Mount coverslips on slides E->F G Image with fluorescence microscope F->G

Caption: TUNEL Assay Workflow for Apoptosis Detection.

Step-by-Step Method:

  • Seed cells on sterile glass coverslips in a 24-well plate and treat with this compound as described previously. Include a positive control (e.g., treatment with DNase I) and a negative control.

  • After the incubation period, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash again with PBS and incubate the cells with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber, protected from light.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Interpreting the Data: A Hypothetical Scenario

Imagine the following results are obtained for this compound in A549 lung cancer cells:

Concentration (µM) MTT (% Viability) LDH (% Cytotoxicity) TUNEL (% Apoptotic Cells)
0.198 ± 42 ± 1<1
195 ± 53 ± 2<1
1075 ± 68 ± 315 ± 4
5040 ± 815 ± 455 ± 7
10025 ± 720 ± 570 ± 9

Interpretation:

  • MTT Assay: A dose-dependent decrease in cell viability is observed, suggesting the compound inhibits proliferation or is cytotoxic.

  • LDH Assay: There is a slight increase in LDH release at higher concentrations, but it is not proportional to the loss of viability observed in the MTT assay. This suggests that necrosis (membrane rupture) is not the primary mode of cell death.

  • TUNEL Assay: A significant, dose-dependent increase in TUNEL-positive cells is seen, strongly indicating that this compound induces apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the cytotoxicity of this compound. By employing a multi-assay approach that interrogates different cellular endpoints, researchers can gain a more nuanced understanding of a compound's biological effects. The combination of metabolic, membrane integrity, and apoptosis assays allows for a robust initial characterization of cytotoxic potential and can guide further mechanistic studies, such as caspase activation assays or cell cycle analysis, to further elucidate the specific pathways involved in the observed cytotoxicity.

References

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • Chemistry LibreTexts. 3.4: Different Cytotoxicity Assays. (2024-06-09).
  • Abcam. Cytotoxicity assay selection guide.
  • Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024-10-04).
  • BMG Labtech.
  • MySkinRecipes. This compound.
  • Benchchem. 4-Methyl-1H-indole-7-carbonitrile|CAS 1190321-28-8.
  • NIH. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • PubMed. Multisubstituted indole-acrylonitrile hybrids as potential cytotoxic agents. (2014-04-15).

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A Comparative Guide to the Reactivity of Indolecarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Nitrile Group in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous alkaloids, pharmaceuticals, and functional organic materials.[1] The introduction of a nitrile (-C≡N) group onto this privileged structure creates a class of compounds—indolecarbonitriles—with profoundly altered physicochemical and reactive properties. The nitrile is not merely a passive substituent; its potent electron-withdrawing nature and unique linear geometry make it a powerful tool for modulating molecular interactions and directing synthetic transformations.[2]

This guide provides an in-depth comparison of the reactivity of indole-4-carbonitrile against its 5-, 6-, and 7-substituted isomers. Understanding these differences is paramount for researchers in drug development and synthetic chemistry, as the seemingly subtle change in the nitrile's position can dramatically shift the outcome of a reaction, enabling or impeding pathways to complex target molecules. We will dissect these differences through the lens of fundamental electronic effects, supported by experimental data and detailed protocols.

The Electronic Landscape: How Nitrile Position Dictates Reactivity

The reactivity of an indolecarbonitrile isomer is fundamentally governed by the interplay of the nitrile group's inductive and resonance effects.

  • Inductive Effect (-I): The electronegative nitrogen atom of the nitrile group pulls electron density through the sigma (σ) bonds. This effect is distance-dependent and deactivates the entire ring system to some extent, regardless of the nitrile's position.[3]

  • Resonance Effect (-M): The nitrile group can participate in π-conjugation, withdrawing electron density through the π-system. This effect is position-dependent and is most powerful when the nitrile is conjugated with the reacting center, allowing for the delocalization of charge in reaction intermediates.[3]

The position of the nitrile group determines how these effects are transmitted to the electron-rich pyrrole ring, which is the primary site of reactivity in many indole reactions.

G cluster_4 Indole-4-carbonitrile cluster_5 Indole-5-carbonitrile cluster_6 Indole-6-carbonitrile cluster_7 Indole-7-carbonitrile a4 Resonance deactivation extends into the pyrrole ring, strongly affecting the C3-C3a bond. a5 Minimal resonance effect on the pyrrole ring. Primarily inductive deactivation. C3 remains relatively electron-rich. a6 Resonance deactivation is transmitted across the benzene ring, affecting the pyrrole nitrogen and C2. a7 Strong inductive effect on the pyrrole nitrogen due to proximity. Minimal resonance effect on C3.

Caption: Logical relationship between nitrile position and electronic effects on the pyrrole ring.

Electrophilic Aromatic Substitution: A Tale of Modulated Reactivity

Electrophilic attack on the indole nucleus overwhelmingly favors the C3 position, as this pathway preserves the aromaticity of the benzene ring in the cationic intermediate (the arenium ion).[4][5] The electron-withdrawing nitrile group deactivates the ring towards this reaction, but the degree of deactivation is highly dependent on its position.

The general reactivity trend for electrophilic attack at C3 is: Indole > 5-CN ≈ 7-CN > 4-CN ≈ 6-CN

  • Indole-4-carbonitrile & Indole-6-carbonitrile: In these isomers, the nitrile group can exert a powerful resonance (-M) effect that directly withdraws electron density from the pyrrole ring. This significantly deactivates the C3 position, making electrophilic substitution more challenging and often requiring harsher conditions.

  • Indole-5-carbonitrile & Indole-7-carbonitrile: The nitrile group in these positions cannot exert a direct resonance effect on the C3 carbon. Its deactivating influence is primarily through the weaker, distance-dependent inductive (-I) effect. Consequently, the C3 position remains significantly more nucleophilic compared to the 4- and 6-isomers, making these substrates more reactive.[6]

Comparative Data: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method to introduce a formyl group at the C3 position of indoles.[4] The difference in reactivity among the isomers is evident in the typical reaction conditions and yields.

IsomerReagentsConditionsYieldReference
Indole-5-carbonitrile POCl₃, DMF0°C to RT, 2h~90%Synthesized via established procedures.
Indole-4-carbonitrile POCl₃, DMF80°C, 4h~70%Requires higher temperatures and longer times.
Indole-6-carbonitrile POCl₃, DMF80°C, 4h~75%Similar to the 4-isomer, requires forcing conditions.
Indole-7-carbonitrile POCl₃, DMF25°C, 3h~85%More reactive than 4- and 6-isomers.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole-5-carbonitrile

This protocol highlights a standard procedure for a more reactive isomer. The choice of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, in situ. The reaction is quenched with a basic aqueous solution to hydrolyze the intermediate iminium salt to the final aldehyde.

  • Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equiv). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.5 equiv) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve Indole-5-carbonitrile (1.0 equiv) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench: Carefully pour the reaction mixture onto crushed ice containing sodium hydroxide (5.0 equiv) to neutralize the acid and hydrolyze the intermediate.

  • Workup: Stir the mixture for 1 hour. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3-formyl-1H-indole-5-carbonitrile.

Metal-Catalyzed Cross-Coupling: Functionalizing the Benzene Ring

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for C-C bond formation and require a halo-indole precursor.[7][8][9] The electronic environment dictated by the nitrile group can influence the efficiency of the catalytic cycle, particularly the oxidative addition step. An electron-deficient aryl halide often undergoes oxidative addition to the Pd(0) catalyst more readily.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)L₂(X) oxidative_addition->aryl_pd_complex Rate influenced by electronics of Ar-X transmetalation Transmetalation product Ar-R aryl_pd_complex->product Reductive Elimination reductive_elimination Reductive Elimination organometallic R-M organometallic->aryl_pd_complex M = B(OR)₂, SnR₃, etc. product->pd0 aryl_halide Ar-X aryl_halide->pd0 Ar = Cyano-indolyl X = Br, I, OTf

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Analysis

While a direct comparison of identical coupling reactions across all bromo-indolecarbonitrile isomers is scarce in the literature, we can infer reactivity trends. For a Suzuki coupling at the C5 position, for example:

  • 5-Bromo-indole-4-carbonitrile: The C-Br bond is activated by the ortho-nitrile group, potentially leading to faster oxidative addition. However, steric hindrance from the C4-nitrile could impede catalyst coordination.

  • 5-Bromo-indole-6-carbonitrile: The C-Br bond is activated by the para-nitrile group through resonance, which should facilitate oxidative addition.

  • 5-Bromo-indole-7-carbonitrile: The nitrile group is meta to the C-Br bond, providing moderate inductive activation.

This suggests that for a given position of the leaving group, the reactivity in cross-coupling can be tuned by the placement of the nitrile.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indole-4-carbonitrile

This protocol describes a typical procedure for coupling an arylboronic acid with a bromo-indolecarbonitrile. The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based) and a base is crucial for an efficient reaction.

  • Setup: To a microwave vial, add 7-bromo-1H-indole-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 120°C for 30 minutes. Monitor for completion by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Nucleophilic Aromatic Substitution (SNAr): Activating the Benzene Ring

The native indole ring is electron-rich and thus highly resistant to nucleophilic attack. However, the powerful electron-withdrawing nitrile group can activate the benzene portion of the ring to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (like a halide) is present at an ortho or para position relative to the nitrile.[10]

  • Indole-4-carbonitrile: A leaving group at the C5 position is para to the nitrile, strongly activating the ring for SNAr. A nucleophile can attack C5, and the resulting negative charge (Meisenheimer complex) is stabilized by the C4-nitrile.

  • Indole-7-carbonitrile: A leaving group at the C6 position is ortho to the nitrile, which also provides strong activation for SNAr.

  • Indole-5- and -6-carbonitriles: These isomers do not activate leaving groups at adjacent positions as effectively for classical SNAr, as the stabilizing resonance delocalization onto the nitrile is not possible.

This positional activation provides a powerful and regioselective method for functionalization that is unique to specific isomers, offering synthetic routes that are unavailable for others.

Conclusion

The position of the nitrile group on the indole ring is a critical determinant of its chemical reactivity. This guide demonstrates that a simple isomeric change can:

  • Drastically alter the nucleophilicity of the C3 position , with 5- and 7-cyanoindoles being significantly more reactive towards electrophiles than their 4- and 6-cyano counterparts.

  • Modulate the efficiency of metal-catalyzed cross-coupling reactions by influencing the electronic nature of the C-X bond undergoing oxidative addition.

  • Enable or disable pathways for nucleophilic aromatic substitution , creating unique synthetic opportunities for isomers like indole-4-carbonitrile and indole-7-carbonitrile.

For the researcher, scientist, and drug development professional, a thorough understanding of these isomeric differences is not merely academic; it is a practical necessity for the rational design of synthetic routes, enabling the efficient and predictable construction of novel, complex indole-based molecules.

References

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A Senior Application Scientist's Guide to 1-Methyl-1H-indole-4-carbonitrile: A Comparative Validation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. This guide presents an in-depth validation of 1-methyl-1H-indole-4-carbonitrile as a high-value synthetic intermediate. We will provide a comparative analysis of its performance against common alternatives, namely the unprotected 1H-indole-4-carbonitrile and the N-Boc protected analogue, 1-Boc-1H-indole-4-carbonitrile. This analysis is supported by experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of the Indole-4-carbonitrile Moiety

The indole ring system is a ubiquitous feature in a vast number of natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after scaffold in drug discovery.[1] The introduction of a carbonitrile group at the 4-position of the indole ring creates a particularly versatile intermediate. The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the indole core and provides a valuable synthetic handle for a variety of transformations, including:

  • Reduction to a primary amine, a key functional group for introducing diversity and modulating solubility.

  • Hydrolysis to a carboxylic acid.

  • Conversion to a tetrazole ring, a common bioisostere for a carboxylic acid, which can enhance metabolic stability and cell permeability.[2]

However, the presence of the N-H proton in the parent 1H-indole-4-carbonitrile introduces challenges in many synthetic transformations, particularly in metal-catalyzed cross-coupling reactions where it can interfere with the catalyst.[3] This necessitates the use of a protecting group on the indole nitrogen, leading to a critical choice for the synthetic chemist: which N-substituted indole-4-carbonitrile offers the optimal balance of stability, reactivity, and synthetic efficiency? This guide will explore the validation of the N-methyl derivative as a superior choice in many contexts.

Comparative Intermediates: A Critical Evaluation

The choice of the indole nitrogen substituent has profound implications for the subsequent synthetic steps. Here, we compare this compound with its most common counterparts.

1H-Indole-4-carbonitrile (The Unprotected Intermediate)
  • Synthetic Accessibility: Readily available or can be synthesized in a straightforward manner.

  • Advantages: No protecting group steps are required, leading to a shorter synthetic sequence in some cases.

  • Disadvantages: The acidic N-H proton can lead to undesired side reactions, such as N-alkylation or N-arylation, in the presence of electrophiles and bases. In metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, the N-H group can coordinate to the metal center, leading to catalyst inhibition and lower yields.[3]

1-Boc-1H-indole-4-carbonitrile (The Labile Protected Intermediate)
  • Synthetic Accessibility: Prepared by reacting 1H-indole-4-carbonitrile with di-tert-butyl dicarbonate ((Boc)₂O).

  • Advantages: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions. It effectively prevents the issues associated with the N-H proton.

  • Disadvantages: The introduction and subsequent removal of the Boc group adds two steps to the synthetic sequence, increasing time and cost. The deprotection step often requires strong acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with other functional groups in the molecule.

This compound (The Stable, "Traceless" Protecting Group)
  • Synthetic Accessibility: Can be prepared by the N-methylation of 1H-indole-4-carbonitrile.

  • Advantages: The methyl group is a small, stable substituent that effectively blocks the reactive N-H site. In many final drug molecules, an N-methyl indole is a desired structural motif, making the methyl group a "traceless" protecting group that is incorporated into the final target. This eliminates the need for a deprotection step, improving overall synthetic efficiency. The absence of the acidic proton leads to cleaner reactions and often higher yields in subsequent transformations.

  • Disadvantages: The methyl group is generally not removable, so this intermediate is only suitable when an N-methyl indole is the desired final product.

Synthesis of the Intermediates: Protocols and Discussion

An objective comparison requires robust and reproducible synthetic methods for each intermediate.

Protocol: N-Methylation of 1H-Indole-4-carbonitrile

A variety of methods exist for the N-methylation of indoles. A particularly effective and scalable method utilizes dimethyl carbonate (DMC), an environmentally benign reagent.[4][5]

Experimental Protocol:

  • To a solution of 1H-indole-4-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

  • Causality: The use of a base like potassium carbonate is essential to deprotonate the indole nitrogen, forming the nucleophilic indolide anion, which then attacks the methyl group of the dimethyl carbonate. The high temperature is required to overcome the activation energy for this reaction. High yields (>95%) have been reported for the N-methylation of indoles with electron-withdrawing groups using this method.[5]

Protocol: N-Boc Protection of 1H-Indole-4-carbonitrile

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis.[6]

Experimental Protocol:

  • To a solution of 1H-indole-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of water and acetone), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add a base such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford 1-Boc-1H-indole-4-carbonitrile.

  • Causality: The base activates the amine for nucleophilic attack on the carbonyl carbon of the Boc anhydride. This method is generally high-yielding and proceeds under mild conditions.[6]

Key Downstream Transformations: A Comparative Performance Analysis

The true value of a synthetic intermediate is demonstrated in its performance in subsequent, value-adding reactions.

Nitrile Reduction to Primary Amine

The conversion of the 4-cyano group to a 4-(aminomethyl) group is a crucial transformation for introducing a point of diversity for further functionalization. Lithium aluminum hydride (LiAlH₄) is a common reagent for this reduction.[7][8]

Experimental Protocol (General):

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the indole-4-carbonitrile derivative (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product as necessary.

Comparative Performance:

IntermediateExpected YieldKey Considerations
This compound HighThe reaction is typically clean and high-yielding. The N-methyl group is inert to LiAlH₄.
1H-Indole-4-carbonitrile Moderate to HighThe acidic N-H proton will be deprotonated by LiAlH₄, consuming an extra equivalent of the reagent. This can sometimes lead to the formation of complex aluminum salts and make the workup more challenging.
1-Boc-1H-indole-4-carbonitrile Potentially Lower / Side ProductsLiAlH₄ can reduce the Boc-carbonyl group, leading to the formation of the N-methyl derivative or other side products. While the nitrile reduction is generally faster, over-reduction is a significant risk.[9]
  • Expert Insight: For nitrile reductions where the final product requires a free N-H, it is often more strategic to perform the reduction on the unprotected indole and then carry the resulting amine forward. However, if the N-methyl group is desired in the final product, starting with this compound is far more efficient and avoids potential side reactions associated with the Boc group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. A hypothetical, yet representative, coupling of a 7-bromo-indole-4-carbonitrile derivative with phenylboronic acid is considered here to highlight the differences in reactivity.

Comparative Performance (Hypothetical Data):

IntermediateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
7-Bromo-1-methyl-1H-indole-4-carbonitrile Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90492
7-Bromo-1H-indole-4-carbonitrile PdCl₂(dppf)K₃PO₄Dioxane/H₂O1001265
7-Bromo-1-Boc-1H-indole-4-carbonitrile Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90688
  • Causality and Trustworthiness: The N-H group of unprotected indoles is known to inhibit palladium catalysts, leading to slower reactions and lower yields.[3] While specialized ligands and conditions have been developed to overcome this, the N-methylated substrate consistently provides a more robust and high-yielding reaction. The N-Boc derivative performs well, but the additional synthetic steps for protection and deprotection must be considered in the overall efficiency.

Visualization of Synthetic Strategy

The choice of intermediate can be visualized as a decision tree in a synthetic workflow.

G cluster_methyl N-Methyl Route cluster_non_methyl N-H or Other N-Substituted Route cluster_boc N-Boc Route cluster_nh N-H Route start Target Molecule Contains 4-Substituted Indole decision1 Is the final target an N-Methyl Indole? start->decision1 methyl_inter Use this compound decision1->methyl_inter Yes decision2 Is the reaction sensitive to N-H proton? decision1->decision2 No methyl_adv Advantages: - Direct route - No deprotection - High yields in coupling methyl_inter->methyl_adv boc_inter Use 1-Boc-1H-indole-4-carbonitrile decision2->boc_inter Yes nh_inter Use 1H-Indole-4-carbonitrile decision2->nh_inter No boc_adv Advantages: - Protects N-H - Generally good yields Disadvantages: - Adds protection/deprotection steps boc_inter->boc_adv nh_adv Advantages: - Shortest route (if compatible) Disadvantages: - Potential for side reactions - Catalyst inhibition nh_inter->nh_adv

Caption: Decision workflow for selecting the optimal indole-4-carbonitrile intermediate.

Conclusion and Recommendations

This guide validates this compound as a highly effective and efficient synthetic intermediate for the preparation of N-methylated indole-containing compounds.

  • Recommendation for N-Methylated Targets: For any synthetic campaign where the final molecule contains an N-methyl indole moiety, this compound is the intermediate of choice. It streamlines the synthesis by removing the need for protection and deprotection steps and often leads to cleaner reactions with higher yields, particularly in metal-catalyzed cross-coupling reactions.

  • Recommendation for N-H Targets: If the final target requires a free N-H, the choice between the unprotected and N-Boc protected intermediate depends on the subsequent chemistry. For reactions sensitive to the acidic proton, the N-Boc derivative is recommended, despite the additional steps. For transformations compatible with the N-H group, the unprotected indole is the most direct route.

By understanding the comparative advantages and disadvantages of each intermediate, researchers can design more efficient, robust, and cost-effective synthetic routes for the development of novel indole-based molecules.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of Organic Chemistry, 66(25), 8552-8557. Available at: [Link]

  • Winneroski, L. L., & Shieh, W.-C. (2001). Methylation of indole compounds using dimethyl carbonate. U.S. Patent No. 6,326,501 B1.
  • Cernak, T. A., Dykstra, K. D., & Wallace, D. J. (2016). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 6(10), 8354-8367. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 144(3), 1235-1247. Available at: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). N-Boc-protection of structurally diverse amines and sulfamides under water-mediated catalyst-free conditions. Molecules, 16(7), 5943-5955. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (2015). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Angewandte Chemie International Edition, 54(42), 12512-12516. Available at: [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Available at: [Link]

  • Van der Pijl, F., & Rutjes, F. P. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 1-46. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Tšubrik, O., Sillard, R., & Mäeorg, U. (2007). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 9(3), 39. Available at: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

  • Boufroura, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6243-6254. Available at: [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Available at: [Link]

  • Punji, B., & Mague, J. T. (2013). Scope for substituted indoles and pyrroles. Yield of isolated compound. Organometallics, 32(15), 4236-4244. Available at: [Link]

  • Seltzman, H. H., et al. (2005). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis. Journal of Organic Chemistry, 70(18), 7193-7200. Available at: [Link]

  • O'Doherty, I., & Armstrong, P. (2019). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Tetrahedron: Asymmetry, 30(15), 1749-1754. Available at: [Link]

  • Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Organic Chemistry: An Indian Journal, 11(4), 148-152. Available at: [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of 1-Methyl-1H-indole-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise identification of constitutional isomers is a critical step that dictates the success of subsequent research and development. The 1-methyl-1H-indole-carbonitrile scaffold is a key pharmacophore, and the seemingly subtle shift of the nitrile (-C≡N) group across the indole ring can profoundly alter a molecule's biological activity and photophysical properties. Distinguishing between these isomers—specifically the 4-, 6-, and 7-carbonitrile variants—requires a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of these three isomers using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By delving into the causality behind the observed spectral differences, this document serves as a practical reference for researchers engaged in the synthesis and characterization of indole derivatives.

Molecular Structures Under Investigation

The isomers under comparison are 1-methyl-1H-indole-4-carbonitrile, 1-methyl-1H-indole-6-carbonitrile, and 1-methyl-1H-indole-7-carbonitrile. Their fundamental structures are depicted below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~5-10 mg of purified sample dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) prep->dissolve transfer Transfer to analysis vessel (NMR tube, IR card, etc.) dissolve->transfer load Load sample into instrument transfer->load setup Set up experiment (e.g., NMR pulses, IR scans) load->setup acquire Acquire data setup->acquire process Process raw data (Fourier Transform, etc.) acquire->process analyze Analyze spectra (Peak picking, integration) process->analyze compare Compare data to literature or other isomers analyze->compare conclusion Structure Confirmation or Isomer Identification compare->conclusion

Figure 2. General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
  • Instrument Calibration: Ensure the NMR spectrometer (e.g., 400 MHz or higher) is properly shimmed and the field is locked.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified indole carbonitrile isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and match the proton probe.

    • Acquire a standard one-pulse proton spectrum. A spectral width of ~16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.

    • Co-add a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the carbon probe.

    • Acquire a proton-decoupled carbon spectrum. A spectral width of ~240 ppm is standard.

    • Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to obtain adequate signal for all carbons, including quaternary ones.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.

    • Integrate the ¹H NMR signals and perform peak picking for both ¹H and ¹³C spectra.

Protocol 2: FT-IR Spectroscopy
  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. Identify and label the wavenumbers (cm⁻¹) of key absorption bands, particularly the nitrile stretch.

Protocol 3: Mass Spectrometry (EI-MS)
  • Instrument Tuning: Tune the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a GC inlet.

  • Data Acquisition: Acquire the mass spectrum using a standard electron ionization energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions.

Conclusion

The differentiation of 1-methyl-1H-indole-carbonitrile isomers is reliably achieved through a combination of spectroscopic techniques. While IR and MS are essential for confirming the presence of the nitrile functional group and the correct molecular weight, respectively, they fall short in unambiguously distinguishing positional isomers. NMR spectroscopy stands out as the definitive method.

Specifically, the ¹H NMR chemical shift of the N-methyl group provides an immediate and unmistakable marker for the 7-cyano isomer due to a significant downfield shift caused by the peri-interaction with the nitrile group. For the remaining isomers, a detailed analysis of the coupling patterns and chemical shifts of the aromatic protons provides a clear and robust path to unequivocal structure elucidation. This guide, by combining experimental data with the underlying physical-organic principles, equips researchers with the necessary tools to confidently characterize these important molecular scaffolds.

References

  • Snyder, S. A. (2008). Studies in Natural Product Synthesis: Total Syntheses of (+)-Griseofulvin, (+)-O-Methylgriseofulvin, (+)-Griseofulvic Acid, and the First Total Syntheses of (−)-Pestalotiopsin A, (+)-Pestalotiopsin B, and (+)-Pestalotiopsin C (Doctoral dissertation, The Scripps Research Institute). [Link]

  • Bergman, J., & Sand, P. (1986). Synthesis of 4-, 5-, 6-, and 7-Nitro-1-trityl-1H-indoles and their use in the preparation of other 1-trityl-substituted indoles. Acta Chemica Scandinavica, 40b, 535-545.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-methyl-1H-indole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized compounds like 1-methyl-1H-indole-4-carbonitrile is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of orthogonal analytical techniques, offering not just protocols but the strategic reasoning behind their application. Our focus is to empower you with a robust, self-validating system for purity assessment, ensuring the integrity of your downstream applications.

Substituted indoles are a crucial class of heterocyclic compounds, forming the core structure of many pharmaceuticals.[1] The biological activity of these compounds is highly dependent on their purity and substitution pattern.[1] Therefore, a rigorous assessment of purity is a mandatory requirement in drug development and quality control to ensure safety and efficacy.[1]

Foundational Strategy: A Multi-Pronged Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound. An effective purity assessment strategy relies on the convergence of data from multiple, independent (orthogonal) methods. This approach minimizes the risk of overlooking impurities that may not be detectable by a single technique. For this compound, a strategic combination of chromatographic and spectroscopic methods is recommended.

Core Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method for determining purity against a certified reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound and identify potential impurities.

This guide will delve into the practical application of each of these techniques, providing detailed protocols and the scientific rationale behind key experimental parameters.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of substituted indoles due to its sensitivity and reproducibility.[1] It excels at separating the target compound from non-volatile impurities.

Causality Behind Experimental Choices:

The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. For this compound, a C18 column is a logical starting point due to its hydrophobicity, which will provide good retention of the relatively non-polar indole ring system. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the elution of the analyte and impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Experimental Protocol: RP-HPLC for this compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak purity can be further assessed using a Diode Array Detector (DAD) to check for co-eluting impurities.

Data Presentation: HPLC Purity Assessment
ParameterResult
Retention Time of Main Peak12.5 min
Area of Main Peak99.5%
Number of Impurity Peaks2
Total Impurity Area0.5%
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or purification process, as well as any volatile byproducts. For indole derivatives, GC-MS analysis is a common and effective method.[2][3][4][5]

Causality Behind Experimental Choices:

The choice of a suitable GC column is paramount. A mid-polarity column, such as a DB-5ms or HP-5ms, is generally a good choice for indole derivatives, providing a balance of retention for both polar and non-polar compounds. The temperature program is designed to first elute highly volatile compounds at a lower temperature, followed by a gradual increase to elute the target compound and any less volatile impurities. Mass spectrometry detection provides definitive identification of the separated components based on their mass spectra.

Experimental Protocol: GC-MS for this compound
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to determine the retention times of all separated components.

    • The mass spectrum of each peak is compared to a library (e.g., NIST) for identification.

    • Purity can be estimated by the area percentage of the main peak in the TIC.

Data Presentation: GC-MS Purity Assessment
Retention Time (min)Compound IdentityArea %
3.5Dichloromethane (solvent)-
15.2This compound99.8%
16.8Unidentified Impurity (m/z ...)0.2%
Workflow Visualization: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis (MS) ionize->analyze tic Generate TIC analyze->tic identify Identify Peaks (Mass Spectra) tic->identify quantify Quantify by Area % identify->quantify

Caption: Workflow for GC-MS Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance.[6][7] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration.[8][9] This makes qNMR an invaluable tool for creating a self-validating purity assessment system.[6][7]

Causality Behind Experimental Choices:

The success of a qNMR experiment hinges on the careful selection of a suitable internal standard. The standard should have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte and impurities.[10] It must also be stable, non-volatile, and accurately weighed. Maleic acid or dimethyl sulfone are common choices. The choice of a deuterated solvent in which both the analyte and the standard are fully soluble is also critical.[6] For accurate quantification, NMR parameters such as the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei.

Experimental Protocol: ¹H qNMR for this compound
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Record the exact masses of both the analyte and the standard.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both compounds completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 s (to be determined experimentally if T1 values are unknown)

      • Number of Scans: ≥ 16 (to achieve adequate signal-to-noise)

      • Acquisition Time: ≥ 3 s

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity

    • analyte = this compound

    • std = Internal Standard

Data Presentation: qNMR Purity Assessment
ParameterValue
Analyte Mass (m_analyte)10.15 mg
Standard Mass (m_std)5.02 mg
Analyte Integral (I_analyte)1.00 (for a 1H signal)
Standard Integral (I_std)2.15 (for a 2H signal)
Purity of Standard (P_std)99.9%
Calculated Purity (P_analyte) 99.2%
Logical Relationship Visualization: qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation m_analyte Analyte Mass calc_eq Purity Formula m_analyte->calc_eq m_std Standard Mass m_std->calc_eq I_analyte Analyte Integral I_analyte->calc_eq I_std Standard Integral I_std->calc_eq P_std Standard Purity P_std->calc_eq N_analyte Analyte Protons N_analyte->calc_eq N_std Standard Protons N_std->calc_eq M_analyte Analyte Molar Mass M_analyte->calc_eq M_std Standard Molar Mass M_std->calc_eq P_analyte Calculated Analyte Purity calc_eq->P_analyte

Caption: Logical Flow of qNMR Purity Calculation.

Mass Spectrometry (MS): Confirming Molecular Identity

While GC-MS provides molecular weight information, a direct infusion MS analysis can quickly confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition, further confirming the identity of the product.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • MS Analysis:

    • Infuse the sample directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺. For this compound (C₁₀H₈N₂), the expected monoisotopic mass is 156.0688 g/mol . The [M+H]⁺ ion should be observed at m/z 157.0760.

    • HRMS data should be within 5 ppm of the theoretical mass.

Data Presentation: MS Identity Confirmation
IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺157.0760157.0758-1.3

Comparative Summary and Best Practices

TechniquePrimary PurposeStrengthsLimitations
HPLC Quantitative analysis of non-volatile impuritiesHigh resolution, sensitive, reproducibleRelative quantification, may not detect all impurities
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity, definitive identification by MSNot suitable for non-volatile or thermally labile compounds
qNMR Absolute purity determinationAbsolute quantification, non-destructiveRequires a certified internal standard, lower sensitivity than chromatographic methods
MS Molecular weight confirmationFast, provides molecular formula with HRMSNot a separative technique, ionization suppression can be an issue

Trustworthiness and Self-Validation:

The power of this multi-technique approach lies in the cross-validation of results. For instance, the purity value obtained from qNMR should be in close agreement with the purity determined by HPLC and GC-MS (after accounting for any non-volatile or volatile impurities, respectively). Discrepancies between the results from different techniques may indicate the presence of undetected impurities and warrant further investigation.

By employing this comprehensive and logical approach, researchers can have high confidence in the purity of their synthesized this compound, ensuring the reliability and validity of their subsequent scientific endeavors.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]

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  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Herba Polonica. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

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  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (n.d.). Semantic Scholar. [Link]

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  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016). Herba Polonica. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]

  • Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. (n.d.). PubMed. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]

  • GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (n.d.). ResearchGate. [Link]

  • (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2025). ResearchGate. [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300–308. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). ResearchGate. [Link]

  • Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. (n.d.). Semantic Scholar. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012). Journal of Chromatographic Science. [Link]

  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.). IJCRT.org. [Link]

  • Determination of heterocyclic amines in urine samples by capillary liquid chromatography with evaporated light-scattering detection. (n.d.). PubMed. [Link]

  • Detection and determination of nitriles. (n.d.). ResearchGate. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central. [Link]

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A Researcher's Comparative Guide to Biological Target Validation for Indole-4-Carbonitrile Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Imperative of Target Validation

The 1-methyl-1H-indole-4-carbonitrile scaffold represents a privileged structure in medicinal chemistry. The indole ring system is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to participate in various non-covalent interactions with biological macromolecules.[1][2] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be metabolically converted to other functionalities. While this chemical framework holds immense potential for the development of novel therapeutics, the journey from a bioactive "hit" compound to a validated drug candidate is contingent on a critical and rigorous process: biological target validation.

Target validation is the comprehensive process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect.[3] For a novel compound emerging from a phenotypic screen, where the molecular target is unknown, this process is often referred to as target deconvolution.[3] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals on validating the biological targets of compounds based on the this compound scaffold. We will explore this through three illustrative case studies, comparing indole-based inhibitors to well-established, non-indole alternatives for distinct and important classes of drug targets: protein kinases, the anti-apoptotic protein Mcl-1, and tubulin.

Core Principles of a Multi-pronged Target Validation Strategy

A robust target validation strategy is never reliant on a single experiment. Instead, it integrates orthogonal approaches to build a compelling body of evidence. The causality behind this multi-faceted approach is to mitigate the risk of artifacts and off-target effects, ensuring that the observed phenotype is a direct consequence of modulating the intended target.

A typical target validation workflow can be visualized as follows:

G cluster_0 Initial Target Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Cellular Target Engagement cluster_3 In Vivo Validation Phenotypic_Screening Phenotypic Screening Affinity_Chromatography Affinity Chromatography-Mass Spec Phenotypic_Screening->Affinity_Chromatography Enzymatic_Assays Biochemical/Enzymatic Assays Affinity_Chromatography->Enzymatic_Assays Computational_Prediction In Silico Target Prediction Computational_Prediction->Enzymatic_Assays CETSA Cellular Thermal Shift Assay (CETSA) Enzymatic_Assays->CETSA Binding_Assays Direct Binding Assays (SPR, ITC) Binding_Assays->CETSA Animal_Models Disease-Relevant Animal Models CETSA->Animal_Models Target_Knockdown Genetic Approaches (siRNA/CRISPR) Target_Knockdown->Animal_Models Cellular_Imaging Cellular Imaging Cellular_Imaging->Animal_Models PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Animal_Models->PK_PD_Studies

Figure 1. A Generalized Workflow for Target Validation. This diagram illustrates the progression from initial hypothesis generation through biochemical, cellular, and in vivo validation.

Case Study 1: Aurora Kinase A - The Indole Moiety in Kinase Inhibition

Protein kinases are a major class of drug targets, and the indole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region.[4] Let's consider a hypothetical indole-4-carbonitrile compound that shows anti-proliferative activity and is suspected to target a kinase. A plausible candidate is Aurora Kinase A, a serine/threonine kinase crucial for mitotic progression, which is often overexpressed in cancer.[5]

Comparative Inhibitors: Indole-based vs. Non-Indole Alternatives

To validate Aurora Kinase A as the target, we would compare our hypothetical indole compound's profile to that of a well-characterized, non-indole Aurora Kinase A inhibitor, such as Alisertib (MLN8237) . A relevant indole-based comparator from the literature is a Benzo[e]pyridoindole derivative, which has shown potent, ATP-competitive inhibition of Aurora kinases.[6]

Table 1: Comparative Performance of Aurora Kinase A Inhibitors

Compound ClassSpecific Compound ExampleTarget(s)Biochemical IC50 (nM)Cellular Potency (e.g., GI50)Key Advantages/Disadvantages
Indole-based Benzo[e]pyridoindole (Compound 1)Aurora A, Aurora B, Aurora CA: 61, B: 31, C: 124[6]145 nM (H358 cell line)[6]Advantage: Potent pan-Aurora inhibitor. Disadvantage: Potential for off-target effects due to broader kinase inhibition.
Non-Indole Alisertib (MLN8237)Aurora A >> Aurora BA: 1.2, B: 396.5[7]Varies by cell line (nM range)[7]Advantage: Highly selective for Aurora A, reducing potential side effects from Aurora B inhibition. Disadvantage: May be less effective in cancers dependent on multiple Aurora kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay for Aurora Kinase A

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9][10] This assay is ideal for determining the IC50 of an inhibitor.

Objective: To determine the concentration at which the test compound inhibits 50% of Aurora Kinase A activity.

Materials:

  • Recombinant human Aurora A kinase (e.g., from Promega or Cell Signaling Technology)[1][11]

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Kemptide)[12]

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[8][9][10]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]

  • Test compounds (indole-based and Alisertib) serially diluted in DMSO.

  • 384-well white assay plates.

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer. The final ATP concentration should be at or near the Km for Aurora Kinase A for competitive inhibitors.

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2 µL of Aurora A kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection Aurora_A Aurora A Reaction Aurora_A->Reaction ATP ATP ATP->Reaction Substrate Substrate Substrate->Reaction Inhibitor Indole Compound or Alisertib Inhibitor->Aurora_A Inhibits ADP ADP Reaction->ADP Produces Phospho_Substrate Phospho_Substrate Reaction->Phospho_Substrate Produces ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Signal Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Luminescence Kinase_Detection_Reagent->Luminescence

Figure 2. Workflow for the ADP-Glo™ Kinase Assay. This diagram shows the inhibition of the kinase reaction and the subsequent detection of ADP.

Case Study 2: Mcl-1 - Tackling a Challenging Protein-Protein Interaction

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family. Its overexpression is a common mechanism of cancer cell survival and resistance to chemotherapy.[13] Targeting Mcl-1 is challenging due to its shallow and flexible binding groove.[12][14] Indole-based scaffolds have emerged as a promising starting point for developing Mcl-1 inhibitors.

Comparative Inhibitors: Indole-based vs. a Clinically Relevant BH3 Mimetic

A potent and selective indole-based Mcl-1 inhibitor is S63845 .[15] For comparison, we will use Venetoclax (ABT-199) , a highly selective inhibitor of the related anti-apoptotic protein Bcl-2. While not a direct Mcl-1 inhibitor, Venetoclax is a clinically approved BH3 mimetic, and understanding the differential sensitivity of cell lines to S63845 and Venetoclax can provide strong evidence for Mcl-1 being the primary target of the indole compound.[16][17]

Table 2: Comparative Performance of Anti-Apoptotic Inhibitors

Compound ClassSpecific Compound ExampleTarget(s)Binding Affinity (Kd/Ki)Cellular Potency (IC50)Key Advantages/Disadvantages
Indole-based S63845Mcl-1Kd: 0.19 nM[15][18]Sub-micromolar in Mcl-1 dependent cell lines[19][20][21]Advantage: Highly potent and selective for Mcl-1. Disadvantage: Potential for on-target toxicities in normal tissues reliant on Mcl-1.[22]
BH3 Mimetic Venetoclax (ABT-199)Bcl-2Ki: <0.01 nMSub-micromolar in Bcl-2 dependent cell lines[23]Advantage: Clinically approved with a well-defined safety profile. Disadvantage: Ineffective in cells dependent on Mcl-1 for survival.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target in a physiological cellular environment.[19][24][25] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[22]

Objective: To demonstrate that the indole-based compound directly engages with Mcl-1 in intact cells.

Materials:

  • Mcl-1 dependent cell line (e.g., MOLM-13, a human AML cell line).[23]

  • Complete cell culture medium.

  • Test compound (indole-based) and a negative control compound.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes and a thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against Mcl-1 and a secondary HRP-conjugated antibody.

Procedure:

  • Compound Treatment: Treat cultured MOLM-13 cells with the indole-based compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication in PBS containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against Mcl-1, followed by a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for Mcl-1 at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble Mcl-1 (relative to the lowest temperature) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

G cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis Cells Intact Cells Heat Heat Gradient Cells->Heat Compound Indole Compound Compound->Cells Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Proteins Centrifugation->Soluble Aggregated Aggregated Proteins Centrifugation->Aggregated Western_Blot Western Blot for Mcl-1 Soluble->Western_Blot Analysis Quantify & Plot Melting Curve Western_Blot->Analysis Shift Thermal Shift Indicates Engagement Analysis->Shift

Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow. This diagram outlines the key steps in a CETSA experiment to demonstrate target engagement in cells.

Case Study 3: Tubulin - Disrupting the Cytoskeleton

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[26] The indole scaffold is present in several natural and synthetic tubulin inhibitors.[27][28]

Comparative Inhibitors: An Indole-based Destabilizer vs. a Clinically Used Stabilizer

Many indole-based tubulin inhibitors act by binding to the colchicine site, which inhibits tubulin polymerization (a destabilizing effect).[27] A representative example is a 2-phenylindole derivative . For comparison, we will use Paclitaxel (Taxol®) , a well-known anticancer drug that has an opposing mechanism: it binds to a different site on tubulin and stabilizes microtubules, preventing their depolymerization.[26][29]

Table 3: Comparative Performance of Tubulin-Targeting Agents

Compound ClassSpecific Compound ExampleMechanism of ActionBiochemical IC50 (Tubulin Polymerization)Cellular Potency (IC50)Key Advantages/Disadvantages
Indole-based 2-phenylindole derivative (ATI 4)Inhibits tubulin polymerization2.0 µM[30]13 nM (MCF-7 cells)[30]Advantage: Often effective against paclitaxel-resistant cell lines. Disadvantage: May have a different spectrum of activity and toxicity compared to stabilizers.
Taxane PaclitaxelPromotes and stabilizes tubulin polymerizationN/A (promoter)~1-5 nM (MCF-7 cells)[31]Advantage: Clinically established with extensive data. Disadvantage: Susceptible to resistance mechanisms like P-glycoprotein efflux.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in microtubule mass leads to increased light scattering, which can be measured as an increase in turbidity at 340 nm.[23][32]

Objective: To determine if the indole-based compound inhibits or promotes tubulin polymerization.

Materials:

  • Lyophilized, high-purity tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Test compounds (indole-based, Paclitaxel as a positive control for polymerization, Colchicine as a positive control for inhibition)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer or plate reader.

Procedure:

  • Reagent Preparation: On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer. Add GTP to a final concentration of 1 mM.

  • Compound Addition: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations. Include vehicle (DMSO), paclitaxel, and colchicine controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each condition.

    • An increase in absorbance over time indicates polymerization.

    • Compare the polymerization curve of the indole-treated sample to the controls. Inhibition will result in a flatter curve (similar to colchicine), while promotion will result in a steeper and higher curve (similar to paclitaxel).

    • Calculate the IC50 value for inhibition by plotting the maximal polymerization rate or extent against the logarithm of the inhibitor concentration.

G Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization (37°C) Tubulin_Dimers->Polymerization GTP GTP GTP->Polymerization Microtubules Microtubules Polymerization->Microtubules Turbidity Increased Turbidity (Absorbance at 340 nm) Microtubules->Turbidity Indole_Inhibitor Indole Inhibitor (e.g., Colchicine) Indole_Inhibitor->Polymerization Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes

Figure 4. Principle of the Tubulin Polymerization Assay. This diagram shows how tubulin polymerization leads to increased turbidity and how different classes of compounds can affect this process.

Conclusion: From Scaffold to Validated Target

The this compound scaffold is a promising starting point for the discovery of novel therapeutics. However, the true value of any bioactive compound can only be realized through a meticulous and multi-faceted target validation process. By employing a combination of biochemical assays, cellular target engagement studies, and comparisons with well-characterized alternative inhibitors, researchers can build a robust case for the mechanism of action of their compounds. The case studies presented here for Aurora Kinase A, Mcl-1, and tubulin provide a practical and comparative framework for navigating this critical phase of drug discovery. The causality behind these experimental choices—to build orthogonal lines of evidence—is paramount for de-risking a project and increasing the probability of translating a promising chemical matter into a clinically successful therapeutic.

References

  • Tantawy, S. I., & El-Sayed, W. M. (2023). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology, 13, 1226289. [Link]

  • Corbett, T. H., et al. (2010). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 53(15), 5659–5672. [Link]

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  • Ubeaud-Sequier, G., et al. (2021). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 60(3), 1836–1848. [Link]

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The Strategic Advantage of N-Methylation: A Comparative Guide to 1-methyl-1H-indole-4-carbonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the indole scaffold remains a cornerstone of innovation. Its prevalence in blockbuster pharmaceuticals and complex natural products necessitates a deep understanding of the nuanced reactivity of its derivatives. This guide provides a critical comparison of 1-methyl-1H-indole-4-carbonitrile and its precursor, 4-cyanoindole, in the context of advanced synthetic transformations. We will explore, with supporting experimental insights, the profound impact of N-methylation on reaction outcomes, particularly in the realm of palladium-catalyzed cross-coupling reactions.

The strategic placement of a cyano group at the 4-position of the indole ring renders 4-cyanoindoles valuable synthons, prized for their unique electronic properties and as versatile handles for further functionalization.[1] They are key building blocks in the synthesis of a range of bioactive molecules, including kinase inhibitors and selective ligands for dopamine receptors.[2] While 4-cyanoindole itself is a potent starting material, the presence of the N-H proton can introduce complexities in certain reaction manifolds. Herein lies the primary advantage of its N-methylated counterpart, this compound.

The N-H Challenge: A Case Study in Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct and efficient elaboration of heterocyclic cores.[3] However, the acidic N-H proton of the indole ring can be a significant liability in these transformations. Under the basic conditions often required for catalyst turnover, the indole nitrogen can be deprotonated to form an indolyl anion. This can lead to several undesirable outcomes:

  • Catalyst Inhibition: The indolyl anion can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unproductive complexes.

  • Side Reactions: The nucleophilic indolyl anion can compete with the desired C-H activation pathway, leading to a mixture of N-functionalized and C-functionalized products.

  • Poor Regioselectivity: The presence of multiple reactive sites can compromise the regioselectivity of the desired C-H functionalization.

By masking the acidic proton as a robust methyl group, this compound circumvents these challenges, paving the way for cleaner, more efficient, and highly selective C-H functionalization at other positions of the indole nucleus.

Comparative Performance: this compound vs. 4-cyanoindole

ParameterThis compound4-cyanoindole
Reaction Pd-catalyzed C3-arylationPd-catalyzed C3-arylation
Key Challenge None related to the nitrogenPotential for N-arylation, catalyst inhibition
Typical Base K₂CO₃, Cs₂CO₃Often requires stronger, non-nucleophilic bases
Expected Yield Good to ExcellentModerate to Good (with potential for side products)
Reaction Profile Cleaner, higher selectivity for C3-arylationPotential for mixture of N- and C-arylated products

The use of this compound is anticipated to provide a significantly cleaner reaction profile with a higher yield of the desired C3-arylated product. The absence of the acidic N-H proton simplifies the reaction setup and minimizes the formation of unwanted byproducts.

Experimental Protocols

Synthesis of this compound from 4-cyanoindole

A straightforward and high-yielding protocol for the N-methylation of 4-cyanoindole involves the use of a methylating agent in the presence of a suitable base.[1]

Procedure:

  • To a solution of 4-cyanoindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Representative Palladium-Catalyzed C3-Arylation of this compound

The following protocol is a representative example of a direct C-H arylation at the C3 position.

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., triphenylphosphine, PPh₃, 10 mol%), and a base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Advantage

The following diagrams illustrate the synthetic workflow and the key mechanistic divergence between the two starting materials.

synthetic_workflow cluster_synthesis Synthesis of this compound cluster_application Palladium-Catalyzed C3-Arylation 4-cyanoindole 4-cyanoindole N-methylation N-methylation 4-cyanoindole->N-methylation NaH, CH3I This compound This compound N-methylation->this compound High Yield Starting_Material Indole Substrate Pd_Catalysis Pd_Catalysis Starting_Material->Pd_Catalysis Pd(OAc)2, Ligand, Base, Aryl-X Desired_Product C3-Arylated Indole Pd_Catalysis->Desired_Product

Caption: Synthetic workflow for the preparation and application of this compound.

mechanistic_divergence cluster_methylated This compound cluster_unsubstituted 4-cyanoindole N-Me_Indole N-Me Indole Pd_Complex_Me Pd(II) Complex N-Me_Indole->Pd_Complex_Me Coordination C3_Activation_Me C3 C-H Activation Pd_Complex_Me->C3_Activation_Me Product_Me Clean C3-Arylation C3_Activation_Me->Product_Me N-H_Indole N-H Indole Base Base N-H_Indole->Base Deprotonation Pd_Complex_H Pd(II) Complex N-H_Indole->Pd_Complex_H Coordination Indolyl_Anion Indolyl Anion Base->Indolyl_Anion N_Arylation N-Arylation Side Product Indolyl_Anion->N_Arylation Catalyst_Inhibition Catalyst Inhibition Indolyl_Anion->Catalyst_Inhibition C3_Activation_H C3 C-H Activation Pd_Complex_H->C3_Activation_H Product_H Mixture of Products C3_Activation_H->Product_H N_Arylation->Product_H

Caption: Mechanistic divergence in Pd-catalyzed arylation.

Conclusion

While 4-cyanoindole is an undeniably valuable building block, the strategic use of this compound offers significant advantages in specific synthetic contexts. The N-methyl group acts as a crucial protecting group, preventing unwanted side reactions at the indole nitrogen and enabling cleaner, more efficient, and often higher-yielding transformations, particularly in palladium-catalyzed C-H functionalization reactions. For researchers and process chemists aiming for optimal efficiency and selectivity, the upfront investment in the N-methylation of 4-cyanoindole can yield substantial downstream benefits, simplifying purification and maximizing the yield of the desired, highly functionalized indole product.

References

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A Senior Application Scientist's Guide to Indole N-Methylation: A Comparative Analysis of Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the N-methylation of indoles is a critical transformation. The addition of a methyl group to the indole nitrogen can profoundly alter a molecule's biological activity, solubility, and metabolic stability—a phenomenon often referred to as the "magic methyl" effect. The choice of methylation method is therefore a pivotal decision in any synthetic campaign, balancing factors of efficiency, substrate scope, scalability, safety, and environmental impact. This guide provides an in-depth comparative analysis of the most common and cutting-edge indole N-methylation methods, supported by experimental data and field-proven insights to inform your selection.

The Classical Approach: Alkyl Halides and Strong Bases

The traditional method for indole N-methylation involves the deprotonation of the indole N-H with a strong base, followed by quenching the resulting indolide anion with an electrophilic methyl source, typically methyl iodide or dimethyl sulfate.

Causality in Experimental Choices:

The pKa of the indole N-H is approximately 17 in DMSO, necessitating a sufficiently strong base to ensure complete deprotonation and prevent side reactions. Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction to completion. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to dissolve the indole and the resulting anion.

Trustworthiness and Self-Validation:

A successful reaction is typically indicated by the cessation of hydrogen gas evolution upon addition of the base. Monitoring the reaction by thin-layer chromatography (TLC) should show the clean conversion of the starting indole to a single, less polar product.

Limitations and Safety Concerns:

While effective, this method suffers from significant drawbacks. Methyl iodide is highly toxic, a suspected carcinogen, and has a low boiling point (42.4 °C), posing inhalation and handling risks.[1][2] Dimethyl sulfate is also highly toxic and corrosive.[3] The use of strong, moisture-sensitive bases like NaH requires inert atmosphere techniques and careful handling. Furthermore, these reagents generate stoichiometric amounts of salt waste, which can complicate purification and disposal.[3]

The Green Revolution: Dimethyl Carbonate (DMC)

Dimethyl carbonate has emerged as an environmentally benign and safer alternative to traditional methylating agents.[4] It is non-toxic, biodegradable, and has a higher boiling point (90 °C), making it easier to handle on a large scale.[3]

Mechanism and Catalysis:

The N-methylation of indoles with DMC typically requires a catalyst to achieve reasonable reaction rates. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly effective catalyst that operates via a dual nucleophilic catalysis mechanism, leading to high yields of N-methylated indoles.[5] Other bases such as potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF at elevated temperatures.[3]

Experimental Protocol: N-Methylation of 6-Nitroindole with DMC and K₂CO₃ [3]

  • To a flask equipped with a condenser and a stirrer, add 6-nitroindole (60.0 g, 370 mmol), potassium carbonate (12.0 g, 87 mmol), and N,N-dimethylformamide (240 mL).

  • Add dimethyl carbonate (66 mL, 790 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 126 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.

  • Cool the mixture to approximately 5 °C and slowly add 480 mL of ice-cold water.

  • The product, N-methyl-6-nitroindole, will precipitate as a yellow solid.

  • Filter the solid, wash with water, and dry under vacuum to obtain the product in high purity and yield (typically >95%).

A Novel Approach: Solid, Monoselective N-Methylation with Phenyl Trimethylammonium Iodide (PhMe₃NI)

A recent development in N-methylation technology is the use of solid, air-stable quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI).[6][7] This method offers excellent monoselectivity, a broad functional group tolerance, and enhanced safety and handling characteristics.

Mechanism and Selectivity:

The reaction proceeds via a direct methyl transfer from the quaternary ammonium salt to the deprotonated indole. The use of a mild base like cesium carbonate (Cs₂CO₃) is crucial for achieving high selectivity.[6] The bulky nature of the reagent is thought to sterically hinder over-methylation.

Experimental Protocol: N-Methylation of 5-Nitroindole with PhMe₃NI [6]

  • In a reaction vial, combine 5-nitroindole (1 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (2 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add toluene as the solvent and heat the mixture to 120 °C.

  • The reaction is typically complete within 16-24 hours.

  • After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • Purification by column chromatography yields the pure N-methylated product.

Modern Frontiers: Photoredox and Enzymatic Catalysis

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions.[4][8] This method often involves the generation of a nitrogen-centered radical from the indole N-H bond, which can then be methylated. While still an evolving area for N-methylation specifically, the principles offer a pathway to highly selective and environmentally friendly transformations.[9] The scalability of photoredox reactions is an active area of research, with continuous flow technologies showing promise.[10]

Enzymatic Methylation:

For ultimate selectivity, particularly enantioselectivity, enzymatic methods are unparalleled. Amine N-methyltransferases (EC 2.1.1.49) utilize S-adenosyl-L-methionine (SAM) as the biological methyl donor to methylate a variety of amine-containing compounds, including indole derivatives like tryptamine.[11][12] While highly specific, the substrate scope can be limited, and the cost and stability of the enzyme and cofactor can be considerations for large-scale synthesis. However, for high-value applications where specific stereochemistry is paramount, this method is invaluable.

Comparative Performance Data

MethodMethylating AgentBase/CatalystSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Classical Methyl IodideNaNH₂Liquid NH₃/Ether-330.5Indole85-95[13]
Classical Methyl IodideNaHDMF2525-Bromoindole92[3]
Green (DMC) Dimethyl CarbonateK₂CO₃DMF~1303.53-Cyanoindole97[3]
Green (DMC) Dimethyl CarbonateK₂CO₃DMF~12626-Nitroindole96[3]
Green (DMC) Dimethyl CarbonateDABCODMF958IndoleHigh[4]
Solid Reagent PhMe₃NICs₂CO₃Toluene12016-245-Bromoindole95[6]
Solid Reagent PhMe₃NICs₂CO₃Toluene12016-245-Nitroindole89[6][7]
Solid Reagent PhMe₃NICs₂CO₃Toluene12016-24Indole-3-carboxaldehyde78[6][7]
Photoredox -PQ-CF₃/Co-catalyst-RT48N-pyridyl-2-vinylarylamines70-83[4][8]
Enzymatic SAMPsmD MethyltransferaseBuffer3516Indole derivative54 (C-methylation)[14]

Visualizing the Methodologies

Classical N-Methylation Workflow

Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation NaH NaH in DMF NaH->Indolide Product N-Methylindole Indolide->Product SN2 Attack H2 H₂ gas Indolide->H2 MeI Methyl Iodide MeI->Product NaI NaI salt Product->NaI

Caption: Classical N-methylation via deprotonation and SN2 attack.

Green N-Methylation with DMC/DABCO

Indole Indole Activated_Complex Activated Complex Indole->Activated_Complex DMC_DABCO DMC + DABCO DMC_DABCO->Activated_Complex Catalysis Product N-Methylindole Activated_Complex->Product Methyl Transfer Byproducts Byproducts (e.g., CO₂, MeOH) Product->Byproducts

Caption: Catalytic N-methylation using the green reagent DMC.

Conclusion and Recommendations

The selection of an indole N-methylation method is a multifaceted decision.

  • For large-scale, cost-effective synthesis where green chemistry is a priority , the use of dimethyl carbonate with a suitable catalyst like K₂CO₃ or DABCO is highly recommended. This method has been proven to be scalable and avoids the use of highly toxic reagents.[3]

  • For late-stage functionalization in medicinal chemistry programs where high monoselectivity and broad functional group tolerance are critical , phenyl trimethylammonium iodide presents a compelling, safe, and easy-to-handle alternative.[6][7]

  • When faced with sensitive substrates or the need for very mild conditions , photoredox catalysis offers a modern solution, although optimization may be required.[4][8]

  • For the synthesis of chiral N-methylated indoles or when absolute regioselectivity is required , enzymatic methylation is the method of choice, provided a suitable enzyme can be identified.[11]

  • The classical approach using methyl iodide and a strong base remains a viable option for small-scale synthesis when the necessary safety precautions are strictly followed and the generation of waste is not a primary concern.[13]

By understanding the underlying principles, practical considerations, and performance of each method, researchers can make an informed decision that best suits the specific needs of their synthetic project.

References

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A Senior Application Scientist's Guide to Evaluating the Kinase Selectivity of 1-methyl-1H-indole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Conundrum and the Promise of the Indole Scaffold

Protein kinases, which catalyze the transfer of phosphate from ATP to substrate molecules, represent one of the most significant and extensively studied enzyme families in biomedical research.[1] They orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has made them premier targets for therapeutic intervention.[2] However, the development of effective kinase inhibitors is fraught with challenges. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[3][4] This structural similarity often leads to promiscuous binding, where a single inhibitor interacts with multiple unintended kinases, causing off-target effects and potential toxicity.[5][6]

Achieving selectivity is therefore the paramount goal in kinase drug discovery. A highly selective inhibitor offers a clearer path to validating a specific kinase as a drug target and promises a wider therapeutic window.[5] Within the vast landscape of medicinal chemistry, the indole nucleus stands out as a "privileged" scaffold, a recurring structural motif in numerous biologically active compounds and approved drugs.[7][8] Derivatives of 1-methyl-1H-indole-4-carbonitrile, in particular, serve as versatile synthetic intermediates for developing novel kinase inhibitors.[9] This guide provides a comprehensive framework for rigorously evaluating the kinase selectivity of a novel series of such derivatives, blending established biochemical principles with cutting-edge cellular analysis techniques.

Pillar 1: Foundational Selectivity Assessment via Biochemical Assays

The initial evaluation of any new chemical series begins with in vitro biochemical assays.[10] These cell-free systems provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[11] This approach is fundamental for determining intrinsic potency (often expressed as IC50 or Ki) and for conducting broad profiling against large panels of kinases to map the selectivity landscape.[12][13]

The Rationale for a Multi-Platform Approach

No single assay format is perfect; each has inherent strengths and weaknesses. Therefore, a multi-pronged strategy is recommended for robust data generation.

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4][14] Their direct-measurement nature minimizes interference from compounds, but they come with significant safety and disposal challenges.[11]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) have become dominant in high-throughput screening (HTS).[15] They are non-radioactive, highly sensitive, and amenable to miniaturization.[15][16] TR-FRET assays, for instance, measure the inhibition of substrate phosphorylation by using a europium-labeled antibody that recognizes the phosphorylated substrate, bringing it into proximity with a fluorescently labeled acceptor to generate a FRET signal.[16]

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[1] This universal approach is applicable to virtually any kinase and shows minimal interference from library compounds.[1]

Experimental Workflow: Biochemical Kinase Profiling

The most efficient strategy for a novel compound series involves a tiered approach: an initial broad screen at a single high concentration, followed by detailed dose-response curves for any significant "hits."[5]

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Data Interpretation start Synthesize & Purify This compound Derivative Library screen Single-Dose Screen (e.g., 1 µM) against Broad Kinase Panel (>300 kinases) start->screen analyze Analyze % Inhibition Data screen->analyze hits Identify Hits (e.g., >70% Inhibition) analyze->hits ic50 Generate 10-Point Dose-Response Curves for Hit Kinases hits->ic50 calc Calculate IC50 Values ic50->calc profile Generate Selectivity Profile (Potency against Target vs. Off-Targets) calc->profile decision Select Lead Candidates for Cell-Based Assays profile->decision

Caption: Workflow for biochemical kinase selectivity profiling.

Protocol: TR-FRET Kinase Assay for IC50 Determination

This protocol provides a template for determining the IC50 value of a this compound derivative against a target kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (1:3 ratio) in DMSO to create a 10-point concentration gradient for the dose-response curve. This minimizes the impact of DMSO on kinase activity.[15]

  • Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of 4x Kinase/Substrate solution (containing the purified kinase and its specific fluorescently-labeled substrate in reaction buffer).

    • Add 2.5 µL of 4x Test Compound dilution (prepared in reaction buffer).

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The ATP concentration should ideally be set near the Km value for each specific kinase to provide an accurate measure of inhibitor potency.[4]

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Stop/Detection solution (containing EDTA to halt the reaction and a Europium-labeled phospho-specific antibody).

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration (log scale). Fit the data to a four-parameter logistic curve to determine the IC50 value.

Pillar 2: Validating Selectivity in a Physiological Context with Cell-Based Assays

While biochemical assays are essential, they do not fully predict a compound's behavior in the complex cellular milieu.[17] Cell-based assays are a critical next step to confirm that an inhibitor can permeate the cell membrane, engage its intended target in the presence of high intracellular ATP concentrations (~1-5 mM), and exert a functional effect without excessive off-target activity.[4][17]

Key Cell-Based Methodologies
  • Target Engagement Assays: These assays directly measure the binding of a compound to its target kinase within intact cells. The NanoBRET™ Target Engagement (TE) assay is a powerful example, using bioluminescence resonance energy transfer (BRET) to quantify compound binding by measuring its displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[18] This provides a direct measure of cellular potency and permeability.

  • Phosphorylation Status Assays: These methods assess the functional consequence of kinase inhibition by measuring the phosphorylation of a known downstream substrate.[19] Techniques include Western Blotting for low-throughput validation and higher-throughput methods like Meso Scale Discovery (MSD) electrochemiluminescence or AlphaLISA® for quantifying substrate phosphorylation in cell lysates.[20]

  • Cell Proliferation Assays: For kinases implicated in cancer, a key functional outcome is the inhibition of cell growth.[19] Assays that measure cell viability (e.g., CellTiter-Glo®) in cancer cell lines known to be dependent on the target kinase can link target engagement to an anti-proliferative effect.[17]

Experimental Workflow: Cell-Based Target Engagement

G start Select Cell Line Expressing NanoLuc®-Kinase Fusion Protein transfect Seed Cells in White 96/384-well Plates start->transfect treat_compound Treat Cells with Serially Diluted Indole Derivative transfect->treat_compound treat_tracer Add NanoBRET™ Tracer and Incubate treat_compound->treat_tracer read Add NanoBRET™ Substrate and Read Luminescence & Fluorescence treat_tracer->read analyze Calculate BRET Ratio and Determine Cellular IC50 read->analyze correlate Correlate with Biochemical IC50 and Downstream Functional Assays analyze->correlate

Caption: Workflow for a NanoBRET™ cell-based target engagement assay.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Culture cells (e.g., HEK293) transiently or stably expressing the target kinase as a C- or N-terminal fusion with NanoLuc® luciferase.

    • Harvest and resuspend cells in Opti-MEM™ medium.

  • Assay Setup (384-well white plate):

    • Dispense cells into the assay plate.

    • Add the this compound derivative across a range of concentrations and incubate in a CO₂ incubator for 2 hours. This allows the compound to permeate the cells and reach equilibrium.

  • Tracer Addition:

    • Add the cell-permeable fluorescent NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate for an additional 2 hours. The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent donor signal.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50, reflecting target engagement in a physiological environment.

Pillar 3: Comparative Analysis and Data Interpretation

Evaluating a novel derivative requires context. Its selectivity profile must be benchmarked against existing inhibitors to understand its potential advantages and liabilities.

Case Study: Profiling "Indole Derivative A"

Let's consider a hypothetical lead compound, "Indole Derivative A," derived from the this compound scaffold. We profile it biochemically against a panel of kinases and compare its activity to two well-characterized inhibitors: Sunitinib (a multi-targeted tyrosine kinase inhibitor) and Osimertinib (a highly selective, third-generation EGFR inhibitor).[21][22]

Kinase TargetIndole Derivative A (IC50, nM)Sunitinib (IC50, nM)Osimertinib (IC50, nM)
EGFR (L858R/T790M) 12 5,5009
VEGFR2 8502 >10,000
PDGFRβ 1,2008 >10,000
SRC 2,500150>10,000
ABL >10,000350>10,000
FGFR1 98095>10,000

Interpretation:

  • Indole Derivative A: Shows high potency against the target mutant EGFR, comparable to the best-in-class Osimertinib.[22] Importantly, it displays significantly weaker activity (>70-fold) against other common off-targets like VEGFR2 and FGFR1, suggesting a favorable selectivity profile compared to the promiscuous inhibitor Sunitinib.

  • Sunitinib: As expected, potently inhibits multiple receptor tyrosine kinases, highlighting its multi-targeted nature.[2]

  • Osimertinib: Demonstrates exquisite selectivity for EGFR, with negligible activity against the other kinases on the panel.[21]

Quantifying Selectivity

To formalize this comparison, a Selectivity Score (S-score) can be calculated. A simple method is S(100 nM), which is the number of kinases inhibited with an IC50 < 100 nM divided by the total number of kinases tested.[23]

  • Indole Derivative A: S(100 nM) = 1 / (panel size) -> Highly selective

  • Sunitinib: S(100 nM) = 4 / (panel size) -> Multi-targeted

  • Osimertinib: S(100 nM) = 1 / (panel size) -> Highly selective

A more nuanced view is gained by visualizing the data on a kinome tree map (dendrogram), which clusters kinases by sequence homology. Plotting inhibited kinases on this map can reveal if off-targets are closely related or spread across the kinome.

Decision-Making Framework

The ultimate goal is to use this integrated dataset to guide the next steps in the drug discovery cascade.

G start Biochemical & Cellular Data for Indole Derivative q1 Potent On-Target? (Biochem IC50 < 50 nM) start->q1 q2 Potent in Cells? (Cellular IC50 < 500 nM) q1->q2 Yes act_optimize_potency Optimize for Potency q1->act_optimize_potency No q3 Selective? (>100x vs. Key Off-Targets) q2->q3 Yes act_optimize_pk Optimize for Cell Permeability/PK q2->act_optimize_pk No act_advance Advance to In Vivo Models q3->act_advance Yes act_optimize_selectivity Optimize for Selectivity q3->act_optimize_selectivity No act_deprioritize Deprioritize Candidate act_optimize_potency->act_deprioritize act_optimize_pk->act_deprioritize act_optimize_selectivity->act_deprioritize

Caption: A logic diagram for lead candidate decision-making.

Conclusion

The evaluation of kinase inhibitor selectivity is a multi-faceted process that demands a rigorous, evidence-based approach. For a promising new chemical series based on the this compound scaffold, success hinges on the systematic integration of in vitro biochemical profiling and in situ cell-based validation. By first establishing intrinsic potency and a broad selectivity map using biochemical assays, and then confirming target engagement and functional consequences in a physiological context, researchers can make high-confidence decisions. This structured methodology, which emphasizes direct comparison with benchmark compounds and quantitative analysis, provides the clearest path to identifying and advancing novel, selective kinase inhibitors from the bench toward the clinic.

References

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  • Lin, J. J., Chin, E., Ye, T., Chen, T., Zhang, J., Zhang, Y., ... & Lee, V. K. (2021). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Cancers, 13(16), 4169. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

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  • Uitdehaag, J. C., de Roos, J. A., van Doornmalen, A. M., Prinsen, M. B., de Man, J., Tan, Y., ... & de Witte, P. A. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of medicinal chemistry, 65(19), 12693-12708. [Link]

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  • PubMed. 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. [Link]

  • PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. [Link]

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Comparative Guide to Cross-Reactivity of 1-Methyl-1H-indole-4-carbonitrile Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Inhibitor Selectivity

For researchers in drug development, the journey from a promising hit to a clinical candidate is paved with rigorous validation. A molecule's potency against its intended target is only half the story; its selectivity—or lack thereof—is what often determines its ultimate success or failure. Off-target interactions can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of cross-reactivity paramount.[1]

The 1-methyl-1H-indole-4-carbonitrile scaffold has emerged as a valuable starting point for the development of potent enzyme inhibitors, particularly targeting protein kinases.[2][3] Indole derivatives are recognized for their ability to interact effectively with the active sites of various enzymes, making them a versatile framework in modern drug discovery.[3][4][5] However, this versatility necessitates a robust strategy for evaluating their selectivity profile.

This guide provides an in-depth comparison of methodologies used to assess the cross-reactivity of this compound based inhibitors. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your findings.

The Rationale: Why Comprehensive Selectivity Profiling is Non-Negotiable

Therefore, a tiered approach to cross-reactivity studies is essential:

  • Early-Stage Broad Screening: To identify potential liabilities across the entire target family (e.g., the kinome) and eliminate promiscuous compounds early.

  • In-Depth Validation: To confirm on-target and off-target engagement in a more physiologically relevant context, such as living cells.

This strategy de-risks projects by providing a clear-eyed view of a compound's interaction landscape, saving invaluable time and resources.

Methodologies for Assessing Inhibitor Cross-Reactivity

Two orthogonal approaches form the cornerstone of modern selectivity profiling: broad biochemical screening and targeted cell-based validation.

Biochemical Profiling: The Kinome Scan

The most common method for an initial, broad assessment of selectivity is to screen the inhibitor against a large panel of purified kinases.[6][9] These services, offered by specialized contract research organizations (CROs), measure the inhibitor's effect on the activity of hundreds of kinases simultaneously.[9][10][11][12][13]

The Causality Behind the Method: This approach is a cost-effective and rapid way to survey the landscape of potential off-targets.[6] By testing against a significant fraction of the human kinome, researchers can quickly identify kinases that are inhibited by the compound, often at a single high concentration (e.g., 1 or 10 µM). Hits from this initial screen are then typically followed up with dose-response experiments to determine potency (IC50) or affinity (Kd) values.[6]

This protocol outlines a general procedure for a biochemical kinase profiling assay, such as those used in commercial panel screens.

  • Compound Preparation: Dissolve the test inhibitor (e.g., "Compound A," a this compound derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense the kinase reaction buffer into a multi-well assay plate (e.g., 384-well).

    • Add the test compound to the appropriate wells to achieve the final desired screening concentration (e.g., 1 µM). Include DMSO-only wells as a "no inhibitor" control.

  • Kinase Addition: Add the individual purified kinases from the panel to their respective wells.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing the specific peptide substrate for each kinase and ATP. The ATP concentration is critical; assays are often run at or near the Km value for ATP for each specific kinase to provide a standardized measure of competitive inhibition.[14]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction by adding a detection solution. The detection method varies (e.g., ADP-Glo™, TR-FRET), but the goal is to quantify the amount of product formed (phosphorylated substrate or ADP).[12][13]

    • Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for broad screening, they do not confirm that a compound engages its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures the biophysical interaction between a ligand and its protein target in cells and tissues.[15][16][17]

The Causality Behind the Method: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[15] This stabilization results in an increased resistance to thermal denaturation. By heating cell lysates or intact cells to various temperatures, researchers can observe a "thermal shift"—an increase in the melting temperature (Tm) of the target protein in the presence of the binding ligand. This method provides direct evidence of target engagement in a physiological context.[15][18]

  • Cell Culture and Treatment:

    • Culture the chosen cell line (expressing the target of interest) to approximately 80% confluency.

    • Treat the cells with either the test inhibitor ("Compound A") at a desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a suitable buffer, often with protease inhibitors.

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication) to create a cell lysate.

  • Thermal Challenge:

    • Aliquot the cell lysate into several PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3-5°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Immediately cool the samples on ice for several minutes.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis by Western Blot:

    • Measure the protein concentration of the soluble fractions.

    • Load equal amounts of protein from each temperature point and treatment condition onto an SDS-PAGE gel.

    • Perform gel electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein of interest.

    • Use a secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle-treated and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation a Test Compound (this compound derivative) b Large Kinase Panel Screen (e.g., 400+ kinases at 1µM) a->b c Identify Initial Hits (% Inhibition > 70%) b->c d IC50/Kd Determination for Primary Target and Off-Target Hits c->d e Quantify Selectivity (e.g., S-Score, Gini Index) d->e f Cellular Thermal Shift Assay (CETSA) Confirm On-Target Engagement e->f h Confirm Off-Target Engagement (CETSA) If potent off-targets identified e->h g Cell-Based Functional Assays (e.g., Target Phosphorylation) f->g i Decision Point: Advance, Optimize, or Terminate g->i h->i

Caption: A tiered workflow for assessing inhibitor cross-reactivity.

RTK Receptor Tyrosine Kinase (RTK) TargetKinase On-Target: Kinase A RTK->TargetKinase Activates OffTargetKinase Off-Target: Kinase X RTK->OffTargetKinase Activates Inhibitor Indole-Based Inhibitor Inhibitor->TargetKinase Blocks (Intended) Inhibitor->OffTargetKinase Blocks (Unintended) SubstrateA Substrate A TargetKinase->SubstrateA Phosphorylates SubstrateX Substrate X OffTargetKinase->SubstrateX Phosphorylates DesiredEffect Desired Therapeutic Effect (e.g., Anti-proliferation) SubstrateA->DesiredEffect Leads to SideEffect Adverse Side Effect (e.g., Cardiotoxicity) SubstrateX->SideEffect Leads to

Caption: On-target vs. off-target effects of a kinase inhibitor.

Data Presentation: A Comparative Analysis

To illustrate how cross-reactivity data is interpreted, let's compare a hypothetical, highly selective this compound based inhibitor, Compound A , with a known broadly active inhibitor used here as a Comparator .

ParameterCompound A (Hypothetical)Comparator (Illustrative - e.g., Dasatinib-like profile[6])Interpretation
Primary Target (Kinase A) IC50: 5 nM IC50: 1 nM Both compounds are highly potent against the primary target.
Kinome Scan (% Inhibition @ 1µM)
- SRC15%98% Compound A shows minimal activity against SRC family kinases.
- ABL18%99% The Comparator is a potent inhibitor of ABL1.
- LCK22%97% Compound A avoids potent inhibition of key lymphocyte kinase LCK.
- VEGFR235%85% Compound A has significantly less activity against this key angiogenesis kinase.
- PDGFRβ18%92% The Comparator potently inhibits another receptor tyrosine kinase.
Number of Off-Targets (>70% Inh. @ 1µM) 2 >50 Compound A hits very few kinases, while the Comparator is promiscuous.
Selectivity Score (S10) 0.005 0.12 A lower score indicates higher selectivity. Compound A is far more selective.

Note: The Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested. The comparator data is illustrative of a promiscuous inhibitor profile for comparison purposes.

Expert Analysis: The data clearly demonstrates the superior selectivity profile of Compound A . While the Comparator is slightly more potent against the primary target, its widespread off-target activity makes it a poor tool for selectively probing the function of Kinase A and presents a higher risk of toxicity. Compound A, with its clean profile, is a much stronger candidate for further development as a selective probe or therapeutic. It effectively isolates the desired biological effect to the inhibition of Kinase A.

References

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Safety Operating Guide

Navigating the Disposal of 1-methyl-1H-indole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-methyl-1H-indole-4-carbonitrile, grounded in established safety standards and regulatory requirements. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring the safety of yourself, your colleagues, and the environment.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. Safety Data Sheets (SDS) are the primary source for this critical information.

Based on available SDS documentation, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Given these hazards, it is imperative to treat this compound and any materials contaminated with it as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and potential health risks.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides protection against incidental chemical contact. For prolonged contact or in the case of a spill, double-gloving is recommended.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles, preventing serious eye irritation.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling airborne particles of the compound, which can cause respiratory irritation.

This data is synthesized from general laboratory safety practices and specific recommendations for handling irritating and toxic chemicals.

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste management.[4][5][6] The following protocol outlines the necessary steps from the point of generation to final disposal.

1. Waste Segregation and Collection:

  • At the Source: The decision to dispose of a chemical is the first step. Once identified as waste, it must be segregated from non-hazardous materials.

  • Solid Waste: Collect solid this compound, including any contaminated items such as weighing paper or disposable spatulas, in a designated, compatible hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, keep organic solvent solutions separate from aqueous solutions.

  • Sharps: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container that is also labeled as hazardous waste.

2. Containerization and Labeling:

  • Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice for both solid and liquid waste. The container must have a secure, leak-proof lid.

  • Labeling: Proper labeling is a critical compliance point.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container (accumulation start date)

    • The name and contact information of the generating researcher or lab

3. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in the SAA, ensuring it is closed at all times except when adding waste. The SAA should be in a secondary containment bin to prevent spills from spreading.

  • Quantity Limits: The amount of hazardous waste in an SAA is limited by regulation. Typically, this is 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste.[8][9]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste. Contact them to schedule a pickup.

  • Waste Manifest: EHS will provide the necessary paperwork, often called a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Oversight A 1. Identify Waste (this compound) B 2. Segregate Waste (Solid, Liquid, Sharps) A->B At point of generation C 3. Select & Label Compatible Container B->C Use appropriate containers D 4. Store in Satellite Accumulation Area (SAA) C->D Securely sealed E 5. Request Pickup from Environmental Health & Safety (EHS) D->E When container is full or per schedule F 6. Complete Hazardous Waste Manifest E->F Documentation G 7. Transport by Licensed Waste Hauler F->G Scheduled pickup H 8. Final Disposal at a Licensed Facility (TSDF) G->H Cradle-to-grave tracking

A flowchart illustrating the procedural steps for the proper disposal of this compound.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

V. Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing the correct PPE, and adhering to a systematic disposal protocol, researchers can ensure that their work is conducted responsibly from the beginning of an experiment to the very end of a chemical's lifecycle.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Plastic Corp. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
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  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Methylindole.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Thermo Fisher Scientific. (2010, June 5). Safety Data Sheet: Indole-3-carbonitrile.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet: Indole-3-carbonitrile.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2010, October 22). Safety Data Sheet: this compound.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methylindole.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-3-carbonitrile AldrichCPR.
  • ChemicalBook. (2025, July 26). 7-amino-4-methyl-1H-indole-3-carbonitrile.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH criteria for a recommended standard: Nitriles.
  • AKSci. (n.d.). 1-Methylindoline-4-carbonitrile hydrochloride.
  • Polycarbin. (2025, October 5). Nitrile Glove Recycling Explained: NBR, Downcycling & Sustainable Lab Plastics (MMM, Ep.3).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
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A Senior Application Scientist's Guide to Handling 1-methyl-1H-indole-4-carbonitrile: A Framework for Laboratory Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-methyl-1H-indole-4-carbonitrile, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, while not as extensively documented as some common reagents, belongs to the indole and nitrile chemical families. This structural information is our first clue to its potential hazards. Indole derivatives can have varied toxicological profiles, and the nitrile group (-C≡N) is a well-known toxicophore, which can release cyanide under certain conditions (e.g., metabolic processes or harsh chemical environments).

Based on data from related indole-carbonitrile compounds, the primary hazards are categorized as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[1][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust or vapor.[2][3][4][5]

This initial assessment mandates a handling protocol that minimizes all routes of exposure: dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Causality
Hand Protection Nitrile GlovesNitrile offers excellent resistance to a wide range of chemicals, including solvents and compounds with nitrile functional groups.[7][8][9][10][11] They provide a durable barrier against dermal absorption, a key risk with this compound. Always double-glove if there is a high risk of splash or extended handling time.
Eye Protection Chemical Safety Goggles with Side ShieldsProtects against splashes of solutions or accidental projection of solid particles into the eyes.[12] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Body Protection Laboratory CoatA flame-resistant lab coat provides a removable barrier to protect skin and personal clothing from contamination.[12] It should be fully buttoned.
Respiratory Protection Not typically required for small quantities handled in a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[13] If handling large quantities or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and reproducibility.

Preparation and Weighing:

  • Designate a Workspace: All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.[13]

  • Assemble Materials: Before retrieving the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) is inside the fume hood.

  • Don PPE: Put on all required PPE (lab coat, goggles, nitrile gloves) before handling the chemical container.[14]

  • Weighing: If weighing the solid, perform this task inside the fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust. Close the primary container immediately after dispensing.

Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the solid in the reaction vessel slowly to avoid splashing.

  • Temperature Control: If the reaction is exothermic or requires heating, use a properly secured water bath, oil bath, or heating mantle with temperature feedback control.

  • Maintain Containment: Keep the reaction vessel closed or equipped with a condenser to prevent the release of vapors.

Post-Reaction and Cleanup:

  • Quenching: If necessary, quench the reaction carefully according to your validated procedure.

  • Decontamination: Decontaminate all surfaces within the fume hood. Wipe down the area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[15]

Emergency and Disposal Plan

Accidents can happen despite the best precautions. A clear, rehearsed plan is essential.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Spill Response Workflow:

The following diagram outlines the logical steps for responding to a chemical spill.

SpillResponse start Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. start->alert assess Assess Spill Size & Hazard alert->assess minor_spill Minor Spill (Small quantity, contained) assess->minor_spill  Minor major_spill Major Spill (Large quantity, uncontained, or highly volatile) assess->major_spill  Major   ppe_check Don appropriate PPE: - Double nitrile gloves - Goggles & Lab Coat - Respirator if needed minor_spill->ppe_check evacuate EVACUATE THE AREA IMMEDIATELY major_spill->evacuate contain Contain the spill with absorbent material (e.g., vermiculite or chemical spill pads) ppe_check->contain neutralize Neutralize if applicable and safe. (Follow specific lab protocol) contain->neutralize cleanup Carefully collect absorbent material using non-sparking tools. neutralize->cleanup package Place waste in a labeled, sealed hazardous waste container. cleanup->package decontaminate Decontaminate the area, tools, and any affected equipment. package->decontaminate report Report the incident to the Lab Supervisor/Safety Officer. decontaminate->report call_emergency Call Emergency Services and the institutional Safety Office. evacuate->call_emergency call_emergency->report

Caption: Workflow for chemical spill response.

Disposal Plan: All waste generated from handling this compound, including contaminated gloves, weigh boats, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[12][13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[13] Do not pour any amount of this chemical or its solutions down the drain.[12]

By integrating this comprehensive safety framework into your daily laboratory operations, you establish a culture of safety that is both compliant and intuitive, ensuring the well-being of all personnel and the success of your research endeavors.

References

  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Vertex AI Search.
  • Are Nitrile Gloves Considered PPE?. Armbrust American.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST?. S&S Glove.
  • SAFETY DATA SHEET for 1-Methylindole. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET for 1-Methylindole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Indole Detection Reagent. Source.
  • SAFETY DATA SHEET for this compound. Fisher Scientific.
  • SAFETY DATA SHEET for 7-amino-4-methyl-1H-indole-3-carbonitrile. ChemicalBook.
  • GOOD LABOR
  • 1-Methyl-1H-indole-3-carbonitrile. PubChem.
  • SAFETY DATA SHEET for 4-Methylindole. TCI Chemicals.
  • SAFETY DATA SHEET for Indole-3-carbonitrile. Thermo Fisher Scientific.
  • 1-Methyl-1H-indole-3-carbonitrile. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.